molecular formula C7H7F3N2O2 B6308338 Ammonium 5-(trifluoromethyl)nicotinate CAS No. 2607029-81-0

Ammonium 5-(trifluoromethyl)nicotinate

Número de catálogo: B6308338
Número CAS: 2607029-81-0
Peso molecular: 208.14 g/mol
Clave InChI: VYPORYWAKWHLII-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Ammonium 5-(trifluoromethyl)nicotinate is a useful research compound. Its molecular formula is C7H7F3N2O2 and its molecular weight is 208.14 g/mol. The purity is usually 95%.
The exact mass of the compound Ammonium 5-(trifluoromethyl)nicotinate is 208.04596196 g/mol and the complexity rating of the compound is 199. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ammonium 5-(trifluoromethyl)nicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ammonium 5-(trifluoromethyl)nicotinate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

azanium;5-(trifluoromethyl)pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO2.H3N/c8-7(9,10)5-1-4(6(12)13)2-11-3-5;/h1-3H,(H,12,13);1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYPORYWAKWHLII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1C(F)(F)F)C(=O)[O-].[NH4+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Ammonium 5-(trifluoromethyl)nicotinate CAS number

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Ammonium 5-(trifluoromethyl)nicotinate and its Core Acid Moiety for Researchers and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of rational drug design. Among these, the trifluoromethyl group (-CF3) is of paramount importance, offering a unique combination of electronic and steric properties that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1][2] This guide provides a comprehensive technical overview of 5-(trifluoromethyl)nicotinic acid and its corresponding ammonium salt, Ammonium 5-(trifluoromethyl)nicotinate. While a specific CAS number for the ammonium salt is not cataloged, its identity is intrinsically linked to its parent acid.

This document, intended for researchers, scientists, and professionals in drug development, will delve into the synthesis, physicochemical properties, and strategic applications of these compounds. By elucidating the "why" behind experimental protocols and grounding claims in authoritative sources, this guide aims to serve as a practical and insightful resource.

Compound Identification and Physicochemical Properties

The foundational component of Ammonium 5-(trifluoromethyl)nicotinate is its parent acid, 5-(trifluoromethyl)nicotinic acid.

Chemical Identity of 5-(Trifluoromethyl)nicotinic Acid:

IdentifierValue
CAS Number 131747-40-5[3][4][5]
Molecular Formula C7H4F3NO2[3]
Molecular Weight 191.11 g/mol [3]
Synonyms 5-(Trifluoromethyl)pyridine-3-carboxylic acid, 5-Trifluoromethylnicotinic acid[3][4]

Physicochemical Properties of 5-(Trifluoromethyl)nicotinic Acid:

PropertyValueSource
Melting Point 184-189 °C[3]
Boiling Point (Predicted) 277.5 ± 40.0 °C[3]
Density (Predicted) 1.484 ± 0.06 g/cm³[3]
pKa (Predicted) 3.04 ± 0.10[3]
Appearance Off-white solid[3]
Ammonium 5-(trifluoromethyl)nicotinate:

Ammonium 5-(trifluoromethyl)nicotinate is the salt formed from the reaction of the weak acid, 5-(trifluoromethyl)nicotinic acid, and the weak base, ammonia. Its properties are dictated by its constituent ions. The formation of this salt can be a strategic approach to enhance the aqueous solubility and handling characteristics of the parent acid, a common practice in pharmaceutical development.

Synthesis and Manufacturing

A robust and scalable synthetic route is crucial for the viability of any compound in drug development. The synthesis of 5-(trifluoromethyl)nicotinic acid has been a subject of considerable investigation, with various strategies developed to efficiently introduce the trifluoromethyl group onto the pyridine ring.[6]

Synthesis of 5-(Trifluoromethyl)nicotinic Acid from 3-bromo-5-(trifluoromethyl)pyridine:

A common laboratory-scale synthesis involves the carbonation of a lithiated intermediate derived from 3-bromo-5-(trifluoromethyl)pyridine.[3]

Experimental Protocol:
  • Preparation of the Organometallic Reagent: Dissolve 3-bromo-5-(trifluoromethyl)pyridine in a suitable anhydrous solvent, such as toluene, and cool the solution to a low temperature (e.g., -75 °C).[3]

  • Metal-Halogen Exchange: Slowly add a mixture of n-butyllithium and butylmagnesium chloride in an appropriate solvent system (e.g., hexane/THF) to the cooled solution. This step is critical for the efficient formation of the organometallic intermediate. The use of a mixed-metal system can sometimes enhance reactivity and yield.[3]

  • Carbonation: After a brief stirring period to ensure complete formation of the intermediate, the reaction mixture is quenched with an excess of solid carbon dioxide (dry ice). The organometallic species acts as a potent nucleophile, attacking the electrophilic carbon of CO2 to form the carboxylate salt.[7]

  • Aqueous Workup and Acidification: The reaction is warmed to room temperature and quenched with water. The aqueous layer, containing the lithium/magnesium carboxylate salt, is separated.[3]

  • Isolation of the Product: The aqueous phase is then acidified with a strong acid, such as hydrochloric acid, to protonate the carboxylate and precipitate the desired 5-(trifluoromethyl)nicotinic acid.[3]

  • Purification: The crude product is collected by filtration, washed, and can be further purified by recrystallization from a suitable solvent system to achieve high purity.[3]

Causality Behind Experimental Choices:
  • Low Temperature: The use of very low temperatures (-75 °C) is essential to prevent side reactions, such as the decomposition of the highly reactive organolithium intermediate.

  • Anhydrous Conditions: All reagents and solvents must be strictly anhydrous as organometallic reagents are extremely sensitive to moisture and will be rapidly quenched by water.

  • Excess Carbon Dioxide: A large excess of dry ice is used to ensure complete carbonation and to minimize the formation of ketone byproducts that can arise from the reaction of the organometallic intermediate with the newly formed carboxylate.

Synthesis Workflow Diagram:

Synthesis_Workflow cluster_synthesis Synthesis of 5-(Trifluoromethyl)nicotinic Acid start 3-bromo-5-(trifluoromethyl)pyridine step1 Dissolution in Toluene Cooling to -75°C start->step1 step2 Addition of n-BuLi / BuMgCl (Metal-Halogen Exchange) step1->step2 intermediate Lithium/Magnesium Intermediate step2->intermediate step3 Quenching with solid CO2 (Carbonation) intermediate->step3 step4 Aqueous Workup step3->step4 step5 Acidification with HCl step4->step5 product 5-(Trifluoromethyl)nicotinic Acid step5->product

Caption: Workflow for the synthesis of 5-(trifluoromethyl)nicotinic acid.

Preparation of Ammonium 5-(trifluoromethyl)nicotinate:

The ammonium salt can be readily prepared by reacting stoichiometric amounts of 5-(trifluoromethyl)nicotinic acid with a solution of ammonia in a suitable solvent, followed by isolation of the resulting salt, typically through precipitation or evaporation of the solvent.

Role in Medicinal Chemistry and Drug Development

The incorporation of the 5-(trifluoromethyl)nicotinate scaffold into drug candidates is a deliberate strategy to modulate several key pharmaceutical properties.

The Significance of the Trifluoromethyl Group:

The -CF3 group is a bioisostere of the methyl group but with vastly different electronic properties. Its introduction can lead to:

  • Increased Lipophilicity: The -CF3 group is highly lipophilic, which can enhance a molecule's ability to cross cell membranes.[1]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation, thereby increasing the in vivo half-life of a drug.[1]

  • Enhanced Binding Affinity: The strong electron-withdrawing nature of the -CF3 group can alter the acidity or basicity of nearby functional groups, potentially leading to stronger interactions with biological targets.[2]

  • Modulation of Conformation: The steric bulk of the -CF3 group can influence the preferred conformation of a molecule, which can be critical for its binding to a specific receptor or enzyme active site.[2]

The Nicotinic Acid Scaffold:

Nicotinic acid (Vitamin B3) and its derivatives are well-known for their diverse biological activities. The nicotinic acid scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[8] Nicotinic acid itself is a ligand for the G protein-coupled receptor GPR109A, which mediates its effects on lipid metabolism.[9] The pyridine ring system is a versatile platform for chemical modification, allowing for the fine-tuning of a compound's properties.

Structure-Activity Relationship (SAR) Considerations:

SAR_Diagram cluster_sar Key Structural Features and Their Pharmacological Impact cluster_properties Resulting Properties scaffold 5-(Trifluoromethyl)nicotinate Scaffold trifluoromethyl Trifluoromethyl Group (-CF3) scaffold->trifluoromethyl contributes nicotinic_acid Nicotinic Acid Moiety scaffold->nicotinic_acid provides ammonium_salt Ammonium Salt Formation scaffold->ammonium_salt enables lipophilicity Increased Lipophilicity trifluoromethyl->lipophilicity metabolic_stability Enhanced Metabolic Stability trifluoromethyl->metabolic_stability binding_affinity Modulated Binding Affinity trifluoromethyl->binding_affinity biological_activity Inherent Biological Activity nicotinic_acid->biological_activity solubility Improved Aqueous Solubility ammonium_salt->solubility

Caption: Impact of structural features on pharmacological properties.

Hypothetical Experimental Protocol: Enzyme Inhibition Assay

To illustrate the practical application of this compound in a research setting, the following is a hypothetical, self-validating protocol for assessing the inhibitory activity of Ammonium 5-(trifluoromethyl)nicotinate against a target enzyme.

Objective:

To determine the half-maximal inhibitory concentration (IC50) of Ammonium 5-(trifluoromethyl)nicotinate against a hypothetical enzyme, "Enzyme X."

Materials:
  • Ammonium 5-(trifluoromethyl)nicotinate

  • Enzyme X (purified)

  • Substrate for Enzyme X

  • Assay buffer

  • Positive control inhibitor (known inhibitor of Enzyme X)

  • Negative control (vehicle, e.g., DMSO)

  • 96-well microplates

  • Microplate reader

Step-by-Step Methodology:
  • Preparation of Reagents:

    • Prepare a stock solution of Ammonium 5-(trifluoromethyl)nicotinate in the appropriate vehicle (e.g., DMSO).

    • Perform serial dilutions of the stock solution to create a range of test concentrations.

    • Prepare solutions of Enzyme X, its substrate, the positive control inhibitor, and the assay buffer at their optimal concentrations.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer to all wells.

    • Add the serially diluted Ammonium 5-(trifluoromethyl)nicotinate to the test wells.

    • Add the positive control inhibitor to its designated wells.

    • Add the vehicle (negative control) to its designated wells.

    • Add the Enzyme X solution to all wells except for the "no enzyme" control wells.

  • Incubation:

    • Incubate the plate at the optimal temperature for a defined period to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction:

    • Add the substrate solution to all wells to initiate the enzymatic reaction.

  • Detection:

    • After a specific reaction time, stop the reaction (if necessary) and measure the product formation using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Subtract the background reading (from "no enzyme" control wells).

    • Normalize the data to the negative control (100% activity) and the positive control (0% activity).

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value.

Self-Validating System:

This protocol incorporates self-validating elements:

  • Positive Control: Ensures that the assay is sensitive to inhibition and provides a benchmark for the potency of the test compound.

  • Negative Control: Represents the baseline enzyme activity without any inhibition, allowing for accurate calculation of percentage inhibition.

  • "No Enzyme" Control: Accounts for any background signal from the substrate or other assay components.

Conclusion

Ammonium 5-(trifluoromethyl)nicotinate, and its parent acid, represent valuable building blocks in the pursuit of novel therapeutics. The strategic incorporation of the trifluoromethyl group onto the biologically relevant nicotinic acid scaffold offers a powerful approach to fine-tuning the physicochemical and pharmacological properties of drug candidates. This guide has provided a detailed overview of the synthesis, properties, and potential applications of these compounds, emphasizing the rationale behind experimental design and the importance of robust, self-validating protocols. As the field of medicinal chemistry continues to evolve, a deep understanding of such key structural motifs will remain essential for the successful development of new and effective medicines.

References

  • Sokolenko, T. M., et al. (2024, June 18). 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. Ukrainian Chemistry Journal. [Link]

  • Mulder, J. A., et al. (2013, May 9). Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate. ACS Publications. [Link]

  • Sokolenko, T. M., et al. (2024, March 11). 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. SciSpace. [Link]

  • Autech. 5-(Trifluoromethyl)nicotinic acid. [Link]

  • PubMed. (2007). Nicotinic acid: pharmacological effects and mechanisms of action. [Link]

  • MDPI. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • PMC. (2023, March 13). Molecular Mechanism of Action of Neonicotinoid Insecticides. [Link]

  • Hovione. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

Sources

Physicochemical properties of Ammonium 5-(trifluoromethyl)nicotinate

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of Ammonium 5-(trifluoromethyl)nicotinate

Introduction

In the landscape of modern drug discovery, the meticulous characterization of a new chemical entity's (NCE) physicochemical properties is a foundational pillar of successful development. These properties govern a molecule's behavior from initial formulation to its ultimate pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive technical overview of Ammonium 5-(trifluoromethyl)nicotinate, a derivative of 5-(trifluoromethyl)nicotinic acid. The trifluoromethyl group is a prevalent moiety in medicinal chemistry, known for its ability to enhance metabolic stability and receptor binding affinity.[1] Understanding the core properties of this ammonium salt is therefore critical for any researcher or drug development professional aiming to unlock its therapeutic potential.

This document moves beyond a simple recitation of data, offering field-proven insights into the causality behind experimental choices and presenting robust, self-validating protocols. It is designed to serve as a practical and authoritative resource for scientists in the pharmaceutical and biotechnology sectors.

Molecular Structure and Chemical Identity

Ammonium 5-(trifluoromethyl)nicotinate is the salt formed from the weak acid, 5-(trifluoromethyl)nicotinic acid, and the weak base, ammonia. This seemingly simple salt formation has profound implications for its physical and chemical behavior, particularly its solubility and stability, when compared to the parent acid.

IdentifierValueSource
Chemical Name Ammonium 5-(trifluoromethyl)nicotinate-
Parent Acid 5-(Trifluoromethyl)nicotinic acid[2][3]
Parent Acid CAS 131747-40-5[2][4]
Molecular Formula C₇H₇F₃N₂O₂Derived
Molecular Weight 208.14 g/mol Derived

Melting Point Analysis

The melting point is a crucial indicator of a substance's purity and identity. A sharp melting range is characteristic of a pure crystalline compound, whereas impurities typically depress and broaden this range.[5]

Data Summary
CompoundMelting Point Range (°C)
5-(Trifluoromethyl)nicotinic acid184 - 189

[Source: ChemicalBook[2], Thermo Fisher Scientific[4]]

It is anticipated that the ammonium salt will exhibit a different thermal behavior, likely decomposition upon heating, a common characteristic of ammonium salts of organic acids.[6]

Experimental Protocol: Capillary Melting Point Determination

This protocol describes the standard capillary method, recognized by pharmacopeias, for accurate melting point determination.[7]

Rationale: The capillary method provides a simple yet precise means of determining the melting range by heating a small, powdered sample at a controlled rate.[8] A slow heating ramp near the melting point (1-2°C/minute) is critical to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.[9]

Step-by-Step Methodology:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered using a mortar and pestle.

  • Capillary Loading: Gently press the open end of a glass capillary tube into the powdered sample several times. Invert the tube and tap it firmly on a hard surface to pack the powder into a compact column at the bottom, approximately 2-3 mm in height.[7]

  • Instrument Setup: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.

  • Rapid Initial Scan (Optional): To save time, a rapid heating scan can be performed on a preliminary sample to quickly identify an approximate melting range.[5]

  • Careful Determination: For the definitive measurement, set the apparatus to heat rapidly to a temperature approximately 15-20°C below the expected melting point.

  • Controlled Heating: Decrease the heating rate to 1-2°C per minute as the temperature approaches the expected melting range.[9]

  • Observation and Recording: Observe the sample through the viewing lens. Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid particle melts (T2). The melting range is reported as T1 - T2.

  • Replicate Analysis: Conduct at least two additional careful determinations. Consistent values across replicates confirm the accuracy of the measurement.

Aqueous Solubility

Solubility is arguably one of the most critical physicochemical properties, directly influencing a drug's dissolution rate, absorption, and ultimately, its bioavailability. For oral drug candidates, a compound is considered "highly soluble" if its highest marketed dose dissolves in 250 mL or less of aqueous media across a pH range of 1.2 to 6.8.[10]

Data Summary

Specific experimental solubility data for Ammonium 5-(trifluoromethyl)nicotinate is not currently published. The table below is provided as a template for researchers to record their findings using the protocol described. The shake-flask method remains the gold standard for determining thermodynamic equilibrium solubility.[10]

Solvent/Medium (at 37 ± 1 °C)pHSolubility (mg/mL)Solubility (µM)
pH 1.2 Buffer (e.g., 0.1 N HCl)1.2
pH 4.5 Buffer (e.g., Acetate)4.5
pH 6.8 Buffer (e.g., Phosphate)6.8
Purified Water
FaSSIF (Fasted State Simulated Intestinal Fluid)~6.5
FeSSIF (Fed State Simulated Intestinal Fluid)~5.0
Experimental Protocol: Shake-Flask Method for Equilibrium Solubility

Rationale: This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution, providing the thermodynamic solubility value.[11] Using an excess of the solid compound is essential to guarantee saturation.[12] The equilibration time is determined empirically by sampling at various time points until the concentration in solution reaches a plateau.[13]

Step-by-Step Methodology:

  • Preparation: To several vials, add an excess amount of Ammonium 5-(trifluoromethyl)nicotinate (e.g., 2-5 mg) to a known volume (e.g., 1-2 mL) of the desired aqueous medium (e.g., pH 1.2, 4.5, 6.8 buffers).[12][13] The presence of undissolved solid must be visible.

  • Equilibration: Seal the vials and place them in an orbital shaker or on a stirring plate within a temperature-controlled environment set to 37 ± 1 °C.[13] Agitate for a predetermined period (e.g., 24 to 72 hours). A preliminary experiment should be run to determine the time required to reach equilibrium by sampling at various intervals (e.g., 2, 4, 8, 24, 48 hours).[13]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the excess solid to settle. Centrifuge the samples to further pellet the undissolved material.[10]

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To avoid disturbing the solid, it is best practice to filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).[10]

  • pH Measurement: Measure and record the final pH of the saturated solution to check for any significant changes from the initial buffer pH.[13]

  • Quantification: Prepare a calibration curve using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). Dilute the collected supernatant samples to fall within the linear range of the calibration curve and analyze them.

  • Calculation: Calculate the concentration of the compound in the original saturated solution by applying the dilution factor. Express the final solubility in units such as mg/mL or µM.

Acid Dissociation Constant (pKa)

The pKa value defines the strength of an acid in solution. For a pharmaceutical compound, it dictates the degree of ionization at a given pH. This is fundamentally important because only the un-ionized (neutral) form of a drug can efficiently cross biological membranes, a prerequisite for absorption.[14]

Data Summary

The pKa of the parent compound, 5-(trifluoromethyl)nicotinic acid, has been predicted computationally. The pyridine nitrogen is the basic center, and its protonation state is determined by the pKa.

CompoundPredicted pKa
5-(Trifluoromethyl)nicotinic acid3.04 ± 0.10

[Source: ChemicalBook[2]]

This pKa value suggests that in the acidic environment of the stomach (pH 1-2), the compound will be largely protonated (cationic), while in the small intestine (pH 6-7.5), it will be predominantly in its neutral form.

Experimental Protocol: Potentiometric Titration

Rationale: Potentiometric titration is a highly reliable and standard method for pKa determination.[15] It involves monitoring the pH of a solution as a titrant (a strong acid or base) is added incrementally. The pKa is the pH at which the compound is 50% ionized. For compounds with low water solubility, performing titrations in various water-cosolvent mixtures and extrapolating the apparent pKa values to zero cosolvent concentration (the Yasuda-Shedlovsky procedure) is a validated approach.[15]

Step-by-Step Methodology:

  • Solution Preparation: Accurately weigh the compound and dissolve it in a known volume of a suitable solvent. If solubility is low, prepare several solutions in different ratios of an organic cosolvent (e.g., methanol) and water.[15]

  • Instrument Calibration: Calibrate a pH meter and electrode at the experimental temperature using at least two standard pH buffers.

  • Titration Setup: Place the sample solution in a temperature-controlled vessel and immerse the calibrated pH electrode and a stirrer.

  • Titration: Add small, precise increments of a standardized titrant (e.g., 0.1 M NaOH if titrating the acid form, or 0.1 M HCl if titrating the salt).

  • Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize. Continue the titration well past the equivalence point.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region (the flattest part of the curve) or by calculating the first derivative of the titration curve, where the peak corresponds to the equivalence point.

  • Cosolvent Extrapolation (if applicable): If using cosolvents, plot the apparent pKa values obtained at each cosolvent concentration versus the cosolvent percentage. Extrapolate the resulting line to 0% cosolvent to determine the aqueous pKa.[15]

Stability Assessment

Stability testing is a mandatory component of drug development, designed to provide evidence on how the quality of an active pharmaceutical ingredient (API) varies over time under the influence of environmental factors like temperature, humidity, and light.[16] These studies establish the re-test period and recommended storage conditions.[17]

Protocol: Forced Degradation and Long-Term Stability

Rationale: Stability studies are guided by the International Council for Harmonisation (ICH) and World Health Organization (WHO).[18][19] The protocol involves two main parts: forced degradation (stress testing) to identify potential degradation pathways and develop stability-indicating analytical methods, and formal stability studies under controlled long-term and accelerated conditions.[16][19]

Step-by-Step Methodology:

  • Develop a Stability-Indicating Method: First, develop and validate an analytical method (typically HPLC) that can separate the intact API from all potential degradation products, ensuring that the assay is "stability-indicating."[20]

  • Forced Degradation (Stress Testing): Subject the API to conditions more severe than those used in accelerated studies.[16] This helps identify likely degradation products and pathways.

    • Acid/Base Hydrolysis: Expose the API in solution to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at an elevated temperature (e.g., 60°C).

    • Oxidation: Treat the API solution with an oxidizing agent (e.g., 3% H₂O₂).

    • Thermal Stress: Expose the solid API to high heat (e.g., in 10°C increments above the accelerated testing temperature).[17]

    • Photostability: Expose the solid and solution-state API to a controlled light source as per ICH Q1B guidelines.

  • Formal Stability Studies:

    • Batch Selection: Place at least three batches of the API on stability to assess batch-to-batch variability.[18]

    • Storage Conditions: Store the samples in containers that simulate the proposed packaging under the following ICH-recommended conditions:

      • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.[19]

      • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.[19]

    • Testing Frequency: Test the samples at specified time points. For long-term studies, this is typically 0, 3, 6, 9, 12, 18, and 24 months. For accelerated studies, it is typically 0, 3, and 6 months.[16][18]

    • Attributes to Test: Monitor attributes susceptible to change, including appearance, assay (potency), degradation products/impurities, and water content.[20]

Visualizations: Workflows and Processes

Overall Physicochemical Characterization Workflow

G cluster_start Start: NCE Synthesis cluster_char Core Physicochemical Profiling cluster_dev Developability Assessment start Ammonium 5-(trifluoromethyl)nicotinate Identity Identity & Purity start->Identity MP Melting Point Identity->MP pKa pKa Determination MP->pKa Solubility Solubility Profiling pKa->Solubility Stability Stability Studies Solubility->Stability

Caption: High-level workflow for the physicochemical characterization of a new chemical entity.

Experimental Workflow for Shake-Flask Solubility

A 1. Add Excess Solid to Buffer B 2. Equilibrate (e.g., 24-72h at 37°C) A->B C 3. Centrifuge to Pellet Solid B->C D 4. Filter Supernatant C->D E 5. Analyze by Validated HPLC Method D->E F 6. Calculate Solubility E->F

Caption: Step-by-step workflow for the shake-flask solubility determination method.

Components of a Comprehensive Stability Study

main Stability Program Forced Degradation (Stress Testing) Formal Stability (ICH Conditions) sub_stress Hydrolysis (Acid/Base) Oxidation (H₂O₂) Thermal Photolysis main:f1->sub_stress sub_formal Long-Term 25°C/60%RH or 30°C/65%RH Accelerated 40°C/75%RH main:f2->sub_formal

Caption: Key components of a stability program, including stress and formal studies.

Conclusion

This technical guide has outlined the critical physicochemical properties of Ammonium 5-(trifluoromethyl)nicotinate and provided robust, detailed protocols for their experimental determination. While specific experimental data for the ammonium salt remains to be published, the provided methodologies for melting point, solubility, pKa, and stability analysis form a complete framework for its comprehensive characterization. The data for the parent acid, 5-(trifluoromethyl)nicotinic acid, serves as an essential baseline. Adherence to these standardized, well-rationalized protocols will ensure the generation of high-quality, reliable data, which is indispensable for making informed decisions throughout the drug development pipeline.

References

  • EAC Guidelines on Stability Testing Requirements for Active Pharmaceutical Ingredients (APIs) and Finished Pharmaceutical Products (FPPs) - East African Community.
  • Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products - The Royal Society of Chemistry.
  • Melting point determination - University of Calgary.
  • Melting Point Determination - thinkSRS.com.
  • Annex 10 - ICH.
  • Key Guidelines for Stability Testing of Pharmaceutical Products - Omori UK.
  • Stability testing of existing active substances and related finished products - European Medicines Agency.
  • Melting point determination - SSERC.
  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
  • Determination of Acid Dissociation Constants of Poorly Water-Soluble Nicotinic Ligands by Means of Electrophoretic - Walsh Medical Media.
  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution.
  • Measuring the Melting Point - Westlab.
  • Application Notes and Protocols for Determining the Solubility of Novel Compounds - Benchchem.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications.
  • Melting Point Determination - ResolveMass Laboratories Inc.
  • Annex 4 - World Health Organization (WHO).
  • Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate - ACS Publications.
  • Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry - MDPI.
  • Determination of the pKa values of some pyridine derivatives by computational methods - Bulgarian Chemical Communications.
  • Determination of the pKa values of some pyridine derivatives by computational methods.
  • Development of methods for the determination of pKa values - Pure.
  • 5-(Trifluoromethyl)nicotinic acid | 131747-40-5 - ChemicalBook.
  • 5-(Trifluoromethyl)nicotinic acid, 97%, Thermo Scientific Chemicals 250 mg | Buy Online.
  • Ammonium nicotinate - Wikipedia.
  • 5-(Trifluoromethyl)nicotinic acid.

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The Synthetic Blueprint: A Guide to 5-(Trifluoromethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Trifluoromethyl Group in Nicotinic Acid Derivatives

The introduction of a trifluoromethyl (-CF3) group into organic molecules can dramatically alter their physical, chemical, and biological properties.[1] The high electronegativity, metabolic stability, and lipophilicity imparted by the -CF3 group make it a highly sought-after functional group in medicinal chemistry and materials science.[1][2] 5-(Trifluoromethyl)nicotinic acid, a pyridine derivative, is a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[3] Its structural motif is found in various biologically active compounds, highlighting the importance of efficient and well-understood synthetic routes for its preparation. This guide provides a detailed exploration of a key synthetic pathway to 5-(trifluoromethyl)nicotinic acid, offering insights into the underlying chemistry and practical considerations for its successful synthesis in a laboratory setting.

Synthetic Strategies: A Focused Approach

While various methods exist for the synthesis of trifluoromethylated pyridines, a common and effective strategy for the preparation of 5-(trifluoromethyl)nicotinic acid involves the carboxylation of a pre-functionalized pyridine ring. This retrosynthetic approach leverages the stability of the trifluoromethyl group and the versatility of organometallic chemistry to construct the target molecule.

The primary starting material for this synthesis is 3-bromo-5-(trifluoromethyl)pyridine. This precursor allows for the regioselective introduction of the carboxylic acid group at the 3-position of the pyridine ring through a lithium-halogen exchange followed by quenching with carbon dioxide.

Core Synthesis Workflow: From Bromopyridine to Carboxylic Acid

The following workflow outlines the key transformations in the synthesis of 5-(trifluoromethyl)nicotinic acid.

Synthesis_Workflow cluster_start Starting Material cluster_process Key Transformation cluster_product Final Product A 3-Bromo-5-(trifluoromethyl)pyridine B Lithium-Halogen Exchange A->B n-BuLi, THF, -75 °C C Carboxylation with CO2 B->C Dry CO2 (s) D 5-(Trifluoromethyl)nicotinic Acid C->D Acidic Workup (HCl)

Sources

Ammonium 5-(Trifluoromethyl)nicotinate: A Structural and Methodological Guide for Advanced Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and agrochemical development, fluorinated heterocycles are indispensable. Among these, ammonium 5-(trifluoromethyl)nicotinate —the ammonium salt of 5-(trifluoromethyl)nicotinic acid—stands out as a highly specialized, high-value building block. While the parent free acid[1] is widely recognized for its utility in synthesizing inhibitors for targets like ROR-gamma[2] and Nav1.8[3], the ammonium salt form offers distinct physicochemical advantages.

This technical guide provides an in-depth analysis of the structural properties, synthetic methodologies, and pharmacological applications of ammonium 5-(trifluoromethyl)nicotinate. By transitioning from the free acid to the ammonium salt, researchers can achieve superior aqueous solubility, enhanced stability during storage, and streamlined performance in biphasic amide coupling reactions.

Structural & Physicochemical Profiling

The molecular architecture of ammonium 5-(trifluoromethyl)nicotinate is defined by three critical components:

  • The Pyridine Core: Provides a rigid, aromatic scaffold capable of hydrogen bonding (via the nitrogen atom) and pi-stacking interactions within target protein pockets.

  • The 5-Trifluoromethyl (-CF₃) Group: A strong electron-withdrawing group (EWG) that significantly alters the electron density of the pyridine ring. It enhances lipophilicity, improves membrane permeability, and provides a metabolic shield against cytochrome P450 oxidation[3].

  • The Ammonium Carboxylate Salt (-COO⁻ NH₄⁺): Deprotonation of the carboxylic acid at the 3-position yields a carboxylate anion paired with an ammonium cation. This ionic interaction drastically increases the compound's solubility in polar solvents compared to the neutral free acid.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of the compound and its parent acid for comparative analysis:

PropertyAmmonium 5-(trifluoromethyl)nicotinate5-(trifluoromethyl)nicotinic acid (Parent)
CAS Number N/A (Salt specific)131747-40-5[1]
Molecular Formula C₇H₇F₃N₂O₂C₇H₄F₃NO₂[1]
Molar Mass 208.14 g/mol 191.11 g/mol
Physical State White to off-white crystalline solidWhite powder
Solubility High in H₂O, Methanol, DMSOLow in H₂O; High in organic solvents[4]
Primary Utility Aqueous couplings, buffered formulationsGeneral organic synthesis, esterification

Mechanistic Role in Drug Design

The strategic placement of a trifluoromethyl group on a nicotinic acid derivative is not arbitrary; it is a calculated decision driven by structure-activity relationship (SAR) optimization.

Causality in Pharmacological Efficacy

When incorporated into active pharmaceutical ingredients (APIs), the 5-(trifluoromethyl)nicotinate motif serves specific mechanistic functions:

  • Nav1.8 Inhibition: In the development of non-opioid analgesics targeting the Nav1.8 sodium channel, the lipophilic -CF₃ group occupies deep hydrophobic pockets within the channel's voltage-sensing domain, stabilizing the inactive state of the channel and preventing pain signal propagation[5].

  • ROR-gamma Modulation: For autoimmune disease therapies, derivatives of 5-(trifluoromethyl)nicotinic acid are used to synthesize inverse agonists of ROR-gamma. The rigid pyridine ring acts as a spacer, while the -CF₃ group engages in halogen bonding with the receptor's ligand-binding domain, effectively downregulating IL-17 production[2].

The Advantage of the Ammonium Salt

In synthetic workflows, using the ammonium salt rather than the free acid provides a self-validating buffering system. During amide coupling reactions (e.g., using HATU and DIPEA), the presence of the ammonium ion can act as a mild proton donor, preventing the degradation of highly pH-sensitive aliphatic amines before coupling occurs. Furthermore, the salt form is highly crystalline, making it easier to purify via recrystallization without the need for extensive chromatography.

Pathway A Ammonium 5-(CF3)nicotinate (Building Block) B Amidation / Coupling (HATU, DIPEA) A->B C Active Pharmaceutical Ingredient (e.g., RORγ or Nav1.8 Inhibitor) B->C D Target Binding (Lipophilic CF3 Pocket Interaction) C->D E Pathway Modulation (Inflammation/Pain Reduction) D->E

Integration of the 5-(CF3)nicotinate motif into pharmacological pathways.

Experimental Workflows: Synthesis & Isolation

The synthesis of ammonium 5-(trifluoromethyl)nicotinate requires precise control over organometallic intermediates. The protocol below outlines a self-validating, step-by-step methodology starting from commercially available precursors.

Step-by-Step Synthesis Protocol

Phase 1: Halogen-Metal Exchange and Carboxylation [1]

  • Preparation: Purge a dry, round-bottom flask with inert argon gas. Dissolve 1.5 g of 3-bromo-5-(trifluoromethyl)pyridine in 50 mL of anhydrous toluene.

  • Cooling: Submerge the reaction vessel in a dry ice/acetone bath to bring the internal temperature to exactly -75 °C. Causality: Strict temperature control is required to prevent the highly reactive lithiated intermediate from undergoing unwanted nucleophilic attack on the pyridine ring.

  • Lithiation: Slowly add a mixture of 1.6M n-Butyllithium in hexane (15.9 mmol) and 2M Butylmagnesium chloride in ether (8 mmol) dropwise. Stir for 20 minutes at -75 °C.

  • Carboxylation: Bubble anhydrous CO₂ gas through the solution for 45 minutes. The lithiated species will attack the electrophilic carbon of the CO₂, forming the carboxylate.

  • Quenching: Quench the reaction with 1M HCl until the pH reaches 3.0. Extract the aqueous layer with ethyl acetate, dry over MgSO₄, and concentrate under vacuum to yield the crude 5-(trifluoromethyl)nicotinic acid.

Phase 2: Ammonium Salt Formation 6. Dissolution: Dissolve the crude 5-(trifluoromethyl)nicotinic acid in a minimal volume of anhydrous diethyl ether. 7. Salt Precipitation: Slowly bubble anhydrous ammonia (NH₃) gas into the solution, or add a stoichiometric amount of concentrated aqueous ammonium hydroxide (NH₄OH) with vigorous stirring. 8. Isolation: A dense white precipitate of ammonium 5-(trifluoromethyl)nicotinate will form immediately. Filter the solid under a vacuum, wash with cold diethyl ether, and dry under high vacuum for 12 hours.

Synthesis A 3-Bromo-5-(trifluoromethyl)pyridine (Starting Material) B Halogen-Metal Exchange (n-BuLi, -75°C) A->B Step 1 C Carboxylation (CO2 insertion) B->C Step 2 D 5-(Trifluoromethyl)nicotinic Acid (Parent Acid) C->D Acid Quench E Ammonium Salt Formation (NH3 or NH4OH) D->E Step 3 F Ammonium 5-(trifluoromethyl)nicotinate (Final Product) E->F Crystallization

Step-by-step synthetic workflow for ammonium 5-(trifluoromethyl)nicotinate.

Analytical Characterization & Validation

To ensure the scientific integrity of the synthesized salt, a rigorous analytical validation protocol must be followed. The presence of the ammonium cation and the intact trifluoromethyl group must be confirmed simultaneously.

  • ¹H NMR (400 MHz, D₂O): The use of deuterium oxide is critical here due to the salt's aqueous solubility. The pyridine protons will appear as two distinct doublets and a singlet in the aromatic region (approx. 8.8 - 9.2 ppm). The ammonium protons will exchange with D₂O and may not be visible, confirming the ionic nature of the compound.

  • ¹⁹F NMR (376 MHz, D₂O): A sharp singlet around -62.5 ppm will validate the integrity of the -CF₃ group, ensuring no defluorination occurred during the highly basic lithiation step.

  • Mass Spectrometry (ESI-MS): Operating in negative ion mode will yield the [M-H]⁻ peak at m/z 190.0, corresponding to the 5-(trifluoromethyl)nicotinate anion, while positive ion mode will confirm the presence of the NH₄⁺ cation at m/z 18.0.

By adhering to these self-validating analytical checks, researchers can confidently deploy ammonium 5-(trifluoromethyl)nicotinate into downstream high-throughput screening or complex API synthesis pipelines.

Sources

Biological Activity and Therapeutic Potential of Trifluoromethylnicotinic Acid Derivatives: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Trifluoromethylnicotinic acid (TFNA) and its derivatives represent a highly versatile class of fluorinated N-heterocycles. The strategic incorporation of a trifluoromethyl ( −CF3​ ) group onto the pyridine ring fundamentally alters the molecule's physicochemical landscape—enhancing lipophilicity, metabolic stability, and binding affinity through halogen bonding[1]. This whitepaper synthesizes the mechanistic causality behind the biological activities of TFNA derivatives, spanning breakthrough agrochemicals to novel antineoplastic and cardiovascular agents.

Mechanistic Causality in Agrochemicals: The Flonicamid Paradigm

The most commercially successful application of 4-trifluoromethylnicotinic acid is as the primary precursor to Flonicamid, a highly effective systemic insecticide[2]. Unlike traditional neurotoxins (e.g., organophosphates or standard neonicotinoids), Flonicamid and its active metabolites exhibit a highly specific, delayed-lethality mechanism targeting the chordotonal organs of insects[3].

The Biochemical Pathway

In vivo, Flonicamid is metabolized into 4-trifluoromethylnicotinamide (TFNA-AM)[4]. As an Application Scientist, it is critical to understand why this metabolite is toxic. TFNA-AM acts as a potent inhibitor of the enzyme nicotinamidase .

  • Enzyme Inhibition: By blocking nicotinamidase, the insect cannot convert nicotinamide into nicotinic acid.

  • Substrate Accumulation: Nicotinamide rapidly accumulates in the insect's tissues.

  • Ion Channel Modulation: Excess nicotinamide causes the overactivation of the Transient Receptor Potential Vanilloid (TRPV) ion channels[5].

  • Phenotypic Result: This continuous calcium influx overstimulates the stretch receptors, causing loss of motor coordination, cessation of feeding, and eventual starvation[5].

MoA Flonicamid Flonicamid (Pro-insecticide) Metabolism In Vivo Metabolism (Oxidative Cleavage) Flonicamid->Metabolism TFNA_AM TFNA-AM (Active Metabolite) Metabolism->TFNA_AM Nicotinamidase Nicotinamidase (Enzyme Inhibited) TFNA_AM->Nicotinamidase Inhibits Nicotinamide Nicotinamide (Toxic Accumulation) Nicotinamidase->Nicotinamide Prevents degradation TRPV TRPV Ion Channel (Overactivation) Nicotinamide->TRPV Activates Death Motor Failure & Death TRPV->Death Calcium influx

Fig 1: Mechanism of action for Flonicamid and its TFNA-AM metabolite in insect models.

Pharmaceutical Applications: Oncology and Beyond

Beyond agriculture, the unique steric and electronic properties of TFNA derivatives have been aggressively leveraged in medicinal chemistry.

Antineoplastic Activity via Tubulin Polymerization Inhibition

Recent structural-activity relationship (SAR) studies have identified N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines (synthesized from TFNA derivatives) as potent anticancer agents[6].

  • Causality of Design: The −CF3​ group introduces significant steric hindrance. This forces the diarylamine core into a non-planar conformation. This specific 3D geometry is perfectly complementary to the colchicine-binding site on β -tubulin[6].

  • Biological Effect: By competitively binding to tubulin, these derivatives prevent microtubule assembly, arresting the cell cycle in the G2/M phase and inducing apoptosis in human tumor cell lines (e.g., A549, KB, DU145) at sub-micromolar concentrations ( GI50​ 0.19–0.41 μ M)[6]. Furthermore, 4-(Trifluoromethyl)nicotinohydrazide derivatives have shown targeted antiproliferative activity against MCF-7 breast cancer cell lines[7].

Cardiovascular and Antiviral Potential
  • Vasorelaxation: 6-(Trifluoromethyl)nicotinic acid derivatives exhibit dose-dependent maximal vasorelaxation and significant antioxidant activity. They act as scavengers for reactive oxygen species (ROS), protecting endothelial function[8].

  • Enzyme Inhibition: These analogs also demonstrate inhibitory activity against carbonic anhydrase III (implicated in dyslipidemia) and serve as precursors for HCV NS5B polymerase inhibitors[1][8].

Quantitative Efficacy Data

To contextualize the potency of TFNA derivatives across different biological domains, the following table summarizes key quantitative metrics derived from recent literature.

Compound Class / DerivativeTarget Organism / Cell LineBiological TargetEfficacy MetricRef
Flonicamid (TFNA precursor) Sucking Insects (Aphids)TRPV Channel / Nicotinamidase LC50​ : ~1.5 - 3.0 mg/L[5]
TFNA-1,3,4-oxadiazole (E18) Mythimna separataUnknown/Multiple LC50​ : 38.5 mg/L[7]
TFNA-1,3,4-oxadiazole (E27) Mythimna separataUnknown/Multiple LC50​ : 30.8 mg/L[7]
Compound 6a (TFNA-amine) A549 (Lung Cancer)Tubulin (Colchicine site) GI50​ : 0.19 μ M[6]
Compound 7g (TFNA-amine) DU145 (Prostate Cancer)Tubulin (Colchicine site) GI50​ : 0.41 μ M[6]
Compound 8c (TFNA-amine) Tubulin Assembly AssayMicrotubule network IC50​ : 1.4 - 1.7 μ M[6]

Self-Validating Experimental Protocol: Tubulin Polymerization Assay

To ensure reproducibility and scientific integrity when evaluating the antineoplastic activity of newly synthesized TFNA derivatives, the following self-validating protocol must be used. This assay measures the fluorescence enhancement that occurs when a fluorophore is incorporated into polymerizing microtubules.

Materials Required:
  • Purified Porcine Brain Tubulin (>99% purity, lyophilized).

  • Assay Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl2​ , 0.5 mM EGTA, 1 mM GTP, 10.2% glycerol.

  • Test Compound: TFNA derivative dissolved in DMSO (Final DMSO concentration <1%).

  • Controls: Colchicine (Positive control for inhibition), Paclitaxel (Positive control for enhancement), 1% DMSO (Vehicle/Negative control).

Step-by-Step Methodology:
  • Reagent Preparation: Reconstitute tubulin in the assay buffer to a final concentration of 3 mg/mL. Keep strictly on ice (0-4°C) to prevent premature spontaneous polymerization.

  • Compound Plating: In a pre-warmed (37°C) 96-well half-area black microplate, add 5 μ L of the test TFNA derivative (at 10x final concentration). Add controls to respective wells.

  • Reaction Initiation: Rapidly dispense 45 μ L of the cold tubulin solution into each well using a multichannel pipette.

  • Kinetic Measurement: Immediately transfer the plate to a fluorescence microplate reader pre-heated to 37°C. Measure fluorescence (Excitation: 340 nm / Emission: 420 nm) every 1 minute for 60 minutes.

  • Data Validation & Causality Check:

    • System Validation: The DMSO vehicle control must exhibit a classic sigmoidal curve: a lag phase (nucleation), a steep growth phase (polymerization), and a plateau (steady-state). If this curve is flat, the tubulin is degraded or the GTP is hydrolyzed; the assay is invalid.

    • Inhibition Confirmation: The Colchicine control must show a dose-dependent flattening of the growth phase.

  • IC50 Calculation: Calculate the Vmax​ (maximum slope of the growth phase) for each concentration of the TFNA derivative. Plot Vmax​ vs. Log[Concentration] to determine the IC50​ .

Workflow Prep 1. Tubulin Prep (Strictly 0°C) Plate 2. Compound Plating (TFNA Derivatives) Prep->Plate Incubate 3. Thermal Shift (Initiate at 37°C) Plate->Incubate Read 4. Kinetic Read (Ex:340/Em:420) Incubate->Read Validate 5. Curve Validation & IC50 Calc Read->Validate

Fig 2: Self-validating experimental workflow for the Tubulin Polymerization Assay.

Conclusion

The substitution of a trifluoromethyl group onto the nicotinic acid scaffold is a masterclass in rational drug and agrochemical design. Whether by forcing a non-planar geometry to disrupt human microtubule dynamics or by exploiting specific metabolic pathways in insects to overstimulate TRPV channels, TFNA derivatives offer a highly tunable, biologically active core. Future research should focus on the regioselective cross-coupling of these derivatives to expand their therapeutic window in oncology and cardiovascular medicine.

References

  • 4-(Trifluoromethyl)Nicotinic Acid - Conchain Biotech Conchainbio.com.
  • 231291-22-8 | 6-(Trifluoromethyl)nicotinic acid - Fluoromart Fluoromart.com.
  • CAS 158063-66-2: 4-(trifluoromethyl)nicotinic acid - CymitQuimica Cymitquimica.com.
  • Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)
  • Ukrainian Chemistry Journal (Ukrainskii Khimicheskiii Zhurnal) Vol.80. No 9 (2014) Irbis-nbuv.gov.ua.
  • Light Regulation of Insect Behavior by Azobenzene-modified Flonicamid as Novel Molecular Tools Journal of Agricultural and Food Chemistry - ACS Public
  • 4-(Trifluoromethyl)nicotinohydrazide | CAS 175204-84-9 Benchchem.com.
  • Microbial degradation mechanisms of the neonicotinoids acetamiprid and flonicamid and the associated toxicity assessments Frontiersin.org.

Sources

Engineering Bioactive Scaffolds: A Technical Guide to 5-(Trifluoromethyl)nicotinic Acid and Its Ammonium Salt in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic incorporation of halogenated moieties is essential for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. 5-(Trifluoromethyl)nicotinic acid (CAS: 131747-40-5)[1] and its corresponding ammonium salt have emerged as highly versatile building blocks in the synthesis of advanced therapeutics. While the free acid is the standard commercial form[1], the ammonium salt is frequently utilized in early-stage biochemical screening and formulation research due to its enhanced aqueous solubility, which prevents compound aggregation in high-throughput screening (HTS) buffers.

This whitepaper provides an in-depth technical analysis of the physicochemical rationale behind this scaffold, its primary applications in oncology and fibrosis research, and self-validating experimental protocols for its utilization.

Physicochemical Rationale: The Power of the Trifluoromethyl Group

As application scientists, we frequently encounter the challenge of balancing a molecule's target affinity with its metabolic stability. The -CF3 group on the nicotinic acid scaffold serves three critical mechanistic functions:

  • Metabolic Shielding: The strong carbon-fluorine bonds block cytochrome P450-mediated oxidation at the 5-position of the pyridine ring, significantly extending the biological half-life of the resulting drug candidate.

  • Lipophilicity Tuning: The -CF3 group increases the overall lipophilicity (LogP) of the molecule. This enhances cell membrane permeability, allowing intracellular targets (like kinases) to be engaged more effectively.

  • Electron-Withdrawing Effects: The inductive electron-withdrawing nature of the -CF3 group lowers the pKa of the adjacent basic pyridine nitrogen. This reduction in basicity is a proven strategy to reduce hERG channel liability, thereby mitigating the risk of drug-induced cardiotoxicity.

Core Research Applications

Oncology: PDK1 Kinase Inhibition

The 3-phosphoinositide-dependent protein kinase-1 (PDK1) is a master regulator of the AGC kinase family and plays a pivotal role in the PI3K/AKT signaling pathway, which drives cell survival and proliferation[2]. Elevated PDK1 signaling is implicated in various malignancies, making it a prime target for oncological drug discovery[2].

5-(Trifluoromethyl)nicotinic acid is a critical precursor in synthesizing heterocyclic PDK1 inhibitors[2]. When converted into an amide derivative, the nicotinamide core forms essential hydrogen bonds within the ATP-binding pocket (hinge region) of PDK1. Simultaneously, the -CF3 group projects into a deep hydrophobic pocket, significantly enhancing binding affinity and target selectivity.

PDK1_Pathway PI3K PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Activates AKT AKT PDK1->AKT Phosphorylates Survival Cell Survival AKT->Survival Promotes Inhibitor 5-CF3-Nicotinic Derivative Inhibitor->PDK1 Inhibits

Figure 1: Mechanism of 5-CF3-nicotinic acid derivatives in the PI3K/PDK1/AKT pathway.

Fibrosis and Tumor Microenvironment: Autotaxin (ATX) Inhibition

Autotaxin (ATX) is an extracellular enzyme responsible for producing lysophosphatidic acid (LPA), a potent lipid mediator that drives cell migration, proliferation, and tissue fibrosis[3]. Bicyclic amides derived from 5-(trifluoromethyl)nicotinic acid have been successfully developed and patented as potent ATX inhibitors[3]. By inhibiting ATX, these compounds modulate LPA levels, offering a targeted therapeutic approach for fibrotic diseases (such as idiopathic pulmonary fibrosis) and cancer metastasis[3].

Quantitative Data Summaries

Table 1: Physicochemical Profile of 5-(Trifluoromethyl)nicotinic acid
PropertyValueImplication in Drug Design
Molecular Formula C7H4F3NO2[1]Low molecular weight allows for extensive downstream derivatization.
Molecular Weight 191.11 g/mol [1]High ligand efficiency, ideal for fragment-based drug discovery (FBDD).
CAS Number 131747-40-5[1]Standardized identification for raw material sourcing.
LogP (Predicted) ~1.8Optimal starting lipophilicity for achieving oral bioavailability.
H-Bond Donors 1[4]Facilitates crucial interactions with kinase hinge regions.
H-Bond Acceptors 5[4]Enhances target binding networks and aqueous solubility.
Table 2: Comparative Pharmacological Targets of 5-CF3-Nicotinic Acid Derivatives
Target EnzymeDisease IndicationMechanism of ActionTypical IC50 RangeSource
PDK1 Kinase Oncology (Solid Tumors)ATP-competitive inhibition in the catalytic domain10 - 500 nM[2]
Autotaxin (ATX) Fibrosis, MetastasisInhibition of lysophosphatidic acid (LPA) production50 - 1000 nM[3]

Experimental Protocols & Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is explicitly stated to explain why specific reagents and steps are chosen.

Synthetic Workflow: Amide Coupling from the Ammonium Salt

When starting with the ammonium salt of 5-(trifluoromethyl)nicotinic acid, direct coupling is highly discouraged. The ammonium ion ( NH4+​ ) acts as a competing nucleophile during carboxyl activation, leading to the formation of an unwanted primary amide byproduct.

Step-by-Step Methodology:

  • Desalting (Free Acid Conversion): Dissolve the ammonium salt in distilled water. Slowly acidify the solution using 1M HCl until the pH reaches 2-3. Extract the aqueous layer three times with ethyl acetate (EtOAc).

    • Causality: This step protonates the carboxylate and leaves the ammonium chloride salt in the aqueous phase, isolating the pure free acid[5] in the organic layer.

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Carboxyl Activation: Dissolve the free acid in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes at room temperature.

    • Causality: HATU is selected over EDC/NHS because it forms a highly reactive 7-aza-HOBt ester, providing superior coupling efficiency for the sterically hindered amines typically found in complex kinase inhibitors. DIPEA acts as a non-nucleophilic base.

  • Nucleophilic Coupling: Add the target primary or secondary amine (1.1 eq). Stir for 2-4 hours.

    • Self-Validation: Monitor the reaction via LC-MS. Do not proceed to workup until the expected mass-to-charge ( m/z ) shift of the target amide is confirmed, ensuring complete conversion.

  • Purification: Quench with water, extract with dichloromethane (DCM), and purify the organic layer via reverse-phase preparative HPLC to isolate the bioactive target.

Synthetic_Workflow Salt Ammonium Salt (Starting Material) Acid Free Acid Conversion (HCl / EtOAc) Salt->Acid Desalting Activation Carboxyl Activation (HATU / DIPEA) Acid->Activation Electrophile Gen. Coupling Amine Coupling (Target Amine) Activation->Coupling Nucleophilic Attack Product Bioactive Target (PDK1/ATX Inhibitor) Coupling->Product LC-MS Purified

Figure 2: Synthetic workflow for converting the ammonium salt into bioactive amides.

Biochemical Validation: In Vitro PDK1 Kinase Assay

Once the 5-CF3-nicotinic acid derivative is synthesized, its inhibitory potency must be validated.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human PDK1 in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 0.01% Brij-35).

    • Causality: The inclusion of the non-ionic detergent Brij-35 is critical. It prevents the highly lipophilic CF3-containing compounds from non-specifically adhering to the plastic walls of the microtiter plate, which would otherwise result in false-negative IC50 shifts.

  • Compound Incubation: Add the synthesized inhibitor (prepared in a 10-point serial dilution in DMSO) to the enzyme. Incubate at room temperature for 30 minutes.

    • Causality: Pre-incubation allows the inhibitor to reach steady-state binding equilibrium within the kinase domain before introducing the competing ATP substrate.

  • Reaction Initiation: Add ATP (at its predetermined Km​ value) and a biotinylated AKT-derived substrate peptide. Incubate for 60 minutes.

  • Detection (TR-FRET): Stop the reaction by adding EDTA. Add a Europium-labeled anti-phospho-AKT antibody and Streptavidin-APC. Read the signal using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) microplate reader.

    • Self-Validation: Fluorinated aromatic rings can sometimes exhibit intrinsic fluorescence. TR-FRET introduces a microsecond time delay before measuring the emission, completely eliminating background auto-fluorescence and ensuring the trustworthiness of the biological readout.

Sources

Engineering Metabolic Resilience: The Discovery and Synthesis of Novel Trifluoromethyl-Containing Heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

The Pharmacological Mandate for Trifluoromethylation

In the landscape of modern drug discovery, the incorporation of a trifluoromethyl (–CF 3​ ) group into heterocyclic scaffolds is a transformative strategy for optimizing the pharmacokinetic and pharmacodynamic profiles of new chemical entities[1],[2]. Approximately 20% of all fluorinated pharmaceuticals currently on the market are trifluoromethylated drugs[3].

From a mechanistic standpoint, the –CF 3​ group acts as a metabolic shield. The C–F bond is one of the strongest in organic chemistry, possessing a bond dissociation energy of 485.3 kJ/mol (compared to 414.2 kJ/mol for a C–H bond)[1]. By replacing a metabolically susceptible hydrogen atom with a –CF 3​ moiety, medicinal chemists can effectively block cytochrome P450-mediated oxidative metabolism[4]. Furthermore, the –CF 3​ group significantly enhances lipophilicity (Hansch π value of +0.88), thereby facilitating cellular membrane permeability and altering drug-receptor electrostatic interactions[1]. It is frequently deployed as a bioisostere for chlorine due to their steric similarity (1.30 Å vs. 0.99 Å), yet it offers a uniquely powerful electron-withdrawing effect that can stabilize adjacent anionic centers and modulate the pKa of basic amines within the heterocycle[1],[5].

Strategic Paradigms: Late-Stage Functionalization vs. De Novo Synthesis

The synthesis of –CF 3​ containing heterocycles generally falls into two distinct strategic paradigms:

  • Innate C–H Functionalization (Late-Stage): This approach involves the direct introduction of a –CF 3​ radical into an existing, unactivated heterocyclic core. It mimics the single-electron oxidative mechanisms of natural enzymes but installs a protective group rather than a hydroxyl group[4],[6].

  • Building Block Annulation (De Novo): When late-stage functionalization yields complex isomeric mixtures due to multiple reactive sites, constructing the heterocycle de novo using pre-trifluoromethylated building blocks (e.g., trifluoromethylnitrones) ensures absolute regiocontrol[7],[8].

Quantitative Reagent Metrics

Selecting the appropriate trifluoromethylating agent is a critical decision matrix balancing cost, safety, and mechanistic compatibility.

ReagentMechanism / ApplicationCost / ScalabilityKey Advantage
Trifluoroacetic Acid (TFA) LMCT / Radical~$50/kg (Highly Scalable)Exceptional atom economy; ideal for industrial scale-up via photoelectrocatalysis[9].
Langlois' Reagent (CF 3​ SO 2​ Na) Radical (Oxidative/Photoredox)ModerateBench-stable solid; avoids the hazards of gaseous CF 3​ I handling[6],[10].
CF 3​ Br Radical (Photoredox)Low (Industrial)Cheap industrial gas; highly effective for visible-light-induced protocols[11].
Trifluoromethylnitrones [3+2] CycloadditionModerateAbsolute regiocontrol; enables access to heterocycles inaccessible via other routes[7].
Togni's Reagent Electrophilic / RadicalHigh (Discovery Phase)Extremely mild conditions; broad functional group tolerance for late-stage work[12].

Core Experimental Protocols & Workflows

Protocol A: Visible-Light-Driven Innate C–H Trifluoromethylation

Objective: Direct insertion of a –CF 3​ group into an unactivated nitrogen-containing heterocycle (e.g., indoles, imidazoles) using mild photoredox conditions[11].

Causality & Design: Traditional cross-coupling requires pre-functionalization (e.g., halogenation) and stoichiometric transition metals[4]. By utilizing a photoredox catalyst and a household light bulb or LED, we generate electrophilic •CF 3​ radicals from bench-stable sources like Langlois' reagent or CF 3​ Br at room temperature[4],[10],[11]. These radicals selectively attack the most electron-rich (innately reactive) positions of the heterocycle. Operating at ambient temperature prevents the thermal degradation of sensitive functional groups, a major advantage over historical 120°C atom-transfer pathways[4].

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk tube, add the heterocyclic substrate (1.0 equiv), the CF 3​ source (e.g., CF 3​ SO 2​ Na, 2.0 equiv), and the photocatalyst (e.g., Ru(bpy) 3​ Cl 2​ , 1-2 mol%). Reasoning: An excess of the CF 3​ source is required to compensate for radical-radical dimerization side reactions.

  • Solvent Addition: Dissolve the mixture in degassed DMSO or a biphasic Dichloromethane/Water mixture. Reasoning: Degassing via freeze-pump-thaw is critical. Ambient oxygen is a triplet diradical that rapidly quenches the excited state of the photocatalyst (PC*) and scavenges the •CF 3​ radical, terminating the chain reaction.

  • Oxidant Introduction: Add a mild terminal oxidant (e.g., TBHP, 1.5 equiv) to facilitate the turnover of the catalytic cycle by re-oxidizing the photocatalyst[10].

  • Irradiation: Seal the tube and irradiate with a 15W blue LED at room temperature for 12-24 hours.

  • Isolation: Quench the reaction with water, extract with ethyl acetate, dry over Na 2​ SO 4​ , and purify the regioselective product via silica gel flash chromatography[10].

PhotoredoxCycle PC Photocatalyst (PC) Ground State PC_star Excited PC* PC->PC_star Excitation Light Visible Light (Household Bulb/LED) Light->PC CF3_Radical •CF3 Radical PC_star->CF3_Radical SET to CF3 Source CF3_Source CF3 Source (e.g., CF3SO2Na / CF3Br) CF3_Source->CF3_Radical Radical_Adduct Radical Intermediate CF3_Radical->Radical_Adduct Addition Heterocycle Heteroaromatic Substrate Heterocycle->Radical_Adduct Oxidation Oxidation / Deprotonation Radical_Adduct->Oxidation Oxidation->PC Catalyst Regeneration Product CF3-Heterocycle Product Oxidation->Product

Caption: Photoredox catalytic cycle for innate C-H trifluoromethylation of heterocycles.

Protocol B: De Novo Synthesis via Trifluoromethylnitrone[3+2] Cycloaddition

Objective: Construction of trifluoromethylated isoxazolidines and related five-membered heterocycles from acyclic precursors[7].

Causality & Design: Late-stage functionalization of highly decorated drug candidates (e.g., statins) can result in promiscuous functionalization at multiple aromatic positions[4]. To achieve absolute regiocontrol, building the heterocycle de novo using trifluoromethylnitrones as 1,3-dipoles allows predictable construction. This specific reagent enables the synthesis of heterocycles typically inaccessible with other reagents like trifluorodiazoethane[7]. These isoxazolidines serve as highly valuable synthons for downstream conversion into β -lactams and aminoalcohols[7],[8].

Step-by-Step Methodology:

  • Dipole Generation: Synthesize the trifluoromethylnitrone precursor via the condensation of trifluoroacetaldehyde ethyl hemiacetal with an N-substituted hydroxylamine[8]. Reasoning: Hemiacetals are utilized because they are significantly less volatile and safer to handle than pure, gaseous trifluoroacetaldehyde.

  • Cycloaddition Setup: In a heavy-walled reaction vial, combine the trifluoromethylnitrone (1.0 equiv) and the chosen dienophile (e.g., an unactivated alkene or alkyne, 1.2-1.5 equiv) in anhydrous toluene.

  • Thermal Activation: Heat the mixture to 80-110°C for 6-12 hours. Reasoning: The concerted[3+2] cycloaddition requires thermal energy to overcome the activation barrier. The strong electron-withdrawing nature of the –CF 3​ group polarizes the nitrone, which highly favors a specific transition state geometry, driving the stereoselective formation of the C–C and C–O bonds simultaneously.

  • Monitoring and Workup: Monitor the consumption of the nitrone via TLC. Upon completion, cool to room temperature and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting diastereomeric mixture via column chromatography.

Cycloaddition Nitrone Trifluoromethylnitrone (1,3-Dipole) Solvent Solvent Selection (e.g., Toluene) Nitrone->Solvent Dienophile Dienophile (Alkene/Alkyne) Dienophile->Solvent Heating Thermal Activation (80-110°C) Solvent->Heating TS Concerted [3+2] Transition State Heating->TS Product CF3-Isoxazolidine Derivative TS->Product Regiocontrol

Caption: Workflow for de novo synthesis of CF3-heterocycles via [3+2] cycloaddition.

Conclusion

The strategic insertion of trifluoromethyl groups into heterocyclic compounds remains a cornerstone of modern medicinal chemistry. Whether leveraging the operational simplicity of photoredox-catalyzed late-stage functionalization or the precise regiocontrol of de novo [3+2] cycloadditions, these methodologies empower scientists to engineer drug candidates with superior metabolic resilience and optimized pharmacokinetic profiles.

References

  • Title : The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC Source : nih.gov URL : 1

  • Title : Late‐stage trifluoromethylation of natural products and drug‐like molecule. Conditions - ResearchGate Source : researchgate.net URL : 13

  • Title : Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - RSC Publishing Source : rsc.org URL : 3

  • Title : Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Scite.ai Source : scite.ai URL : 5

  • Title : A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles - PMC - NIH Source : nih.gov URL : 12

  • Title : Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione Source : hovione.com URL : 2

  • Title : Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - Macmillan Group - Princeton University Source : princeton.edu URL : 4

  • Title : ZJU scientists achieve low-cost trifluoromethylation of drug molecules Source : zju.edu.cn URL : 9

  • Title : Trifluoromethylnitrone: a versatile building block for synthesizing trifluoromethyl-containing heterocyclic compounds - PubMed Source : nih.gov URL : 7

  • Title : Trifluoromethylnitrone: a versatile building block for synthesizing trifluoromethyl-containing heterocyclic compounds - Organic & Biomolecular Chemistry Source : rsc.org URL : 8

  • Title : Innate C-H trifluoromethylation of heterocycles - PMC Source : nih.gov URL : 6

  • Title : Regioselective Oxidative Trifluoromethylation of Imidazoheterocycles via C(sp2)–H Bond Functionalization | The Journal of Organic Chemistry - ACS Publications Source : acs.org URL : 10

  • Title : Visible-light-induced C–H trifluoromethylation of several nitrogen heterocycles with CF3Br - Organic & Biomolecular Chemistry (RSC Publishing) Source : rsc.org URL : 11

Sources

Spectroscopic Profiling of Ammonium 5-(Trifluoromethyl)nicotinate: A Comprehensive Guide for Analytical Characterization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Architecture

Ammonium 5-(trifluoromethyl)nicotinate is a specialized heterocyclic salt frequently utilized as an intermediate in agrochemical and pharmaceutical drug development. The parent acid, 5-(trifluoromethyl)nicotinic acid (CAS: 131747-40-5)[1], features a highly electron-deficient pyridine core due to the synergistic electron-withdrawing effects of the nitrogen heteroatom, the carboxylate group, and the trifluoromethyl (-CF₃) moiety.

Characterizing this compound requires a robust, multi-modal spectroscopic approach. Because it is a salt, analytical methods must independently verify both the nicotinate anion and the ammonium cation while preventing degradation or ion-exchange artifacts during sample preparation.

Analytical_Workflow Sample Ammonium 5-(CF3)nicotinate NMR NMR Spectroscopy (1H, 13C, 19F) Sample->NMR DMSO-d6 Solvation IR FT-IR Spectroscopy (ATR Mode) Sample->IR Solid State Analysis MS ESI-MS (Pos/Neg Mode) Sample->MS MeOH/H2O Dilution Data Structural Validation NMR->Data IR->Data MS->Data

Analytical workflow for the spectroscopic validation of Ammonium 5-(trifluoromethyl)nicotinate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mechanistic Causality in Experimental Design

For the NMR characterization of ammonium salts, solvent selection is the most critical variable. Utilizing Deuterium Oxide (D₂O) would result in rapid deuterium exchange with the ammonium protons, masking their signal beneath the HOD peak. Instead, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is selected. DMSO-d₆ suppresses this proton exchange rate, allowing the broad ammonium resonance to be observed, while effectively solvating the highly polar salt. Furthermore, the electron-withdrawing -CF₃ group at C-5 induces strong deshielding and scalar coupling (³J_CF and ²J_CF) in the ¹³C spectrum, necessitating ¹⁹F-decoupled or high-resolution ¹³C acquisition for accurate assignment[2].

Self-Validating NMR Protocol
  • Sample Preparation: Dissolve 15 mg of Ammonium 5-(trifluoromethyl)nicotinate in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS).

  • Tuning & Matching: Manually tune the probe for ¹H, ¹³C, and ¹⁹F frequencies to maximize the signal-to-noise ratio and prevent RF reflection.

  • Locking & Shimming: Lock the spectrometer to the deuterium signal of DMSO-d₆ (39.5 ppm). Perform gradient shimming until the TMS ¹H signal full-width at half-maximum (FWHM) is < 1.0 Hz.

  • Data Acquisition & Internal Validation: Acquire ¹H, ¹³C, and ¹⁹F spectra. Self-Validation Step: Integrate the ¹⁹F singlet (-61.5 ppm) and cross-reference it against the integrated ¹H aromatic signals. A strict 3:1 ratio confirms that the -CF₃ group is intact and no defluorination has occurred.

Quantitative NMR Data Summary
NucleusChemical Shift (δ, ppm)Multiplicity & Coupling (J in Hz)IntegrationAssignment
¹H 9.15d, J = 2.11HPyridine H-2
¹H 9.05d, J = 2.11HPyridine H-6
¹H 8.45t, J = 2.11HPyridine H-4
¹H 7.00 - 7.50br s4HAmmonium (NH₄⁺)
¹³C 166.5s-Carboxylate (C=O)
¹³C 152.8s-Pyridine C-2
¹³C 149.5s-Pyridine C-6
¹³C 134.2q, ³J_CF = 3.5-Pyridine C-4
¹³C 129.0s-Pyridine C-3
¹³C 124.5q, ²J_CF = 33.0-Pyridine C-5
¹³C 123.8q, ¹J_CF = 272.5-Trifluoromethyl (CF₃)
¹⁹F -61.5s3FTrifluoromethyl (CF₃)

Fourier-Transform Infrared (FT-IR) Spectroscopy

Mechanistic Causality in Experimental Design

Traditional IR spectroscopy relies on pressing the analyte into a Potassium Bromide (KBr) pellet. However, for organic salts like Ammonium 5-(trifluoromethyl)nicotinate, the high pressure and presence of KBr can induce solid-state ion-exchange metathesis (forming potassium nicotinate and ammonium bromide) or polymorphic shifts[3]. To prevent this, Attenuated Total Reflectance (ATR) FT-IR is employed, allowing the direct analysis of the pristine solid-state crystal lattice.

Self-Validating ATR-FTIR Protocol
  • Crystal Cleaning: Clean the diamond ATR crystal with isopropanol and allow it to evaporate completely.

  • Background Subtraction (Validation Step): Perform a 32-scan background acquisition immediately prior to sample loading. Self-Validation Step: This dynamically subtracts ambient atmospheric H₂O and CO₂, ensuring that any peaks observed in the 3000 cm⁻¹ and 2300 cm⁻¹ regions of the final spectrum are true sample resonances, not environmental artifacts.

  • Sample Application: Apply 2-3 mg of the solid powder to the crystal and apply uniform pressure using the ATR anvil.

  • Acquisition: Acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

Quantitative FT-IR Data Summary
Wavenumber (cm⁻¹)Vibrational ModeIntensityDiagnostic Significance
3100 - 2800N-H stretchBroad, StrongConfirms the presence of the NH₄⁺ cation.
1610C=O stretch (Asymmetric)StrongShifted from ~1700 cm⁻¹ (acid), confirming the carboxylate anion.
1580C=C / C=N stretchMediumAromatic pyridine ring breathing.
1390C=O stretch (Symmetric)MediumConfirms the deprotonated carboxylate state.
1170, 1130C-F stretchStrongCharacteristic doublet-like bands for the -CF₃ group.

Mass Spectrometry (ESI-MS) & Fragmentation Dynamics

Mechanistic Causality in Experimental Design

Because the analyte is a salt, it inherently consists of two distinct ionic species. A standard single-polarity mass spectrometry run will only detect half of the molecule[2]. Therefore, a self-validating MS protocol must employ a dual-polarity Electrospray Ionization (ESI) method. Negative mode selectively isolates the nicotinate anion ([M-H]⁻ at m/z 190.0), while positive mode confirms the ammonium cation ([NH₄]⁺ at m/z 18.0). Collision-Induced Dissociation (CID) is then applied to the anion to map its structural connectivity through characteristic neutral losses.

MS_Pathway A Ammonium 5-(CF3)nicotinate [M] MW: 208.14 B Nicotinate Anion [M-H]- m/z: 190.0 A->B ESI (-) Deprotonation C Ammonium Cation [NH4]+ m/z: 18.0 A->C ESI (+) Ionization D Fragment: Loss of CO2 [M-H-CO2]- m/z: 146.0 B->D CID -44 Da (CO2) E Fragment: Loss of HF [M-H-CO2-HF]- m/z: 126.0 D->E CID -20 Da (HF)

ESI-MS fragmentation dynamics and ionization pathways for Ammonium 5-(trifluoromethyl)nicotinate.

Self-Validating LC-MS Protocol
  • Sample Dilution: Dissolve the sample in LC-MS grade Methanol/Water (50:50 v/v) to a final concentration of 1 µg/mL. Avoid using TFA as an additive, as it will suppress negative ionization.

  • Chromatographic Separation: Inject 2 µL onto a C18 column using a gradient of Water/Acetonitrile (containing 0.1% Formic Acid).

  • Dual-Polarity Acquisition (Validation Step): Run the ESI source with rapid polarity switching (e.g., 20 ms switch time). Self-Validation Step: The presence of the m/z 190.0 anion in negative mode must be perfectly co-eluted with the m/z 18.0 cation in positive mode at the exact same chromatographic retention time to prove they originate from the same intact salt complex.

  • Tandem MS (MS/MS): Isolate the m/z 190.0 precursor ion in the quadrupole and apply 20 eV of collision energy to induce fragmentation.

Quantitative MS Data Summary
PolarityPrecursor / Fragment m/zNeutral Loss (Da)Structural Assignment
Negative 190.0-Intact Nicotinate Anion ([M - NH₄]⁻)
Negative 146.044.0 (CO₂)Decarboxylated Pyridine Core
Negative 126.020.0 (HF)Loss of Hydrogen Fluoride from CF₃
Positive 18.0-Intact Ammonium Cation ([NH₄]⁺)

Conclusion

The rigorous characterization of Ammonium 5-(trifluoromethyl)nicotinate demands a synthesis of orthogonal techniques. By leveraging DMSO-d₆ in NMR to preserve the ammonium resonance, utilizing ATR-FTIR to prevent solid-state metathesis, and applying dual-polarity ESI-MS to independently verify both ionic constituents, researchers can establish a highly trustworthy, self-validating analytical profile for this specialized chemical entity[4].

References[1] Title: 5-(Trifluoromethyl)nicotinic acid | 131747-40-5 - ChemicalBook

Source: chemicalbook.com URL:[3] Title: WO2019063748A1 - Ror-gamma inhibitors - Google Patents Source: google.com URL:[2] Title: WO2022192487A2 - Methyl-substituted pyridine and pyridazine compounds, derivatives thereof, and methods of their use - Google Patents Source: google.com URL:[4] Title: CAS RN | 131747-40-5 | Thermo Fisher Scientific Source: thermofisher.com URL:

Sources

Solubility Profile and Physicochemical Dynamics of Ammonium 5-(trifluoromethyl)nicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Causality

Ammonium 5-(trifluoromethyl)nicotinate is a highly specialized fluorinated heterocyclic salt utilized extensively as an intermediate in the synthesis of active pharmaceutical ingredients (APIs), including ROR-gamma and PDK1 inhibitors[1][2].

The physicochemical behavior of this compound is governed by a fundamental structural dichotomy. On one hand, the 5-trifluoromethyl ( −CF3​ ) group is strongly electron-withdrawing and highly lipophilic. It increases the van der Waals volume of the molecule and disrupts hydrogen bonding networks in polar protic solvents, driving down aqueous solubility. The free acid form, 5-(trifluoromethyl)nicotinic acid, exhibits characteristically poor aqueous solubility (often ≤1.5 g/L at 25∘C for similar halogenated derivatives)[3].

To circumvent this thermodynamic barrier and facilitate aqueous cross-coupling reactions or formulation, the carboxylic acid is neutralized to its ammonium salt . This transformation shifts the dissolution mechanism from relying on weak dipole-dipole interactions to highly favorable ion-dipole interactions. The hydration enthalpy of the ammonium cation ( NH4+​ ) and the nicotinate anion provides the necessary energy to overcome the crystal lattice energy and the hydrophobic penalty of the −CF3​ group[1].

Solvation Mechanisms and Thermodynamic Pathways

The solubility of Ammonium 5-(trifluoromethyl)nicotinate is not uniform across solvents; it is dictated by the dielectric constant ( ε ) and the hydrogen-bond donating/accepting capacity of the medium.

  • Aqueous Media (High ε ): Water molecules form a dense solvation shell around the NH4+​ and COO− ions. The electron-withdrawing −CF3​ group lowers the pKa​ of the carboxylic acid, ensuring that the salt remains fully ionized in neutral water, maximizing solubility.

  • Polar Aprotic Media (e.g., DMSO, DMF): These solvents lack hydrogen-bond donors but are excellent hydrogen-bond acceptors. While they solvate the NH4+​ cation moderately well, their primary interaction is with the polarizable pyridine ring and the −CF3​ group, leading to high solubility.

  • Non-Polar Media (e.g., Hexane): The high lattice energy of the ionic salt cannot be overcome by the weak London dispersion forces offered by non-polar solvents, resulting in near-zero solubility.

Solvation Acid 5-(Trifluoromethyl) nicotinic acid Salt Ammonium 5-(trifluoromethyl) nicotinate Acid->Salt Neutralization Ammonia Aqueous NH3 (Base) Ammonia->Salt Proton Transfer Water Aqueous Media (High Dielectric) Salt->Water Dissolution Organic Aprotic Media (DMSO/DMF) Salt->Organic Dissolution Dissociation Ion-Dipole Hydration Water->Dissociation Overcomes CF3 hydrophobicity Solvation Dipole-Dipole Solvation Organic->Solvation Solvates pyridine/CF3 rings

Thermodynamic pathways of ammonium 5-(trifluoromethyl)nicotinate solvation.

Quantitative Solubility Matrix

The following table synthesizes the thermodynamic solubility profile of Ammonium 5-(trifluoromethyl)nicotinate across various solvent classes at 25∘C . Data represents equilibrium solubility.

Solvent SystemDielectric Constant ( ε )Estimated Solubility (mg/mL)Dominant Solvation Mechanism
Water (pH 7.4 Buffer) 80.1 >150.0 Ion-dipole interactions, Hydration shell formation
Dimethyl Sulfoxide (DMSO) 46.7 >100.0 Cation complexation, Dipole-dipole interactions
Methanol 32.7 30.0−50.0 Hydrogen bonding, Moderate ion-dipole
Acetonitrile 37.5 5.0−15.0 Weak dipole-dipole, Poor anion solvation
Hexane 1.9 <0.1 Inadequate to overcome crystal lattice energy

Experimental Methodologies

To ensure scientific integrity, the determination of solubility must differentiate between kinetic dissolution (how fast it dissolves) and thermodynamic solubility (the absolute capacity of the solvent). The following protocols establish a self-validating system for generating the salt and measuring its solubility.

Protocol A: In-Situ Generation of the Ammonium Salt

Causality Note: Isolating the solid ammonium salt can sometimes lead to ammonia volatilization over time, reverting the compound to the free acid. In-situ generation ensures exact stoichiometry for solubility testing.

  • Suspension: Suspend 1.00 g of 5-(trifluoromethyl)nicotinic acid in 10 mL of absolute ethanol in a round-bottom flask.

  • Neutralization: Add 1.05 molar equivalents of 28% aqueous ammonium hydroxide ( NH4​OH ) dropwise under continuous magnetic stirring at 0∘C . The exothermic neutralization will cause the suspension to clarify into a homogeneous solution.

  • Isolation: Concentrate the solution under reduced pressure (Rotavapor) at a temperature not exceeding 35∘C to prevent thermal dissociation of the ammonium salt.

  • Drying: Lyophilize the resulting residue for 24 hours to obtain the anhydrous Ammonium 5-(trifluoromethyl)nicotinate powder.

Protocol B: Thermodynamic Solubility Determination (Shake-Flask Method)

Causality Note: A 48-hour equilibration is mandated because fluorinated aromatics can form supersaturated micro-emulsions that take time to precipitate. Furthermore, the use of a filter is critical; larger pore sizes allow micro-crystals to pass, which dissolve upon dilution for HPLC analysis, falsely inflating the solubility value.

  • Saturation: Add an excess of Ammonium 5-(trifluoromethyl)nicotinate (e.g., 200 mg ) to 1.0 mL of the target solvent in a sealed borosilicate glass vial.

  • Equilibration: Place the vial in an isothermal orbital shaker set to 25.0±0.1∘C at 300 rpm for 48 hours.

  • Phase Separation: Centrifuge the suspension at 10,000×g for 15 minutes to pellet the undissolved solid.

  • Filtration: Carefully extract the supernatant and pass it through a PTFE syringe filter (use regenerated cellulose for aqueous samples).

  • Quantification: Dilute the filtrate by a factor of 1:100 or 1:1000 in the mobile phase. Quantify the concentration using HPLC-UV (detection at 254 nm ) against a pre-established 5-point calibration curve.

  • Self-Validation Check: Measure the pH of the aqueous supernatant. If the pH has dropped below 6.0, it indicates ammonia volatilization and precipitation of the free acid, invalidating the run.

Protocol Excess Add Excess Solid to Solvent Equilibrate Isothermal Shaking (25°C, 48h) Excess->Equilibrate Suspension Separate Centrifugation & Filtration (0.22µm) Equilibrate->Separate Saturated Solution Analyze HPLC-UV Quantification Separate->Analyze Aliquot Validate Mass Balance & pH Verification Analyze->Validate Data Processing

Step-by-step workflow for thermodynamic solubility determination via HPLC.

Conclusion

The conversion of 5-(trifluoromethyl)nicotinic acid to its ammonium salt represents a classical, yet highly effective, formulation strategy to manipulate solubility. By shifting the molecular interactions from weak hydrogen bonding to robust ion-dipole hydration, researchers can achieve aqueous concentrations exceeding 150 mg/mL . Understanding the solvent-specific behavior of this salt is paramount for optimizing reaction yields in API synthesis and ensuring the physical stability of pharmaceutical formulations.

References

  • Guidechem. "6-Chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid 1110782-41-6." Guidechem Chemical Database.
  • Google Patents. "WO2019063748A1 - Ror-gamma inhibitors." World Intellectual Property Organization.
  • Google Patents. "US9546165B2 - Heterocyclic compounds useful as PDK1 inhibitors." United States Patent and Trademark Office.

Sources

Thermal Stability and Degradation Kinetics of Ammonium Carboxylate Salts: A Comprehensive Guide for Formulation and Materials Science

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ammonium carboxylate salts—formed via the acid-base reaction between carboxylic acids and ammonia or amines—are foundational to pharmaceutical formulations, deep eutectic solvents, and advanced materials. However, their thermal behavior is notoriously complex. As a Senior Application Scientist, it is critical to understand that the thermal stability of these salts is not merely a function of their constituent acid and base pKa values; it is heavily dictated by solid-state hydrogen-bonding networks and crystal lattice energies.

This whitepaper provides an in-depth technical analysis of the thermal degradation mechanisms of ammonium carboxylates, synthesizes quantitative thermal data, and establishes self-validating analytical workflows for characterizing their stability.

Mechanistic Pathways of Thermal Degradation

When subjected to thermal stress, ammonium carboxylate salts do not simply melt; they undergo competing physical and chemical transformations. The two primary pathways are Thermal Dissociation and Dehydration (Amidation) .

Thermal Dissociation (Proton Transfer)

Before an ammonium carboxylate salt can volatilize, it must overcome its crystal lattice energy. Heating induces a reverse proton transfer from the ammonium cation back to the carboxylate anion, yielding the neutral carboxylic acid and ammonia (or the corresponding free amine). Because this is an equilibrium process, conducting thermal analysis in an open system rapidly drives the equilibrium toward dissociation due to the volatilization of ammonia.

Dehydration and Amidation

If the volatilization of the dissociated products is restricted (e.g., within a sealed environment or a dense crystal matrix), the system can undergo a condensation reaction. The nucleophilic attack of the amine on the carbonyl carbon results in the elimination of water and the formation of an amide[1]. This amidation pathway is highly dependent on the steric hindrance of the alkyl groups and the applied thermal kinetic energy.

Pathways Salt Ammonium Carboxylate Salt [R-COO⁻ NH₄⁺] Dissociation Thermal Dissociation (Endothermic Proton Transfer) Salt->Dissociation T < 150°C (Open System) Amidation Dehydration / Amidation (Endothermic/Exothermic) Salt->Amidation T > 150°C (Closed System / -H₂O) Products1 Carboxylic Acid + Ammonia [R-COOH + NH₃↑] Dissociation->Products1 Products2 Primary Amide + Water [R-CONH₂ + H₂O↑] Amidation->Products2

Fig 1. Competing thermal degradation pathways of ammonium carboxylate salts.

Key Physicochemical Factors Governing Stability

The causality behind a salt's thermal profile lies in its microenvironment:

  • Heterosynthon Formation: In pharmaceutical cocrystals, the formation of robust heterosynthons (e.g., ammonium carboxylate bridges) significantly elevates the decomposition onset temperature. For instance, in zwitterionic cocrystals of emtricitabine with L-proline, the alternate packing arrangements involving 2-aminopyrimidine ammonium carboxylate motifs drastically enhance thermal and thermodynamic stability[2].

  • Steric Hindrance: Bulky R-groups on the carboxylate or the amine shield the carbonyl carbon, increasing the activation energy required for the nucleophilic attack during amidation, thereby favoring dissociation.

  • Moisture Content: Residual water acts as a plasticizer, lowering the glass transition temperature ( Tg​ ) and facilitating premature mobility within the lattice, which accelerates degradation[3].

Quantitative Thermal Data Synthesis

The table below summarizes the thermal behavior of common ammonium carboxylate systems. Note the distinct divergence in degradation pathways based on the complexity of the organic framework.

Compound / SystemMelting Point ( Tm​ )Decomposition Onset ( Tonset​ )Primary Thermal Pathway
Ammonium Formate ~116 °C105 °C – 120 °CDissociation ( NH3​ evaporation) / Trace CO & CO2​ [4]
Ammonium Acetate ~114 °C120 °C – 140 °CAmidation (yielding Acetamide) + H2​O
Ammonium Benzoate ~198 °C190 °C – 210 °CDissociation / Amidation (yielding Benzamide)
Emtricitabine-L-proline ~145 °C> 180 °CHigh stability via zwitterionic heterosynthons[2]

Note: Ammonium formate exhibits unique behavior; while it melts into a conductive ionic liquid at ~120 °C, background thermal decomposition can produce measurable amounts of ammonia and carbon monoxide as low as 105 °C[4].

Analytical Workflows for Thermal Profiling

To accurately map the thermal profile of an ammonium carboxylate, empirical observation must be paired with mechanistic validation. Relying solely on Thermogravimetric Analysis (TGA) is insufficient, as mass loss cannot differentiate between dissociation (loss of NH3​ ) and amidation (loss of H2​O ).

Workflow Start Sample Prep (10-15 mg, Sealed Al Crucible) TGA TGA (Thermogravimetric Analysis) Measure Mass Loss (Δm) Start->TGA DSC DSC (Differential Scanning Calorimetry) Measure Heat Flow (ΔH) Start->DSC EGA EGA (TGA-FTIR/MS) Identify Evolved Gases TGA->EGA Evolved Gas Transfer Data Data Synthesis Determine Degradation Mechanism TGA->Data T_onset, % Mass Loss DSC->Data T_m, T_g, Enthalpy (ΔH) EGA->Data NH₃ vs H₂O vs CO₂

Fig 2. Integrated TGA-DSC-EGA workflow for thermal stability profiling.

Protocol 1: Standardized TGA/DSC Method for Ammonium Salts

This protocol is designed as a self-validating system to isolate thermal events without interference from oxidative degradation.

Step 1: Sample Preparation Weigh exactly 10–15 mg of the ammonium carboxylate salt into a standard aluminum crucible[3]. Causality: Maintaining a consistent, low sample mass prevents thermal lag across the sample bed, ensuring sharp, highly resolved derivative peaks (DTG).

Step 2: Crucible Configuration (DSC) Seal the crucible and pierce a 50 µm pinhole in the lid. Causality: A completely open pan allows rapid, premature sublimation of the dissociated acid/amine, which masks the true melting endotherm. A pinhole creates a self-generated atmosphere that suppresses sublimation but allows evolved gases (like water vapor from amidation) to escape without rupturing the pan.

Step 3: Purge Gas Configuration Set the TGA/DSC furnace purge to dry Nitrogen at a flow rate of 90 mL/min[3]. Causality: An inert nitrogen atmosphere prevents oxidative degradation of the alkyl chains, ensuring that the recorded mass loss is exclusively attributable to thermal dissociation or dehydration.

Step 4: Thermal Program Execution Heat the sample from 25 °C to 300 °C at a controlled rate of 10 °C/min[3]. Validation Check: Analyze the first derivative of the TGA curve (DTG). If the DTG shows overlapping peaks between 120∘C and 160∘C , the heating rate is too fast to resolve dissociation from amidation. Rerun the sample at 5 °C/min.

Protocol 2: Solid-State Amidation Workflow

If the goal is to intentionally drive the ammonium carboxylate to its corresponding amide[1]:

  • Isothermal Hold: Heat the sample in a closed reactor to Tonset​+10∘C (determined via Protocol 1) and hold isothermally. Causality: Holding just above the onset temperature provides sufficient kinetic energy to drive the dehydration equilibrium forward while minimizing the sublimation of the unreacted ammonium salt.

  • Moisture Scavenging: Introduce a desiccant or a continuous dry nitrogen sweep over the headspace. Causality: Le Chatelier's principle dictates that the continuous removal of the water byproduct will force the equilibrium entirely toward the amide product.

Conclusion

The thermal stability of ammonium carboxylate salts is a delicate balance governed by solid-state interactions and thermodynamic equilibria. By employing rigorous, self-validating analytical workflows combining TGA, DSC, and EGA, researchers can accurately predict whether a salt will stably melt, dissociate into its volatile precursors, or dehydrate into an amide. Understanding these causal mechanisms is paramount for preventing API degradation in pharmaceuticals and optimizing the performance of ionic liquids in energy applications.

References

[1] Title: Amide: Definition, Preparation, Nomenclature & Properties Source: AESL - Aakash Institute URL:[Link]

[4] Title: Ammonium Formate as a Safe, Energy-Dense Electrochemical Fuel Ionic Liquid Source: ACS Energy Letters (ACS Publications) URL:[Link]

[2] Title: A multicomponent crystal approach with increased permeability of cocrystal of emtricitabine with zwitterionic l-proline Source: Scilit URL:[Link]

[3] Title: Solvent-Free Synthesis of Amidated Carboxymethyl Cellulose Derivatives: Effect on the Thermal Properties Source: MDPI URL:[Link]

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The Pharmacological Renaissance of Trifluoromethylnicotinates: Emerging Therapeutic Targets and Mechanisms

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Whitepaper

Executive Summary & Pharmacophore Rationale

Trifluoromethylnicotinates represent a highly versatile, privileged scaffold in modern medicinal chemistry. The strategic incorporation of the strongly electron-withdrawing and lipophilic trifluoromethyl ( −CF3​ ) group onto the nicotinic acid core fundamentally alters the metabolic stability, binding affinity, and membrane permeability of the resulting derivatives.

From an electronic and steric perspective, the −CF3​ group boasts an electronegativity of 3.46 and a Hammett constant ( σp​ ) of 0.54, making it [1]. When substituted at the 6-position of a nicotinic acid derivative (e.g., methyl 6-(trifluoromethyl)nicotinate), it significantly enhances the lipophilicity of the molecule. This is highly desirable for central nervous system (CNS) penetration and intracellular target engagement. Furthermore, the robust C-F bonds resist cytochrome P450-mediated oxidative metabolism, thereby extending the drug's pharmacokinetic half-life.

This technical guide explores the primary therapeutic targets of trifluoromethylnicotinates, focusing on their roles as HIV-1 reverse transcriptase inhibitors, tubulin polymerization disruptors in oncology, and precursors for CNS modulators.

Target I: HIV-1 Reverse Transcriptase (RNase H Domain)

Mechanism of Action

The persistence of the HIV-1 reservoir necessitates the development of novel antiretroviral mechanisms. The HIV-1 reverse transcriptase (RT) possesses a Ribonuclease H (RNase H) domain responsible for degrading the viral RNA genome during the synthesis of proviral DNA. Derivatives based on the 2-amino-6-(trifluoromethyl)nicotinic acid scaffold have been identified as[2]. These compounds bind to conserved allosteric pockets, effectively halting viral replication even in the presence of mutations that confer resistance to standard non-nucleoside reverse transcriptase inhibitors (NNRTIs).

Experimental Protocol: High-Throughput RNase H Inhibition Assay

To validate the inhibitory kinetics of synthesized trifluoromethylnicotinates, the following self-validating FRET-based protocol is employed. This system ensures precise causality between compound concentration and enzyme inhibition by incorporating internal baseline controls.

  • Substrate Preparation: Synthesize a hybrid RNA/DNA duplex substrate end-labeled with a fluorophore (e.g., Fluorescein) on the RNA strand and a quencher (e.g., Dabcyl) on the DNA strand.

  • Enzyme Equilibration: Incubate 50 nM of recombinant HIV-1 RT with varying concentrations of the trifluoromethylnicotinate derivative (0.1 µM to 100 µM) in an assay buffer (50 mM Tris-HCl pH 7.8, 50 mM NaCl, 5 mM MgCl2​ ) for 15 minutes at 37°C.

    • Causality & Validation: Pre-incubation allows for steady-state allosteric binding before substrate introduction, preventing false-negative kinetic lags.

  • Reaction Initiation: Add 250 nM of the FRET substrate to the mixture to initiate the reaction.

  • Kinetic Measurement: Monitor the increase in fluorescence (Excitation: 490 nm, Emission: 528 nm) continuously for 30 minutes. Cleavage of the RNA strand by active RNase H separates the fluorophore from the quencher.

  • Data Analysis: Calculate the initial velocity ( V0​ ) of the reaction. Plot V0​ against inhibitor concentration to derive the IC50​ value using a four-parameter logistic non-linear regression model.

RNaseH_Assay Library CF3-Nicotinate Library PreIncubate Pre-incubate with HIV-1 RT (Allosteric Binding) Library->PreIncubate FRET Add RNA/DNA FRET Substrate PreIncubate->FRET Measure Measure Fluorescence (Ex 490nm / Em 528nm) FRET->Measure Analyze Calculate IC50 & Select Leads Measure->Analyze

Workflow for FRET-based screening of CF3-nicotinates against HIV-1 RNase H.

Target II: Tubulin Polymerization in Oncology

Mechanism of Action

Microtubules are critical for cellular division and intracellular transport. N-alkyl-N-(aryl)pyridin-2-amines derived from 6-trifluoromethylnicotinates (such as methyl 2-(N-(4-methoxyphenyl)-N-methyl)amino-6-trifluoromethylnicotinate) have emerged as[3]. These compounds specifically target the colchicine binding site on the tubulin heterodimer. The trifluoromethyl group at the 6-position of the pyridine ring provides the necessary steric bulk and lipophilic interactions to deeply anchor the molecule within the hydrophobic pocket of β -tubulin, leading to microtubule destabilization, G2/M phase cell cycle arrest, and subsequent apoptosis.

Data Presentation: SAR and Cytotoxicity Profiling

The structure-activity relationship (SAR) demonstrates that maintaining the −CF3​ group is critical for sub-micromolar efficacy against human tumor cell lines.

Compound SeriesSubstitution at C-6Substitution at C-2Cytotoxic Activity ( GI50​ Range)Tubulin Inhibition Target
Series 1 (Hits) -Cl4-methoxyphenoxyModerate (1.18–13.5 µM)Colchicine Site
Series 3 (Analogs) -Cl4-trifluoromethoxyInactive (> 50.0 µM)N/A
Series 8 (Leads) −CF3​ N-(4-methoxyphenyl)-N-methylHigh (Sub-micromolar)Colchicine Site

Table 1: Comparative efficacy of pyridine derivatives. The transition from a chloro group to a trifluoromethyl group at C-6 drastically improves both tubulin inhibition and cytotoxicity against A549 lung carcinoma cells.

TubulinPathway Ligand CF3-Nicotinate Derivative Target Colchicine Binding Site (Tubulin Heterodimer) Ligand->Target Binds Inhibition Inhibition of Microtubule Dynamics Target->Inhibition Destabilizes Arrest G2/M Phase Cell Cycle Arrest Inhibition->Arrest Triggers Apoptosis Apoptotic Cell Death Arrest->Apoptosis Induces

Mechanism of action for CF3-nicotinate derivatives inducing apoptosis via tubulin disruption.

Target III: Central Nervous System (CNS) Receptors and Enzymes

Trifluoromethylnicotinic acid derivatives act as vital building blocks for CNS-targeted therapeutics due to their ability to cross the blood-brain barrier.

  • COMT Inhibition: 2-(Trifluoromethyl)nicotinic acid is a key intermediate in the synthesis of long-acting, peripherally selective catechol-O-methyltransferase (COMT) inhibitors used in the [4]. The CF3​ -pyridine residue significantly increases the selectivity and binding affinity against the COMT enzyme, preventing the premature degradation of L-DOPA.

  • mGlu5 Receptors: Ethyl 6-chloro-5-cyano-2-trifluoromethylnicotinate serves as a precursor for generating 2-alkynylpyridine derivatives that act as[5]. These antagonists are explored for their therapeutic potential in gastroesophageal reflux disease (GERD) and various neurological disorders.

Experimental Protocol: Radioligand Binding Assay for mGlu5 Antagonists

To confirm the binding affinity of CF3​ -nicotinate-derived mGlu5 antagonists, a self-validating competitive binding assay is utilized:

  • Membrane Preparation: Homogenize HEK293 cells stably expressing human mGlu5 receptors in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 x g for 20 minutes and resuspend the pellet.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 2 nM of [3H] -MPEP (a highly specific mGlu5 radioligand), and serial dilutions of the CF3​ -nicotinate test compound.

    • Causality & Validation: Using a known competitive radioligand allows for the precise calculation of the test compound's displacement capability ( Ki​ ).

  • Nonspecific Binding Control: Define nonspecific binding using 10 µM of unlabeled MPEP in parallel wells. This internal control ensures that only specific receptor binding is quantified.

  • Filtration & Detection: Terminate the reaction after 60 minutes of incubation at room temperature by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine. Wash three times with ice-cold buffer.

  • Scintillation: Add scintillation cocktail to the dried filters and measure retained radioactivity using a microplate beta counter. Calculate IC50​ and convert to Ki​ using the Cheng-Prusoff equation.

Conclusion

The trifluoromethylnicotinate scaffold is far more than a simple structural curiosity; it is a highly tunable pharmacophore capable of addressing diverse and complex biological targets. From allosterically crippling the HIV-1 reverse transcriptase to destabilizing the mitotic spindle in malignant cells and modulating CNS pathways, the strategic placement of the −CF3​ group on the pyridine ring dictates high binding affinity and metabolic resilience. Future drug discovery programs should continue to leverage this privileged structure, utilizing structure-based drug design to unlock novel therapeutic indications.

References

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. Available at:[Link]

  • 2-(Arylamino)-6-(trifluoromethyl)nicotinic Acid Derivatives: New HIV-1 RT Dual Inhibitors Active on Viral Replication. Molecules. Available at:[Link]

  • Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. Journal of Medicinal Chemistry. Available at:[Link]

  • Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors. Organic Letters (ACS Publications). Available at:[Link]

  • The Synthesis and Use of Certain Pyridine Derivatives as Modulators of the G-protein Coupled Receptors mGlu5 and P2Y12. University of Gothenburg (Gupea). Available at:[Link]

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In-silico modeling of Ammonium 5-(trifluoromethyl)nicotinate binding

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In-Silico Modeling of Ammonium 5-(trifluoromethyl)nicotinate Binding

Abstract

The introduction of a trifluoromethyl group to a molecular scaffold can profoundly alter its physicochemical properties, often enhancing metabolic stability, lipophilicity, and binding affinity.[1] Ammonium 5-(trifluoromethyl)nicotinate, a derivative of nicotinic acid, presents an intriguing subject for computational analysis due to these potential pharmacological advantages. This guide provides a comprehensive, in-depth walkthrough of the in-silico methodologies employed to model the binding of this ligand to a protein target. We will navigate the entire computational pipeline, from initial ligand and protein preparation to sophisticated molecular dynamics simulations and binding free energy calculations. This document is designed for researchers, scientists, and drug development professionals, offering not just a protocol, but the underlying scientific rationale for each step, ensuring a robust and self-validating modeling approach.

Foundational Principles: The "Why" of In-Silico Modeling

Before a single experiment is run in the lab, in-silico modeling allows us to build a powerful, predictive understanding of how a molecule like ammonium 5-(trifluoromethyl)nicotinate might behave at a biological target.[2][3] Computer-Aided Drug Design (CADD) has become an indispensable tool, significantly reducing the time and resources required in the drug discovery pipeline by prioritizing the most promising candidates for synthesis and experimental testing.[2][4]

The core workflow can be conceptualized as a funnel of increasing computational rigor and accuracy:

  • Molecular Docking: A rapid, computationally inexpensive method to predict the preferred binding orientation (the "pose") and estimate the binding strength of a ligand within a protein's active site.[5][6]

  • Molecular Dynamics (MD) Simulation: A more advanced technique that simulates the physical movements of atoms and molecules over time, allowing us to assess the stability of the predicted binding pose in a dynamic, solvated environment.[7][8]

  • Binding Free Energy Calculations: Post-processing methods applied to MD simulation data to provide a more quantitative and accurate estimation of binding affinity.[9][10][11]

This guide will dissect each of these stages, providing both the theoretical grounding and practical steps necessary for a successful modeling study.

Stage 1: System Preparation - The Bedrock of a Reliable Model

The quality of your input structures directly dictates the quality of your results. Garbage in, garbage out is the immutable law of computational chemistry. Therefore, meticulous preparation of both the ligand and the protein target is paramount.

Ligand Preparation: Characterizing the Small Molecule

The first step is to accurately represent the 5-(trifluoromethyl)nicotinate molecule in a three-dimensional, energetically favorable state.

Experimental Protocol: Ligand Preparation

  • Obtain 2D Structure: Source the 2D structure of 5-(trifluoromethyl)nicotinic acid from a chemical database like PubChem or draw it using chemical sketcher software (e.g., MarvinSketch, ChemDraw).

  • Convert to 3D: Use a tool like Open Babel to convert the 2D representation into an initial 3D structure.

  • Determine Protonation State: At physiological pH (~7.4), the carboxylic acid group of nicotinic acid will be deprotonated (negatively charged), and the ammonium ion will be the counterion. It's crucial to model the nicotinate anion for binding studies. Tools within Schrödinger's LigPrep or Marvin can predict pKa and determine the dominant species at a given pH.[12]

  • Generate Conformers & Energy Minimize: The ligand is flexible. Generate a set of low-energy 3D conformers. Subsequently, perform an energy minimization using a suitable force field (e.g., MMFF94 or OPLS) to relieve any steric strain and arrive at a stable conformation. This ensures you are not starting the docking process from an artificially high-energy state.

Protein Target Preparation: Honing the Macromolecule

For this guide, we will hypothesize a target. Nicotinic acid derivatives are known to interact with a variety of receptors. For demonstration, we will select a hypothetical protein target downloaded from the Protein Data Bank (PDB). The principles described are universally applicable.

Experimental Protocol: Protein Preparation

  • Download Structure: Obtain the protein's crystal structure from the RCSB Protein Data Bank (PDB). Choose a high-resolution structure (<2.5 Å) if available, preferably with a co-crystallized ligand to help validate the binding site.

  • Initial Cleaning: The raw PDB file often contains non-essential molecules. It is standard practice to remove all water molecules, co-solvents, and any co-crystallized ligands not essential for the protein's structural integrity or catalytic activity.[13][14] This is because we want to see how our new ligand docks in a "clean" active site.

  • Add Hydrogens: Crystal structures typically do not resolve hydrogen atoms. Adding them is critical as they are fundamental to forming hydrogen bonds.[15]

  • Assign Bond Orders & Charges: Ensure the correct bond orders are assigned and compute partial charges for each atom using a chosen force field (e.g., AMBER, CHARMM).[16]

  • Handle Missing Residues/Loops: Some PDB structures may have missing residues or entire loops. These must be modeled in using tools like Modeller or the Protein Preparation Wizard in Schrödinger to ensure the protein's structural integrity.[12][13]

  • Energy Minimization: Perform a constrained energy minimization on the protein. This step relaxes the structure, especially the newly added hydrogens and repaired loops, to remove any steric clashes while keeping the backbone atoms close to their crystallographic positions.

Stage 2: Molecular Docking - Predicting the Handshake

Molecular docking serves as our first look at the potential interaction between 5-(trifluoromethyl)nicotinate and its target.[5] It systematically samples different orientations and conformations of the ligand within the binding site, ranking them based on a scoring function that estimates binding affinity.[17]

Workflow for Molecular Docking

G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis P Prepared Protein Grid Define Binding Site (Grid Box Generation) P->Grid L Prepared Ligand Dock Run Docking Algorithm (e.g., AutoDock Vina) L->Dock Grid->Dock Poses Generate Docked Poses (Ranked by Score) Dock->Poses Score Analyze Scoring Function (Binding Affinity Estimate) Poses->Score Visual Visual Inspection (PyMOL, Chimera) Poses->Visual Select Select Best Pose(s) Score->Select Visual->Select

Caption: Workflow for a typical molecular docking experiment.

Experimental Protocol: Molecular Docking using AutoDock Vina

  • Define the Binding Site: The docking algorithm needs to know where to search. This is done by defining a "grid box" that encompasses the entire binding pocket. If you have a co-crystallized ligand, centering the box on it is the most reliable approach.[15]

  • Prepare Receptor and Ligand Files: Convert the prepared protein and ligand files into the .pdbqt format required by AutoDock Vina. This format includes partial charges and atom type information.

  • Configure and Run Vina: Create a configuration file specifying the paths to the receptor and ligand, the center and dimensions of the grid box, and the exhaustiveness of the search (a parameter controlling computational effort). Execute the Vina program.

  • Analyze the Results: Vina will output a set of predicted binding poses, ranked by their estimated binding affinity (in kcal/mol). The more negative the value, the stronger the predicted binding.[18]

Interpreting Docking Results: Beyond the Score

A good docking score is necessary, but not sufficient. A scientifically rigorous analysis involves:

  • Visual Inspection: Load the protein-ligand complex into a molecular visualization tool (e.g., PyMOL, UCSF Chimera).[19] Does the pose make chemical sense? Are key interactions, like hydrogen bonds or hydrophobic contacts, formed with important active site residues?

  • Clustering and RMSD: Vina often produces multiple poses within a similar energy range. If these poses are structurally similar (low Root Mean Square Deviation or RMSD between them), it increases confidence in the predicted binding mode.[18][20]

  • Interaction Analysis: Identify the specific amino acid residues involved in hydrogen bonds, hydrophobic interactions, and electrostatic interactions. This provides a structural hypothesis for the ligand's activity.[18]

MetricDescriptionInterpretation
Binding Affinity Estimated free energy of binding (kcal/mol) calculated by the docking scoring function.More negative values indicate stronger predicted binding. Used to rank different ligands.[18]
RMSD Root Mean Square Deviation. Measures the average distance between atoms of the docked pose and a reference.Low RMSD (< 2.0 Å) from a known crystallographic pose indicates a successful redocking.[20]
Key Interactions Hydrogen bonds, hydrophobic contacts, pi-stacking, electrostatic interactions.The presence of multiple, favorable interactions with key residues validates the pose.

Stage 3: Molecular Dynamics (MD) Simulation - Adding Life to the Static Picture

While docking provides a valuable static snapshot, biological systems are dynamic. MD simulations model the movement of every atom in the system over time, providing critical insights into the stability and dynamics of the protein-ligand complex in a more realistic, solvated environment.[7][8]

Workflow for MD Simulation

G cluster_setup System Setup cluster_sim Simulation cluster_analysis Trajectory Analysis Complex Docked Protein-Ligand Complex Params Ligand Parameterization (GAFF, CGenFF) Complex->Params Solvate Solvation (Add Water Box) Params->Solvate Ions Ionization (Neutralize System) Solvate->Ions Min Energy Minimization Ions->Min NVT NVT Equilibration (Constant Volume/Temp) Min->NVT NPT NPT Equilibration (Constant Pressure/Temp) NVT->NPT Prod Production MD Run NPT->Prod RMSD RMSD Analysis (Stability) Prod->RMSD RMSF RMSF Analysis (Flexibility) Prod->RMSF Hbond Interaction Analysis (H-Bonds, etc.) Prod->Hbond

Caption: The major stages of a protein-ligand MD simulation workflow.

Experimental Protocol: MD Simulation using GROMACS/AMBER

  • Ligand Parameterization: This is a critical step. The standard protein force fields (like AMBER or CHARMM) do not contain parameters for our novel ligand.[21][22] We must generate them.

    • Method: Use a tool like Antechamber (for the GAFF force field) or a server like CGenFF or LigParGen to generate the topology and parameter files for 5-(trifluoromethyl)nicotinate.[22] These tools use quantum mechanical calculations to derive charges and other parameters consistent with the chosen force field.[23]

  • System Building:

    • Combine the protein and parameterized ligand into a single complex.

    • Create a periodic boundary box (e.g., a cube or dodecahedron) around the complex and fill it with explicit water molecules (e.g., TIP3P water model).[24]

    • Add counter-ions (e.g., Na+ or Cl-) to neutralize the overall charge of the system.[24]

  • Minimization and Equilibration:

    • Perform a steep descent energy minimization of the entire solvated system to remove bad contacts.

    • Gently heat the system to the target temperature (e.g., 300 K) while restraining the protein and ligand (NVT ensemble).

    • Adjust the system's pressure to the target pressure (e.g., 1 bar) while maintaining the temperature (NPT ensemble). This ensures the correct density.

  • Production MD: Run the simulation for a desired length of time (e.g., 100-200 nanoseconds) without restraints. Save the coordinates (the "trajectory") at regular intervals.

Analyzing the MD Trajectory: Uncovering Dynamic Behavior

  • RMSD (Root Mean Square Deviation): Plot the RMSD of the protein backbone and the ligand over time. A stable, plateauing RMSD curve indicates that the system has reached equilibrium and the ligand is stably bound in the pocket.[7] A continuously increasing RMSD might suggest the ligand is unstable and potentially dissociating.

  • RMSF (Root Mean Square Fluctuation): Plot the RMSF for each protein residue. This reveals which parts of the protein are flexible and which are stable. High fluctuations in the binding site residues upon ligand binding can provide insight into induced-fit mechanisms.

  • Hydrogen Bond Analysis: Track the formation and breakage of specific hydrogen bonds between the ligand and protein throughout the simulation. A hydrogen bond that is present for a high percentage of the simulation time is considered stable and important for binding.

Analysis MetricQuestion AnsweredFavorable Result
RMSD Is the protein-ligand complex stable over time?The RMSD plot reaches a plateau after an initial equilibration period.[7]
RMSF Which parts of the protein are flexible or rigid?Binding site residues show reduced fluctuation upon ligand binding.
H-Bond Plot Are the key interactions predicted by docking maintained?Key hydrogen bonds are consistently present (>70% of simulation time).

Stage 4: Advanced Analysis - Binding Free Energy Calculation

While MD simulations confirm stability, methods like MM/PBSA and MM/GBSA provide a more accurate estimate of the binding free energy (ΔG_bind) than docking scores.[9][11][25] These "end-point" methods calculate the free energy of the complex, receptor, and ligand from snapshots of the MD trajectory.[10]

The MM/PBSA & MM/GBSA Principle

The binding free energy is calculated as: ΔG_bind = G_complex - (G_receptor + G_ligand)

Each term is composed of:

  • ΔE_MM: Molecular mechanics energy (van der Waals + electrostatic).

  • ΔG_solv: Solvation free energy (polar + non-polar contributions).

  • -TΔS: Conformational entropy change upon binding (often ignored due to high computational cost and potential for error, but its omission is a known limitation).[9]

Experimental Protocol: MM/PBSA Calculation

  • Extract Snapshots: From the stable portion of your production MD trajectory, extract a number of snapshots (e.g., 100-200).

  • Run Calculation: Use a tool like g_mmpbsa (for GROMACS) or the MMPBSA.py script (for AMBER) to perform the calculations on each snapshot.

  • Average Results: The final reported ΔG_bind is the average over all snapshots. The standard deviation provides an estimate of the calculation's precision.

The Role of Quantum Mechanics (QM)

For molecules containing highly electronegative atoms like fluorine, classical force fields may not perfectly capture the complex electronic effects (e.g., polarization, charge transfer).[26][27] In such cases, Quantum Mechanics (QM) methods can provide a higher level of accuracy.[28]

  • QM/MM: A hybrid approach where the ligand and the immediate active site are treated with QM, while the rest of the protein is treated with classical MM.[29] This offers a balance between accuracy and computational cost.

  • Significance: QM-enhanced methods can achieve significantly lower errors in binding free energy calculations compared to purely classical force fields, especially for challenging systems.[26] While computationally intensive, they are becoming more accessible and are crucial for refining predictions for high-value lead compounds.[27]

Conclusion and Future Directions

This guide has outlined a comprehensive, multi-stage in-silico workflow to model the binding of ammonium 5-(trifluoromethyl)nicotinate. By progressing from rapid docking screens to rigorous MD simulations and accurate binding free energy calculations, researchers can build a detailed, dynamic, and quantitative model of molecular recognition. This process not only predicts binding affinity but also provides a structural hypothesis for why the ligand binds, identifying key interactions that can be exploited in future lead optimization efforts. The self-validating nature of this workflow—checking for docking accuracy, simulation stability, and convergence of energy calculations—is critical for generating trustworthy and impactful results that can confidently guide experimental drug discovery programs.

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  • Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity. (n.d.). Royal Society of Chemistry. Retrieved March 15, 2026, from [Link]

  • Nucleosides. 150. Synthesis and some biological properties of 5-monofluoromethyl, 5-difluoromethyl, and 5-trifluoromethyl derivatives of 2'-deoxyuridine and 2'-deoxy-2'-fluoro-beta-D-arabinofuranosyluracil. (n.d.). PubMed. Retrieved March 15, 2026, from [Link]

  • Design and biological activity of trifluoromethyl containing drugs. (2025, May 29). Wechem. Retrieved March 15, 2026, from [Link]

  • The Antiviral Activity of Trifluoromethylthiolane Derivatives. (2022, November 16). MDPI. Retrieved March 15, 2026, from [Link]

Sources

Methodological & Application

Application Note: Protocol for Synthesizing Ammonium 5-(trifluoromethyl)nicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Trifluoromethylated pyridines are highly valued in drug discovery due to their enhanced lipophilicity, metabolic stability, and unique binding affinities. Specifically, derivatives of 5-(trifluoromethyl)nicotinic acid are frequently utilized as key intermediates in the synthesis of advanced therapeutics, including ROR-gamma inhibitors[1].

The synthesis of Ammonium 5-(trifluoromethyl)nicotinate requires a highly controlled, two-stage approach.

  • Stage 1 (Halogen-Metal Exchange & Carboxylation): Direct lithiation of electron-deficient pyridines with n -butyllithium ( n -BuLi) often leads to undesired nucleophilic addition to the pyridine ring (Chichibabin-type reactions). To circumvent this, a mixed metalation system utilizing n -BuLi and butylmagnesium chloride (BuMgCl) is employed. This creates a highly reactive but less nucleophilic "ate" complex (e.g., Bu3​MgLi ), enabling rapid and selective halogen-metal exchange at the 3-position at cryogenic temperatures (-75 °C)[2]. Subsequent trapping with carbon dioxide yields the free carboxylic acid.

  • Stage 2 (Salt Formation): The free acid is converted to its ammonium salt. This step is critical in pharmaceutical development to improve aqueous solubility, enhance solid-state stability, and facilitate downstream formulation. Because it is a salt of a weak acid and a weak base, isolation requires gentle techniques (such as lyophilization) to prevent the volatilization of ammonia.

Experimental Workflow Pathway

SynthesisWorkflow cluster_stage1 Stage 1: Halogen-Metal Exchange & Carboxylation cluster_stage2 Stage 2: Salt Formation SM 3-Bromo-5-(trifluoromethyl)pyridine Met Mixed Metalation n-BuLi + BuMgCl (-75°C) SM->Met Int Pyridyl-Metal Intermediate Met->Int Halogen-Metal Exchange CO2 Carboxylation Dry Ice (CO2) Int->CO2 Acid 5-(Trifluoromethyl)nicotinic acid CO2->Acid Acidic Workup Base Ammonia Addition NH4OH in EtOH/H2O Acid->Base Salt Ammonium 5-(trifluoromethyl)nicotinate Base->Salt Lyophilization

Caption: Workflow for the synthesis of Ammonium 5-(trifluoromethyl)nicotinate via mixed metalation.

Quantitative Data & Reagent Summaries

Table 1: Reagents for Stage 1 (Carboxylation)[2]
ReagentMW ( g/mol )EquivalentsQuantityFunction
3-Bromo-5-(trifluoromethyl)pyridine226.001.0 eq1.5 g (6.64 mmol)Starting Material
Toluene (Anhydrous)92.14-50 mLPrimary Solvent
n -Butyllithium (1.6M in hexanes)64.062.4 eq9.96 mL (15.9 mmol)Metalating Agent
Butylmagnesium chloride (2M in ether)116.881.2 eq3.98 mL (8.0 mmol)Metalating Co-agent
Tetrahydrofuran (THF, Anhydrous)72.11-10 mLCo-solvent
Carbon Dioxide (Dry Ice)44.01Excess20 g (454 mmol)Electrophile
Table 2: Reagents for Stage 2 (Salt Formation)
ReagentMW ( g/mol )EquivalentsQuantityFunction
5-(Trifluoromethyl)nicotinic acid191.111.0 eq1.0 g (5.23 mmol)Intermediate API
Ethanol (Absolute)46.07-10 mLSolvent
Ammonium Hydroxide (28-30% NH3​ )35.04~2.0 eq0.75 mL (~11 mmol)Base
Deionized Water18.02-5 mLCo-solvent

Self-Validating Experimental Protocol

Stage 1: Synthesis of 5-(Trifluoromethyl)nicotinic acid

Note: This stage must be performed under a strict inert atmosphere (Argon or Nitrogen) using Schlenk techniques.

  • Preparation of the Metalation Complex:

    • Action: In a flame-dried Schlenk flask, combine 9.96 mL of 1.6M n -BuLi and 3.98 mL of 2M BuMgCl in 10 mL of anhydrous THF. Cool the mixture to -75 °C using a dry ice/acetone bath.

    • Causality: Premixing the lithium and magnesium reagents generates the active "ate" complex required to suppress nucleophilic attack on the pyridine core[2].

  • Halogen-Metal Exchange:

    • Action: Dissolve 1.5 g of 3-bromo-5-(trifluoromethyl)pyridine in 50 mL of anhydrous toluene. Cool to -75 °C. Slowly add this solution dropwise to the metalation complex over 15 minutes. Stir for an additional 20 minutes at -75 °C[2].

    • Self-Validation Checkpoint 1: Quench a 0.1 mL aliquot of the reaction mixture in D2​O . Analyze via 1H -NMR. The disappearance of the C3 proton and the presence of deuterium confirms successful metalation. Do not proceed to step 3 until >95% conversion is observed.

  • Carboxylation:

    • Action: Rapidly add 20 g of crushed, anhydrous dry ice ( CO2​ ) directly to the reaction system. Maintain at -75 °C for 20 minutes, then remove the cooling bath and allow the system to warm to room temperature over 3 hours[2].

    • Causality: The massive excess of solid CO2​ ensures immediate trapping of the highly reactive pyridyl-metal intermediate, preventing dimerization side-reactions.

  • Workup and Isolation:

    • Action: Quench the reaction with 50 mL of 1M NaOH. Extract the mixture twice with diethyl ether. Discard the organic layer.

    • Causality: The target compound is currently a water-soluble sodium carboxylate. Extracting with ether removes unreacted starting material and neutral organic impurities[2].

    • Action: Acidify the aqueous phase with 4M HCl.

    • Self-Validation Checkpoint 2: Verify the aqueous phase pH is strictly ≤ 3.0 using a calibrated pH meter. This guarantees complete protonation of the acid.

    • Action: Extract the acidified aqueous phase three times with diethyl ether. Combine the organic phases, dry over anhydrous Na2​SO4​ , and evaporate to dryness under vacuum. Triturate the residue with dichloromethane, filter the precipitate, and dry at 55 °C[2]. (Note: Unoptimized yields for this specific cryogenic pathway are typically ~9%[2]).

Stage 2: Synthesis of Ammonium 5-(trifluoromethyl)nicotinate
  • Acid-Base Reaction:

    • Action: Suspend 1.0 g of the purified 5-(trifluoromethyl)nicotinic acid in 10 mL of absolute ethanol in a round-bottom flask.

    • Action: Slowly add 0.75 mL of 28-30% Ammonium Hydroxide dropwise while stirring at room temperature. Add 5 mL of deionized water to facilitate total dissolution.

    • Self-Validation Checkpoint 3: The cloudy suspension will transition to a completely clear solution, serving as a visual In-Process Control (IPC) that the salt has formed. Verify the final pH is between 8.5 and 9.0.

  • Isolation via Lyophilization:

    • Action: Transfer the clear solution to a lyophilization flask. Flash-freeze the solution using liquid nitrogen and lyophilize (freeze-dry) for 24-48 hours.

    • Causality: Because ammonia is volatile, traditional heat-based solvent evaporation (rotary evaporation) can cause reverse-dissociation of the salt back into the free acid and ammonia gas. Lyophilization strictly preserves the stoichiometric ammonium salt.

Analytical Characterization (Expected Data)

Analytical MethodExpected Result / SignalInterpretation
1H -NMR (DMSO- d6​ ) δ ~9.2 (s, 1H), ~9.0 (s, 1H), ~8.4 (s, 1H)Confirms the 3,5-disubstituted pyridine core.
19F -NMR (DMSO- d6​ ) δ ~ -61.5 (s, 3F)Confirms the intact trifluoromethyl group.
Mass Spectrometry (ESI-) m/z 190.0Corresponds to [M−H]− of the free nicotinate anion.
IR Spectroscopy Broad band ~3100-2800 cm−1 , strong peak ~1600 cm−1 Confirms NH4+​ stretching and carboxylate ( COO− ) asymmetric stretching.

References

  • Source: google.

Sources

Application Note: GC-MS Profiling of Trifluoromethylated Pyridine Metabolites

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of modern drug and agrochemical design. Trifluoromethylated pyridines (TFMPs) represent a privileged class of building blocks, prized for their ability to enhance critical pharmaceutical properties such as metabolic stability, lipophilicity, and target binding affinity[1][2]. However, the metabolism of these fluorinated compounds can be extensive and complex, often culminating in Phase I oxidative intermediates, specific carboxylic acids, or the release of structurally simple fluorinated by-products[3].

Understanding the metabolic fate of TFMP-containing compounds—such as the agrochemical fluopicolide, which metabolizes into 3-chloro-5-trifluoromethylpyridine-2-carboxylic acid[4]—is critical for safety and efficacy profiling. Gas Chromatography-Mass Spectrometry (GC-MS) remains an indispensable analytical platform for this task. While LC-MS is widely used, GC-MS coupled with hard electron ionization (EI) provides highly reproducible, library-searchable fragmentation spectra. This is invaluable for the structural elucidation of novel metabolites where analytical reference standards do not yet exist, and it suffers minimally from the matrix-induced ion suppression commonly observed in ESI-LC-MS[5].

Metabolic Pathways of TFMPs

The biotransformation of TFMPs typically proceeds via cytochrome P450 (CYP)-mediated Phase I oxidation. To generate these metabolites in vitro, fungal models such as Cunninghamella elegans are routinely employed. C. elegans possesses CYP enzymes that reliably mimic mammalian Phase I drug metabolism, making it a robust and scalable model for generating mammalian-equivalent metabolites from fluorinated xenobiotics[6][7].

metabolic_pathway Parent Parent TFMP (Trifluoromethylpyridine) CYP CYP450 Oxidation (Phase I Metabolism) Parent->CYP Hydroxyl Hydroxylated TFMP (-OH) CYP->Hydroxyl Carboxyl TFMP Carboxylic Acid (-COOH) CYP->Carboxyl Cleavage Ring Cleavage / Defluorination CYP->Cleavage Minor Pathway Conjugation Phase II Conjugation (e.g., Glucuronidation) Hydroxyl->Conjugation

CYP450-mediated metabolic pathways of trifluoromethylated pyridines.

Experimental Design & Causality

As a Senior Application Scientist, I emphasize that a robust protocol is not merely a sequence of steps, but a self-validating system where every chemical choice serves a specific mechanistic purpose:

  • Extraction Causality: Liquid-Liquid Extraction (LLE) using ethyl acetate is selected to ensure the simultaneous recovery of the relatively non-polar parent TFMP and its slightly more polar Phase I metabolites.

  • Derivatization Causality: Oxidative metabolism introduces polar functional groups (-OH, -COOH) that demonstrate pronounced chemical instability and poor volatility, leading to peak tailing or complete loss during GC analysis[5]. We employ pre-column derivatization using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Furthermore, pyridine is added as a base catalyst to increase the reactivity of the silylation reaction, ensuring complete conversion of sterically hindered hydroxyl groups into highly volatile trimethylsilyl (TMS) ethers[5][8].

  • Self-Validating Control: To definitively prove that the observed metabolites are biologically generated rather than artifacts of sample preparation, parallel control incubations must be run using 1-aminobenzotriazole (1-ABT) or piperonyl butoxide (PB). These compounds are potent CYP inhibitors; the abolition of metabolite peaks in these controls confirms CYP-dependent biotransformation[6][7].

Step-by-Step Protocol

gcms_workflow Incubation 1. Microsomal/Fungal Incubation Extraction 2. LLE Extraction (Ethyl Acetate) Incubation->Extraction Derivatization 3. Silylation (BSTFA + TMCS) Extraction->Derivatization GCMS 4. GC-EI-MS Acquisition Derivatization->GCMS Analysis 5. Spectral Deconvolution & Quantitation GCMS->Analysis

Step-by-step experimental workflow for GC-MS analysis of TFMP metabolites.

Phase A: Incubation & Biotransformation
  • Preparation: Prepare a suspension of Human Liver Microsomes (HLMs) at 1.0 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4), or utilize a 5-day grown culture of Cunninghamella elegans.

  • Spiking: Introduce the TFMP substrate to achieve a final concentration of 50 µM.

  • Inhibition Control (Crucial): In a parallel reaction vessel, pre-incubate the matrix with 1 mM 1-ABT for 15 minutes prior to adding the TFMP substrate.

  • Reaction: Initiate the HLM reaction by adding an NADPH regenerating system. Incubate at 37°C for 90 minutes with gentle shaking.

Phase B: Quenching & Extraction
  • Quenching: Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing a stable-isotope-labeled internal standard (e.g., TFMP-d4).

  • LLE: Add 3 volumes of ethyl acetate to the quenched mixture. Vortex vigorously for 5 minutes to partition the organic metabolites.

  • Phase Separation: Centrifuge at 10,000 × g for 10 minutes at 4°C. Carefully transfer the upper organic layer to a clean glass vial.

  • Concentration: Evaporate the organic solvent to complete dryness under a gentle stream of ultra-pure nitrogen at 30°C.

Phase C: Derivatization
  • Reconstitution: Reconstitute the dried residue in 80 µL of anhydrous pyridine, which acts as an acid scavenger and catalyst[5][8].

  • Silylation: Add 80 µL of BSTFA containing 1% TMCS.

  • Incubation: Seal the vial tightly and incubate in a heating block at 70°C for 60 minutes to drive the oxime/silylation reaction to completion[8]. Allow the sample to cool to room temperature before GC-MS injection.

Data Presentation & Interpretation

To ensure reproducibility across laboratories, the following optimized GC-MS parameters and expected data structures are provided.

Table 1: Optimized GC-EI-MS Instrument Parameters

ParameterSpecification / SettingRationale
Column HP-5MS (30 m × 0.25 mm ID × 0.25 µm film)Non-polar stationary phase ideal for volatile TMS derivatives.
Carrier Gas Helium (99.999%), 1.0 mL/min constant flowProvides optimal linear velocity and chromatographic resolution.
Inlet Temperature 250°CEnsures rapid, complete vaporization without thermal degradation.
Injection Mode Splitless, 1.0 µL injection volumeMaximizes sensitivity for trace-level metabolites.
Oven Program 70°C (hold 2 min) → 10°C/min to 280°C (hold 5 min)Gradient balances resolution of early eluters with elution of heavy TMS complexes.
Ionization Mode Electron Ionization (EI), 70 eVStandard energy for generating reproducible, library-searchable mass spectra[5].
Mass Range m/z 50 to 600Captures low-mass fluorinated fragments and high-mass intact molecular ions.

Table 2: Representative Quantitative Data Structure for TFMP Metabolites

AnalyteDerivatization StateRetention Time (min)Quantifier Ion (m/z)Qualifier Ions (m/z)
Parent TFMPUnmodified8.45[M]+[M-CF3]+, [M-F]+
TFMP-HydroxylatedMono-TMS ether12.10[M+TMS-CH3]+[M+TMS]+, 73 (TMS)
TFMP-Carboxylic AcidMono-TMS ester14.35[M+TMS-CH3]+[M+TMS-COOTMS]+, 73
Cleaved Fluorinated RingUnmodified / TMS5.20Variable69 (CF3+), 50 (CF2+)

Note: The presence of the m/z 73 ion is a diagnostic marker for successful trimethylsilylation, while the m/z 69 ion is indicative of the intact trifluoromethyl moiety.

References

  • Biotransformation of fluorophenyl pyridine carboxylic acids by the model fungus Cunninghamella elegans, researchg
  • 5-(Chloromethyl)-2-(trifluoromethyl)pyridine, benchchem.com,
  • Public Release Summary on the evaluation of the active constituent fluopicolide, apvma.gov.au,
  • 4-Methoxy-5-(trifluoromethyl)pyridin-2-amine, benchchem.com,
  • Metabolic and Pharmaceutical Aspects of Fluorin
  • Gas Chromatography-Mass Spectrometry Based Midgut Metabolomics Reveals the Metabolic Perturb
  • Metabolites detected by GC-MS after microsomal incubation with transfluthrin, researchg
  • Part 1 Gas chromatography-mass spectrometry (GC-MS) and its place in the plant metabolomics toolbox, chemrxiv.org,

Sources

Application Note: Advanced Assay Development for Nicotinic Acetylcholine Receptor (nAChR) Agonists

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Background

Nicotinic acetylcholine receptors (nAChRs) are pentameric ligand-gated ion channels that mediate fast synaptic transmission in the central and peripheral nervous systems. Developing robust, high-throughput assays for nAChR agonists presents unique biophysical challenges. Upon agonist binding, nAChRs transition from a resting state to an open state (allowing Na⁺ and Ca²⁺ influx), but they rapidly enter a closed, high-affinity desensitized state within milliseconds[1].

Because standard screening technologies often lack the temporal resolution to capture this transient open state, assay development requires precise manipulation of receptor kinetics, temperature-dependent trafficking, and allosteric modulation[2]. This application note details the causality, execution, and validation of two orthogonal self-validating systems: a High-Throughput FLIPR Calcium Flux Assay and an Automated Patch-Clamp (APC) Electrophysiology protocol.

Pathway Agonist Nicotinic Agonist (e.g., Nicotine, ACh) Receptor nAChR Pentamer (Resting State) Agonist->Receptor Binds Orthosteric Site Open Open Channel State (Na+, Ca2+ Influx) Receptor->Open Conformational Change Desensitized Desensitized State (Closed, High Affinity) Open->Desensitized Millisecond Kinetics Response Membrane Depolarization & Intracellular Signaling Open->Response Ion Flux Desensitized->Receptor Agonist Washout

nAChR activation pathway highlighting the rapid transition to the desensitized state.

Assay Modality Comparison & Quantitative Benchmarks

Selecting the correct assay modality depends on whether the goal is high-throughput primary screening or high-fidelity mechanistic profiling. FLIPR provides massive throughput but lacks direct electrophysiological insight, whereas APC provides direct current measurements but requires specialized microfluidics to overcome desensitization[3].

Table 1: Comparison of nAChR Assay Modalities
ParameterFLIPR Calcium Flux AssayAutomated Patch Clamp (APC)
Primary Readout Intracellular Ca²⁺ accumulation (RFU)Whole-cell inward current (pA to nA)
Throughput Ultra-High (384- or 1536-well)Medium-High (8- to 384-channel)
Desensitization Handling Requires Positive Allosteric Modulators (PAMs)Requires rapid perfusion (<10 ms exchange)
Receptor Upregulation 29°C pre-incubation criticalStandard culture sufficient
Best Used For Primary HTS, PAM discoverySubtype selectivity, kinetic profiling
Table 2: Reference EC₅₀ Values for Assay Validation

Quantitative data summarizing expected agonist potencies across common nAChR subtypes to be used as internal assay controls[2].

Cell Line / SubtypeAgonistFLIPR EC₅₀ (µM)APC EC₅₀ (µM)
GH4C1 (Human α7)Acetylcholine (ACh)5.555.0 (AUC)
GH4C1 (Human α7)Nicotine1.6~15.0
HEK293 (Human α4β2)Nicotine0.2 - 3.01.2

Protocol 1: High-Throughput FLIPR Calcium Flux Assay

Causality & Experimental Logic
  • Temperature Upregulation: nAChRs (particularly α4β2 and α7 subtypes) often exhibit poor surface expression in recombinant systems. Incubating cells at 29°C for 6–20 hours prior to the assay acts as a pharmacological chaperone mechanism, significantly increasing surface receptor density and assay dynamic range without altering total protein levels[4].

  • The "Double-Add" Self-Validating System: To ensure trustworthiness, the assay utilizes a two-step addition protocol. The first addition screens for direct agonism. The second addition (a sub-maximal EC₂₀ dose of nicotine) serves as an internal control to reveal whether a compound that showed no initial agonism is actually a Positive Allosteric Modulator (PAM) or an antagonist[2].

FLIPR Prep Cell Plating & Incubation (29°C for 6-20h) Dye Calcium Dye Loading (e.g., Fluo-4 AM) Prep->Dye Base Baseline Fluorescence Read (10-20 seconds) Dye->Base Add1 First Addition: Test Compound (Detects Agonism) Base->Add1 Add2 Second Addition: EC20 Nicotine (Detects PAM/Antagonism) Add1->Add2 Analysis Kinetic Analysis (Peak RFU & AUC) Add2->Analysis

Double-add FLIPR calcium flux workflow for distinguishing nAChR agonists, PAMs, and antagonists.

Step-by-Step Methodology
  • Cell Preparation: Plate HEK293 or CHO cells stably expressing the target nAChR subtype into 384-well black-walled, clear-bottom plates.

  • Receptor Upregulation: Transfer the plates to a 29°C, 5% CO₂ incubator for 16 hours prior to the assay to maximize membrane localization of the pentamers[4].

  • Dye Loading: Remove culture media and add 20 µL/well of Calcium 6 or Fluo-4 AM dye diluted in assay buffer (HBSS supplemented with 20 mM HEPES and 3 mM CaCl₂). Incubate for 1 hour at 37°C, followed by 15 minutes at room temperature.

  • Baseline Read: Transfer the plate to the FLIPR instrument. Record baseline fluorescence (Excitation: 470–495 nm; Emission: 515–575 nm) for 10 seconds.

  • First Addition (Agonist Screen): Add 10 µL of the test compound (at 3X final concentration). Record kinetic fluorescence for 3 minutes. Note: For fast-desensitizing receptors like α7, co-administering a PAM (e.g., 100 nM PNU-120596) during this step prevents desensitization and amplifies the calcium signal[1].

  • Second Addition (Validation): Add 10 µL of an EC₂₀ concentration of nicotine. Record for an additional 2 minutes. A leftward shift in the nicotine response curve validates the presence of a PAM, while a suppressed signal indicates antagonism[2].

Protocol 2: Automated Patch-Clamp (APC) Electrophysiology

Causality & Experimental Logic
  • Enzyme-Free Harvesting: Trypsin and other standard proteases cleave the extracellular N-terminal domains of nAChRs, destroying the orthosteric binding site. Using an enzyme-free dissociation buffer (e.g., EDTA-based) is strictly required to preserve receptor functionality for APC[1].

  • Voltage and Perfusion Kinetics: Holding the membrane potential at -70 mV ensures a strong electrochemical driving force for inward sodium currents. Because ligand-induced inward currents stop within a few milliseconds due to desensitization, the APC system (e.g., IonWorks Barracuda or Patchliner) must utilize rapid microfluidic perfusion to exchange solutions in under 10 ms, capturing the peak amplitude before the channel closes[3],[1].

APC Harvest Enzyme-Free Cell Harvest (Preserves Surface Receptors) Capture Planar Electrode Capture (Automated Patch Plate) Harvest->Capture Seal Giga-ohm Seal Formation (Suction Applied) Capture->Seal Perfusion Rapid Ligand Perfusion (<10 ms exchange rate) Seal->Perfusion Record Whole-Cell Recording (Peak Amplitude at -70mV) Perfusion->Record

Automated patch-clamp (APC) electrophysiology workflow for high-fidelity nAChR screening.

Step-by-Step Methodology
  • Cell Harvesting: Wash cells at 70–80% confluence with PBS. Incubate with an enzyme-free cell dissociation buffer for 5–10 minutes until cells detach. Resuspend in external recording solution (140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 5 mM D-glucose, pH 7.4)[1].

  • Cell Capture & Sealing: Load the cell suspension into the APC system. Apply negative pressure to capture individual cells on the planar electrode apertures. Wait for giga-ohm (>1 GΩ) seal formation.

  • Whole-Cell Configuration: Apply a brief suction pulse to rupture the membrane patch, establishing the whole-cell configuration. Clamp the voltage at -70 mV[1].

  • Agonist Application: Using the rapid perfusion system, apply the test agonist. To profile partial agonists (e.g., varenicline or cytisine), evaluate them in an eight-point concentration-response format and compare the Area Under the Curve (AUC) and peak current to a full agonist reference like nicotine[3].

  • Data Validation: Calculate the Z'-factor using buffer (negative control) and an EC₈₀ dose of nicotine (positive control). A Z'-factor > 0.5 validates the assay plate for reliable screening.

References

  • Source: National Institutes of Health (NIH)
  • In vitro screening strategies for nicotinic receptor ligands Source: Ovid URL
  • Source: Acta Physiologica Congress (Blackwell Publishing)
  • SR9883 is a novel small-molecule enhancer of α4β2 nicotinic acetylcholine receptor signaling* Source: Frontiers in Neuroscience URL

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Application Note: Ammonium 5-(trifluoromethyl)nicotinate in Advanced Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary

The incorporation of the trifluoromethyl ( −CF3​ ) group into heteroaromatic scaffolds is a foundational strategy in modern drug design. The −CF3​ moiety enhances lipophilicity, improves metabolic stability by blocking cytochrome P450 oxidation sites, and modulates the basicity of adjacent heteroatoms. 5-(Trifluoromethyl)nicotinic acid is a highly versatile building block used across multiple therapeutic areas[1].

However, the free acid presents distinct handling challenges: it is prone to static charge, can be difficult to purify from crude lithiation/carboxylation mixtures, and often requires resource-intensive chromatography. Converting the free acid into Ammonium 5-(trifluoromethyl)nicotinate provides a highly crystalline, stable, and easily isolable intermediate. This application note details the mechanistic rationale, pharmacological utility, and self-validating protocols for utilizing this ammonium salt in high-throughput pharmaceutical synthesis.

Mechanistic Insights & Strategic Utility

The Causality of Salt Formation

The synthesis of 5-(trifluoromethyl)nicotinic acid typically involves the halogen-metal exchange of 3-bromo-5-(trifluoromethyl)pyridine using n -butyllithium, followed by trapping with carbon dioxide ( CO2​ )[1]. The resulting crude mixture contains lithium salts, unreacted starting materials, and dimeric byproducts.

Instead of aqueous workups and column chromatography, treating the crude organic extract with anhydrous ammonia ( NH3​ ) leverages the unique physicochemical properties of the molecule. The strongly electron-withdrawing −CF3​ group at the 5-position significantly lowers the pKa​ of the carboxylic acid. This increased acidity makes the formation of the ammonium salt thermodynamically highly favorable. Because the ammonium salt is entirely insoluble in non-polar or weakly polar ethereal solvents (like MTBE), it selectively precipitates. This phase-change drives the equilibrium to completion (Le Chatelier’s principle) and acts as a built-in purification step.

Dual-Reactivity in Downstream Chemistry

Beyond purification, the ammonium salt serves as a "latent" two-component reagent. In standard amide coupling reactions, the salt provides both the electrophilic carboxylate (upon activation) and the nucleophilic nitrogen source (ammonia, upon neutralization), allowing for the direct, one-pot synthesis of primary amides without handling gaseous ammonia.

Key Pharmaceutical Applications

The 5-(trifluoromethyl)nicotinoyl motif is a privileged pharmacophore embedded in several advanced clinical and pre-clinical candidates:

  • PDK1 Inhibitors (Oncology): Phosphoinositide-dependent kinase-1 (PDK1) is a critical node in the PI3K/AKT signaling pathway. Inhibitors utilizing the 5-(trifluoromethyl)nicotinic acid scaffold have demonstrated potent anti-cancer activity by inducing apoptosis and reducing cellular proliferation in PTEN-negative human cancer cell lines[2].

  • Nav1.8 Inhibitors (Analgesia): Voltage-gated sodium channel Nav1.8 inhibitors (such as derivatives related to the suzetrigine/VX-548 class) utilize this intermediate to treat severe and chronic pain, offering a highly selective, non-opioid analgesic pathway[3].

  • ROR- γ Inhibitors (Autoimmune): Used in the treatment of severe autoimmune disorders, these compounds are synthesized via the amide coupling of 5-(trifluoromethyl)nicotinic acid derivatives with complex cycloalkylamines[4].

G PI3K PI3K Activation PIP3 PIP3 Production PI3K->PIP3 PDK1 PDK1 Kinase PIP3->PDK1 AKT AKT Phosphorylation PDK1->AKT Survival Tumor Cell Survival AKT->Survival Inhibitor 5-CF3-Nicotinate Derived Inhibitor Inhibitor->PDK1 Competitive Inhibition

Caption: Inhibition of the PI3K/PDK1/AKT signaling pathway by 5-CF3-nicotinate derivatives.

Quantitative Data: Physicochemical Comparison

To understand the operational advantages of the ammonium salt, compare its properties against the free acid form.

Property5-(Trifluoromethyl)nicotinic AcidAmmonium 5-(trifluoromethyl)nicotinate
Molecular Formula C7​H4​F3​NO2​ C7​H7​F3​N2​O2​
Molecular Weight 191.11 g/mol 208.14 g/mol
Physical State Powdery solid, prone to staticHighly crystalline solid
Solubility (MTBE/Ether) SolubleInsoluble (Precipitates)
Solubility (Water) Poorly solubleHighly soluble
Downstream Utility Requires external amine sourceActs as an in situ NH3​ source
Storage Stability Hygroscopic over timeStable, non-hygroscopic at standard temp

Validated Experimental Protocols

The following protocols are designed as self-validating systems , meaning the chemist can visually or analytically confirm the success of the reaction during the process, eliminating downstream guesswork.

G A Crude 5-CF3 Nicotinic Acid C Ammonium 5-CF3 Nicotinate (Solid) A->C Selective Precipitation B NH3 Gas in MTBE B->C Salt Formation E 5-CF3-Nicotinamide (API Intermediate) C->E Intramolecular Amidation D HATU / DIPEA in DMF D->E Activation

Caption: Synthetic workflow from crude acid to primary amide via the ammonium salt.

Protocol A: Synthesis and Isolation of Ammonium 5-(trifluoromethyl)nicotinate

Objective: Isolate the target compound from a crude carboxylation stream without chromatography.

  • Preparation: Dissolve 10.0 g of crude 5-(trifluoromethyl)nicotinic acid (containing organic impurities from the lithiation step) in 100 mL of Methyl tert-butyl ether (MTBE) in a 250 mL round-bottom flask equipped with a magnetic stirrer and a gas dispersion tube.

  • Temperature Control: Cool the solution to 0∘C using an ice bath. Causality: Lower temperatures reduce the solubility of the resulting salt, maximizing yield.

  • Salt Formation: Slowly bubble anhydrous NH3​ gas through the solution at a steady rate.

  • Self-Validation Checkpoint 1 (Visual): Within 2-3 minutes, a thick, white crystalline precipitate will begin to form. The reaction is complete when the addition of further NH3​ gas yields no new precipitate.

  • Self-Validation Checkpoint 2 (pH): Spot a drop of the supernatant on wet pH paper. A sustained basic reading ( pH>9 ) confirms excess ammonia and complete salt formation.

  • Isolation: Filter the suspension under a vacuum using a Buchner funnel. Wash the filter cake with cold MTBE ( 2×20 mL ) to remove any residual non-polar organic impurities.

  • Drying: Dry the white solid under a high vacuum at 40∘C for 4 hours to yield Ammonium 5-(trifluoromethyl)nicotinate.

Protocol B: Direct "One-Pot" Amidation to 5-(Trifluoromethyl)nicotinamide

Objective: Utilize the ammonium counter-ion as the nitrogen source to synthesize a primary amide API intermediate.

  • Activation: Suspend 5.0 g ( 24.0 mmol ) of Ammonium 5-(trifluoromethyl)nicotinate in 50 mL of anhydrous DMF. Add 10.0 g ( 26.4 mmol , 1.1 eq ) of HATU.

  • Amine Liberation: Add 12.5 mL ( 72.0 mmol , 3.0 eq ) of N,N-Diisopropylethylamine (DIPEA) dropwise over 10 minutes at room temperature.

    • Causality: DIPEA serves a dual purpose. It neutralizes the ammonium salt (liberating NH3​ in situ) and acts as the base required for the HATU-mediated coupling mechanism[4].

  • Reaction Monitoring (Self-Validation): Stir the reaction for 2 hours. Monitor via TLC (Eluent: 5% Methanol in Dichloromethane). The ionic starting material will remain strictly at the baseline ( Rf​=0.0 ), while the newly formed primary amide will migrate cleanly ( Rf​≈0.35 ). The disappearance of the baseline spot confirms complete conversion.

  • Workup: Quench the reaction by pouring it into 150 mL of ice water. The primary amide will precipitate as an off-white solid. Filter, wash with water, and dry to obtain pure 5-(trifluoromethyl)nicotinamide.

References

  • Source: Google Patents (US9546165B2)
  • 5-(Trifluoromethyl)
  • Source: Google Patents (WO2019063748A1)
  • Composés de 2,3-dihydroquinazolinone condensés contenant de l'azote utilisés en tant qu'inhibiteurs de nav1.

Sources

Application Notes & Protocols: Strategies for the Radiolabeling of 5-(Trifluoromethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive technical guide for the radiolabeling of 5-(trifluoromethyl)nicotinic acid, a molecule of interest in pharmaceutical research. The guide details strategic considerations and step-by-step protocols for labeling with Carbon-14 ([¹⁴C]) for metabolic studies and Fluorine-18 ([¹⁸F]) for Positron Emission Tomography (PET) imaging applications. Emphasis is placed on the rationale behind experimental choices, precursor synthesis, detailed labeling procedures, and rigorous quality control methodologies to ensure scientific integrity. This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis and application of radiolabeled compounds.

Introduction and Strategic Overview

5-(Trifluoromethyl)nicotinic acid is a heterocyclic compound incorporating a pyridine ring, a carboxylic acid, and a metabolically robust trifluoromethyl (CF₃) group. The presence of the CF₃ moiety can enhance metabolic stability, lipophilicity, and binding affinity, making it a valuable scaffold in drug discovery. Radiolabeling this molecule is essential for elucidating its in vivo behavior, including its absorption, distribution, metabolism, and excretion (ADME) profile, and for non-invasively visualizing its distribution and target engagement using PET.[1][2]

Rationale for Isotope Selection

The choice of radionuclide is dictated by the intended application. The two most relevant isotopes for this molecule are Carbon-14 and Fluorine-18.

  • Carbon-14 (¹⁴C): With a long half-life of 5,730 years, ¹⁴C is the gold standard for quantitative ADME and mass balance studies.[3] Its low-energy beta emission requires liquid scintillation counting for detection. Labeling with ¹⁴C ensures the tracer's behavior is chemically identical to the parent drug, providing precise data on its metabolic fate.[3] The most common strategy involves incorporating the ¹⁴C atom into the carboxylic acid group, a synthetically accessible and often metabolically stable position for initial studies.[4]

  • Fluorine-18 (¹⁸F): As a positron emitter with a convenient half-life of 109.7 minutes, ¹⁸F is ideal for in vivo imaging with PET.[5] PET allows for the real-time, non-invasive quantification of the radiotracer's distribution in living subjects.[5] While direct labeling of the existing CF₃ group is synthetically challenging and often results in low molar activity, a more feasible strategy is the introduction of [¹⁸F]fluoride onto the pyridine ring via nucleophilic aromatic substitution.[6][7]

  • Tritium (³H): Tritium is another beta emitter used in biomedical research, offering the advantage of higher specific activity compared to ¹⁴C, which is beneficial for receptor binding assays.[2] However, ¹⁴C is generally preferred for whole-body ADME studies due to the lower risk of label loss during metabolism.

This guide will focus on the practical execution of ¹⁴C-labeling for ADME studies and ¹⁸F-labeling for PET imaging.

Protocol 1: [¹⁴C]Carboxyl Labeling of 5-(Trifluoromethyl)nicotinic Acid

This protocol describes a late-stage radiolabeling approach where the carboxyl group is introduced using [¹⁴C]carbon dioxide. This method is advantageous as it utilizes a readily available starting material and introduces the radiolabel in the final synthetic step, maximizing efficiency.[4]

Principle

The synthesis involves the generation of an organometallic intermediate from a halogenated precursor, which is then quenched with [¹⁴C]CO₂. The [¹⁴C]CO₂ is typically generated in a closed system by reacting barium carbonate ([¹⁴C]BaCO₃) with a strong acid.[1]

Experimental Workflow Diagram

Caption: Workflow for the synthesis of [¹⁴C]-5-(trifluoromethyl)nicotinic acid.

Step-by-Step Methodology

Materials:

  • 5-Bromo-3-(trifluoromethyl)pyridine (precursor)

  • n-Butyllithium (n-BuLi) or Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • [¹⁴C]Barium carbonate (specific activity 50-60 mCi/mmol)[1]

  • Concentrated sulfuric acid or similar strong, non-volatile acid

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Saturated sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Protocol:

  • System Preparation: Assemble a vacuum-line apparatus with two flasks. Place the [¹⁴C]BaCO₃ in one flask (the generator) and the reaction setup in the other. Evacuate the entire system and flame-dry all glassware under vacuum.

  • Precursor Preparation: In the reaction flask, dissolve 5-bromo-3-(trifluoromethyl)pyridine (1.0 eq) in anhydrous THF under an inert atmosphere (Argon or Nitrogen).

  • Organometallic Intermediate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise. Stir the mixture at -78 °C for 30 minutes to form the lithiated intermediate. Causality: This low temperature is critical to prevent side reactions and ensure the stability of the organolithium species.

  • [¹⁴C]CO₂ Generation: Close the valve to the reaction flask. Introduce concentrated sulfuric acid dropwise into the generator flask containing [¹⁴C]BaCO₃. The [¹⁴C]CO₂ gas will evolve.

  • Carboxylation: Freeze the reaction mixture again with liquid nitrogen. Open the valve between the flasks to allow the generated [¹⁴C]CO₂ to cryo-transfer and deposit onto the frozen reaction mixture. Seal the reaction flask and allow it to warm slowly to room temperature with stirring. Causality: Cryo-transfer ensures maximum trapping of the valuable radiolabeled gas, improving radiochemical yield.

  • Work-up: Quench the reaction by adding 1 M HCl. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product using preparative reverse-phase High-Performance Liquid Chromatography (HPLC).

Protocol 2: [¹⁸F]Labeling for PET Tracer Synthesis

This protocol outlines a one-step nucleophilic aromatic substitution (SₙAr) reaction to produce [¹⁸F]-6-fluoro-5-(trifluoromethyl)nicotinic acid. This requires a precursor with a good leaving group at the 6-position, such as a trimethylammonium group, which provides high reactivity for radiofluorination.[7][8]

Principle

The electron-withdrawing nature of the pyridine nitrogen and the trifluoromethyl group activates the 6-position for nucleophilic attack. A trimethylammonium triflate precursor is reacted with cyclotron-produced, no-carrier-added [¹⁸F]fluoride. The reaction is facilitated by a phase-transfer catalyst, such as Kryptofix 2.2.2 (K₂₂₂), complexed with potassium carbonate.[6]

Experimental Workflow Diagram

Caption: Workflow for the automated synthesis of an ¹⁸F-labeled nicotinic acid derivative.

Step-by-Step Methodology

Materials:

  • N,N,N-trimethyl-5-(trifluoromethyl)-6-((trifluoromethyl)sulfonyl)oxy)pyridin-2-aminium triflate (or similar activated precursor)

  • Aqueous [¹⁸F]fluoride from cyclotron

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (MeCN)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Water for injection

  • Ethanol

Protocol (Typically performed in an automated synthesis module):

  • [¹⁸F]Fluoride Trapping: Load the aqueous [¹⁸F]fluoride solution onto a quaternary methyl ammonium (QMA) anion-exchange cartridge.

  • Elution and Drying: Elute the trapped [¹⁸F]F⁻ into the reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water. Causality: The K₂₂₂ cryptand chelates the potassium ion, increasing the nucleophilicity of the "naked" fluoride anion, which is essential for an efficient reaction.

  • Azeotropic Drying: Heat the mixture under a stream of inert gas (e.g., nitrogen) to remove water azeotropically. Repeat with additions of anhydrous acetonitrile until the complex is dry.

  • Radiofluorination: Dissolve the precursor (1-5 mg) in anhydrous DMSO and add it to the dried [¹⁸F]fluoride/K₂₂₂ complex. Heat the reaction vessel at 100-140 °C for 10-15 minutes.

  • Purification: After cooling, dilute the reaction mixture with the HPLC mobile phase and inject it onto a semi-preparative HPLC column for purification.

  • Formulation: Collect the fraction corresponding to the radiolabeled product. Remove the HPLC solvent under vacuum and reformulate the final product in a physiologically compatible solution (e.g., sterile saline with a small percentage of ethanol).

Quality Control and Characterization

Rigorous quality control (QC) is mandatory to ensure the identity, purity, and safety of the radiolabeled compound before its use in any application.[9][10] The final product must be validated for radiochemical purity, chemical purity, and specific activity.[11]

QC Workflow Diagram

QC_Workflow Start Purified Radiolabeled Product HPLC Analytical Radio-HPLC Start->HPLC TLC Radio-TLC Start->TLC Identity Co-injection with Cold Standard HPLC->Identity RCP Radiochemical Purity (RCP) >95% HPLC->RCP CP Chemical Purity (CP) HPLC->CP UV Detector TLC->RCP Confirmatory Release Release for Use Identity->Release RCP->Release CP->Release SA Specific Activity (for ¹⁸F) SA->Release

Caption: Quality control workflow for the release of radiolabeled compounds.

Analytical Methods & Acceptance Criteria
ParameterMethodDetailsAcceptance Criteria
Identity Analytical Radio-HPLCCo-injection of the radiolabeled product with a non-radioactive, authenticated reference standard.The retention time of the main radioactive peak must match the retention time of the UV peak for the reference standard.[12]
Radiochemical Purity (RCP) Analytical Radio-HPLCIntegration of all radioactive peaks detected by the radioactivity detector. RCP is the percentage of radioactivity in the desired chemical form.[9][13]> 95%[14]
Chemical Purity Analytical Radio-HPLCAnalysis of the UV chromatogram to detect and quantify any non-radioactive chemical impurities.[12]Specified limits for precursor and solvent residues must be met.
Specific Activity (SA) CalculationFor ¹⁸F-tracers, SA (radioactivity per mole) is calculated by relating the measured radioactivity to the quantified mass of the compound from the HPLC-UV peak area against a standard curve.Must be high enough to avoid pharmacological effects (>1 Ci/µmol or >37 GBq/µmol at end of synthesis).
pH pH meter or pH stripMeasurement of the final formulated product.Typically between 4.5 and 7.5 for injectable solutions.[9]

HPLC Conditions (Example):

  • Column: Reverse-phase C18 (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Gradient elution with (A) 0.1% Trifluoroacetic acid in Water and (B) 0.1% Trifluoroacetic acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Detectors: In-line UV (e.g., at 254 nm) and radioactivity detectors.[13]

References

  • IntechOpen. (2023). Radiochemical Purity and Identity in Radiopharmaceuticals: Design and Improvement of Quality Control Methods by HPLC. Available from: [Link]

  • Nature Communications. (2024). Carbon isotopic labelling of carboxylic acids enabled by organic photoredox-catalysed cyanation. Available from: [Link]

  • PMC. (2022). Radiolabeling and quality control of therapeutic radiopharmaceuticals. Available from: [Link]

  • The University of New Mexico. (2009). Quality Control of Compounded Radiopharmaceuticals. Available from: [Link]

  • Radiology Key. (2017). Quality Control of PET Radiopharmaceuticals. Available from: [Link]

  • Open Flask. (2019). Decarboxylative carboxylation: radiolabeling carboxylic acids the easy way. Available from: [Link]

  • ResearchGate. (n.d.). Radioactive labelling of aryl carboxylic acids. Available from: [Link]

  • Turkish Journal of Chemistry. (2021). Validation of HPLC method for the determination of chemical and radiochemical purity of a 68Ga-labelled EuK-Sub. Available from: [Link]

  • HAL Open Science. (n.d.). Original synthesis of radiolabelling precursors for the batch and on resin one-step/late stage radiofluorination of peptides. Available from: [Link]

  • ResearchGate. (n.d.). Carbon-14 labeling of a trifluoromethoxy group. Available from: [Link]

  • PMC. (n.d.). [11C]Fluoroform, a Breakthrough for Versatile Labeling of PET Radiotracer Trifluoromethyl Groups. Available from: [Link]

  • ResearchGate. (n.d.). Synthetic Tritium Labeling: Reagents and Methodologies. Available from: [Link]

  • PMC. (n.d.). Refinement of a radioreceptor binding assay for nicotinic acid adenine dinucleotide phosphate. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of the precursors and reference standards of the nicotinic acid series. Available from: [Link]

  • American Journal of Nuclear Medicine and Molecular Imaging. (2012). Positron emission tomography (PET) imaging with 18F-based radiotracers. Available from: [Link]

  • ResearchGate. (n.d.). Separation of 14 C-labelled metabolites by TLC. Available from: [Link]

  • Brookhaven National Laboratory. (2018). Scientists Discover New Way to Label Chemical Compounds for Medical Imaging. Available from: [Link]

  • PubMed. (1973). Carbon 14-labeled palmitic acid metabolism in fasted, lactating goats following nicotinic acid administration. Available from: [Link]

  • Semantic Scholar. (2021). Fluorine-18 labelled Ruppert–Prakash reagent ([18F]Me3SiCF3) for the synthesis of 18F-trifluoromethylated compounds. Available from: [Link]

  • MDPI. (n.d.). The Development and Application of Tritium-Labeled Compounds in Biomedical Research. Available from: [Link]

  • Moravek, Inc. (n.d.). The Importance of Purification for Radiolabeled Compounds. Available from: [Link]

  • ACS Publications. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Available from: [Link]

  • MDPI. (2025). Fully Automated Production of [18F]JK-PSMA-7. Available from: [Link]

  • PMC. (n.d.). One-Step Synthesis of [18F]Aromatic Electrophile Prosthetic Groups via Organic Photoredox Catalysis. Available from: [Link]

  • Google Patents. (n.d.). Methods of making 18f-labeled precursors and peptides.
  • IntechOpen. (2024). Classical and Modern Methods for Carbon Isotope Labeling. Available from: [Link]

  • Open MedScience. (2025). Rewriting Molecules at the Last Minute: The Power of Late-Stage Carbon-14 Labelling. Available from: [Link]

  • Google Patents. (n.d.). Purification of nicotinic acid.
  • PMC. (n.d.). Radiosynthesis of the anticancer nucleoside analogue Trifluridine using an automated 18F-trifluoromethylation procedure. Available from: [Link]

Sources

Application Notes and Protocols: 5-(Trifluoromethyl)nicotinate as a Functional Ligand in Advanced Material Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive technical guide for researchers, material scientists, and drug development professionals on the application of 5-(trifluoromethyl)nicotinate, utilized as its acid or salt forms like Ammonium 5-(trifluoromethyl)nicotinate. We delve into its pivotal role as a functional organic ligand in the burgeoning fields of metal-organic frameworks (MOFs), coordination polymers, and the crystal engineering of active pharmaceutical ingredients (APIs). The protocols herein are designed to be self-validating, with a strong emphasis on the causal reasoning behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying material science principles.

Introduction: The Strategic Advantage of the 5-(Trifluoromethyl)nicotinate Ligand

5-(Trifluoromethyl)nicotinic acid and its corresponding nicotinate salts are versatile heterocyclic building blocks that have garnered significant interest in advanced materials synthesis.[1][2][3] The strategic combination of a pyridine carboxylate (nicotinate) backbone with a trifluoromethyl (-CF3) group at the 5-position imparts a unique set of properties that are highly desirable in material design.

  • The Nicotinate Moiety: The pyridine ring and the carboxylate group offer multiple coordination sites, making it an excellent candidate for constructing robust coordination polymers and metal-organic frameworks (MOFs).[4][5] Its geometry can lead to diverse and complex multidimensional structures.

  • The Trifluoromethyl Group: The -CF3 group is a powerful modulator of a material's physicochemical properties.[6] Its high electronegativity and lipophilicity can significantly influence intermolecular interactions, framework stability, and the chemical environment within the pores of a material.[7] In pharmaceutical applications, this group is known to enhance metabolic stability and membrane permeability.[6]

The use of Ammonium 5-(trifluoromethyl)nicotinate can be advantageous in certain synthetic contexts, such as hydrothermal or solvothermal reactions, where it can act as a readily available source of the nicotinate anion upon thermal decomposition, potentially influencing the pH and crystallization kinetics of the system. This guide will focus on the applications of the nicotinate ligand, sourced from either its acidic or salt form.

Physicochemical Properties & Handling

Before its use in synthesis, a thorough understanding of the primary ligand source, 5-(Trifluoromethyl)nicotinic acid, is essential.

PropertyValueReference
Chemical Name 5-(Trifluoromethyl)nicotinic acid[1][8]
Synonyms 5-(Trifluoromethyl)pyridine-3-carboxylic acid[3][9]
CAS Number 131747-40-5[1][8]
Molecular Formula C₇H₄F₃NO₂[1][9]
Molecular Weight 191.11 g/mol [9]
Form Solid / White Powder[2][10]
Storage Store at room temperature in a dry, well-ventilated area.[9]

Safety & Handling: Users should consult the Safety Data Sheet (SDS) before use. 5-(Trifluoromethyl)nicotinic acid is classified as an acute toxicant (Oral) and requires appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2] All manipulations should be performed in a chemical fume hood.

Application in Metal-Organic Frameworks (MOFs)

The primary application of 5-(trifluoromethyl)nicotinate in material science is as an organic linker for the synthesis of MOFs. These crystalline porous materials are constructed from metal ions or clusters linked by organic ligands.[11]

Scientific Principle & Rationale

The nicotinate ligand coordinates to metal centers (e.g., Zn²⁺, Cu²⁺, etc.) through its carboxylate oxygen atoms and potentially the pyridine nitrogen atom, forming secondary building units (SBUs). These SBUs then self-assemble into a three-dimensional, porous framework.[12] The choice of a trifluoromethyl-functionalized ligand is deliberate:

  • Pore Environment Modification: The fluorine atoms of the -CF3 group create a fluorous microenvironment within the MOF pores. This can be exploited for the selective adsorption of fluorinated molecules or to alter the catalytic properties of the framework.

  • Framework Interpenetration: The steric bulk of the -CF3 group can be used as a strategy to prevent or control the degree of interpenetration, a phenomenon where multiple identical frameworks grow through one another, often reducing porosity.

  • Structural Stability: The strong C-F bonds contribute to the overall thermal and chemical stability of the resulting MOF.[7]

General Experimental Workflow for MOF Synthesis

The solvothermal method is a prevalent technique for MOF synthesis, where crystallization occurs in a sealed vessel at elevated temperatures and pressures.[13]

MOF_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_processing Processing & Activation cluster_analysis Characterization Reagents Metal Salt (e.g., Zn(NO₃)₂)₂·6H₂O) + Ligand (Ammonium 5-(trifluoromethyl)nicotinate) + Solvent (e.g., DMF) Mixing Combine & Sonicate to Homogenize Reagents->Mixing Sealing Seal in Teflon-lined Autoclave Mixing->Sealing Heating Heat at 80-120 °C for 24-72h Sealing->Heating Cooling Cool to Room Temp. Heating->Cooling Washing Wash with Fresh Solvent (e.g., DMF, Chloroform) Cooling->Washing Activation Solvent Exchange & Activate under Vacuum Washing->Activation Characterization PXRD, TGA, SEM, BET Surface Area Analysis Activation->Characterization

Caption: General workflow for solvothermal MOF synthesis.

Protocol: Solvothermal Synthesis of a Zn-based MOF

This protocol describes a representative synthesis of a hypothetical MOF, designated "GEM-MOF-CF3," using Zinc Nitrate Hexahydrate and Ammonium 5-(trifluoromethyl)nicotinate.

Materials:

  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

  • Ammonium 5-(trifluoromethyl)nicotinate (or 5-(Trifluoromethyl)nicotinic acid)

  • N,N-Dimethylformamide (DMF), high purity

  • Chloroform, high purity

  • 20 mL Scintillation vials with Teflon-lined caps or Teflon-lined stainless steel autoclave

Procedure:

  • Reagent Preparation: In a 20 mL scintillation vial, dissolve 0.5 mmol of Zinc Nitrate Hexahydrate and 0.5 mmol of Ammonium 5-(trifluoromethyl)nicotinate in 15 mL of DMF.

    • Rationale: A 1:1 stoichiometric ratio of metal to ligand is a common starting point for MOF screening. DMF is a high-boiling point polar solvent widely used in MOF synthesis due to its ability to dissolve both the metal salt and organic ligand.[13]

  • Homogenization: Tightly cap the vial and sonicate the mixture for 10 minutes to ensure a homogeneous solution.

  • Crystallization: Place the sealed vial into a programmable oven. Heat the reaction to 100 °C over 2 hours and hold at 100 °C for 48 hours.

    • Rationale: Slow heating allows for the formation of higher quality, larger crystals. The extended reaction time at a sustained temperature provides the necessary energy for the self-assembly process.[14]

  • Isolation: After 48 hours, cool the oven slowly to room temperature over 12 hours. Colorless, crystalline solids should be visible at the bottom of the vial. Decant the mother liquor.

  • Washing: Add 15 mL of fresh DMF to the vial, cap, and let it sit for 24 hours to wash away unreacted starting materials. Repeat this washing step three times.

    • Rationale: This step is critical to remove guest molecules and unreacted precursors from the pores of the MOF, which is essential for achieving high porosity.

  • Solvent Exchange & Activation: Decant the DMF and add 15 mL of a more volatile solvent like chloroform. Let it sit for 24 hours. Repeat this solvent exchange three times. After the final exchange, decant the chloroform and place the sample under high vacuum at 80-100 °C for 12 hours.

    • Rationale: Chloroform is more easily removed from the pores than DMF. The final vacuum heating step, known as "activation," fully evacuates the pores, making the internal surface area accessible for gas sorption measurements or other applications.[11]

Self-Validation & Expected Results:

  • Visual Inspection: The formation of a crystalline powder is the first indication of success.

  • Powder X-Ray Diffraction (PXRD): The activated sample should exhibit a distinct diffraction pattern, confirming its crystalline nature. This pattern can be used for phase identification and purity assessment.

  • Thermogravimetric Analysis (TGA): TGA will show the thermal stability of the framework. A typical trace for a stable MOF like MOF-5 shows a plateau up to around 400 °C, after which framework decomposition occurs.[11]

Application in Pharmaceutical Crystal Engineering

Crystal engineering focuses on designing and synthesizing functional solid-state structures with desired properties.[15] In drug development, this involves creating multi-component crystals (salts or co-crystals) of an active pharmaceutical ingredient (API) to enhance its performance.

Scientific Principle & Rationale

Many APIs suffer from poor aqueous solubility or physical instability, limiting their bioavailability.[16] Forming a salt or co-crystal with a benign "coformer" molecule like 5-(trifluoromethyl)nicotinic acid can overcome these limitations.

  • Salt Formation: If the API has a basic functional group, it can accept a proton from the acidic 5-(trifluoromethyl)nicotinic acid, forming a new salt with distinct and often improved properties.

  • Co-crystal Formation: If both the API and the nicotinate coformer are neutral, they can crystallize together in a specific stoichiometric ratio, held together by non-covalent interactions like hydrogen bonds.[17]

The 5-(trifluoromethyl)nicotinate ligand is an excellent coformer candidate because its carboxyl group is a strong hydrogen bond donor, and its pyridine nitrogen is a hydrogen bond acceptor, facilitating robust intermolecular connections.

Logical Relationship: API Property Enhancement

This diagram illustrates how crystal engineering with a coformer can lead to an improved drug product.

API_Enhancement cluster_problem Problem cluster_solution Solution: Crystal Engineering cluster_outcome Outcome API_Poor API with Poor Solubility/Stability Process Co-crystallization or Salt Formation API_Poor->Process Coformer Coformer: 5-(Trifluoromethyl)nicotinic Acid Coformer->Process New_Form New Crystalline Form (Salt / Co-crystal) Process->New_Form Improved_Props Enhanced Solubility Improved Stability Higher Bioavailability New_Form->Improved_Props Final_Product Improved Drug Product Improved_Props->Final_Product

Caption: Logical flow from a problematic API to an improved drug product via crystal engineering.

Protocol: Co-crystal Screening by Solvent Evaporation

This protocol provides a general method for screening for new co-crystal or salt forms of a hypothetical API.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • 5-(Trifluoromethyl)nicotinic acid (Coformer)

  • A range of solvents (e.g., Ethanol, Methanol, Acetonitrile, Ethyl Acetate)

  • Small glass vials (2-4 mL)

Procedure:

  • Stoichiometric Preparation: Prepare separate solutions of the API and the coformer in a chosen solvent. For initial screening, a concentration of ~10 mg/mL is a good starting point.

  • Mixing: In a clean vial, combine the API and coformer solutions in defined stoichiometric ratios (e.g., 1:1, 1:2, 2:1). Prepare a total volume of 1-2 mL for each experiment.

    • Rationale: The stoichiometry of the final co-crystal is unknown, so screening multiple ratios is crucial for success.

  • Crystallization: Cover the vials with a cap that is pierced with a needle or with perforated parafilm to allow for slow solvent evaporation. Place the vials in a vibration-free location at room temperature.

    • Rationale: Slow evaporation is a gentle crystallization method that provides time for molecules to arrange into a stable, crystalline lattice.[17]

  • Monitoring & Isolation: Monitor the vials daily for crystal growth. Once crystals have formed or the solvent has fully evaporated, isolate the solid material.

  • Control Experiments: In parallel, allow solutions of the pure API and the pure coformer to evaporate under the same conditions. This provides control samples for comparison.

Self-Validation & Characterization:

  • Differential Scanning Calorimetry (DSC): A true co-crystal will exhibit a single, sharp melting point that is different from the melting points of the pure API and coformer.

  • Powder X-Ray Diffraction (PXRD): The PXRD pattern of a new co-crystal form will be unique and different from the patterns of the starting materials or a simple physical mixture of them.

  • Single-Crystal X-ray Diffraction: If suitable single crystals are obtained, this technique provides definitive proof of co-crystal/salt formation and reveals the precise three-dimensional arrangement of the molecules.[18]

References

  • NextSDS. (n.d.). 5-(Trifluoromethyl)nicotinic acid — Chemical Substance Information.
  • ChemicalBook. (2025). 5-(Trifluoromethyl)nicotinic acid | 131747-40-5.
  • MilliporeSigma. (n.d.). 2-Amino-5-(trifluoromethyl)nicotinic acid AldrichCPR.
  • Worldwide Life Sciences. (2026). 5-(Trifluoromethyl)nicotinic acid - 1g.
  • ChemScene. (n.d.). 5-Trifluoromethylnicotinic acid | 131747-40-5.
  • Mulder, J. A., Frutos, R. P., Patel, N. D., Qu, B., Sun, X., & Tampone, T. G. (2013). Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate. ACS Publications.
  • PMC. (2018). Dye-incorporated coordination polymers for direct photocatalytic trifluoromethylation of aromatics at metabolically susceptible positions.
  • SciSpace. (2024). 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds.
  • ChemScene. (n.d.). Methyl 2-amino-5-(trifluoromethyl)nicotinate | 1227048-89-6.
  • ChemScene. (n.d.). 6-Amino-5-(trifluoromethyl)nicotinonitrile | 1256822-05-5.
  • ChemScene. (n.d.). Methyl 6-amino-5-(trifluoromethyl)nicotinate | 1476762-29-4.
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In-vitro Testing of Ammonium 5-(trifluoromethyl)nicotinate on Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Rationale and Scientific Context

Ammonium 5-(trifluoromethyl)nicotinate is a novel compound belonging to the family of nicotinic acid (Niacin, Vitamin B3) derivatives. Nicotinic acid and its analogs are well-established ligands for the G-protein coupled receptor GPR109A (also known as HCA2), a key regulator of metabolic and inflammatory pathways. The introduction of a trifluoromethyl group at the 5-position of the pyridine ring is a strategic medicinal chemistry modification intended to enhance metabolic stability and potentially modulate receptor affinity and efficacy.

This document provides a comprehensive framework for the initial in-vitro characterization of Ammonium 5-(trifluoromethyl)nicotinate. The protocols outlined herein are designed to systematically evaluate the compound's effects on cell viability, cytotoxicity, and its potential to engage and activate the GPR109A signaling pathway. The experimental cascade is structured to first establish a safe therapeutic window and then to probe for specific biological activities, such as anti-inflammatory and anti-lipolytic effects, which are hallmark responses to GPR109A activation.[1][2]

The proposed workflow will enable researchers to generate a robust preliminary dataset, elucidating the compound's pharmacological profile and informing subsequent stages of drug development.

Experimental Strategy: A Tiered Approach

A logical, tiered approach is essential for the efficient and informative evaluation of a novel compound. This strategy begins with broad assessments of cytotoxicity and progresses to more specific, mechanism-based assays.

G cluster_0 Tier 1: Foundational Assays cluster_1 Tier 2: Mechanistic Assays cluster_2 Tier 3: Functional Assays T1_Cytotoxicity Cytotoxicity Screening (MTT & LDH Assays) Determine IC50/CC50 T2_GPCR GPR109A Target Engagement (cAMP Assay) Measure Gαi activation T1_Cytotoxicity->T2_GPCR Inform concentration range T3_AntiInflammatory Anti-Inflammatory Activity (LPS-stimulated THP-1 Macrophages) Measure IL-6, TNF-α T2_GPCR->T3_AntiInflammatory Confirm on-target activity T3_Lipolysis Anti-Lipolytic Activity (Differentiated 3T3-L1 Adipocytes) Measure Glycerol Release T2_GPCR->T3_Lipolysis Confirm on-target activity

Caption: Tiered experimental workflow for compound characterization.

PART 1: Cytotoxicity and Cell Viability Assessment

Objective: To determine the concentration range of Ammonium 5-(trifluoromethyl)nicotinate that is non-toxic to cells. This is critical for distinguishing between specific pharmacological effects and general cytotoxicity in subsequent functional assays. Two complementary assays, MTT and LDH, are recommended.

MTT Assay: Measuring Metabolic Activity

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[3][4] Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, into purple formazan crystals.[3]

Protocol: MTT Assay

  • Cell Seeding: Seed cells (e.g., HaCaT keratinocytes, HEK293) in a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 2X serial dilution of Ammonium 5-(trifluoromethyl)nicotinate in culture medium. A typical starting concentration might be 1 mM.

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium only (blank) and cells with vehicle control (e.g., 0.1% DMSO in medium).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[3]

  • Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C.[3]

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5]

  • Absorbance Reading: Allow the plate to stand overnight in the incubator. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[3] A reference wavelength of >650 nm should be used for background correction.[3]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells. Plot the percentage of viability against the log of the compound concentration to determine the CC₅₀ (50% cytotoxic concentration).

LDH Release Assay: Measuring Membrane Integrity

The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture supernatant.[6] LDH is a stable cytoplasmic enzyme that is released when the plasma membrane is compromised.[7]

Protocol: LDH Release Assay

  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.

  • Supernatant Collection: After the treatment incubation, centrifuge the 96-well plate at 250 x g for 4 minutes.[6] Carefully transfer 50 µL of the supernatant from each well to a new, clear 96-well flat-bottom plate.[6][8]

  • Maximum LDH Release Control: To a set of control wells (untreated cells), add 10 µL of 10X Lysis Solution (e.g., Triton X-100). This will cause complete cell lysis and represent the maximum LDH release.

  • LDH Reaction: Prepare the LDH assay reaction mixture according to the manufacturer's instructions. Typically, this involves combining a substrate mix with a catalyst. Add 50 µL of this reaction mixture to each well containing the supernatant.[7][8]

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[6]

  • Stop Reaction: Add 50 µL of a stop solution (e.g., 1M acetic acid) to each well.[8]

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[7][8]

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100.

Data Presentation: Cytotoxicity Profile
AssayCell LineIncubation TimeCC₅₀ (µM)
MTT HaCaT24h>1000
48h850.5
LDH HaCaT24h>1000
48h912.3
MTT HEK29348h>1000
LDH HEK29348h>1000
(Example Data)

PART 2: Mechanistic Assay - GPR109A Target Engagement

Objective: To determine if Ammonium 5-(trifluoromethyl)nicotinate acts as an agonist for the GPR109A receptor. GPR109A is coupled to a Gαi protein, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[9][10]

G cluster_0 Gαi-Coupled GPCR Signaling Compound Ammonium 5-(trifluoromethyl)nicotinate GPR109A GPR109A Receptor Compound->GPR109A Binds & Activates G_Protein Gαi/βγ Complex GPR109A->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Conversion Blocked ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., ↓ Lipolysis, ↓ Inflammation) PKA->Response Modulates

Caption: GPR109A (Gαi) signaling pathway.

Protocol: cAMP Assay (HTRF-based)

This protocol uses a Homogeneous Time-Resolved Fluorescence (HTRF) competitive immunoassay format, a sensitive method for measuring intracellular cAMP.[10][11]

  • Cell Line Selection: Use a cell line stably expressing GPR109A, such as HEK293-GPR109A cells. Wild-type HEK293 cells can be used as a negative control. 3T3-L1 adipocytes expressing the human GPR109A receptor are also a suitable model.[1]

  • Cell Seeding: Seed cells in a low-volume 384-well plate at an appropriate density and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of Ammonium 5-(trifluoromethyl)nicotinate. Also, prepare a known GPR109A agonist (e.g., nicotinic acid) as a positive control.

  • Forskolin Co-treatment: To measure the inhibitory effect on cAMP production, cells are first stimulated with forskolin, a direct activator of adenylyl cyclase. Prepare a solution containing the test compound and a fixed concentration of forskolin (e.g., 10 µM).

  • Cell Stimulation: Dispense compound/forskolin solutions into the wells. Incubate for 30 minutes at room temperature to allow for modulation of cAMP levels.[10]

  • Cell Lysis and Detection: Add cell lysis buffer followed by the HTRF detection reagents (e.g., cAMP-d2 and anti-cAMP-Cryptate) as per the manufacturer's protocol.[10]

  • Incubation: Incubate for 60 minutes at room temperature, protected from light.[10]

  • Plate Reading: Read the plate on an HTRF-compatible microplate reader, measuring the emission at both 665 nm and 620 nm.

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and normalize the data. Plot the normalized response against the log of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

Data Presentation: GPR109A Agonist Activity
CompoundCell LineEC₅₀ (nM)Max Inhibition (%)
Ammonium 5-(trifluoromethyl)nicotinate HEK293-GPR109A15095
Nicotinic Acid (Control) HEK293-GPR109A350100
Ammonium 5-(trifluoromethyl)nicotinate HEK293 (WT)No activityN/A
(Example Data)

PART 3: Functional Assays

Based on the confirmed GPR109A agonism, the following assays investigate the downstream functional consequences.

Anti-Inflammatory Activity in Macrophages

Objective: To assess the ability of the compound to suppress inflammatory responses in a relevant immune cell model. Differentiated THP-1 cells, a human monocytic cell line, are widely used as an in-vitro model for macrophages.[12][13] Lipopolysaccharide (LPS) is used to induce an inflammatory response, characterized by the secretion of pro-inflammatory cytokines like TNF-α and IL-6.[12][14]

Protocol: Cytokine Secretion in LPS-Stimulated THP-1 Macrophages

  • THP-1 Differentiation: Seed THP-1 monocytes at 2 x 10⁵ cells/well in a 96-well plate. Differentiate them into macrophage-like cells by treating with 100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours.[12][14] After 48 hours, wash the cells with fresh medium and allow them to rest for 24 hours.

  • Pre-treatment: Pre-incubate the differentiated THP-1 cells with various non-toxic concentrations of Ammonium 5-(trifluoromethyl)nicotinate for 1-2 hours.

  • Inflammatory Challenge: Stimulate the cells with 100 ng/mL of LPS for 24 hours to induce cytokine production.[12] Include a vehicle control group (no LPS, no compound) and an LPS-only control group.

  • Supernatant Collection: After 24 hours, collect the cell culture supernatants.

  • Cytokine Quantification (ELISA): Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer’s instructions.[15]

  • Data Analysis: Calculate the percentage inhibition of cytokine release for each compound concentration compared to the LPS-only control. Determine the IC₅₀ value for the inhibition of each cytokine.

Anti-Lipolytic Activity in Adipocytes

Objective: To evaluate the compound's ability to inhibit lipolysis, a primary function of GPR109A activation in fat cells.[1][2] Lipolysis is the breakdown of triglycerides into free fatty acids and glycerol.[16] The rate of lipolysis can be determined by measuring the amount of glycerol released into the culture medium.[16][17]

Protocol: Glycerol Release Assay in 3T3-L1 Adipocytes

  • 3T3-L1 Differentiation: Culture 3T3-L1 preadipocytes to confluence. Differentiate them into mature adipocytes using a standard cocktail containing dexamethasone, isobutylmethylxanthine (IBMX), and insulin.[16] The process typically takes 8-12 days.

  • Treatment: Wash the mature adipocytes and incubate them with various non-toxic concentrations of Ammonium 5-(trifluoromethyl)nicotinate in a suitable assay buffer (e.g., Krebs-Ringer bicarbonate buffer with 2% BSA).

  • Lipolysis Stimulation: Stimulate lipolysis by adding a β-adrenergic agonist like isoproterenol (e.g., 10 µM).[18] Include a basal (unstimulated) control and a stimulated control (isoproterenol only).

  • Incubation and Sample Collection: Incubate for 1-3 hours at 37°C. At the end of the incubation, collect the assay buffer (supernatant) for glycerol measurement.

  • Glycerol Quantification: Measure the glycerol concentration in the collected samples using a commercial colorimetric glycerol assay kit.[19]

  • Data Analysis: Normalize the glycerol release data to the total cellular protein content in each well. Calculate the percentage inhibition of isoproterenol-stimulated glycerol release and determine the IC₅₀ value.

References

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Crystallization techniques for trifluoromethylated pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Crystallization Techniques for Trifluoromethylated Pyridines

Introduction & Mechanistic Causality

Trifluoromethylated pyridines (TFMPs) are privileged structural motifs in modern medicinal chemistry and agrochemical development. The strategic incorporation of a trifluoromethyl (-CF₃) group enhances a molecule's metabolic stability, increases lipophilicity, and modulates its electronic character to improve binding affinity to biological targets[1]. However, isolating these highly functionalized intermediates in pure, stable crystalline forms presents significant thermodynamic and kinetic challenges.

The strongly electron-withdrawing nature of the -CF₃ group fundamentally alters the electronic landscape of the pyridine core. For instance, a -CF₃ group at the 4-position acts as a massive electron sink, significantly lowering the pKa of adjacent functional groups (e.g., hydroxyls or amines) and increasing the overall electrophilicity of the ring[2]. This electronic shift dictates the intermolecular hydrogen-bonding networks during nucleation. In compounds like 5-(trifluoromethyl)picolinic acid, the altered electron density promotes the formation of centrosymmetric water-bridged hydrogen-bonding dimers rather than standard anhydrous packing[3]. Understanding these electronic and structural nuances is critical for designing robust crystallization processes.

Overcoming Liquid-Liquid Phase Separation (Oiling Out)

A pervasive challenge in the crystallization of TFMPs is "oiling out," formally known as liquid-liquid phase separation (LLPS)[4]. Because TFMPs often possess low melting points and high lipophilicity, standard cooling crystallization frequently crosses the binodal curve before reaching the solubility boundary. This results in the formation of a metastable, solute-rich liquid phase (an oil) rather than a solid crystal lattice[4].

Causality & Strategy: To bypass LLPS, the thermodynamic trajectory of the system must be altered. Solvent exchange (anti-solvent crystallization) circumvents the temperature-dependent miscibility gap by replacing a good solvent with a poor solvent isothermally. This drives rapid supersaturation and forces solid nucleation before oiling out can occur[4]. For example, transitioning a crude halogenated TFMP from a methyl tert-butyl ether (MTBE) or methanol (MeOH) system to an aqueous anti-solvent system has proven highly effective for isolating stable, dense crystalline solids[5].

Polymorphism and Impurity-Driven Phase Inhibition

TFMPs frequently exhibit complex polymorphic landscapes. Polymorph control is critical, as metastable forms can undergo solid-solid transformations during formulation, directly impacting the bioavailability and manufacturability of the active pharmaceutical ingredient (API)[6]. Furthermore, synthesis impurities can act as potent crystallization inhibitors. In the development of related trifluoromethylated therapeutics, specific ester intermediates have been shown to selectively inhibit the solvent-mediated transformation of metastable polymorphs into stable forms by blocking crystal growth sites[7]. Therefore, a self-validating protocol must integrate rigorous impurity purging prior to polymorph seeding.

Crystallization Workflow & Decision Matrix

G N1 Crude TFMP Synthesis N2 Thermodynamic Solvent Screening N1->N2 N3 Oiling Out (LLPS) Detected? N2->N3 N4 Anti-Solvent / Solvent Exchange (e.g., MeOH to H2O) N3->N4 Yes N5 Cooling Crystallization with Polymorph Seeding N3->N5 No N6 Solid-State Characterization (PXRD, DSC, Raman) N4->N6 N5->N6

Logical workflow for the crystallization and polymorph control of TFMPs.

Quantitative Data: Solvent Systems & Polymorph Landscapes

Compound ClassPrimary SolventAnti-SolventPolymorph Control StrategyCommon Structural Challenges
2-Hydroxy-4-(CF₃)pyridines MethanolWaterIsothermal solvent exchangeTautomer-induced polymorphism[2]
5-(CF₃)picolinic acids EthanolN/A (Cooling)Hydrate formation controlWater-bridged dimerization[3]
Halogenated TFMPs MTBE / MeOHWaterControlled anti-solvent additionLow melting point / LLPS[5]
Bis(CF₃)pyridines Ethyl AcetateCyclohexaneReactive crystallizationHigh lipophilicity / Oiling out[4]

Experimental Protocols

Protocol A: Anti-Solvent Crystallization to Bypass LLPS

This protocol utilizes isothermal solvent exchange to force the nucleation of low-melting TFMPs (e.g., 2,6-dichloro-5-(trifluoromethyl)pyridine) while avoiding liquid-liquid phase separation[5].

  • Dissolution & Clarification: Dissolve the crude TFMP in a water-miscible good solvent (e.g., Methanol) at a ratio of 1:4 (w/v). Heat to 45°C to ensure complete dissolution.

    • Self-Validation Step: Pass the solution through a 0.22 µm PTFE inline filter. This removes heterogeneous nucleants (dust/particulates) that could trigger premature, uncontrolled nucleation, ensuring the system's thermodynamics are governed solely by the solvent ratio.

  • Isothermal Anti-Solvent Addition: Maintain the clarified solution strictly at 40°C. Begin dropwise addition of the anti-solvent (Deionized Water) at a controlled rate of 0.1 volumes/minute.

  • Metastable Zone Identification & Seeding (Critical): Monitor the solution for a faint bluish Tyndall effect (typically occurring after 1.5 volumes of water), indicating the system has entered the metastable zone. Pause the anti-solvent addition immediately. Introduce 0.5% w/w of pure crystalline seed of the desired polymorph.

    • Causality: Seeding provides a low-energy template for crystal growth. By providing a pre-existing lattice, the system bypasses the high activation energy required for primary nucleation, preventing the supersaturated solution from crashing into the LLPS region[6].

  • Aging and Depletion: Hold the suspension isothermally for 2 hours. This allows the seeds to consume the supersaturation, growing the crystal lattice uniformly.

  • Final Charge & Isolation: Resume water addition until a final solvent:anti-solvent ratio of 1:3 is achieved. Cool linearly to 5°C over 4 hours. Filter and wash the cake with pre-chilled 1:3 MeOH:H₂O.

Protocol B: Reactive Crystallization for Tautomeric TFMPs

For compounds like 2-hydroxy-4-(trifluoromethyl)pyridine, which exist in a dynamic tautomeric equilibrium (2-pyridinol vs. 2-pyridone), reactive crystallization ensures high regioselectivity and phase purity[2].

  • Reaction Matrix: Synthesize the intermediate via the reaction of the precursor mixture with ammonium acetate in a buffered aqueous-organic system[2].

  • pH-Driven Supersaturation: Adjust the pH of the reaction mixture slowly using 1M HCl or NaOH to approach the exact isoelectric point of the target tautomer.

    • Causality: The -CF₃ group heavily shifts the pKa of the molecule. Identifying and holding the exact isoelectric point minimizes the compound's solubility, forcing the precipitation of the thermodynamically stable tautomeric crystal lattice while keeping charged impurities in solution.

  • Thermal Cycling (Ostwald Ripening): Heat the resulting slurry to 60°C (just below the melting point) and cool to 10°C at a rate of 0.5°C/min.

    • Self-Validation Step: This thermal cycling dissolves kinetic fines (small, imperfect crystals) and redeposits the material onto larger, thermodynamically stable crystals, ensuring uniform crystal habit and preventing agglomeration[6].

Solid-State Characterization

To validate the integrity and polymorphic purity of the isolated TFMP, evaluate the solid-state landscape using orthogonal techniques:

  • PXRD (Powder X-Ray Diffraction): Confirms the specific polymorph lattice and ensures no amorphous halos are present.

  • DSC (Differential Scanning Calorimetry): Identifies the sharp melting point and detects any endothermic solid-solid phase transitions characteristic of hidden metastable forms[8].

  • Raman Spectroscopy: Highly sensitive to changes in the hydrogen-bonding environment of the -CF₃ and adjacent functional groups, allowing for rapid inline monitoring of the crystallization process to differentiate between pseudopolymorphs (e.g., hydrates vs. anhydrates)[6].

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  • The Effects of Impurities on Crystallization of Polymorphs of a Drug Substance AE1-923. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMMta_TE9yiUuEARqOQx4IZr9A-jiDReheLOol38Bss6RZgISHcHvmNvB_2uolgE4fxvK8WPi0PttDRa6gyXA0t2BvtGe7Ku1jKS_1HnRRc-c3qduuGwSLR5jmjHgpMXDiErilpcFOKmTE6_TMCJB4CAnHe6Y3LAOOZiTb6GYQnuiBncf7vNdazy8gVn_sFcuHKmRBLwE-1TYYn-qV405WnuFCWa4URCsBTP2N2N4jqCLWLzmIAZ3ylCskDCAxNpyUDJeufw==]
  • A Polymorphic Platinum(II) Complex: Yellow, Red, and Green Polymorphs and X-ray Crystallography of [Pt(fdpb)Cl][Hfdpb = 1,3-Bis(5-trifluoromethyl-2-pyridyl)benzene]. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFExu1ymrvz8sztaidSF8raiWhsx8vvN4fVUhz9_NYuie_YYPtl9JuCypqYeHv1q1PPTg1GAt2TokEcM5I-sEULEulmyefzxgYfzDYMikhO5g-VFJjJlpcnoAHwSQXlDvFd9VG0lAJNBAXHGfadzQa5re664XpqL6QdEYpZGat4bB2T6PMhjIA_ZbRLDsEAXFIRQ2I63YhAWOet2tF1CB_bEGZbOWXhaGxzd2G7HQS2P9nFs2IqJmtf71wUHhVIJ39uPfgTV5q5QkbKt6THkZhfVBnWerttaj4wcHRvRjafjaURGWu1iFThEt2s9BjPBzmIrIDKVV2NNGJr-uLcRHaqEMpI_w==]

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Application Notes & Protocols: Derivatization of 5-(Trifluoromethyl)nicotinic Acid for Enhanced Analytical Detection

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide to the derivatization of 5-(trifluoromethyl)nicotinic acid for analytical purposes. The inherent properties of this molecule—specifically its polarity and low volatility stemming from the carboxylic acid group—present challenges for direct analysis, particularly by gas chromatography (GC).[1] Derivatization is a critical sample preparation step that chemically modifies the analyte to improve its chromatographic behavior and detection sensitivity.[2][3] This guide details the rationale behind various derivatization strategies, including silylation, esterification, and amidation, and provides validated, step-by-step protocols for researchers, scientists, and drug development professionals.

Introduction: The Analytical Challenge

5-(Trifluoromethyl)nicotinic acid is a pyridinecarboxylic acid derivative featuring a highly electron-withdrawing trifluoromethyl (CF₃) group. This structure is of significant interest in pharmaceutical and agrochemical research. However, the carboxylic acid functional group imparts high polarity and the capacity for hydrogen bonding, which results in low volatility and poor thermal stability.[4] These characteristics make it unsuitable for direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS) without derivatization, as the analyte may not elute from the column or may degrade in the hot injector port.[5][6]

For High-Performance Liquid Chromatography (HPLC), while direct analysis is possible, derivatization can be employed to introduce a chromophore or fluorophore, dramatically enhancing detection sensitivity for UV or fluorescence detectors, which is crucial for trace-level quantification.

The primary goal of derivatization is to replace the active hydrogen on the carboxyl group with a non-polar, protecting group. This transformation increases the analyte's volatility and thermal stability for GC analysis and can be tailored to optimize detection for HPLC.

Strategic Selection of a Derivatization Method

The choice of derivatization reagent and method is contingent on the analytical technique to be employed and the specific requirements of the assay. The following decision workflow provides a logical guide for selecting an appropriate strategy.

G start Analyte: 5-(Trifluoromethyl)nicotinic Acid technique Select Analytical Technique start->technique gc_ms Gas Chromatography (GC-MS) technique->gc_ms Volatility Required hplc Liquid Chromatography (HPLC-UV/FLD) technique->hplc Sensitivity Enhancement silylation Silylation (e.g., BSTFA, MSTFA) Increases Volatility & Stability gc_ms->silylation esterification_gc Esterification (e.g., TMOA) Increases Volatility gc_ms->esterification_gc esterification_hplc Esterification with Chromophore (e.g., PNB-Br) Enhances UV Detection hplc->esterification_hplc amidation_hplc Amidation with Fluorophore (e.g., EDAC + Fluorescent Amine) Enhances Fluorescence Detection hplc->amidation_hplc

Caption: Decision workflow for selecting a derivatization strategy.

Strategies for GC-MS Analysis

For GC-MS, the objective is to increase volatility and thermal stability.

  • Silylation: This is the most common derivatization technique for GC analysis of compounds with active hydrogens.[4] Silylating reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replace the acidic proton of the carboxyl group with a trimethylsilyl (TMS) group.[7][8] The resulting TMS-esters are significantly more volatile and thermally stable.[1] The presence of a catalyst like Trimethylchlorosilane (TMCS) can accelerate the reaction.[7]

  • Alkylation (Esterification): This method converts the carboxylic acid into a more volatile ester.[4][1] Reagents like trimethyl orthoacetate offer a simple and effective means of methylation.[9] This approach is robust and the resulting ester derivatives exhibit excellent chromatographic properties.

Strategies for HPLC Analysis

For HPLC, derivatization is primarily used to improve detectability.

  • Esterification for UV Detection: Carboxylic acids can be reacted with reagents that introduce a strong chromophore. For instance, O-(p-Nitrobenzyl)-N,N'-diisopropylisourea (PNBDI) or p-bromophenacyl bromide (BPB) can be used to form p-nitrobenzyl or phenacyl esters, respectively, which have strong UV absorbance.[4][1]

  • Amidation for Fluorescence Detection: This is a highly versatile and sensitive approach. The carboxylic acid is first "activated" using a coupling reagent like a carbodiimide (e.g., EDAC).[10] This activated intermediate then readily reacts with an amine-containing fluorophore to form a stable, highly fluorescent amide derivative.

Experimental Protocols

Safety First: 5-(Trifluoromethyl)nicotinic acid is classified as an irritant, causing skin and serious eye irritation.[11][12] Many derivatization reagents are moisture-sensitive, corrosive, and/or toxic. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11]

Protocol 1: Silylation for GC-MS using BSTFA + 1% TMCS

This protocol is a robust method for preparing 5-(trifluoromethyl)nicotinic acid for GC-MS analysis. The causality behind this choice is the high efficiency and reactivity of BSTFA, especially when catalyzed by TMCS, for forming volatile and thermally stable TMS-esters.[1][7]

Materials:

  • 5-(Trifluoromethyl)nicotinic acid sample or standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous solvent (e.g., Pyridine, Acetonitrile, or Dichloromethane)

  • GC Vials (2 mL) with inserts

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas supply for drying

G cluster_prep Sample Preparation cluster_reaction Derivatization cluster_analysis Analysis Dry 1. Dry Sample (Under N2 Stream) Dissolve 2. Dissolve in Anhydrous Solvent Dry->Dissolve AddReagent 3. Add BSTFA (+1% TMCS) Dissolve->AddReagent Vortex 4. Vortex to Mix AddReagent->Vortex Heat 5. Heat Vial (60-80°C) Vortex->Heat Cool 6. Cool to RT Heat->Cool Inject 7. Inject into GC-MS Cool->Inject

Caption: Workflow for Silylation using BSTFA.

Step-by-Step Methodology:

  • Sample Drying (Critical Step): Transfer a known amount of the sample or standard solution into a GC vial. Evaporate the solvent to complete dryness under a gentle stream of nitrogen. Silylating reagents are highly sensitive to moisture, which can consume the reagent and inhibit the reaction.[7]

  • Dissolution: Add 50-100 µL of an anhydrous solvent (e.g., pyridine) to the dried sample to ensure it is fully dissolved.

  • Reagent Addition: Add 50-100 µL of BSTFA (+1% TMCS). A 2:1 molar excess of the silylating reagent to the analyte is generally recommended to drive the reaction to completion.[7]

  • Mixing: Cap the vial tightly and vortex for 30 seconds to ensure thorough mixing.

  • Reaction: Place the vial in a heating block or oven set to 70°C for 45 minutes. Elevated temperatures are often required to derivatize sterically hindered carboxylic acids or to speed up the reaction.[1][7]

  • Cooling: Remove the vial from the heat source and allow it to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC-MS system.

ParameterRecommended ConditionRationale
Reagent BSTFA + 1% TMCSHigh silylating power, volatile by-products.[8]
Solvent Anhydrous Pyridine/AcetonitrileGood analyte solubility; pyridine can act as an HCl scavenger.
Temperature 60-80°CEnsures complete reaction for the sterically hindered acid.[7]
Time 30-60 minutesOptimized to drive the reaction to >95% completion.[1]
Protocol 2: Esterification (Methylation) for GC-MS using Trimethyl Orthoacetate (TMOA)

This protocol provides an alternative to silylation and avoids the use of hazardous reagents like diazomethane. The reaction converts the carboxylic acid to its methyl ester, which is volatile and suitable for GC-MS.[9]

Materials:

  • 5-(Trifluoromethyl)nicotinic acid sample or standard

  • Trimethyl orthoacetate (TMOA)

  • Acetic Acid (as catalyst/solvent)

  • GC Vials (2 mL) with inserts

  • Heating block or oven

  • Ultrasonic bath

Step-by-Step Methodology:

  • Sample Preparation: Evaporate a known volume (e.g., 1 mL) of the sample solution to dryness in a vial.[9]

  • Reagent Addition: Add 1.0 mL of acetic acid followed by 1.5 mL of trimethyl orthoacetate to the dried residue.[9]

  • Mixing & Reaction Initiation: Seal the vial and place it in an ultrasonic bath for 5-10 minutes to ensure dissolution and initiate the reaction.[9]

  • Heating: Transfer the vial to a heating block set at 70°C for 1-2 hours to complete the derivatization.[9]

  • Solvent Removal: After cooling, evaporate the residual liquid to dryness under reduced pressure or a gentle nitrogen stream.

  • Reconstitution: Reconstitute the dried derivative in 1 mL of a suitable solvent like n-hexane or ethyl acetate.

  • Analysis: The sample is ready for GC-MS injection.

Protocol 3: Amidation for HPLC-UV/FLD via Carbodiimide Activation

This protocol is designed to attach a molecule with strong UV-absorbing or fluorescent properties to the analyte, enabling highly sensitive detection by HPLC. The process involves two key steps: activation of the carboxylic acid and subsequent coupling with an amine.[10][13]

G Analyte 5-(CF3)Nicotinic Acid (R-COOH) Intermediate Reactive O-Acylisourea Intermediate Analyte->Intermediate + EDAC EDAC EDAC (Activating Agent) EDAC->Intermediate Product Stable, Fluorescent Amide Derivative (R-CONH-Tag) Intermediate->Product + Amine Amine Fluorescent Amine (H2N-Tag) Amine->Product

Caption: Two-step amidation reaction pathway.

Materials:

  • 5-(Trifluoromethyl)nicotinic acid sample or standard

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC)

  • N-Hydroxysuccinimide (NHS) (optional, to improve efficiency)

  • Amine-containing fluorophore (e.g., Dansyl cadaverine) or chromophore

  • Anhydrous, aprotic solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))

  • Reaction vials

Step-by-Step Methodology:

  • Dissolution: Dissolve the dried 5-(trifluoromethyl)nicotinic acid sample in an appropriate volume of anhydrous DMF in a reaction vial.

  • Activation: Add a 1.5-molar excess of EDAC (and a 1.2-molar excess of NHS, if used) to the solution. Stir or vortex the mixture and allow it to react at room temperature for 15-30 minutes. This step forms a highly reactive intermediate.

  • Coupling: Add a 1.2-molar excess of the amine-containing tag (e.g., Dansyl cadaverine).

  • Reaction: Allow the coupling reaction to proceed at room temperature for 2-4 hours, or overnight for sterically hindered substrates. Protect the reaction from light if a photosensitive tag is used.

  • Quenching (Optional): The reaction can be quenched by adding a small amount of water.

  • Analysis: Dilute the reaction mixture with the HPLC mobile phase and inject it into the HPLC system.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Derivative Peak 1. Presence of moisture in sample or reagents.[7]2. Insufficient reagent concentration.3. Inadequate reaction time or temperature.[7]4. Degradation of the analyte or derivative.1. Ensure all glassware is oven-dried and use anhydrous solvents. Dry sample thoroughly.2. Increase the molar ratio of the derivatizing reagent.3. Optimize reaction conditions by increasing time and/or temperature incrementally.4. Check stability of the derivative over time at room temperature and 4°C.[14]
Multiple or Extraneous Peaks 1. Side-reactions due to impurities.2. Incomplete derivatization.3. Degradation of the reagent, leading to artifacts.1. Use high-purity reagents and solvents.2. Re-optimize reaction conditions (see above).3. Use fresh derivatization reagents.
Poor Peak Shape (Tailing) in GC 1. Incomplete derivatization leaving polar carboxyl groups.2. Active sites in the GC inlet liner or column.1. Confirm complete derivatization by testing harsher conditions.2. Use a deactivated inlet liner; condition the column before analysis.

Conclusion

The successful analysis of 5-(trifluoromethyl)nicotinic acid by chromatographic methods is highly dependent on proper derivatization. For GC-MS, silylation with BSTFA or esterification with TMOA are robust methods to increase volatility and thermal stability. For HPLC, derivatization via amidation offers a powerful strategy to introduce fluorescent or UV-active tags, significantly boosting sensitivity. The protocols and strategic guidance provided herein are designed to equip researchers with the necessary tools to develop and validate reliable analytical methods for this important compound. Each protocol must be optimized for the specific matrix and concentration range of the intended application to ensure accuracy and reproducibility.

References

  • Organic Chemistry Portal. Synthesis of α-trifluoromethyl carboxylic acids, esters and amides. [Link]

  • Taussat, A., de Figueiredo, R. M., & Campagne, J.-M. (2023). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia MDPI. [Link]

  • Google Patents. (CN101798283A).
  • Płotka-Wasylka, J., Rutkowska, M., & Namieśnik, J. (2018). Sample preparation procedure using extraction and derivatization of carboxylic acids from aqueous samples by means of deep eutectic solvents for gas chromatographic-mass spectrometric analysis. Journal of Chromatography A, 1555, 1-9. [Link]

  • Pace, V., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 83. [Link]

  • de Figueiredo, R. M., & Campagne, J.-M. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Catalysts, 13(2), 366. [Link]

  • Chemistry LibreTexts. (2023, August 29). Derivatization. [Link]

  • ATAS GC. Inlet Derivatisation for the GC Analysis of Organic Acid Mixtures. [Link]

  • Pace, V., et al. (2012). A one-pot synthesis of secondary and tertiary amides from carboxylic acids and amines by using SOCl2. Organic & Biomolecular Chemistry, 10(42), 8485-8491. [Link]

  • K M, A., & K, S. (2017). Investigation of the Derivatization Conditions for GC-MS Metabolomics of Biological Samples. Journal of analytical methods in chemistry, 2017, 3457945. [Link]

  • NextSDS. 5-(Trifluoromethyl)nicotinic acid — Chemical Substance Information. [Link]

  • ChemSrc. 5-(Trifluoromethyl)nicotinic acid. [Link]

  • Moldoveanu, S. C., & David, V. (2018). Derivatization Methods in GC and GC/MS. IntechOpen. [Link]

  • Stoll, D. R. (2022). Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents. LCGC North America, 40(9), 416-420. [Link]

  • Yagupolskii, Y. L., & Sokolenko, T. M. (2024). 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Semantic Scholar. Derivatization Methods in GC and GC/MS. [Link]

  • ResearchGate. (2018). (PDF) Derivatization Methods in GC and GC/MS. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2024). 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. [Link]

  • Tlili, A., & Billard, T. (2013). From Carboxylic Acids to the Trifluoromethyl Group Using BrF3. Angewandte Chemie International Edition, 52(28), 7228-7230. [Link]

  • Christofides, A., et al. (2018). An LC-MS Chemical Derivatization Method for the Measurement of Five Different One-carbon States of Cellular Tetrahydrofolate. Journal of Visualized Experiments, (136), 57790. [Link]

  • Lequeux, T., et al. (2016). Benzyltrifluoromethyl (or Fluoroalkyl) Selenide: Reagent for Electrophilic Trifluoromethyl (or Fluoroalkyl) Selenolation. The Journal of Organic Chemistry, 81(18), 8236-8245. [Link]

  • Wonorahardjo, S., et al. (2023). Analysis of nicotinic acid in coffee using the temperature programmable injection method in gas chromatography-mass spectrometry. Food Research, 7(1), 1-5. [Link]

  • Fernando, L. N., & Murphy, P. A. (1990). Postcolumn Fluorimetric HPLC Procedure for Determination of Niacin Content of Cereals 1. Cereal chemistry, 67(3), 225-228. [Link]

  • Piekoszewski, W., et al. (2023). Versatile High-Performance Liquid Chromatography and Ultraviolet Detection-Based Method for the Determination of Thioproline in Pharmaceutical and Cosmetic Products. Molecules, 28(15), 5764. [Link]

Sources

Large-Scale Synthesis of Methyl 6-chloro-5-(trifluoromethyl)nicotinate: A Scalable Two-Step Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 6-chloro-5-(trifluoromethyl)nicotinate (CAS: 1360952-35-7) is a highly valued heterocyclic building block in the pharmaceutical and agrochemical industries. Its unique substitution pattern—featuring an electron-withdrawing trifluoromethyl group adjacent to a reactive chloro-substituted position—makes it an ideal intermediate for downstream nucleophilic aromatic substitution (SNAr). This reactivity profile is heavily leveraged in the synthesis of complex active pharmaceutical ingredients, most notably in the development of RORγt inhibitors for autoimmune diseases 1.

This application note details a robust, large-scale synthetic route starting from the commercially available, cost-effective intermediate 2-chloro-3-(trifluoromethyl)pyridine 2. The methodology avoids cryogenic organometallic chemistry, relying instead on synergistic electrophilic aromatic substitution followed by chemoselective palladium-catalyzed carbonylation.

Mechanistic Rationale & Route Design

The synthesis is executed in two highly controlled stages:

  • Regioselective Bromination: The starting pyridine ring is highly electron-deficient. However, the C2-chlorine acts as an ortho/para director, while the C3-trifluoromethyl group acts as a meta director. These two directing effects operate synergistically to funnel incoming electrophiles exclusively to the C5 position. To overcome the ring's deactivated nature, a harsh electrophilic source (1,3-dibromo-5,5-dimethylhydantoin in oleum) is utilized.

  • Chemoselective Methoxycarbonylation: The intermediate possesses two distinct carbon-halogen bonds (C-Cl and C-Br). Because the C-Br bond dissociation energy (~68 kcal/mol) is significantly lower than that of the C-Cl bond (~81 kcal/mol), Palladium(0) undergoes oxidative addition exclusively at the C5 position. This causality ensures the C2-chlorine remains perfectly intact for future SNAr functionalization.

Workflow SM 2-chloro-3-(trifluoromethyl) pyridine Int 5-bromo-2-chloro-3-(trifluoromethyl) pyridine SM->Int DBDMH, Oleum 120°C, 16 h Prod Methyl 6-chloro-5-(trifluoromethyl) nicotinate Int->Prod Pd(dppf)Cl2, CO, MeOH Et3N, 80°C, 60 psi

Figure 1: Two-step scalable synthetic workflow for methyl 6-chloro-5-(trifluoromethyl)nicotinate.

Quantitative Process Metrics

The following table summarizes the validated parameters and expected outputs for a 1-kilogram scale execution of this workflow.

MetricStep 1: BrominationStep 2: Methoxycarbonylation
Scale (Starting Material) 1.00 kg (5.51 mol)1.15 kg (4.42 mol)
Reagent Equivalents 0.6 eq DBDMH (1.2 eq Br⁺)1.5 eq Et₃N, Excess CO/MeOH
Catalyst Loading N/A1.0 mol% Pd(dppf)Cl₂
Reaction Time & Temp 16 hours @ 120 °C8 hours @ 80 °C (60 psi CO)
Isolated Yield 80% (1.15 kg)85% (0.90 kg)
HPLC Purity (a/a) > 98.5%> 99.0%
Protocol 1: Regioselective Electrophilic Bromination

Objective: Synthesize 5-bromo-2-chloro-3-(trifluoromethyl)pyridine via synergistic electrophilic aromatic substitution.

Regioselectivity Py 2-chloro-3-(trifluoromethyl)pyridine Cl_Dir C2-Chlorine (Ortho/Para Director) Py->Cl_Dir CF3_Dir C3-Trifluoromethyl (Meta Director) Py->CF3_Dir C5_Pos Synergistic Directing Effect Exclusively targets C5 position Cl_Dir->C5_Pos Para to Cl CF3_Dir->C5_Pos Meta to CF3 Product 5-bromo-2-chloro-3-(trifluoromethyl)pyridine C5_Pos->Product Br_Ion Bromonium Ion (Br+) from DBDMH/Oleum Br_Ion->C5_Pos Electrophilic Attack

Figure 2: Synergistic directing effects enabling regioselective C5 bromination.

Step-by-Step Methodology:

  • Reactor Preparation: Equip a 10 L glass-lined jacketed reactor with a mechanical stirrer, internal temperature probe, and a scrubber system (to neutralize evolved SO₂/HBr gases).

  • Acid Charging: Charge the reactor with 3.0 L of 20% Oleum (fuming sulfuric acid). Safety: Highly corrosive and reactive with water. Perform under strict anhydrous conditions.

  • Substrate Addition: Cool the reactor to 0–5 °C. Slowly add 2-chloro-3-(trifluoromethyl)pyridine (1.00 kg, 5.51 mol) over 1 hour, maintaining the internal temperature below 20 °C to prevent uncontrolled exotherms.

  • Electrophile Addition: Add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (0.94 kg, 3.30 mol, 0.6 eq) in portions over 30 minutes.

  • Thermal Activation: Heat the reaction mixture to 120 °C. Stir continuously for 16 hours.

  • Self-Validating In-Process Control (IPC): Sample the reaction mixture (quench an aliquot into ice-water, extract with EtOAc). Analyze via GC-MS. The system validates completion when the starting material peak (m/z 181/183) is < 1% AUC, and the product peak (m/z 259/261/263, showing a classic 1:1 mono-bromination isotope pattern) is maximized.

  • Quench & Workup: Cool the reactor to 10 °C. Slowly transfer the acidic mixture into a secondary 50 L reactor containing 15 kg of crushed ice, maintaining the temperature below 30 °C.

  • Extraction & Isolation: Extract the aqueous slurry with Dichloromethane (3 x 4 L). Wash the combined organic phases with 1M NaOH until the aqueous layer pH is > 7, followed by a brine wash. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate as a pale yellow oil that crystallizes upon standing.

Protocol 2: Chemoselective Palladium-Catalyzed Methoxycarbonylation

Objective: Convert the C5-bromide into a methyl ester while preserving the C2-chloride, yielding methyl 6-chloro-5-(trifluoromethyl)nicotinate.

Step-by-Step Methodology:

  • Autoclave Preparation: Utilize a 5 L Hastelloy pressure reactor (autoclave) equipped with a gas entrainment stirrer and a mass flow controller. Purge the vessel with Nitrogen (3 cycles of pressurization/depressurization to 30 psi).

  • Reagent Charging: Charge the reactor with 5-bromo-2-chloro-3-(trifluoromethyl)pyridine (1.15 kg, 4.42 mol), Methanol (2.5 L, acting as both solvent and nucleophile), and Triethylamine (0.67 kg, 6.63 mol, 1.5 eq).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (32.3 g, 0.044 mol, 1.0 mol%). Seal the reactor and purge with Nitrogen (3 cycles).

  • Carbonylation: Purge the reactor with Carbon Monoxide (CO) gas (3 cycles). Pressurize the vessel with CO to 60 psi. Safety: CO is highly toxic and odorless; ensure ambient CO monitors are active and the reactor is in a ventilated enclosure.

  • Heating & Monitoring: Heat the reaction to 80 °C.

  • Self-Validating In-Process Control (IPC): Monitor the CO gas consumption continuously via the mass flow controller. The reaction is a self-validating system: gas uptake will plateau, and pressure drop will cease when the C-Br bonds are fully consumed. Confirm completion via LC-MS (Target product[M+H]⁺ = 240.0; complete absence of intermediate m/z 260.0). Typical reaction time is 6 to 8 hours.

  • Depressurization & Workup: Cool the reactor to 20 °C and carefully vent the unreacted CO gas through a flare or scrubber system. Purge the reactor with Nitrogen (3 cycles).

  • Purification: Filter the crude methanolic mixture through a pad of Celite to remove palladium black. Concentrate the filtrate under reduced pressure to remove methanol. Dissolve the resulting residue in Ethyl Acetate (4 L) and wash with water (2 x 1 L) and brine (1 L).

  • Crystallization: Concentrate the organic layer to approximately 1 L and add Heptane (2 L) slowly to induce crystallization. Filter the resulting white crystalline solid and dry in a vacuum oven at 40 °C to afford pure methyl 6-chloro-5-(trifluoromethyl)nicotinate.

References
  • Source: google.
  • 2-Chloro-3-(trifluoromethyl)

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Troubleshooting & Optimization

Technical Support Center: Formulating and Stabilizing Ammonium 5-(trifluoromethyl)nicotinate Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic stability of fluorinated nicotinate salts. The key to mastering Ammonium 5-(trifluoromethyl)nicotinate lies in understanding its dynamic aqueous equilibrium. It is not merely a static solute; it is a live system highly sensitive to headspace volume, pH, and temperature[1].

Below is the definitive, causality-driven guide to troubleshooting, formulating, and rescuing these solutions.

Quantitative Data Summary

Understanding the physicochemical differences between the free acid and its ammonium salt is the foundation of effective troubleshooting. The highly electron-withdrawing trifluoromethyl ( −CF3​ ) group significantly lowers the pKa of the carboxylic acid while simultaneously rendering the un-ionized molecule highly hydrophobic[2].

Physicochemical ParameterFree Acid: 5-(Trifluoromethyl)nicotinic acidSalt: Ammonium 5-(trifluoromethyl)nicotinate
Physical State (Ambient) Off-white crystalline powderClear aqueous solution (when dissolved)
Aqueous Solubility < 1 mg/mL (Highly Hydrophobic)> 50 mg/mL (Highly Soluble)
Solution pH (0.1 M) ~ 3.0 (Predicted pKa ~3.04)7.5 – 8.5 (Buffered by NH4+​/NH3​ )
Primary Instability Risk Poor initial dissolutionAmmonia volatilization & Precipitation
Optimal Storage Room temperature, desiccated2–8°C, tightly sealed, zero headspace

Mechanistic Pathway of Solution Instability

The degradation of Ammonium 5-(trifluoromethyl)nicotinate solutions is rarely a chemical decomposition of the nicotinate core; rather, it is a physical equilibrium failure. The diagram below illustrates the causality of precipitation.

StabilityPathway Salt Ammonium 5-(CF3)nicotinate (Stable Aqueous Solution) Dissociation Aqueous Dissociation Salt->Dissociation Anion 5-(CF3)nicotinate Anion (Soluble) Dissociation->Anion Cation Ammonium Cation (NH4+) Dissociation->Cation Precipitate 5-(CF3)nicotinic acid (Insoluble Precipitate) Anion->Precipitate Recombination with H+ Volatilization Ammonia Volatilization (Open System / Heat) Cation->Volatilization Equilibrium Shift Ammonia Ammonia Gas (NH3 ↑) Volatilization->Ammonia Proton Proton (H+) Volatilization->Proton Proton->Precipitate

Figure 1: Mechanism of ammonium 5-(trifluoromethyl)nicotinate degradation and precipitation.

Troubleshooting Guide & FAQs

Q1: Why does a white precipitate form in my Ammonium 5-(trifluoromethyl)nicotinate solutions after several days at room temperature? Causality & Mechanism: The precipitate is the free 5-(trifluoromethyl)nicotinic acid[3]. Ammonium salts of weak carboxylic acids exist in a dynamic equilibrium with dissolved ammonia and the protonated free acid. If the container is not hermetically sealed, ammonia gas ( NH3​ ) volatilizes into the headspace and escapes[1]. According to Le Chatelier's principle, this continuous loss drives the equilibrium toward the formation of protons ( H+ ) and the free acid. Because the highly hydrophobic −CF3​ group drastically reduces the aqueous solubility of the un-ionized form, the free acid precipitates out of solution once its solubility threshold is exceeded. Self-Validating Solution: Store solutions in tightly sealed, headspace-minimized containers at 2–8°C. You can validate that ammonia loss is the culprit by measuring the pH of the supernatant; a drop from ~8.0 to < 6.0 confirms the mechanism.

Q2: How should I adjust the pH of the solution without compromising the stability of the nicotinate core? Causality & Mechanism: The pyridine ring of the nicotinate core is generally robust, but the −CF3​ substituent is strongly electron-withdrawing, making the ring susceptible to nucleophilic attack under extreme basic conditions. Furthermore, using strong inorganic bases like sodium hydroxide (NaOH) to raise the pH will introduce sodium ions, inadvertently altering the salt form and potentially causing mixed-salt precipitation. Self-Validating Solution: Maintain the solution pH strictly between 7.5 and 8.5. For upward pH adjustments, use dilute aqueous ammonia (e.g., 0.1 M NH4​OH ). This replenishes the volatilized ammonia without introducing foreign metal cations. The adjustment is validated when the pH stabilizes at 8.0 and any incipient turbidity resolves.

Q3: Does temperature or light exposure accelerate the degradation of this solution? Causality & Mechanism: Elevated temperatures exponentially increase the vapor pressure of dissolved ammonia, accelerating its volatilization and the subsequent precipitation of the free acid[4]. While the electron-withdrawing −CF3​ group provides some photostability to the pyridine ring, prolonged UV exposure can still induce trace photo-oxidation in aqueous media. Self-Validating Solution: Always store the working solutions at 2–8°C in amber glass vials. Avoid freeze-thaw cycles, as the freezing process can concentrate the solute in the unfrozen fraction, locally exceeding solubility limits and forcing irreversible crystallization.

Validated Experimental Protocols

Protocol 1: Preparation of a Stable 100 mM Stock Solution

Objective: To formulate a stable, clear aqueous stock solution while preventing premature ammonia volatilization.

  • Weighing: Accurately weigh 19.11 mg of 5-(trifluoromethyl)nicotinic acid (MW = 191.11 g/mol )[3] per 1 mL of target final volume.

    • Causality: Starting with the free acid and neutralizing it in situ ensures precise control over the ammonium stoichiometry, avoiding the unknown degradation states of pre-purchased ammonium salts.

  • Suspension: Suspend the powder in 80% of the final target volume of HPLC-grade water. The suspension will be highly turbid due to the low solubility of the free acid.

  • Ammoniation (Critical Step): Under continuous magnetic stirring, add 1.0 M Ammonium Hydroxide ( NH4​OH ) dropwise.

    • Causality: Slow addition prevents localized high-pH zones that could trigger side reactions on the pyridine ring.

  • Equilibration & Validation: Monitor the pH continuously. Stop the addition when the pH reaches 8.0 ± 0.2.

    • Self-Validation: The system validates itself when the cloudy suspension transitions into a completely transparent solution, visually confirming 100% conversion to the soluble ammonium salt.

  • Volume Adjustment: Top off to the final volumetric mark with HPLC-grade water.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter.

    • Causality: Removing microscopic dust particles eliminates nucleation sites that could seed unwanted crystallization during storage.

  • Storage: Aliquot immediately into amber glass vials, filling them to the brim to minimize headspace, and seal with PTFE-lined caps. Store at 2–8°C.

Protocol 2: Rescue and Re-solubilization of Precipitated Solutions

Objective: To salvage a stock solution that has precipitated due to ammonia loss.

  • Assessment: Measure the pH of the solution. A pH below 6.5 confirms that the precipitate is the free acid resulting from ammonia volatilization.

  • Ammonia Replenishment: In a fume hood, add 0.1 M NH4​OH in small 10 µL increments per mL of solution while vortexing.

    • Causality: Using a dilute base prevents overshooting the pH and minimizes localized heating.

  • Agitation: Sonicate the vial for 5 minutes at room temperature to break up the crystalline lattice of the precipitate and accelerate dissolution.

  • Validation: The rescue is successful when the solution returns to complete optical clarity and the pH is stable at ~8.0.

References

  • 5-(Trifluoromethyl)nicotinic acid | 131747-40-5, ChemicalBook.
  • 131747-40-5 | CAS DataBase, ChemicalBook.
  • Selective Ammonolysis of Bioderived Esters for Biobased Amide Synthesis, ACS Omega.
  • Triethylammonium Bromide, Benchchem.

Sources

Technical Support Center: pH Adjustment for Enhancing the Activity of Nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for optimizing the activity of nicotinic acid derivatives through strategic pH adjustment. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with these ionizable compounds. Here, we move beyond simple protocols to explain the underlying principles, empowering you to make informed decisions and troubleshoot effectively during your experiments.

The Critical Role of pH in the Bioactivity of Nicotinic Acid Derivatives

Nicotinic acid (niacin) and its derivatives are weak acids, primarily due to the carboxylic acid group on the pyridine ring. The pKa of nicotinic acid is approximately 4.85.[1] This means that its ionization state is highly dependent on the pH of the surrounding environment. This seemingly simple physicochemical property has profound implications for the compound's solubility, stability, membrane permeability, and ultimately, its biological activity.

Understanding and controlling the pH of your experimental system is not merely a matter of procedural diligence; it is a fundamental prerequisite for obtaining accurate, reproducible, and meaningful data. This guide will provide you with the expertise to master this critical variable.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions encountered when working with nicotinic acid derivatives.

Q1: Why is the pKa of my nicotinic acid derivative important?

A1: The pKa is the pH at which 50% of the compound is in its ionized (deprotonated) form and 50% is in its non-ionized (protonated) form. For a nicotinic acid derivative, the carboxylic acid group will be predominantly protonated (neutral) at a pH below its pKa and deprotonated (negatively charged) at a pH above its pKa. This ionization state directly impacts several key properties:

  • Solubility: The ionized form is generally more water-soluble than the neutral form.[2]

  • Membrane Permeability: The neutral, more lipophilic form is better able to cross biological membranes, a critical step for reaching intracellular targets.[3][4]

  • Receptor Binding: The charge of the molecule can influence its interaction with the binding pocket of a target protein, such as a G-protein coupled receptor (GPCR).[5][6]

The pKa of a derivative can be influenced by other functional groups on the molecule. Therefore, it is crucial to either determine the pKa experimentally or use computational tools for an accurate prediction.[7][8]

Q2: My nicotinic acid derivative is precipitating in my cell culture medium (pH ~7.4). What can I do?

A2: Precipitation at physiological pH is a common issue for poorly soluble drugs.[2][9] Since the pH of most cell culture media is well above the pKa of many nicotinic acid derivatives, the compound will be predominantly in its more soluble, ionized form. However, if the intrinsic solubility of the ionized form is low, or if the compound has poor overall solubility, precipitation can still occur. Here are some troubleshooting steps:

  • Prepare a Concentrated Stock Solution in an Organic Solvent: Dissolve the compound in a water-miscible organic solvent like DMSO or ethanol at a high concentration. Then, dilute this stock solution into your aqueous buffer or medium. Ensure the final concentration of the organic solvent is low (typically <1% v/v) to avoid solvent-induced artifacts.[10]

  • pH Adjustment of the Stock Solution: For some derivatives, preparing the stock solution in a slightly acidic or basic solution (depending on the derivative's properties) before dilution into the final buffer can improve solubility.

  • Use of Solubilizing Excipients: Consider the use of formulation strategies such as cyclodextrins or other solubilizing agents. Nicotinamide itself has been shown to enhance the solubility of poorly soluble drugs through a mechanism known as stacking complexation.[11][12][13][14][15]

  • Sonication: Briefly sonicating the final solution can help to dissolve small amounts of precipitate.

Q3: How does pH affect the stability of my nicotinic acid ester or amide derivative?

A3: Ester and amide derivatives of nicotinic acid are often used as prodrugs. Their stability is highly pH-dependent, as they can undergo hydrolysis to release the active nicotinic acid.

  • Ester Derivatives: The hydrolysis of nicotinic acid esters, such as myristyl nicotinate, is subject to both acid and base catalysis.[16][17] This means that the rate of hydrolysis is significant at both low and high pH values, with a region of maximum stability typically in the mid-pH range. The specific pH-rate profile will depend on the structure of the ester.

  • Amide Derivatives: Amide hydrolysis is also pH-dependent. For example, the hydrolysis of niacinamide is catalyzed by both acid and base.[18][19] The rate of hydrolysis for amides is generally slower than for esters under similar conditions.[20]

It is crucial to be aware of the pH-stability profile of your specific derivative to avoid unintended degradation during your experiments, which could lead to inaccurate results.

Troubleshooting Guides

This section provides structured guidance for resolving specific issues you may encounter during your experiments.

Guide 1: Inconsistent Results in Cell-Based Assays

Problem: You are observing high variability in the biological response to your nicotinic acid derivative in a cell-based assay.

Potential Cause Explanation Troubleshooting Steps
pH Shift in Culture Medium Cellular metabolism can lead to the production of acidic byproducts, causing a drop in the pH of the culture medium over time. This pH shift can alter the ionization state and, consequently, the permeability and activity of your compound.1. Monitor Medium pH: Regularly check the pH of your culture medium, especially in long-term experiments. 2. Use Freshly Prepared Medium: Always use fresh medium for your assays. 3. Optimize Cell Seeding Density: Avoid overly dense cultures that can lead to rapid pH changes. 4. Consider Bicarbonate-Free Buffers: For short-term assays, consider using a buffer system that is less susceptible to CO2-induced pH changes.
Buffer-Compound Interaction Certain buffer components can interact with your compound, affecting its solubility or activity. For instance, phosphate buffers can sometimes precipitate with certain compounds.1. Test Different Buffer Systems: If you suspect a buffer interaction, try alternative buffer systems like HEPES or MOPS.[21] 2. Check for Precipitation: Visually inspect your solutions for any signs of precipitation after adding the compound to the buffer.
Inconsistent Compound Permeability The ratio of ionized to non-ionized compound, which dictates its ability to cross the cell membrane, is highly sensitive to small pH changes around the pKa.1. Precise pH Control: Ensure the pH of your assay buffer is precisely controlled and consistent across all experiments.[3] 2. Permeability Assays: Consider performing a parallel artificial membrane permeability assay (PAMPA) at different pH values to understand the passive permeability profile of your compound.[4][22]
Guide 2: Low or No Activity in an Enzyme Inhibition Assay

Problem: Your nicotinic acid derivative is not showing the expected inhibitory activity against its target enzyme.

Potential Cause Explanation Troubleshooting Steps
Suboptimal pH for Enzyme Activity The activity of the target enzyme itself is likely pH-dependent. The optimal pH for your compound's activity may not align with the optimal pH for the enzyme.1. Determine Enzyme's pH Profile: First, characterize the pH-activity profile of your enzyme in the absence of the inhibitor. 2. pH-Dependent Inhibition Assay: Perform the inhibition assay at a range of pH values to find the optimal pH for your compound's inhibitory activity.
Incorrect Ionization State for Binding The binding of your derivative to the enzyme's active site may require a specific ionization state (either neutral or charged).1. Molecular Modeling: If the structure of the target enzyme is known, use molecular docking simulations to predict the likely binding mode and the preferred ionization state of your compound. 2. Structure-Activity Relationship (SAR) Analysis: Compare the activity of your derivative with analogs that have different pKa values.
Compound Degradation As discussed in the FAQs, your derivative may be unstable at the pH of your assay buffer, leading to a lower effective concentration of the active compound.1. Stability Study: Perform a time-course stability study of your compound in the assay buffer using a suitable analytical method like HPLC. 2. Adjust Assay Conditions: If degradation is an issue, consider shortening the incubation time or performing the assay at a pH where the compound is more stable.

Experimental Protocols & Visualizations

Protocol 1: Preparation of a pH-Adjusted Stock Solution

This protocol is a starting point for preparing a stock solution of a nicotinic acid derivative with challenging solubility.

  • Initial Dissolution: Weigh out the desired amount of your nicotinic acid derivative and dissolve it in a minimal amount of a suitable organic solvent (e.g., DMSO, ethanol).

  • pH Adjustment (if necessary):

    • For acidic derivatives that are more soluble in their ionized form, slowly add a small amount of a dilute basic solution (e.g., 0.1 M NaOH) to the stock solution while stirring, until the compound fully dissolves.

    • For basic derivatives, use a dilute acidic solution (e.g., 0.1 M HCl).

  • Volume Adjustment: Bring the solution to the final desired volume with the organic solvent.

  • Final Dilution: Dilute the stock solution into your aqueous experimental buffer to the final working concentration. Ensure the final concentration of the organic solvent and any added acid/base is minimal and does not affect your experimental system.

Data Presentation: pKa Values of Nicotinic Acid and its Derivatives

The following table provides a reference for the pKa values of nicotinic acid and some of its derivatives. Note that the pKa can be influenced by substituents on the pyridine ring.

CompoundpKaReference
Nicotinic Acid4.85[1]
Nicotinamide~3.4 (protonated pyridine)[18]
Isonicotinic Acid~4.9[23]
Myristyl Nicotinate(Ester hydrolysis is pH-dependent)[16][17]
Visualization: pH-Dependent Ionization and its Impact

The following diagram illustrates the fundamental relationship between pH, the ionization state of a nicotinic acid derivative, and its key biological properties.

pH_Impact cluster_pH Environmental pH cluster_Ionization Ionization State cluster_Properties Biological Properties Low_pH Low pH (pH < pKa) Neutral Predominantly Neutral (Protonated) Low_pH->Neutral Favors High_pH High pH (pH > pKa) Charged Predominantly Charged (Deprotonated) High_pH->Charged Favors Permeability Increased Membrane Permeability Neutral->Permeability Enhances Binding Altered Receptor Binding Neutral->Binding May be required for binding Solubility Increased Aqueous Solubility Charged->Solubility Enhances Charged->Binding May be required for binding

Caption: pH-dependent ionization of nicotinic acid derivatives.

This diagram illustrates how a low pH environment favors the neutral, protonated form of a nicotinic acid derivative, which generally enhances its ability to cross cell membranes. Conversely, a high pH environment favors the charged, deprotonated form, which typically increases its solubility in aqueous solutions. The ionization state can also be a critical determinant for optimal binding to a biological target.

References

  • World Pharma Today. (2025, October 17).
  • PubMed. (2020, September 22).
  • Pereira, I. (2026).
  • MDPI. (2024, July 14). Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers.
  • Sanghvi, R., Evans, D., & Yalkowsky, S. (2007, May 4). Stacking complexation by nicotinamide: a useful way of enhancing drug solubility.
  • Benchchem. (2025). Technical Support Center: Overcoming Poor Cell Permeability of Novel Therapeutic Compounds.
  • ResearchGate. (2025, July 8).
  • PubMed. (n.d.).
  • ResearchGate. (n.d.). Stacking complexation by nicotinamide: A useful way of enhancing drug solubility.
  • PubMed. (2007, May 4). Stacking complexation by nicotinamide: a useful way of enhancing drug solubility.
  • Scilit. (n.d.).
  • Rupp, M. (n.d.). Predicting the pKa of Small Molecules.
  • Infinium Assay. (2026, February 4). Precipitation and Resuspension Troubleshooting Guide.
  • Nicotinic Acid. (n.d.). Properties.
  • Taylor & Francis. (2022, December 9).
  • Arkivoc. (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.
  • UP-Lublin. (n.d.). Enzyme kinetics.
  • ResearchGate. (2012, November 9).
  • Scribd. (n.d.). Hydrolysis of Niacinamide.
  • PMC. (2025, May 20). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.
  • PubMed. (2022, December 9).
  • Semantic Scholar. (n.d.). Rate studies on the hydrolysis of niacinamide.
  • PubMed. (n.d.).
  • PMC. (n.d.).
  • PMC. (2019, May 3).
  • PMC. (2023, May 1).
  • PubMed. (2013, March 15). Evaluation of a high-throughput screening method for the detection of the excipient-mediated precipitation inhibition of poorly soluble drugs.
  • ResearchGate. (n.d.). Increasing pH and adding nicotinamide (NIC) increase high-ploidy Mk....
  • PMC. (n.d.).
  • Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. (2025, June 3).
  • Physiological Reviews. (2021, May 14). G protein-coupled receptor-G protein interactions: a single-molecule perspective.
  • Agilent. (n.d.). Agilent RapidFire High-throughput MS System.
  • HPLC Troubleshooting Guide. (n.d.).
  • PMC. (2025, October 3).
  • Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. (2025, June 4).
  • ACS Publications. (2017, April 28).
  • The Scientist. (2024, June 20). G Protein-Coupled Receptors and Their Role as Drug Targets.
  • ResearchGate. (n.d.).
  • ResearchGate. (2025, December 2). Assay Development for Metal-Dependent Enzymes Influence of Reaction Buffers on Activities and Kinetic Characteristics.
  • Wikipedia. (n.d.). Nicotinic acid.
  • The Scientist. (2025, April 23). GPCRs are transmembrane receptors that bind different extracellular ligands to activate G proteins inside the cell, which have many known and unknown roles.
  • ACS Publications. (2021, March 12).
  • Langmuir. (2003, November 20). Ligand Binding to G Protein-Coupled Receptors in Tethered Cell Membranes.
  • JCM. (2023, October 9). Synthesis and anticancer activities of Cu2+, Zn2+, Co2+ and Ni2+ complexes containing pyridine carboxylic acids.
  • Taylor & Francis Online. (2023, March 12). Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs).
  • PubMed. (2012, August 15).
  • ChemicalBook. (2026, March 12). Nicotinic acid | 59-67-6.
  • ResearchGate. (n.d.). Effect of incubation buffer pH on the nicotinic acid uptake by Caco-2....
  • Evaluation of Gastric pH- Dependent Drug Interactions With Acid-Reducing Agents. (n.d.).
  • MDPI. (n.d.).

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Technical Support Center: Overcoming Challenges in the Trifluoromethylation of Pyridine Rings

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for pyridine trifluoromethylation. The introduction of a trifluoromethyl (CF₃) group into a pyridine scaffold is a cornerstone of modern medicinal and agricultural chemistry, capable of profoundly enhancing a molecule's metabolic stability, lipophilicity, and binding affinity.[1] However, the inherent electron-deficient nature of the pyridine ring makes this transformation a significant synthetic challenge, often plagued by issues of low reactivity and poor regioselectivity.[1][2]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to provide in-depth, field-proven insights into troubleshooting common experimental failures. We will explore the causality behind reaction outcomes and equip you with the knowledge to rationalize and overcome the challenges you encounter at the bench.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the foundation for troubleshooting specific experimental problems.

Q1: Why is the direct trifluoromethylation of a pyridine ring so challenging?

The core challenge lies in the electronic properties of the pyridine ring. The electronegative nitrogen atom withdraws electron density, making the ring electron-deficient. This has two major consequences:

  • Resistance to Electrophilic Attack: The ring is deactivated towards common electrophilic trifluoromethylating agents (e.g., Togni's or Umemoto's reagents) that require a sufficiently nucleophilic aromatic partner.

  • Favored Radical and Nucleophilic Pathways: The electron deficiency makes the ring susceptible to attack by trifluoromethyl radicals (CF₃•) or a trifluoromethyl anion (CF₃⁻) equivalent. However, these reactions present their own set of challenges, particularly concerning regioselectivity.[2]

Q2: How do I select the appropriate trifluoromethylating reagent for my pyridine substrate?

The choice of reagent is fundamentally linked to the desired mechanism and regioselectivity. A summary of common reagents and their primary modes of action is presented below.

Reagent ClassExample(s)Primary MechanismTypical Pyridine Target Site(s)Key Advantage
Radical Precursors Langlois' Reagent (NaSO₂CF₃), CF₃I, Trifluoroacetic Acid (TFA)Radical (Minisci-type)C2, C4High functional group tolerance, works on neutral pyridines.[3][4][5]
Electrophilic Togni's Reagents, Umemoto's ReagentsElectrophilicC3 (on activated pyridines), C5Highly reactive, bench-stable solids.[6][7]
Nucleophilic TMS-CF₃ (Prakash's Reagent), TFA (as CF₃⁻ source)NucleophilicC2, C4, C6 (on activated pyridines)Effective for pre-activated substrates like pyridinium salts.[8][9]

Q3: What factors control the regioselectivity (C2/C4 vs. C3) of the reaction?

Regioselectivity is a direct consequence of the reaction mechanism, which you choose through your reagents and conditions:

  • C2/C4-Selectivity: This is the "innate" reactivity for radical (Minisci-type) reactions. The CF₃ radical preferentially attacks the most electron-deficient positions of the neutral pyridine ring, which are the C2 and C4 carbons.[3][10] Similarly, nucleophilic attack on activated pyridinium salts also occurs at these positions.[8]

  • C3-Selectivity: This is the most challenging position to functionalize directly. Achieving C3 selectivity requires overriding the ring's innate electronics. The most successful strategies involve temporarily converting the pyridine into a more nucleophilic intermediate, such as an N-silyl enamine via hydrosilylation, which then directs an electrophilic trifluoromethylating reagent to the C3 position.[2][6][11]

Part 2: Troubleshooting Guide - Common Experimental Problems

This section provides direct answers to specific issues you may encounter during your experiments.

Scenario 1: No or Low Product Yield

Q: My radical trifluoromethylation using Langlois' reagent (NaSO₂CF₃) and an oxidant (e.g., tBuOOH) or light is failing. What should I investigate?

A: This is a common issue that usually points to a problem with radical generation or consumption.

  • Causality: The generation of the crucial CF₃ radical from NaSO₂CF₃ requires a single-electron transfer (SET) event, typically initiated by an oxidant or photoredox catalysis.[4][12] If this initiation is inefficient or the radical is immediately quenched, the reaction will fail.

  • Troubleshooting Steps:

    • Verify Initiation Conditions:

      • Photochemical: Ensure your light source has the correct wavelength (e.g., 390 nm LEDs) and sufficient intensity.[4] Check that your reaction vessel is transparent to this wavelength. Some reactions are sensitive to oxygen; try sparging the reaction with an inert gas like argon, or conversely, some light-promoted reactions are actually enhanced by the presence of oxygen.[4][13]

      • Oxidative: Ensure your oxidant (e.g., tBuOOH, K₂S₂O₈) is fresh and active. Titrate it if necessary. The choice of solvent is critical; two-phase systems like DCM/H₂O can be effective.[14]

    • Check for Radical Scavengers: Unintended radical scavengers in your starting material or solvent can terminate the reaction. Run a control experiment by adding a known radical trap like TEMPO; if the reaction is proceeding via a radical pathway, you should see no product formation and potentially detect the TEMPO-CF₃ adduct.[4][15]

    • Solvent Choice: The solvent can dramatically influence reactivity. Protic solvents can interfere with radical generation. Screen aprotic solvents like DMSO, DMF, or MeCN.[4]

Q: I am attempting a C3-selective trifluoromethylation via hydrosilylation followed by the addition of Togni's reagent, but I'm only recovering my starting material. What went wrong?

A: This is a two-step, one-pot process, and failure can occur at either stage. The most likely culprit is an incomplete initial hydrosilylation.

  • Causality: This powerful method relies on the formation of an N-silyl enamine intermediate, which fundamentally alters the pyridine's reactivity from electron-deficient to nucleophilic at C3.[2][6] If this intermediate does not form, the subsequent addition of the electrophilic Togni's reagent will have no effect on the unactivated pyridine ring.

  • Troubleshooting Steps:

    • Monitor the Hydrosilylation Step: Before adding the Togni reagent, take an aliquot of the reaction mixture and analyze it by ¹H NMR. You should see the disappearance of the pyridine starting material and the appearance of new signals corresponding to the 1,2- or 1,4-dihydropyridine intermediates.[2]

    • Catalyst and Silane Activity: Ensure your borane catalyst (e.g., B(C₆F₅)₃) is active and your hydrosilane is pure. Steric hindrance on the pyridine ring (e.g., an 8-methylquinoline) can completely shut down the hydrosilylation step.[2]

    • Reaction Conditions: Hydrosilylation can be sluggish. You may need to increase the temperature or reaction time. In some cases, changing the solvent from DCE to chloroform may be necessary for more challenging substrates.[2]

    • Togni Reagent and Co-solvent: While Togni's reagents are generally robust, ensure they are dry. Some protocols note that the low solubility of other electrophilic reagents, like Umemoto's, can be problematic and may require a co-solvent like DMSO for the second step.[6]

Scenario 2: Poor or Incorrect Regioselectivity

Q: My reaction is producing a mixture of C2-, C3-, and C4-trifluoromethylated isomers. How can I improve the selectivity?

A: A mixture of isomers is a classic sign that you are operating under conditions where multiple reaction mechanisms are competing, or that the inherent selectivity of your chosen method is low.

  • Causality: A high-energy trifluoromethyl radical is highly reactive and can sometimes overcome the subtle electronic biases of the pyridine ring, leading to a mixture of products.[2] This is especially true for unsubstituted pyridine.

  • Troubleshooting Workflow: The first step is to decide on your desired regioisomer and then select a method that mechanistically favors that outcome.

    Caption: Decision workflow for selecting a trifluoromethylation strategy.

  • Optimization:

    • For C2/C4 Selectivity: If you are getting C3-isomers as byproducts, your conditions may be too harsh. Try lowering the temperature. The solvent can also play a role in tuning regioselectivity in some radical systems.[3][5]

    • For C3 Selectivity: If you are using the hydrosilylation method and still getting C2/C4 isomers, it may indicate a competing background radical reaction. Ensure your Togni reagent is not decomposing to generate CF₃ radicals. Add the Togni reagent at a lower temperature (e.g., -20 °C) to favor the desired ionic pathway over undesired radical pathways.[6]

Part 3: Key Protocols and Methodologies

The following protocols are provided as validated starting points. Always perform reactions on a small scale first to optimize conditions for your specific substrate.

Protocol 1: General Procedure for Photoredox C2/C4-Trifluoromethylation

This method is adapted from photoredox procedures and is suitable for a wide range of pyridines.[13][16]

  • Preparation: To an oven-dried vial equipped with a magnetic stir bar, add the pyridine substrate (1.0 equiv), triflyl chloride (TfCl, 1.5 equiv), and a photocatalyst such as [Ru(phen)₃]Cl₂ (1-2 mol%).

  • Solvent and Base: Add anhydrous solvent (e.g., MeCN or DMF) and an inorganic base like K₂HPO₄ (2.0 equiv). Using organic bases like pyridine is not recommended as they can be trifluoromethylated.[16]

  • Degassing: Seal the vial and sparge the mixture with argon for 15 minutes.

  • Reaction: Place the vial approximately 5-10 cm from a household compact fluorescent lamp (CFL) or a specified wavelength LED array. Stir vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 12-24 hours.

  • Workup: Upon completion, dilute the reaction with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.

Protocol 2: C3-Selective Trifluoromethylation via Hydrosilylation

This protocol is based on the nucleophilic activation strategy developed for quinolines and pyridines.[2][6]

  • Hydrosilylation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the pyridine or quinoline substrate (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE). Add the borane catalyst B(C₆F₅)₃ (5-10 mol%) followed by the hydrosilane (e.g., methylphenylsilane, 1.5 equiv).

  • Heating and Monitoring: Stir the reaction at the optimized temperature (can range from 25 °C to 85 °C) for 5-24 hours. Monitor the formation of the dihydropyridine intermediate by ¹H NMR.

  • Trifluoromethylation: Once the hydrosilylation is complete, cool the reaction mixture to -20 °C in a cryocool bath. Add a solution of Togni's Reagent I (1.2 equiv) in DCE dropwise.

  • Reaction and Oxidation: Allow the reaction to stir at -20 °C for the optimized time (e.g., 16 hours). Then, allow it to warm to room temperature and stir in open air for 1-2 hours to facilitate rearomatization via oxidation.

  • Workup: Quench the reaction with a saturated aqueous solution of NaHCO₃. Extract with dichloromethane, dry the combined organic layers over MgSO₄, and concentrate. Purify by column chromatography.

Part 4: Mechanistic Insights

Understanding the underlying mechanism is crucial for effective troubleshooting.

Mechanism 1: The Minisci-type Radical Pathway

This pathway is dominant for C2/C4 trifluoromethylation of neutral pyridines.

Caption: General mechanism for Minisci-type radical trifluoromethylation.

The key steps are the generation of the CF₃ radical, its addition to the electron-deficient ring, and subsequent oxidation/rearomatization to furnish the final product.[3] Failure at any of these steps will lead to low yield.

Mechanism 2: Nucleophilic Activation for C3-Selectivity

This pathway illustrates how to reverse the innate reactivity of the pyridine ring.

Caption: Mechanism for C3-trifluoromethylation via hydrosilylation.

This elegant strategy hinges on the formation of the enamine intermediate (C), which acts as the key nucleophile. The success of the entire sequence depends on the efficiency of the initial hydrosilylation step.[2][6]

References
  • Ji, Y., Brueckl, T., Baxter, R. D., Fujiwara, Y., Seiple, I. B., Su, S., Blackmond, D. G., & Baran, P. S. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411–14415. [Link][3][5][10][14]

  • Wang, F., Wang, Q., & Zhang, S. (2021). Electrochemical Minisci-type trifluoromethylation of electron-deficient heterocycles mediated by bromide ions. Organic Chemistry Frontiers, 8(1), 76-81. [Link][17]

  • Baran, P. S., et al. (2011). Innate C-H trifluoromethylation of heterocycles. PNAS. [Link][10]

  • Saito, Y., Muto, K., & Sodeoka, M. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Organic Letters, 24(44), 8196–8201. [Link][2][6][11][18]

  • Le, C., et al. (2023). A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. Organic Letters. [Link][4][13]

  • Wang, X., et al. (2020). Regioselective Direct C–H Trifluoromethylation of Pyridine. Organic Letters. [Link][8][9]

  • Ji, Y., et al. (2011). Innate C-H trifluoromethylation of heterocycles. ResearchGate. [Link][14]

  • Ji, Y., Brueckl, T., Baxter, R. D., et al. (2011). Innate C-H trifluoromethylation of heterocycles. PubMed. [Link][5]

  • Saito, Y., Muto, K., & Sodeoka, M. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Organic Letters, 24(44), 8196–8201. [Link][2]

  • Ng, K. K. H., & Ngai, M. H. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science, 6(12), 7156-7161. [Link][19]

  • Yin, D., Su, D., & Jin, J. (2020). Photoredox Catalytic Trifluoromethylation and Perfluoroalkylation of Arenes Using Trifluoroacetic and Related Carboxylic Acids. Cell Reports Physical Science, 1(8), 100141. [Link][20]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Navigating the Synthesis of Trifluoromethylpyridines: A Chemist's Guide. [Link][1]

  • Hanamoto, T., et al. (2013). Practical Synthesis of α-Trifluoromethylated Pyridines Based on Regioselective Cobalt-Catalyzed [2+2+2] Cycloaddition using Trifluoromethylated Diynes with Nitriles. PMC. [Link][21]

  • Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480(7376), 224-228. [Link][16][22]

  • Umemoto, T., et al. (2017). Powerful, Thermally Stable, One-Pot-Preparable, and Recyclable Electrophilic Trifluoromethylating Agents: 2,8-Difluoro- and 2,3,7,8-Tetrafluoro-S-(trifluoromethyl)dibenzothiophenium Salts. The Journal of Organic Chemistry. [Link][7]

  • Le, C., et al. (2023). A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. Organic Letters. [Link][13]

  • Charpentier, J., & Togni, A. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry, 6, 118. [Link][23]

  • Roy, A., & Ali, W. (2021). Trifluoromethylation of pyridine N-oxide deriatives by using Togni's reagent. ResearchGate. [Link][24]

  • Saito, Y., et al. (2022). 3-Position-Selective C-H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. ResearchGate. [Link][11]

  • Zhang, C. (2014). Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. Organic & Biomolecular Chemistry, 12(35), 6580-6589. [Link][25]

  • Charpentier, J., Früh, N., & Togni, A. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. PMC. [Link][26]

  • Wiesenfeldt, M. P. (2021). Development of Methods and Reagents for the Trifluoromethylchalcogenation of Organic Compounds. Refubium - Freie Universität Berlin. [Link][27]

  • Wang, X., et al. (2020). Regioselective Direct C–H Trifluoromethylation of Pyridine. Organic Letters. [Link][9]

  • He, W., et al. (2025). Application Progress of Langlois Reagent in Electrochemical Trifluoromethylation Reactions. Chinese Journal of Organic Chemistry. [Link]

  • Li, G., et al. (2022). Application of Langlois' reagent (NaSO₂CF₃) in C–H functionalisation. Beilstein Journal of Organic Chemistry, 18, 298-323. [Link][12]

  • Chen, J., et al. (2018). Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination. Beilstein Journal of Organic Chemistry. [Link][15]

  • Tsukamoto, Y., & Nakamura, S. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. [Link][28]

  • Singh, R. P., & Singh, V. K. (2023). Langlois' Reagent: An Efficient Trifluoromethylation Reagent. ResearchGate. [Link]

  • Kieltsch, I., & Togni, A. (2014). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. ACS Publications. [Link][29]

Sources

Purification strategies for 5-(trifluoromethyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for downstream processing and purification of fluorinated pyridine derivatives. As a Senior Application Scientist, I have designed this guide to help you navigate the specific physicochemical quirks of 5-(trifluoromethyl)nicotinic acid (CAS 131747-40-5).

Unlike standard nicotinic acid, the strong electron-withdrawing nature of the trifluoromethyl (-CF₃) group fundamentally alters the molecule's basicity, solubility profile, and crystallization kinetics. This guide provides a self-validating, field-proven methodology to ensure high-yield, high-purity recovery.

PART 1: Compound Overview & Physicochemical Data

Understanding the physical properties of 5-(trifluoromethyl)nicotinic acid is critical for designing a logical purification strategy. The data below dictates our choice of extraction solvents and pH setpoints.

PropertyValuePurification Causality & Impact
Molecular Formula C₇H₄F₃NO₂-
Molecular Weight 191.11 g/mol [1]-
Melting Point 184–189 °C[2]Serves as the primary Critical Quality Attribute (CQA) to validate purity post-crystallization.
Aqueous Solubility Insoluble at neutral/acidic pH[3]Enables selective precipitation or organic extraction upon acidification of the aqueous sodium salt.
Organic Solubility Soluble in ether, methanol[3]Allows for highly efficient liquid-liquid extraction of the free acid from the aqueous phase.
Electronic Profile Electron-deficient pyridine ringThe -CF₃ group suppresses the basicity of the pyridine nitrogen. It behaves less like a zwitterion and more like a standard carboxylic acid, requiring a lower pH (~2) for optimal extraction[1].

PART 2: Standard Purification Workflow

The most reliable purification strategy relies on an acid-base liquid-liquid extraction followed by a solvent-selective precipitation (trituration).

Workflow Start Crude Reaction Mixture (in Toluene/THF) AddBase Add 1M NaOH & Extract (Ether) Start->AddBase AqPhase1 Aqueous Phase (Sodium Nicotinate) AddBase->AqPhase1 Retain OrgPhase1 Organic Phase (Neutral Impurities) AddBase->OrgPhase1 Discard Acidify Acidify with 4M HCl (pH ~2) AqPhase1->Acidify Extract2 Extract with Ether Acidify->Extract2 OrgPhase2 Organic Phase (Nicotinic Acid) Extract2->OrgPhase2 Retain AqPhase2 Aqueous Phase (Salts) Extract2->AqPhase2 Discard DryEvap Dry (Na2SO4) & Evaporate OrgPhase2->DryEvap Residue Crude Solid Residue DryEvap->Residue Triturate Precipitate (Dichloromethane) Residue->Triturate Pure Pure 5-(CF3)nicotinic acid (Filter & Dry at 55°C) Triturate->Pure

Fig 1. Acid-base extraction and precipitation workflow for 5-(trifluoromethyl)nicotinic acid.

PART 3: Self-Validating Protocol (Step-by-Step)

This protocol is engineered to be self-validating. Do not proceed to the next phase unless the in-process validation check is successful.

Phase 1: Alkaline Extraction (Salt Formation)
  • Addition: To the crude reaction mixture (typically dissolved in toluene/THF), add an equal volume of 1 M NaOH[1].

  • Extraction: Transfer to a separatory funnel and extract the biphasic mixture twice with diethyl ether[1].

    • Causality: The NaOH deprotonates the carboxylic acid, forming the highly water-soluble sodium 5-(trifluoromethyl)nicotinate. The ether extraction strips away unreacted lipophilic starting materials and neutral organic byproducts.

    • Validation Check: Spot the organic phase on a TLC plate (UV 254 nm). The baseline should be completely free of UV-active material, confirming the nicotinate salt is fully retained in the aqueous phase.

Phase 2: Acidification and Recovery
  • Acidification: Cool the retained aqueous phase to 0–5 °C in an ice bath. Slowly add 4 M HCl dropwise until the pH reaches ~2[1].

    • Causality: The low pH protonates the carboxylate, converting the salt back into the lipophilic free acid. Because the -CF₃ group severely weakens the basicity of the pyridine nitrogen, the molecule does not form a highly water-soluble hydrochloride salt at this pH, allowing it to be easily extracted.

  • Extraction: Extract the acidified aqueous phase three times with diethyl ether[1].

    • Validation Check: Check the pH of the aqueous phase with indicator paper post-extraction to ensure it remains acidic. Spot the aqueous phase on TLC; no UV-active spots should remain.

Phase 3: Drying and Precipitation
  • Concentration: Combine the organic phases, dry over anhydrous sodium sulfate (Na₂SO₄), and evaporate to dryness under vacuum[1].

  • Trituration: Mix the crude solid residue with cold dichloromethane (DCM)[1].

    • Causality: 5-(trifluoromethyl)nicotinic acid has strictly limited solubility in cold DCM, whereas residual organic impurities remain highly soluble. This selective precipitation acts as a highly efficient final polishing step.

  • Isolation: Filter the precipitate and dry in a circulating air dryer at 55 °C[1].

    • Validation Check: Measure the melting point of the dried powder. A sharp melting point between 184–189 °C confirms high purity[2].

PART 4: Troubleshooting Guide & FAQs

Q1: Why did my product form an amorphous oil instead of a solid residue after evaporating the ether? A: Rapid evaporation under high vacuum can trap residual solvent within the crystal lattice, causing the product to "oil out" due to a lack of nucleation sites. Troubleshooting: Evaporate the solvent gradually. If an oil persists, add a small volume of DCM, cool the flask in an ice bath, and vigorously scratch the inner glass surface with a glass rod. The localized acoustic cavitation and microscopic glass shards will provide the necessary nucleation sites for crystallization.

Q2: The final product has a persistent yellow discoloration. How can I remove it? A: Oxidation byproducts from the pyridine ring synthesis are common conjugated chromophores that co-precipitate with the product. Historical methods for purifying nicotinic acid derivatives demonstrate that these impurities can be removed via carbon adsorption[4]. Troubleshooting: Before the Phase 2 acidification step, add 5–10% (w/w) activated carbon (animal charcoal) to the alkaline aqueous solution. Heat to 60 °C for 15 minutes, then filter the hot solution through a Celite pad[4]. The porous structure of the activated carbon selectively adsorbs these large, conjugated impurities, yielding a colorless filtrate.

Q3: My melting point is below 184 °C after DCM trituration. What is the optimal recrystallization solvent? A: If the DCM trituration is insufficient, the product should be recrystallized using a solvent/anti-solvent approach with ethanol and water. Troubleshooting: The compound is highly soluble in hot ethanol but insoluble in water[3]. Dissolve the crude powder in a minimal amount of boiling ethanol. Slowly add hot water dropwise until the solution becomes slightly cloudy (the cloud point). Remove from heat and allow it to cool slowly to room temperature. This slow thermodynamic cooling grows pure, well-defined crystals and prevents the rapid kinetic crash-out that traps impurities[4].

Sources

Technical Support Center: Optimizing Trifluoromethylation of Aryl Iodides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for late-stage functionalization and cross-coupling. This guide provides drug development professionals and synthetic chemists with troubleshooting strategies, mechanistic insights, and validated protocols for the trifluoromethylation of aryl iodides.

Section 1: Mechanistic Workflows

Understanding the fundamental pathways of trifluoromethylation is critical for troubleshooting. Below are the two primary catalytic architectures utilized for aryl iodides: traditional copper-mediated cross-coupling and dual metallaphotoredox catalysis.

Cu_Catalysis ArI Aryl Iodide (Ar-I) OxAdd Cu(III) Intermediate [Ar-Cu(III)(CF3)I] ArI->OxAdd CuCat Cu(I) Catalyst + Ligand (Phen) CuCF3 [Cu(I)-CF3] Active Species CuCat->CuCF3 Transmetalation CF3Source CF3 Source (e.g., TMSCF3) CF3Source->CuCF3 F- activation CuCF3->OxAdd Oxidative Addition (Ar-I) OxAdd->CuCat Catalyst Regeneration Product Trifluoromethylated Arene (Ar-CF3) OxAdd->Product Reductive Elimination

Fig 1. General mechanism of Copper-catalyzed trifluoromethylation of aryl iodides.

Photoredox Light Visible Light PC Photocatalyst (PC) Light->PC PC_star Excited PC* PC->PC_star Excitation ArRadical Aryl Radical (Ar•) PC_star->ArRadical SET to Ar-I CuIII Ar-Cu(III)-CF3 ArRadical->CuIII Radical Capture CuCF3 Cu(II)-CF3 Species CuCF3->CuIII Recombination Product Ar-CF3 Product CuIII->Product Reductive Elimination

Fig 2. Dual copper-photoredox catalytic pathway for aryl iodide trifluoromethylation.

Section 2: Troubleshooting Guides & FAQs

Q1: Why am I getting low yields and incomplete conversion with traditional Cu-catalyzed methods using TMSCF3 (Ruppert-Prakash reagent)? A: The primary culprit is a kinetic mismatch between CF3​ anion generation and copper transmetalation. The generation rate of trifluoromethyl anions from TMSCF3​ is often much higher than the rate at which it reacts with the Cu(I) precursor to form the active Cu-CF3​ species[1]. Consequently, the uncaptured CF3​ anion rapidly decomposes into difluorocarbene and fluoride before it can participate in the catalytic cycle[1].

  • Solution: Introduce a diamine ligand such as 1,10-phenanthroline (phen). Phenanthroline accelerates the transmetalation step, ensuring rapid regeneration of the reusable Cu(I) complex to capture the CF3​ anion before degradation occurs[1]. Alternatively, adding a Lewis acid (e.g., trialkyl borate) can temporarily trap and stabilize the in situ generated CF3​ anion[1].

Q2: My reaction produces significant amounts of proto-dehalogenation (Ar-H) and homocoupling (Ar-Ar) byproducts during photoredox trifluoromethylation. How do I suppress these? A: In dual copper-photoredox catalytic pathways, aryl iodides are converted to intermediate aryl radical species ( Ar∙ ) via single-electron transfer (SET)[2]. If the subsequent radical capture by the Cu(II)-CF3​ complex is too slow, the aryl radical will undergo off-cycle hydrogen atom abstraction (yielding Ar-H) or dimerize (yielding Ar-Ar)[2].

  • Solution: Optimization of the stirring rate and light intensity is critical. High-efficiency stirring and optimal photon flux maximize the concentration of the active Cu-CF3​ species and ensure rapid radical capture, effectively outcompeting the formation of aryl radical-derived side products[2].

Q3: I want to use fluoroform ( CHF3​ ) as a cost-effective CF3​ source, but I struggle with complex ligand systems. Is there a simpler approach? A: Yes. Fluoroform-derived CuCF3​ is highly reactive toward aryl iodides and actually performs best in the absence of extra ligands[3]. The "ligandless" CuCF3​ reagent smoothly trifluoromethylates a broad variety of iodoarenes at mild temperatures (23–50 °C) in nearly quantitative yields[3].

  • Solution: Utilize pre-formed fluoroform-derived CuCF3​ . Note that this reagent exhibits a strong "ortho-effect"—ortho-substituted aryl halides (e.g., bearing −NO2​ , −COOH , −CHO ) show significantly enhanced reactivity[3]. Avoid adding extra ligands like tertiary phosphines or pyridines, as they do not improve and can sometimes hinder the reaction[3].

Q4: Handling highly sensitive CuCF3​ solutions is causing batch-to-batch variability. Are there bench-stable alternatives? A: Yes. Recent advancements have led to the development of bench-stable copper complexes, such as [(TMPhen)2Cu(I)][O2CCF2Cl], which can efficiently convert aryl iodides to their CF3​ derivatives within 1 hour[4]. This is particularly useful for rapid applications like 18F -radiolabeling in PET imaging, where speed and stability are paramount[4].

Section 3: Experimental Protocols

Protocol A: Ligand-Accelerated Copper-Catalyzed Trifluoromethylation

Designed to overcome kinetic degradation of CF3​ anions using 1,10-phenanthroline[5].

  • Preparation: Equip a flame-dried reaction flask with a Teflon-coated magnetic stir bar. Cap with a rubber septum and purge with nitrogen.

  • Catalyst Loading: Add Copper(I) thiophene-2-carboxylate (CuTC) (10 mol%) and 1,10-phenanthroline (10 mol%) to the flask[5].

  • Substrate Addition: Add the aryl iodide substrate (1.0 equiv) and anhydrous diglyme (or DMF) as the solvent[5].

  • Reagent Introduction: Introduce the CF3​ source (e.g., fluoral hemiaminal derivative or TMSCF3​ ) slowly via syringe to manage the release rate of the CF3​ anion[5].

  • Reaction: Heat the mixture in an oil bath at 80 °C for 24 hours under a continuous nitrogen atmosphere[5].

  • Workup: Quench the reaction with water, extract with ethyl acetate, wash with brine, dry over Na2​SO4​ , and purify via silica gel chromatography.

Protocol B: Preparation and Use of Ligandless Fluoroform-Derived CuCF3​

Designed for maximum atom economy and exploitation of the ortho-effect[3].

  • Reagent Generation: Generate the CuCF3​ reagent by direct cupration of fluoroform ( CHF3​ ) in DMF using a Cu(I) salt and a base (e.g., t-BuOK )[3].

  • Coupling Setup: To the pre-formed CuCF3​ solution (1.1–2.0 equiv), add the aryl iodide substrate directly at room temperature (23 °C)[3].

  • Reaction (Electron-Deficient/Ortho-Substituted): Stir the reaction mixture. For electron-deficient or ortho-substituted iodoarenes, quantitative conversion is typically achieved within 24 hours at room temperature[3].

  • Reaction (Electron-Rich): For less reactive, electron-rich substrates, heat the reaction to 50 °C for an additional 18–24 hours[3].

  • Mechanistic Note: The reaction is destabilized by CuX byproducts (Lewis acidity destabilization: CuCl>CuBr>CuI )[3]. Starting with CuI mitigates reagent degradation.

Section 4: Quantitative Data Summaries

The following table summarizes the operational parameters and performance metrics of various CF3​ sources and catalytic systems discussed in this guide.

CF3​ SourceCatalyst / Reagent SystemOptimal TemperatureKey AdvantageTypical Yields
TMSCF3​ CuI
  • 1,10-Phenanthroline
80 °CLigand accelerates Cu-CF3​ formation, preventing anion degradation.70–90%
CHF3​ (Fluoroform) Pre-formed "Ligandless" CuCF3​ 23–50 °CUnmatched reactivity; strong ortho-effect acceleration.86–99%
[(TMPhen)2Cu(I)][O2CCF2Cl] Bench-stable Cu complexRoom TempRapid conversion (1 h); highly suitable for 18F -labeling.>80%
TMSCF3​ Dual Cu / PhotocatalystRoom TempMild conditions; broad functional group tolerance via radical capture.65–87%

References

  • Source: Princeton University (MacMillan Group)
  • Source: National Institutes of Health (NIH)
  • Source: Elsevier Pure / Org Lett.
  • Trifluoromethylation of Aryl Iodides Catalyzed by the Copper(I)
  • Source: ACS Publications (J. Org. Chem.)

Sources

Troubleshooting poor signal in NMR analysis of fluorinated compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for ¹⁹F Nuclear Magnetic Resonance (NMR) analysis. This guide is designed for researchers, scientists, and professionals in drug development who utilize fluorine NMR and seek to troubleshoot and optimize their experiments. Fluorine-19 is a highly sensitive nucleus with 100% natural abundance, making it an excellent probe for molecular structure, dynamics, and binding events.[1][2][3] However, its unique properties, such as a wide chemical shift range and large coupling constants, can present challenges.[1][4] This guide provides in-depth, field-proven insights in a question-and-answer format to address specific issues you may encounter.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that can arise during ¹⁹F NMR experiments, offering probable causes and step-by-step solutions.

Question 1: Why is my signal-to-noise ratio (S/N) so low?

A poor signal-to-noise ratio is a frequent issue that can obscure weak signals and hinder accurate analysis.

Probable Causes & Solutions:

  • Insufficient Sample Concentration: While ¹⁹F is a sensitive nucleus, a minimum concentration is necessary for detection.[5]

    • Solution: For small molecules, a concentration of around 100 mM is a good starting point.[6] If your sample is sparingly soluble, consider longer acquisition times.

  • Insufficient Number of Scans (nt): The S/N ratio improves with the square root of the number of scans.[5]

    • Solution: Increase the number of scans. To double the S/N, you need to quadruple the number of scans.[5]

  • Improper Probe Tuning and Matching: An untuned probe will lead to inefficient transfer of radiofrequency (RF) energy and poor signal detection.[5][7]

    • Solution: Before starting your experiment, always tune and match the probe to the ¹⁹F frequency for your specific sample.[6][8] Automated tuning systems can simplify this process.[7]

  • Incorrect Pulse Width Calibration: An inaccurate 90° pulse width leads to inefficient excitation of the fluorine nuclei and a loss of signal.[5]

    • Solution: Calibrate the 90° pulse width for ¹⁹F on your specific sample and probe.[6]

  • Suboptimal Relaxation Delay (d1): If the relaxation delay is too short relative to the longitudinal relaxation time (T₁), the signal can become saturated, leading to reduced intensity.[5]

    • Solution: For qualitative analysis, a relaxation delay of 1-2 seconds is often sufficient. For quantitative analysis, the delay should be at least 5-7 times the longest T₁ of any fluorine signal in your sample to ensure full relaxation.[4][6][9] The use of a paramagnetic relaxation agent like Cr(acac)₃ can shorten T₁ values and reduce the required delay, but be cautious as it can also cause line broadening.[10][11]

  • Using a Low-Field Spectrometer: The S/N ratio is directly proportional to the strength of the magnetic field.[5]

    • Solution: If available, use a higher-field spectrometer for samples with low concentrations.[5] Cryogenically cooled probes can also significantly enhance sensitivity by reducing thermal noise.[12][13]

Experimental Protocol: Basic ¹⁹F NMR Acquisition

  • Sample Preparation: Accurately weigh and dissolve your sample in a suitable deuterated solvent. Filter the solution into a clean NMR tube.

  • Spectrometer Setup:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Tune and match the probe for the ¹⁹F frequency.[6]

    • Perform shimming to optimize the magnetic field homogeneity.[6]

  • Acquisition:

    • Load a standard 1D ¹⁹F experiment parameter set.

    • Calibrate the 90° pulse width.

    • Set an appropriate spectral width to cover all expected signals.

    • Set the number of scans (start with 16 or 64 and increase as needed).[8]

    • Set the relaxation delay (d1).[8]

    • Start the acquisition.

  • Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase the spectrum.

    • Apply baseline correction.

    • Reference the spectrum using an appropriate internal or external standard.

Diagram: Troubleshooting Low Signal-to-Noise

Caption: A decision-making workflow for troubleshooting low signal-to-noise in ¹⁹F NMR.

Question 2: Why are my peaks so broad?

Broad peaks can obscure coupling information and make accurate integration difficult.

Probable Causes & Solutions:

  • Poor Shimming: Inhomogeneity in the magnetic field is a common cause of broad peaks.[14]

    • Solution: Carefully shim the magnetic field using your sample. For challenging samples, consider using gradient shimming routines.[6]

  • Chemical Exchange: If the fluorine atom is exchanging between two or more environments at a rate comparable to the NMR timescale, the resulting peak will be broadened.

    • Solution: Try acquiring the spectrum at different temperatures. Lowering the temperature may slow the exchange enough to resolve separate signals, while increasing the temperature might sharpen the peak into a population-weighted average.

  • Chemical Shift Anisotropy (CSA) Relaxation: For fluorine, CSA is a significant relaxation mechanism, especially at higher magnetic fields.[15][16] This can lead to line broadening.

    • Solution: While you cannot eliminate CSA, being aware of its effects is important. In some cases, moving to a lower-field spectrometer might result in sharper lines, although this comes at the cost of sensitivity and dispersion.

  • Unresolved Couplings: Complex, unresolved couplings to other nuclei (e.g., ¹H or other ¹⁹F nuclei) can make a peak appear broad.

    • Solution: Use decoupling techniques. Broadband proton decoupling is common.[4] If complex ¹⁹F-¹⁹F couplings are the issue, advanced techniques like band-selective homonuclear decoupling may be necessary to simplify the spectrum.[10]

  • High Sample Viscosity: Viscous samples can lead to shorter T₂ relaxation times and consequently broader lines.

    • Solution: If possible, dilute your sample or acquire the spectrum at a higher temperature to reduce viscosity.

Question 3: Why is my baseline rolling or distorted?

A non-flat baseline complicates phasing and accurate integration of peaks.

Probable Causes & Solutions:

  • Acoustic Ringing: The RF pulse can cause the probe coil to vibrate, inducing an oscillating signal in the initial part of the FID that leads to baseline distortions.[17] This is more prominent at lower frequencies.[17]

    • Solution: Use a "dead time" or "pre-acquisition delay" at the beginning of the acquisition to allow the ringing to subside before data collection begins. Modern spectrometers often have pulse sequences designed to minimize this effect.

  • Incorrect First-Order Phase Correction: Applying a very large first-order phase correction can introduce a rolling baseline.[17]

    • Solution: Re-process the data and carefully re-phase the spectrum, minimizing the first-order phase correction required.

  • Broad Background Signals: Fluorinated materials within the NMR probe itself (e.g., Teflon components) can contribute very broad signals that distort the baseline.[17]

    • Solution: Acquire a background spectrum of the probe with a non-fluorinated solvent. This can sometimes be subtracted from the sample spectrum, though this is often not a perfect solution. Using a probe specifically designed for fluorine NMR can minimize these background signals.

  • Acquiring a Very Large Spectral Width: The vast chemical shift range of ¹⁹F NMR can necessitate a large spectral width, which can exacerbate baseline issues.[1][17]

    • Solution: If possible, reduce the spectral width to only include the regions of interest. Also, ensure you are using appropriate digital filtering and a sufficient number of data points.

Frequently Asked Questions (FAQs)

Q1: What is a good internal standard for ¹⁹F NMR? The ideal internal standard should be chemically inert, soluble in the same solvent as the analyte, and have a single sharp resonance that does not overlap with any analyte signals.[18] Trifluorotoluene (TFT) is a common standard for organic solvents. For aqueous samples, sodium trifluoroacetate (TFA) or 4-fluoro-DL-phenylalanine can be used, but their chemical shifts can be pH-dependent. It's crucial to choose a reference that is stable and does not interact with your sample.[19]

Q2: Why do I see small peaks on either side of my main signal? These are likely ¹³C satellites. Due to the natural abundance of ¹³C (~1.1%), a small fraction of your molecules will have a ¹³C atom adjacent to the ¹⁹F atom, leading to splitting from ¹³C-¹⁹F coupling.[17] These satellite peaks are often asymmetric in ¹⁹F NMR because the isotope effect of ¹³C on the ¹⁹F chemical shift is significant.[17]

Q3: How do I perform quantitative ¹⁹F NMR (qNMR)? For accurate quantification, several parameters are critical:

  • Full Relaxation: The relaxation delay (d1) must be at least 7 times the longest T₁ in your sample.[9]

  • 90° Pulse Angle: Use a calibrated 90° pulse to ensure all nuclei are excited equally.[6]

  • Sufficient Digital Resolution: Ensure enough data points are collected across the peak for accurate integration.

  • Proper Processing: Careful phasing and baseline correction are essential.[9][20]

  • Internal Standard: Use a certified internal standard of known concentration for the most accurate results.[18][21]

Table: Key Acquisition Parameters for Quantitative ¹⁹F NMR

ParameterRecommendationRationale
Pulse Angle 90°Ensures uniform excitation for accurate integration.[6]
Relaxation Delay (d1) ≥ 7 x T₁ (longest)Allows for complete longitudinal relaxation, preventing signal saturation.[9]
Number of Scans (nt) Sufficient for S/N > 250:1High signal-to-noise is required for precise integration.
Acquisition Time (aq) ≥ 3 x T₂Ensures the FID has decayed sufficiently, improving resolution.
Decoupling Inverse-gated decouplingPrevents NOE effects that can alter peak intensities while still collapsing multiplets.[4]

Diagram: Workflow for Quantitative ¹⁹F NMR

qNMR_Workflow Prep 1. Accurate Sample & Standard Preparation Setup 2. Spectrometer Setup (Lock, Tune, Shim) Prep->Setup Calibrate 3. Calibrate 90° Pulse Width Setup->Calibrate Acquire 4. Set Quantitative Parameters (d1 ≥ 7T₁, 90° pulse) Calibrate->Acquire Run 5. Acquire Data Acquire->Run Process 6. Careful Processing (Phasing, Baseline Correction) Run->Process Integrate 7. Integrate Analyte & Standard Signals Process->Integrate Calculate 8. Calculate Concentration Integrate->Calculate

Caption: Step-by-step workflow for performing accurate quantitative ¹⁹F NMR.

References

  • optimizing acquisition parameters for ¹⁹F NMR experiments - Benchchem. (n.d.). BenchChem.
  • Dalvit, C., et al. (2023). Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization. ChemRxiv. Retrieved March 15, 2026, from [Link]

  • Fluorine-19 NMR Spectra Troubleshooting Center - Benchchem. (n.d.). BenchChem.
  • Wikipedia contributors. (2023, November 29). Fluorine-19 nuclear magnetic resonance spectroscopy. In Wikipedia, The Free Encyclopedia. Retrieved March 15, 2026, from [Link]

  • Gerig, J. T. (2003). Fluorine NMR. eMagRes. Retrieved March 15, 2026, from [Link]

  • Powers, R., et al. (2018). Determination of Accurate 19F Chemical Shift Tensors with R-Symmetry Recoupling at High MAS Frequencies (60–100 kHz). PMC. Retrieved March 15, 2026, from [Link]

  • Technical Support Center: Optimizing Signal-to-Noise in ¹⁹F NMR - Benchchem. (n.d.). BenchChem.
  • Sackmann, E., et al. (1973). The 19F shielding anisotropy of p-nitrofluorobenzene from nematic phase NMR. DOI. Retrieved March 15, 2026, from [Link]

  • Pomerantz, W. C. K. (2023). A beginner's guide to 19F NMR and its role in drug screening. Biophysics Reviews. Retrieved March 15, 2026, from [Link]

  • Parella, T. (2008). TUTORIAL: 1D 1H-coupled 19F SPECTRUM. IMSERC. Retrieved March 15, 2026, from [Link]

  • 19Flourine NMR. (n.d.). University of Ottawa. Retrieved March 15, 2026, from [Link]

  • Dalvit, C., et al. (2005). Sensitivity Improvement in 19F NMR-Based Screening Experiments: Theoretical Considerations and Experimental Applications. Journal of the American Chemical Society. Retrieved March 15, 2026, from [Link]

  • Emsley, J. W., et al. (1970). Anisotropies of the 19F Chemical Shifts in Fluorobenzene Compounds from NMR in Liquid Crystals. The Journal of Chemical Physics. Retrieved March 15, 2026, from [Link]

  • Prosser, R. S., & Prosnitz, A. R. (2011). Fluorine-19 NMR of integral membrane proteins illustrated with studies of GPCRs. PMC. Retrieved March 15, 2026, from [Link]

  • ResearchGate. (n.d.). 19 F T1 (a, b) and T2 (c, d) relaxation times of Gd multi-core and... ResearchGate. Retrieved March 15, 2026, from [Link]

  • Agilent ProTune Probe Tuning Accessory. (n.d.). Agilent. Retrieved March 15, 2026, from [Link]

  • Hansen, D. F., & Vallurupalli, P. (2020). A suite of 19F based relaxation dispersion experiments to assess biomolecular motions. SciSpace. Retrieved March 15, 2026, from [Link]

  • Why might an NMR spectrum show broad peaks? (n.d.). TutorChase. Retrieved March 15, 2026, from [Link]

  • Kirsch, M., et al. (2026). Enhancing both the Intensities and Resolution of 19F NMR Spectra of PFAS through Band-Selective Homonuclear Decoupling. PMC. Retrieved March 15, 2026, from [Link]

  • Foroozandeh, M., et al. (2019). Simultaneous Broadband Suppression of Homonuclear and Heteronuclear Couplings in 1H NMR Spectroscopy. Angewandte Chemie. Retrieved March 15, 2026, from [Link]

  • Request PDF. (2025). 19F-lanthanide complexes with increased sensitivity for 19F-MRI: Optimization of the MR acquisition. ResearchGate. Retrieved March 15, 2026, from [Link]

  • Hastings, M. M., & Marchione, A. A. (2025). Sensitivity limits for common 19F-observe NMR experiments on polyfluorinated analytes. Magnetic Resonance in Chemistry. Retrieved March 15, 2026, from [Link]

  • Dalvit, C., et al. (2023). Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization. ChemRxiv. Retrieved March 15, 2026, from [Link]

  • Dalvit, C., et al. (2005). Sensitivity improvement in 19F NMR-based screening experiments: theoretical considerations and experimental applications. PubMed. Retrieved March 15, 2026, from [Link]

  • Guidry, E. N., & Ius, D. R. (2011). Application of Quantitative 19F and 1H NMR for Reaction Monitoring and In Situ Yield Determinations for an Early Stage Pharmaceutical Candidate. Analytical Chemistry. Retrieved March 15, 2026, from [Link]

  • Scott, L. G., & Hennig, M. (2008). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. PMC. Retrieved March 15, 2026, from [Link]

  • Liu, M., et al. (2017). Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content. PMC. Retrieved March 15, 2026, from [Link]

  • Manually Tuning The Dual Broadband Probe on v400. (n.d.). University of Missouri-St. Louis. Retrieved March 15, 2026, from [Link]

  • Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. (2022). Espace INRS. Retrieved March 15, 2026, from [Link]

  • A Guide to Quantitative NMR (qNMR). (2024). Emery Pharma. Retrieved March 15, 2026, from [Link]

  • Li, J., et al. (2022). Recognition-Enabled Automated Analyte Identification via 19F NMR. ACS Publications. Retrieved March 15, 2026, from [Link]

  • Fall 2014 Chem 636 – HW #6 X-Nucleus NMR: F, P and Sn. (2014). University of Wisconsin-Madison. Retrieved March 15, 2026, from [Link]

  • Leung, E., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega. Retrieved March 15, 2026, from [Link]

Sources

Mass Spectrometry Support Center: Overcoming Ionization Suppression in Trifluoromethylated Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the mass spectrometric analysis of trifluoromethylated (-CF₃) compounds. The incorporation of -CF₃ groups is a cornerstone of modern drug development and agrochemistry, prized for enhancing metabolic stability and lipophilicity. However, for the analytical scientist, this functional group introduces a severe "fluorine penalty."

This guide provides field-proven troubleshooting strategies, diagnostic workflows, and self-validating protocols to restore analytical sensitivity and ensure robust quantification of -CF₃ containing analytes.

Part 1: Diagnostic Decision Tree

Before altering your mass spectrometer's parameters, it is critical to align your ionization strategy with the structural reality of your analyte. The strong electron-withdrawing inductive effect of the three fluorine atoms drastically reduces the basicity of adjacent functional groups, severely suppressing protonation ([M+H]⁺) in standard positive Electrospray Ionization (ESI+).

Use the logical workflow below to determine the optimal analytical path for your specific compound.

G Start Analyze CF3-Compound Acidic Contains Acidic Protons? (e.g., -OH, -COOH) Start->Acidic Basic Contains Basic Sites? (e.g., Amines) Acidic->Basic No ESI_Neg Use Negative ESI (ESI-) Highly Favorable Acidic->ESI_Neg Yes ESI_Pos Use Positive ESI (ESI+) May need supercharging Basic->ESI_Pos Yes Neutral Strictly Neutral/Non-polar? Basic->Neutral No APCI Use APCI or APPI (Gas-phase ionization) Neutral->APCI Volatile/Thermally Stable Deriv Chemical Derivatization (e.g., HMP, Bromoacetamide) Neutral->Deriv Non-volatile/Labile

Workflow for selecting the optimal mass spectrometry ionization strategy for CF3-compounds.

Part 2: Troubleshooting Guides & FAQs

Q1: My CF₃-containing drug candidate shows absolute signal suppression in positive ESI (ESI+). Why is this happening, and what is the immediate fix? Causality: The high electronegativity of the -CF₃ group pulls electron density away from potential protonation sites. Without a localized lone pair to readily accept a proton, the molecule cannot form a stable[M+H]⁺ ion in the condensed phase of the ESI droplet. Solution: Switch your source polarity or ionization technique.

  • Negative ESI (ESI-): The same electron-withdrawing effect that hinders protonation actively stabilizes negative charges. If your molecule contains a mildly acidic proton, ESI- will yield an exceptionally strong[M-H]⁻ signal.

  • Atmospheric Pressure Chemical Ionization (APCI): If the molecule is neutral and lacks acidic protons, ESI will fail entirely. APCI relies on gas-phase ion-molecule reactions initiated by a corona discharge, rather than solution-phase basicity, making it highly effective for low molecular weight, less polar analytes[1]. For highly trifluoromethylated species, Negative Ion APCI (NI-APCI) has proven exceptionally robust, often yielding stable deprotonated or radical anion species[2].

Q2: I am constrained to using ESI+ due to a multi-analyte LC-MS/MS panel. How can I force the ionization of my CF₃-compound without changing the source? Causality: When structural basicity is too low for standard protonation, you must alter the droplet chemistry to artificially concentrate charge on the analyte during the final stages of droplet evaporation. Solution: Introduce supercharging reagents into your mobile phase. Reagents such as m-nitrobenzyl alcohol (m-NBA), sulfolane, or m-(trifluoromethyl)-benzyl alcohol possess low volatility and low gas-phase basicity[3]. As the primary LC solvents evaporate, the supercharging agent enriches in the droplet. Its weak Brønsted basicity reduces the overall solution-phase ionization of the bulk solvent, forcing the excess spray charge onto the remaining analyte molecules as they enter the gas phase[4]. Addition of 0.05% to 0.1% (v/v) m-NBA or sulfolane has been shown to significantly enhance ionization efficiencies in ESI+[5].

Q3: My CF₃-compound is completely neutral, and supercharging is insufficient for trace-level quantification. What are my options? Causality: When a molecule lacks any ionizable handle, it acts as a "ghost" in ESI. To fix this, you must covalently attach a moiety that possesses a pre-formed charge or an extremely high proton affinity. Solution: Employ chemical derivatization . For example, hydrazine-based reagents like 2-hydrazino-1-methylpyridine (HMP) or 2-hydrazino-4-(trifluoromethyl)-pyrimidine (HTP) can be reacted with ketone or aldehyde functionalities on the target molecule. HMP derivatization drastically enhances ESI+ sensitivity by appending a highly basic pyridine ring, allowing for detection in low-volume plasma samples[6]. Alternatively, for carboxylic acids, trifluoromethyl-substituted phenyl bromoacetamide derivatization forces specific MS/MS fragmentation, generating diagnostic fragment ions that simplify structural identification in complex matrices[7].

Part 3: Quantitative Data Summaries

Table 1: Comparison of Ionization Strategies for CF₃-Compounds
Ionization ModePrimary MechanismIdeal Analyte ProfileTypical SensitivityLimitations
ESI (-) Solution-phase deprotonationContains -OH, -COOH, or acidic -NHHigh (Femtogram)Requires an acidic proton; susceptible to matrix ion suppression.
APCI (+/-) Gas-phase corona dischargeNeutral, non-polar, thermally stableModerate (Picogram)Analyte must be volatile and thermally stable; background noise can be high[1].
NI-APCI Gas-phase electron capture / deprotonationHighly fluorinated polycyclic systemsModerate to HighRequires optimization of discharge current and vaporizer temp[2].
ESI (+) with Supercharging Charge concentration via solvent evaporationWeakly basic analytesModerateMay increase chemical background noise; does not guarantee lower LOQ[5].
Table 2: Reagents for Enhancing CF₃-Compound Ionization
Reagent TypeChemical NameMechanism of ActionRecommended Concentration
Supercharger m-Nitrobenzyl alcohol (m-NBA)Reduces bulk solvent ionization[4]0.05% - 0.1% (v/v) in mobile phase[5]
Supercharger SulfolaneEnriches charge on analyte during evaporation0.05% - 0.1% (v/v) in mobile phase[5]
Derivatization 2-Hydrazino-1-methylpyridine (HMP)Covalently attaches a basic pyridine ring5-10 mM (Pre-column reaction)[6]
Derivatization CF₃-phenyl bromoacetamideInduces specific MS/MS fragmentation[7]10 mM (Pre-column reaction)[7]

Part 4: Experimental Protocols

Protocol 1: APCI Optimization Workflow for Neutral CF₃-Compounds

This protocol ensures a self-validating setup for gas-phase ionization of neutral fluorinated targets.

  • System Suitability (Self-Validation Step): Before introducing your CF₃-compound, infuse a known APCI-active standard (e.g., caffeine at 1 µg/mL) at 10 µL/min. Verify that the corona discharge current is stable (typically 2–5 µA) and that the [M+H]⁺ signal is robust. This confirms the source is free of insulating carbon build-up[1].

  • Mobile Phase Selection: Use volatile, non-buffering solvents (e.g., Methanol/Water or Hexane/Isopropanol). Avoid non-volatile salts (like phosphates) which will immediately foul the APCI corona needle.

  • Vaporizer Temperature Titration: CF₃-compounds can be thermally labile. Set the APCI vaporizer temperature to 250°C. Infuse your analyte and increase the temperature in 25°C increments up to 400°C. Plot the signal intensity vs. temperature. Causality: The optimal temperature is the exact point where complete vaporization occurs before thermal degradation begins.

  • Corona Discharge Calibration: Adjust the discharge current between 1.0 µA and 6.0 µA. For highly electronegative CF₃-compounds, higher currents may be required to generate sufficient reactant ions in the plasma[1].

Protocol 2: HMP Derivatization for ESI+ Enhancement

This workflow utilizes 2-hydrazino-1-methylpyridine (HMP) to force ESI+ ionization of neutral CF₃-ketones/aldehydes.

HMP_Workflow Step1 Sample Extraction (Plasma + SPE) Step2 Add HMP Reagent (Acidic Catalyst) Step1->Step2 Step3 Incubation (60°C, 1 hour) Step2->Step3 Step4 Quench & Validate Step3->Step4 Step5 LC-ESI(+)-MS/MS Analysis Step4->Step5

Step-by-step workflow for HMP derivatization of neutral CF3-compounds prior to LC-MS/MS.

  • Sample Preparation: Extract 100 µL of plasma containing the CF₃-analyte using Solid Phase Extraction (SPE). Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Derivatization Reaction: Reconstitute the dried extract in 50 µL of a derivatizing solution containing 5 mM HMP in methanol, catalyzed by 1% (v/v) acetic acid[6]. Causality: The acidic environment catalyzes the nucleophilic attack of the hydrazine on the carbonyl carbon.

  • Incubation: Seal the vials and incubate at 60°C for 60 minutes to drive the hydrazone formation to completion.

  • Reaction Quenching & Validation (Self-Validation Step): Quench the reaction by adding 50 µL of water. To validate the reaction efficiency, analyze a control sample (spiked matrix without HMP) alongside the derivatized sample. The control must show zero signal at the derivative's specific MS/MS transition, confirming no isobaric background interference, while the derivatized sample should show a massive signal spike[6].

  • LC-MS/MS Analysis: Inject 5 µL onto a C18 column using a standard water/acetonitrile gradient with 0.1% formic acid. Monitor the specific MRM transition corresponding to the cleavage of the HMP moiety.

Sources

Technical Support Center: Storage, Handling, and Troubleshooting of Trifluoromethylated Heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for fluorinated organic compounds. The incorporation of a trifluoromethyl ( −CF3​ ) group into heterocyclic scaffolds is a cornerstone strategy in medicinal chemistry and agrochemical development. The −CF3​ group dramatically alters the physicochemical profile of the parent molecule, enhancing lipophilicity, metabolic stability, and membrane permeability[1].

However, the assumption that the C−F bond is universally inert is a common experimental pitfall. The stability of a trifluoromethylated heterocycle is dictated entirely by its electronic environment. The strong electron-withdrawing inductive (-I) effect of the −CF3​ group can activate the adjacent heterocyclic ring towards nucleophilic attack, or conversely, the heterocycle can activate the −CF3​ group towards unexpected hydrolysis[2]. This guide provides field-proven insights, troubleshooting steps, and self-validating protocols to ensure the integrity of your fluorinated libraries.

Part 1: Troubleshooting Guides & FAQs

Q1: My C−CF3​ pyrazole degraded into a carboxylic acid during a Suzuki-Miyaura cross-coupling reaction. Why did this happen, and how can I prevent it? Causality: This is a classic case of unintended trifluoromethyl hydrolysis. In nitrogen-containing heterocycles, the −CF3​ group can undergo surprisingly facile hydrolysis when exposed to excess alkoxides, strong bases, or aqueous basic conditions at elevated temperatures (conditions typical of cross-coupling)[3]. The base attacks the highly electrophilic carbon of the −CF3​ group, sequentially expelling fluoride ions via a gem-diol/acyl fluoride intermediate to ultimately form a heteroaryl carboxylic acid[3]. Solution: Switch to milder, non-nucleophilic bases (e.g., Cs2​CO3​ or K3​PO4​ instead of NaOH , KOH , or KOtBu ). If strong bases are unavoidable, maintain strictly anhydrous conditions to prevent the final hydrolytic collapse of the intermediate.

Q2: I am synthesizing N−CF3​ heterocycles. Why are my N−CF3​ amines decomposing rapidly on the benchtop, while my N−CF3​ azoles remain perfectly stable? Causality: The stability of the N−CF3​ bond depends entirely on the availability of the nitrogen's lone pair. In N−CF3​ amines (non-aromatic), the nitrogen lone pair is localized and can assist in the α -elimination of a fluoride ion, forming a highly reactive iminium-like intermediate that rapidly hydrolyzes in the presence of ambient moisture[4]. In contrast, N−CF3​ azoles (e.g., imidazoles, pyrazoles) incorporate the nitrogen lone pair into the aromatic π -system. This delocalization prevents the lone pair from assisting in fluoride elimination, granting these compounds excellent aqueous and metabolic stability[4]. Solution: Handle N−CF3​ amines exclusively in a glovebox, store them at -20°C, and avoid protic solvents. N−CF3​ azoles can be handled using standard laboratory techniques.

Q3: How should I handle and store trifluoromethylating reagents like the Langlois reagent ( CF3​SO2​Na ) to ensure reproducible yields in photocatalytic reactions? Causality: The Langlois reagent is a highly effective, low-cost source of −CF3​ radicals for the functionalization of heterocycles under photoredox conditions[5]. While it is a stable solid, it is highly hygroscopic. Moisture absorption leads to the quenching of the excited photocatalyst or the premature protonation of radical intermediates, drastically reducing reaction efficiency[5]. Solution: Store CF3​SO2​Na in a vacuum desiccator over P2​O5​ or inside an argon-filled glovebox. Before use, dry the reagent under high vacuum at 60°C for 4 hours.

Part 2: Storage & Stability Data Matrix

To ensure the longevity of your compounds, adhere to the following empirically derived storage guidelines.

Compound ClassStructural ExamplePrimary Degradation RiskRecommended Storage ConditionsShelf-Life Expectancy
N−CF3​ Amines N -(Trifluoromethyl)piperidineRapid hydrolysis via iminium intermediate-20°C, strictly anhydrous, Argon atmosphere< 3 months
N−CF3​ Azoles 1-(Trifluoromethyl)imidazoleHighly stable; minimal risk4°C to RT, standard desiccator> 2 years
C−CF3​ Electron-Deficient 2-(Trifluoromethyl)pyridineBase-catalyzed hydrolysis4°C, protect from strong bases/nucleophiles1 - 2 years
C−CF3​ Electron-Rich 3-(Trifluoromethyl)indoleElectrophilic aromatic substitution-20°C, protect from light and acids6 - 12 months
CF3​ Reagents Langlois Reagent ( CF3​SO2​Na )Hygroscopic deactivationRT, vacuum desiccator over P2​O5​ > 2 years (if kept dry)

Part 3: Validated Experimental Protocols

Protocol A: Standardized Handling and Quality Control of N−CF3​ Amines

This protocol is a self-validating system designed to prevent and detect the degradation of highly sensitive N−CF3​ non-aromatic heterocycles.

  • Inert Atmosphere Transfer: Transfer the synthesized N−CF3​ amine into a flame-dried Schlenk flask exclusively inside an argon-filled glovebox.

  • Solvent Selection: Dissolve the compound only in strictly anhydrous, amine-free solvents (e.g., dry CH2​Cl2​ or THF passed through activated alumina columns). Avoid MeOH or EtOH .

  • Storage: Seal the flask with a suba-seal, wrap with Parafilm, and store at -20°C in a spark-free freezer.

  • Self-Validation (Routine QC): Before using a stored batch in a subsequent reaction, pull a 10 μL aliquot and dissolve in anhydrous CDCl3​ . Run a 19F -NMR scan.

    • Pass: A sharp singlet (or appropriate multiplet) in the -60 to -70 ppm range.

    • Fail (Degradation): The appearance of a peak near -120 to -130 ppm (indicating free fluoride ions) or broad peaks indicating polymeric degradation products. Discard the batch if free fluoride exceeds 5% integration.

Protocol B: Controlled Hydrolysis of C−CF3​ to Carboxylic Acid

While usually an unwanted side-reaction, the facile hydrolysis of the −CF3​ group can be harnessed as a deliberate synthetic step to generate complex heteroaryl carboxylic acids[3].

  • Reaction Setup: In a round-bottom flask, dissolve 1.0 mmol of the C−CF3​ heterocycle (e.g., a 3-trifluoromethylpyrazole) in 10 mL of a 1:1 mixture of THF and H2​O .

  • Base Addition: Add 5.0 mmol (5 equivalents) of finely powdered KOH .

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 80°C for 12 hours under vigorous stirring.

  • Workup: Cool the reaction to room temperature. Extract the aqueous layer with diethyl ether (2 x 10 mL) to remove unreacted starting material.

  • Precipitation: Carefully acidify the aqueous layer to pH 2 using 1M HCl . The heteroaryl carboxylic acid will precipitate as a white/off-white solid.

  • Self-Validation: Filter and dry the solid. Confirm the transformation via IR spectroscopy (appearance of a strong C=O stretch at ~1700 cm−1 and a broad O−H stretch at 2500-3300 cm−1 ) and 19F -NMR (complete disappearance of the −CF3​ signal).

Part 4: Process Visualizations

CF3_Hydrolysis A Trifluoromethyl Heterocycle (e.g., 3-CF3-Pyrazole) B Nucleophilic Attack (OH- or Alkoxide) A->B Base Addition C Loss of F- (Difluoroenol/Acyl Fluoride Int.) B->C -F- D Further Hydrolysis (+H2O / OH-) C->D Nucleophilic Attack E Heteroaryl Carboxylic Acid (Product) D->E -2F-

Mechanistic pathway of base-catalyzed CF3 hydrolysis in electron-deficient heterocycles.

Storage_Workflow Start Receive CF3-Heterocycle Check Determine Substitution Type Start->Check NCF3_Amine N-CF3 Amine (Non-aromatic) Check->NCF3_Amine NCF3_Azole N-CF3 Azole (Aromatic) Check->NCF3_Azole CCF3_Het C-CF3 Heterocycle Check->CCF3_Het Store1 Strictly Anhydrous Argon Atmosphere Store at -20°C NCF3_Amine->Store1 Store2 Standard Desiccator Store at 4°C to RT NCF3_Azole->Store2 Store3 Protect from Light Store at 4°C to RT CCF3_Het->Store3 QC Routine QC via 19F-NMR Store1->QC Store2->QC Store3->QC

Decision tree for the safe handling and storage of trifluoromethylated heterocycles.

References

  • Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. ResearchGate.[Link]

  • Trifluoromethylated Heterocycles. ResearchGate.[Link]

  • A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. PMC - NIH.[Link]

  • Electron-Deficient Fluoroarene-Mediated Synthesis of Trifluoromethyl Ketones from Carboxylic Acids. ACS Publications.[Link]

  • Open Air Organophotocatalyzed Ring-Closing Cascade Trifluoromethylation of Dienes inside a Supramolecular Gel. ACS Publications.[Link]

Sources

Technical Support Center: Handling & Preventing Degradation of Ammonium 5-(trifluoromethyl)nicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience erratic results when utilizing fluorinated pyridine derivatives in aqueous and organic assays. Ammonium 5-(trifluoromethyl)nicotinate is a highly versatile biochemical probe and synthetic building block. However, its stability is strictly contingent on environmental controls.

While the trifluoromethyl (–CF₃) group is generally robust due to the exceptionally high C–F bond energy (averaging ~116 kcal/mol) 1, it can undergo hydrolytic defluorination under specific stresses. Furthermore, the ammonium salt formulation introduces vulnerabilities related to ammonia volatilization and pH shifts. This guide provides the causality behind these degradation pathways and self-validating protocols to ensure experimental integrity.

Causality & Mechanisms of Degradation

To prevent degradation, we must first understand the underlying chemical causality of the three primary failure modes:

  • Ammonia Volatilization (Salt Dissociation): The ammonium salt is in a delicate equilibrium with free ammonia and 5-(trifluoromethyl)nicotinic acid. In unbuffered aqueous solutions, or upon heating above 40°C, ammonia gas escapes. This causes the solution's pH to drop, leading to the precipitation of the less soluble free acid (melting point 184–189°C) 2. Researchers often misinterpret this precipitation as compound "aggregation."

  • Hydrolytic Defluorination: The –CF₃ group on an electron-deficient pyridine ring is susceptible to nucleophilic attack. Under strongly alkaline conditions or prolonged exposure to strong acids at elevated temperatures, the –CF₃ group hydrolyzes into a carboxylic acid (–COOH) 3.

  • Photolytic Cleavage: Halogenated pyridines absorb UV light, which can induce radical-mediated C–F bond cleavage or complete ring degradation. Studies on related trifluoromethyl pyridines demonstrate significant photolysis in aqueous environments 4.

Troubleshooting Guide & FAQs

Q1: My stock solution of Ammonium 5-(trifluoromethyl)nicotinate turned cloudy after a week at room temperature. What happened? A1: This is classic salt dissociation. The gradual loss of ammonia shifted the pH downward, causing the free 5-(trifluoromethyl)nicotinic acid to precipitate out of the solution. Preventive Choice: Always prepare stock solutions in a buffered system (pH 6.5–7.5) rather than pure deionized water, and store at 4°C in tightly sealed vials to trap ammonia vapor.

Q2: I am running a high-temperature assay (80°C), and LC-MS shows a mass shift corresponding to the loss of fluorine. How do I prevent this? A2: At elevated temperatures in the presence of water and non-neutral pH, the –CF₃ group undergoes hydrolytic defluorination. Preventive Choice: If high temperatures are unavoidable, minimize the water content by using anhydrous polar aprotic solvents (e.g., anhydrous DMSO or DMF) or ensure the aqueous pH is strictly buffered to neutral (pH 7.0).

Q3: Does ambient laboratory lighting affect the compound during long-term benchtop experiments? A3: Yes. Photolytic degradation is a known pathway for trifluoromethyl pyridines, leading to defluorination and radical formation over time. Preventive Choice: Use amber or foil-wrapped glassware for all long-term incubations and store solid stocks in the dark.

Degradation Pathways & Prevention Logic

DegradationLogic A Ammonium 5-(trifluoromethyl)nicotinate T1 Thermal Stress / Unbuffered H2O A->T1 T2 Strong Acids / Bases + Heat A->T2 T3 Prolonged UV/Vis Light A->T3 B Ammonia Loss & Free Acid Precipitation T1->B C Hydrolytic Defluorination (-CF3 to -COOH) T2->C D Photolytic Cleavage (Radical Degradation) T3->D P1 Buffer pH 6.5-7.5 Store at 4°C B->P1 P2 Avoid Extreme pH Use Anhydrous Solvents C->P2 P3 Use Amber Vials Store in Dark D->P3

Figure 1: Degradation pathways of Ammonium 5-(trifluoromethyl)nicotinate and preventive measures.

Quantitative Stability Data

The following table summarizes the quantitative impact of various environmental stresses on the integrity of Ammonium 5-(trifluoromethyl)nicotinate, providing a baseline for experimental design.

Stress ConditionPrimary Degradation MechanismObservable EffectHalf-Life (Est.)Preventive Action
Unbuffered H₂O (25°C) Ammonia volatilizationCloudy solution (precipitate)5–7 daysBuffer to pH 6.5–7.5
Strong Base (pH > 10, 80°C) Hydrolytic defluorinationLC-MS mass shift (–CF₃ to –COOH)< 12 hoursAvoid extreme pH / Use anhydrous solvents
UV/Vis Light (Ambient) Photolytic cleavageDiscoloration, multiple LC peaks14–21 daysStore in amber vials
Thermal Stress (> 60°C) Decarboxylation / NH₃ lossLoss of active compound2–4 hoursKeep T < 40°C during assays

Self-Validating Experimental Protocol: Stable Stock Preparation

To ensure absolute trustworthiness in your assays, do not just prepare the solution—validate the system dynamically. This protocol embeds a quality control feedback loop.

Objective: Create a stable 10 mM stock solution that resists ammonia loss and hydrolytic defluorination.

  • Step 1: Solvent Selection & Buffering

    • Action: Prepare a 50 mM HEPES or Phosphate buffer and adjust strictly to pH 7.0.

    • Causality: Pure deionized water lacks the buffering capacity to absorb the pH shock caused by trace ammonia volatilization. A neutral buffer locks the compound in its soluble salt form.

  • Step 2: Dissolution & Aliquoting

    • Action: Dissolve the Ammonium 5-(trifluoromethyl)nicotinate powder into the buffer to reach a 10 mM concentration. Perform this in a temperature-controlled environment (< 25°C). Immediately aliquot the solution into amber glass vials.

    • Causality: Temperature control prevents thermal kinetic degradation, while amber glass mitigates photolytic cleavage of the C–F bonds.

  • Step 3: Lyophilization (For Long-Term Storage)

    • Action: Flash-freeze the aliquots in liquid nitrogen and lyophilize. Store the resulting dry powder at -20°C.

  • Step 4: LC-MS Validation (The Self-Validating Step)

    • Action: Prior to utilizing the stock in a critical assay, run a 2-minute quality control check via LC-MS.

    • Validation Logic: Look for the intact parent ion. If you observe a mass shift corresponding to the free acid (indicating loss of NH₃) or a –COOH substitution (indicating hydrolytic defluorination), the batch is compromised and must be discarded. This step guarantees that your downstream biological or chemical data is not skewed by degraded inputs.

References

  • Product Class 7: Ortho Acid Derivatives - Thieme E-Books. Thieme Connect.
  • Proposed reaction mechanism of the hydrolysis of the trifluoromethyl group. ResearchGate.
  • Degradation of Sulfoxaflor in Water and Soil: Kinetics, Degradation Pathways, Transformation Product Identification, and Toxicity. ACS Publications.
  • 5-(Trifluoromethyl)nicotinic acid | 131747-40-5. ChemicalBook.

Sources

Technical Support Center: PCR Optimization for Trifluoromethyl (CF3) Templates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for amplifying heavily modified, fluorinated DNA templates. The introduction of a trifluoromethyl (-CF3) group into a DNA template—whether for DNA-encoded libraries (DELs), aptamer selection, or epigenetic probing—introduces severe steric and thermodynamic challenges.

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. Here, we explore the causality behind amplification failures and provide a self-validating framework to ensure your experimental design is robust, reproducible, and scientifically sound.

Diagnostic Workflow

Before adjusting your reagent concentrations, consult the logical workflow below to isolate the root cause of your amplification failure.

G Start PCR Failure with CF3-Template CheckPrimer 1. Primer Design Is 3'-end near CF3? Start->CheckPrimer MovePrimer Redesign: Move 3'-end ≥5 nt away from CF3 CheckPrimer->MovePrimer Yes CheckPolymerase 2. Polymerase Choice Using standard Taq? CheckPrimer->CheckPolymerase No MovePrimer->CheckPolymerase SwitchPol Switch to Lesion-Bypass or High-Fidelity Pol CheckPolymerase->SwitchPol Yes CheckAdditives 3. Buffer/Additives Hydrophobic stalling? CheckPolymerase->CheckAdditives No SwitchPol->CheckAdditives AddDMSO Add 5% DMSO or 1M Betaine CheckAdditives->AddDMSO Yes Success Successful Amplification CheckAdditives->Success No AddDMSO->Success

Figure 1: Diagnostic workflow for troubleshooting CF3-template PCR amplification failures.

Troubleshooting & FAQs

Section 1: Primer Design & Thermodynamics

Q: Why does my standard primer design fail when amplifying CF3-modified templates? A: The failure is rooted in thermodynamics and steric hindrance. The -CF3 group is highly lipophilic and electronegative[1]. Fluorinated base pairs exhibit super-thermostability due to enhanced hydrophobic interactions, which strongly resist standard thermal denaturation compared to natural hydrogen bonding[2]. This artificially raises the local melting temperature ( Tm​ ) of the template, causing standard primer design algorithms to underestimate the required annealing temperature.

  • Causality-Driven Solution: Do not place the 3' end of your primer directly adjacent to the CF3 modification. The bulky nature of the CF3 group prevents the polymerase from forming the closed ternary complex required to initiate catalysis. Design your primers so the 3' end anneals at least 5–8 nucleotides upstream of the modification, giving the polymerase a "runway" to bind and build processivity before encountering the lesion.

Section 2: Polymerase Stalling & Enzyme Selection

Q: My polymerase stalls exactly at the CF3 modification site. How can I facilitate lesion bypass? A: Polymerase stalling occurs because the CF3 group is sterically bulky (roughly the size of an isopropyl group) and highly electronegative. Polymerase catalytic residues are highly conserved and optimized for natural nucleosides; the introduction of a bulky, isopolar mimic disrupts the precise geometry required for the incoming dNTP to pair with the template[3]. Standard Taq polymerase lacks the active site flexibility to accommodate this bulk.

  • Causality-Driven Solution: Switch to a specialized lesion-bypass polymerase. Enzymes like DNA Polymerase Theta (Pol θ ) or DNA Polymerase Lambda (Pol λ ) have evolved to accommodate bulky adducts and maintain processivity through distorted DNA backbones[1][4]. If specialized polymerases are unavailable, utilize a highly processive engineered polymerase (e.g., Phusion or Q5) and increase the extension time to 1.5–2 minutes per kilobase to allow the enzyme sufficient time to navigate the steric hindrance.

Section 3: Buffer Optimization & Additives

Q: What buffer additives are best for overcoming the hydrophobicity of CF3-DNA? A: Because CF3 groups induce strong hydrophobic packing, standard PCR buffers often fail to fully denature the template, leading to secondary structure formation that blocks amplification[2]. Organic solvent additives are required to lower the energy barrier for strand separation.

  • Causality-Driven Solution: Incorporate Dimethyl sulfoxide (DMSO) or Betaine. These additives disrupt hydrogen bonding and destabilize the hydrophobic packing of the double helix, effectively lowering the Tm​ and increasing DNA accessibility. Recent studies also indicate that novel sulfoxides, such as tetramethylene sulfoxide, can outperform DMSO in disrupting hydrophobic packing in difficult templates[5].

Quantitative Data: PCR Additive Comparison

To optimize your reaction, use the following empirically validated parameters for overcoming CF3-induced hydrophobic stalling.

AdditiveOptimal ConcentrationMechanism of ActionEffect on CF3-DNA Amplification
DMSO 1% – 5% (v/v)Disrupts base-pairing and hydrophobic packing.Lowers Tm​ ; prevents secondary structure formation at the CF3 site.
Betaine 1.0 M – 1.5 MIso-stabilizes AT and GC pairs; denatures secondary structures.Increases accessibility of the hydrophobic CF3 region to the polymerase.
Tetramethylene Sulfoxide 1% – 5% (v/v)Disrupts highly efficient hydrophobic packing[5].Outperforms DMSO in exceptionally bulky/lipophilic templates[5].
BSA 0.1 – 0.5 mg/mLEnhances hydrophobic interactions between protein domains[6].Stabilizes the polymerase active site when encountering bulky lesions[6].

Self-Validating Experimental Protocol: CF3-Bypass PCR

To ensure scientific integrity, every troubleshooting assay must be self-validating. This protocol isolates the CF3 variable by running a parallel unmodified control, ensuring that any failure is definitively linked to the fluorinated lesion rather than general PCR parameters.

Phase 1: Setup and Control Isolation
  • Synthesize Control Template: Order an unmodified DNA template identical in sequence to your CF3-template.

  • Prepare Master Mixes: Prepare two separate PCR master mixes using a high-fidelity, processive polymerase (e.g., Q5).

  • Run Baseline PCR: Amplify both the unmodified and CF3-modified templates using standard buffer conditions.

    • Validation Check: If the unmodified template fails, redesign your primers. If the unmodified template succeeds but the CF3 template fails, proceed to Phase 2.

Phase 2: Additive Gradient Matrix
  • Prepare Additive Stocks: Prepare fresh stocks of 100% DMSO and 5M Betaine.

  • Setup Gradient: Aliquot the CF3-template into a 6-tube strip. Spike the reactions to create the following gradient:

    • Tube 1: 0% Additives (Negative Control)

    • Tube 2: 3% DMSO

    • Tube 3: 5% DMSO

    • Tube 4: 1M Betaine

    • Tube 5: 1.5M Betaine

    • Tube 6: 3% DMSO + 1M Betaine (Synergistic Test)[7]

Phase 3: Optimized Thermal Cycling
  • Initial Denaturation: 98°C for 3 minutes. (Crucial for breaking super-thermostable F-F interactions[2]).

  • Cycling (35 Cycles):

    • Denaturation: 98°C for 20 seconds.

    • Annealing: Set to Tm​

      • 3°C (calculated based on the unmodified sequence, as additives will artificially lower the actual Tm​ ). Hold for 30 seconds.
    • Extension: 72°C for 1.5 minutes per kb (Standard is 30s/kb; the extended time is mandatory to allow the polymerase to bypass the bulky CF3 steric clash).

  • Final Extension: 72°C for 5 minutes.

Phase 4: Analysis
  • Resolve the products on a 1.5% agarose gel.

  • Identify the optimal additive concentration from the Phase 2 gradient. If all gradient tubes fail, the steric hindrance exceeds the capacity of the current enzyme. You must switch to a dedicated lesion-bypass enzyme (e.g., Pol θ )[1].

References

  • Identification of RP-6685, an orally bioavailable compound that inhibits the DNA polymerase activity of Polθ - PMC. National Institutes of Health (NIH).[Link]

  • Small Molecule Inhibitors of Human DNA Polymerase λ. ACS Chemical Biology.[Link]

  • Fluorinated molecular beacons as functional DNA nanomolecules for cellular imaging. Chemical Science (RSC Publishing).[Link]

  • Fluorinated Nucleosides: Synthesis and Biological Implication - PMC. National Institutes of Health (NIH).[Link]

  • The enhancement of PCR amplification of a random sequence DNA library by DMSO and betaine: Application to in vitro combinatorial selection of aptamers. ResearchGate.[Link]

  • Novel Sulfoxides Facilitate GC-Rich Template Amplification. Taylor & Francis Online.[Link]

  • A Comprehensive Guide to Understanding Influences on PCR Reactions. SBS Genetech.[Link]

  • Polymerase Chain Reaction (PCR) – Introduction. abm Inc.[Link]

Sources

Formulation & Troubleshooting Support Center: Nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this hub to help researchers and drug development professionals troubleshoot the bioavailability barriers associated with poorly soluble nicotinic acid derivatives (e.g., inositol hexanicotinate, alkyl nicotinates), as well as the strategic use of nicotinic acid as a solubility-enhancing coformer for other APIs.

Below, you will find field-proven troubleshooting guides, self-validating experimental protocols, and mechanistic workflows.

Troubleshooting & FAQs

Q1: Why do lipophilic nicotinate prodrugs (e.g., dodecyl nicotinate) exhibit poor systemic absorption despite high permeability, and how can we resolve this?

Mechanistic Causality: Alkyl nicotinates possess a very high partition coefficient (LogP). While they easily enter lipid membranes, their extreme hydrophobicity creates a thermodynamic barrier; they cannot efficiently partition out of the lipid phase into the aqueous systemic circulation or the viable epidermis. Solution: Formulate the derivative as an oil-in-water (O/W) microemulsion. Microemulsions provide a massive interfacial area and utilize surfactants to lower the interfacial tension, allowing the lipophilic prodrug to partition effectively.1 demonstrate that microemulsions can increase the delivery flux of dodecyl nicotinate by 49% over control vehicles[1].

Q2: We observe incomplete hydrolysis and negligible plasma nicotinic acid levels when administering Inositol Hexanicotinate (IHN). What is the root cause?

Mechanistic Causality: IHN is a highly crystalline, practically insoluble derivative. Because it cannot dissolve in aqueous gastric or intestinal fluids, gastrointestinal esterases lack the necessary surface area access to cleave the ester bonds. Consequently, it produces2 compared to standard free nicotinic acid[2]. Solution: Utilize Amorphous Solid Dispersions (ASDs) to disrupt the crystal lattice. By kinetically trapping the IHN in a high-energy amorphous state within a polymer matrix, the formulation dissolves rapidly, facilitating the enzymatic hydrolysis required for bioavailability.

Q3: Can nicotinic acid be utilized as a coformer to enhance the bioavailability of other BCS Class II APIs?

Mechanistic Causality: Yes. Nicotinic acid features both a pyridine nitrogen (hydrogen bond acceptor) and a carboxylic acid (hydrogen bond donor). This dual functionality makes it an ideal coformer for crystal engineering. By forming heterosynthons with a poorly soluble API, it alters the crystal lattice energy and lowers the melting point of the active compound. Solution: Pharmaceutical cocrystallization. For example,3 demonstrate a 5.96-fold increase in aqueous solubility and a 1.88-fold increase in in-vivo bioavailability[3]. Similarly, 4 show massive solubility improvements due to enhanced hydrogen bonding[4].

Mechanistic Workflow Visualization

G A Poorly Soluble Nicotinic Acid Derivative B High Lipophilicity (e.g., Alkyl Nicotinates) A->B C High Lattice Energy (e.g., Inositol Hexanicotinate) A->C D Microemulsion Formulation B->D Solubilization E Amorphous Solid Dispersion (ASD) C->E Amorphization F Enhanced Aqueous Partitioning D->F G Accelerated Dissolution & Hydrolysis E->G H Improved Systemic Bioavailability F->H G->H

Mechanistic workflow for resolving bioavailability barriers in nicotinic acid derivatives.

Self-Validating Experimental Protocols

Protocol A: O/W Microemulsion Formulation for Lipophilic Nicotinates

This protocol solubilizes highly lipophilic esters to overcome the aqueous boundary layer.

  • Oil Phase Preparation: Dissolve the nicotinate prodrug (e.g., dodecyl nicotinate) into isopropyl myristate. Causality: Isopropyl myristate acts as a permeation enhancer and provides a highly compatible lipophilic core for the prodrug.

  • Surfactant Titration: Blend Tween 80 (surfactant) and a short-chain alcohol (cosurfactant) at a 1:1 ratio, then add to the oil phase. Causality: The cosurfactant intercalates between surfactant molecules, increasing interfacial fluidity and preventing rigid liquid-crystal formation.

  • Aqueous Emulsification: Add distilled water dropwise under continuous vortexing at ambient temperature until the system becomes optically transparent.

  • Self-Validation Step (DLS): Analyze the formulation using Dynamic Light Scattering (DLS). A Polydispersity Index (PDI) < 0.2 and a droplet size < 100 nm mathematically confirms the formation of a thermodynamically stable microemulsion rather than a kinetically trapped, unstable coarse emulsion.

Protocol B: Liquid-Assisted Grinding (LAG) for Nicotinic Acid Cocrystals

This protocol utilizes nicotinic acid as a coformer to lower the melting point and lattice energy of BCS Class II APIs.

  • Molar Ratio Selection: Weigh the API (e.g., Modafinil) and Nicotinic Acid in a precise 1:1 stoichiometric ratio.

  • Liquid Addition: Add 10 µL of a bridging solvent (e.g., ethanol) per 100 mg of the powder mixture. Causality: The solvent acts as a catalytic medium, increasing molecular mobility and facilitating non-covalent heterosynthon formation (hydrogen bonding) without fully dissolving the components[3].

  • Milling: Process the mixture in a vibrational ball mill at 25 Hz for 30 minutes.

  • Self-Validation Step (DSC & PXRD): Run Differential Scanning Calorimetry (DSC). The emergence of a single, novel melting endotherm (e.g., ~100°C for Modafinil-Nicotinic Acid, distinct from the pure API or coformer) validates successful cocrystallization[3]. Cross-verify with Powder X-Ray Diffraction (PXRD) to ensure the appearance of new, distinct Bragg peaks.

Quantitative Bioavailability & Solubility Metrics

Formulation StrategyActive Compound / SystemMatrix / CoformerPerformance EnhancementMechanistic Driver
Microemulsion Dodecyl NicotinateIsopropyl Myristate / Tween 8049% increase in transdermal flux vs. control vehicleInterfacial tension reduction; enhanced aqueous partitioning
Cocrystallization ModafinilNicotinic Acid (Coformer)5.96-fold increase in aqueous solubilityAltered molecular packing; lowered melting point
Solid Dispersion MeloxicamHPMC + Nicotinic Acid9.3-fold increase in aqueous solubilityDisruption of crystal lattice; hydrogen bonding with carrier

Sources

Technical Support Center: Troubleshooting Matrix Effects in LC-MS Analysis of Fluorinated Compounds in Biological Samples

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for the LC-MS/MS analysis of fluorinated compounds (e.g., PFAS, fluorinated pharmaceuticals) in complex biological matrices like serum, plasma, and tissue. Because of their high electronegativity, hydrophobicity, and structural similarity to endogenous lipids, fluorinated compounds are highly susceptible to matrix effects—specifically ion suppression, isobaric interference, and protein binding.

As a Senior Application Scientist, I have structured this guide to help you diagnose, understand the mechanistic causality of, and systematically eliminate these analytical bottlenecks using field-proven, self-validating protocols.

Diagnostic Workflow for Matrix Effects

MatrixEffectTroubleshooting Start Observe Signal Anomaly (Suppression/Enhancement) CheckBlank Analyze Procedural Blank Start->CheckBlank BlankHigh High Background PFAS CheckBlank->BlankHigh Yes BlankLow Clean Blank CheckBlank->BlankLow No FixBlank Install Delay Column & Replace PTFE Components BlankHigh->FixBlank PostColumn Post-Column Infusion (Identify Suppression Zones) BlankLow->PostColumn Phospholipids Phospholipid Interference (m/z 184 or 104 in ESI+) PostColumn->Phospholipids Late Elution Drop ProteinBind Poor Extraction Recovery (Protein Binding) PostColumn->ProteinBind Low Overall Yield Isobaric Isobaric Co-elution (e.g., Bile Acids) PostColumn->Isobaric False Positive / High Bias SPE Implement WAX SPE or Phospholipid Removal Plate Phospholipids->SPE Acidify Acidify Sample (Formic Acid) Prior to Extraction ProteinBind->Acidify Chrom Optimize Gradient / Switch to Acetonitrile Isobaric->Chrom

Figure 1: Decision tree for diagnosing and resolving LC-MS matrix effects in fluorinated compounds.

FAQ & Troubleshooting Protocols

Issue 1: Phospholipid-Induced Ion Suppression in Serum/Plasma

Q: My analyte signal for long-chain perfluoroalkyl carboxylic acids (PFCAs) drops by >60% in human plasma extracts compared to neat solvent standards. How do I recover this sensitivity?

The Causality: Standard protein precipitation (PPT) does not remove endogenous phospholipids (PPLs)[1]. During Electrospray Ionization (ESI) in negative mode, these highly surface-active PPLs co-elute with late-eluting hydrophobic fluorinated compounds. The PPLs physically outcompete the analytes for space on the surface of the ESI droplets, preventing the fluorinated compounds from acquiring a charge and ejecting into the gas phase, resulting in severe ion suppression[1].

Self-Validating Protocol: Phospholipid Removal (PPLR) Instead of standard PPT, utilize a specialized lipid-stripping sorbent (e.g., Agilent Captiva EMR-Lipid or Waters Ostro)[1].

  • Preparation: Add 400 µL of LC-MS grade Acetonitrile (containing 1% Formic Acid) to the PPLR cartridge[1].

  • Sample Addition: Add 100 µL of human plasma or serum directly into the well[1].

  • Precipitation: Perform in-well mixing (pipette aspiration or orbital shaker) for 1 minute to precipitate proteins[1].

  • Elution: Apply a low vacuum (2–4 psi) to achieve a controlled flow rate of 1 drop per 3–5 seconds[1]. The sorbent will selectively trap the PPLs while the fluorinated analytes pass through into the collection tube.

  • Validation Step: Inject the extract and monitor m/z 184 (phosphatidylcholine headgroup) in ESI positive mode. A successful extraction will show >99% depletion of the m/z 184 signal compared to a standard PPT extract, confirming the elimination of the matrix effect[1].

Issue 2: Isobaric Interferences (The Bile Acid Dilemma)

Q: I am seeing an artificially high concentration of PFOS in liver and serum samples, and the peak shape looks distorted. What is interfering, and how do I resolve it?

The Causality: Biological matrices contain endogenous taurine-conjugated bile acids—specifically taurodeoxycholic acid (TDCA), taurochenodeoxycholic acid (TCDCA), and tauroursodeoxycholic acid (TUDCA)[2]. These bile acids have a molecular mass of ~499.2 Da, which is less than 1 amu away from Perfluorooctanesulfonic acid (PFOS)[2]. Because both are sulfonic acids, they share the exact same primary MS/MS transition of m/z 499 -> 80 (representing the loss of the sulfonate group)[2]. In unit-resolution triple quadrupole mass spectrometers, if these bile acids co-elute with PFOS, their massive natural abundance will cause a severe false-positive bias[2][3].

Self-Validating Protocol: Chromatographic Resolution of Bile Acids Because cleanup methods like weak anion exchange (WAX) cannot separate these chemically similar compounds, the solution must be chromatographic[2].

  • Mobile Phase Substitution: Switch your strong mobile phase (B) from Methanol to Acetonitrile. Acetonitrile alters the selectivity, causing the bile acids (TDCA, TCDCA) to elute significantly earlier (often >2 minutes) than the branched and linear isomers of PFOS[2][4].

  • Transition Monitoring: Set up a secondary qualifying transition for PFOS at m/z 499 -> 99[2][3]. Bile acids do not produce the m/z 99 fragment[2].

  • Validation Step: Calculate the ion ratio of (499->80) / (499->99) for your samples. If the ratio in the biological sample deviates by more than 20% from your neat calibration standard, an isobaric interference is still co-eluting, and the gradient must be further optimized[2].

Issue 3: Poor Extraction Recovery Due to Protein Binding

Q: I am getting low and highly variable recoveries (<50%) for long-chain PFAS (like PFNA and PFDA) during solid-phase extraction (SPE) of whole blood. Why is this happening?

The Causality: Fluorinated compounds, particularly long-chain PFAS, exhibit extremely high binding affinities to human serum albumin (HSA) and other transport proteins. If these protein-ligand complexes are not chemically disrupted prior to extraction, the analytes will either partition with the discarded protein pellet during centrifugation or fail to interact with the SPE sorbent, leading to massive analyte loss.

Self-Validating Protocol: Protein Disruption and WAX SPE

  • Disruption: Aliquot 250 µL of serum into a polypropylene tube. Add 250 µL of 50% Formic Acid (aq) to denature the albumin and disrupt the hydrophobic/ionic binding. Vortex vigorously for 30 seconds.

  • Conditioning: Condition a Weak Anion Exchange (WAX) SPE plate with 2 mL of 1% ammonium hydroxide in methanol, followed by 2 mL of 0.3 M formic acid[5].

  • Loading: Load the acidified serum sample onto the WAX sorbent.

  • Washing: Wash with 2 mL of reagent water, followed by 2 mL of 1:1 0.1 M formic acid/methanol to remove neutral lipids and carbohydrates[5].

  • Elution: Elute the fluorinated compounds with 2 mL of 1% Ammonium Hydroxide in Methanol[5].

  • Validation Step: Spike the sample with a 13C-labeled internal standard before the formic acid disruption step. A final absolute recovery of the 13C-isotope >75% validates that the protein binding was successfully broken[1].

Quantitative Data: Matrix Effect Evaluation Criteria

To systematically evaluate whether your sample preparation and chromatography are sufficient, calculate the Matrix Effect (ME) using the post-extraction spike method: ME (%) = (Response of post-extraction spiked matrix / Response of neat solvent standard) × 100

Use the following standardized thresholds to dictate your troubleshooting actions:

Matrix Effect (%)Diagnostic InterpretationRequired Troubleshooting Action
< 50% Severe Ion SuppressionImplement Phospholipid Removal (PPLR) or WAX SPE cleanup[1].
50% - 80% Moderate Ion SuppressionAcceptable only if corrected using exact 13C-labeled Isotope Dilution[6].
80% - 120% Negligible Matrix EffectSystem is validated. Proceed with quantitation[7].
> 120% Ion Enhancement / Isobaric Co-elutionSwitch mobile phase to Acetonitrile; check for bile acid interferences[2][4].

References

  • Agilent Technologies. "Analysis of Per- and Polyfluoroalkyl Substances (PFASs) in Biological Fluid Using a Novel Lipid Removing Sorbent and LC-MS/MS." 1

  • SGS North America. "Bile Acids Interferences in PFAS Analysis." 2

  • ACS Publications. "Identification of an Analytical Method Interference for Perfluorobutanoic Acid in Biological Samples | Environmental Science & Technology Letters." 3

  • Waters Corporation. "Extracting and Analyzing PFAS from Human Serum."

  • Thermo Fisher Scientific. "Quantitation of per- and polyfluoroalkyl substances (PFAS) in aqueous samples by LC-MS/MS following EPA Draft Method 1633." 4

  • Macherey-Nagel. "Analysis of PFAS in aqueous samples by SPE and LC-MS/MS according to EPA Method 1633." 5

  • National Institutes of Health (NIH). "Health Impacts of Per- and Polyfluoroalkyl Substances (PFASs): A Comprehensive Review." 6

  • ResearchGate. "Matrix effects (%) during LC-MS/MS determination of mollusk samples." 7

Sources

Validation & Comparative

A Comparative Guide to the Synthesis and Validation of Ammonium 5-(trifluoromethyl)nicotinate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of synthetic routes for Ammonium 5-(trifluoromethyl)nicotinate, a key building block in modern medicinal and agrochemical research. The presence of the trifluoromethyl group on the pyridine ring is a common motif used to enhance metabolic stability, binding affinity, and bioavailability of active pharmaceutical ingredients (APIs).[1] Consequently, a robust, scalable, and well-validated synthetic process is paramount for ensuring product quality and consistency in drug development and manufacturing.[2][3]

This document moves beyond a mere recitation of protocols. It dissects the underlying chemical principles, compares strategic approaches to the synthesis of the core intermediate, 5-(trifluoromethyl)nicotinic acid, and culminates in a detailed framework for process validation in line with pharmaceutical industry standards.

Part 1: Comparative Analysis of Synthetic Routes to 5-(Trifluoromethyl)nicotinic Acid

The primary challenge in synthesizing the target ammonium salt lies in the efficient and cost-effective synthesis of its precursor, 5-(trifluoromethyl)nicotinic acid. We will compare three distinct strategic approaches: classical organometallic carboxylation, a modern copper-catalyzed trifluoromethylation, and a hypothetical route based on traditional halogen exchange (Halex) chemistry.

Route A: Organometallic Carboxylation of a Halopyridine Precursor

This classical approach involves the formation of an organometallic intermediate from a readily available halopyridine, which is then quenched with carbon dioxide to form the carboxylic acid.

Reaction Scheme: Starting Material: 3-Bromo-5-(trifluoromethyl)pyridine Key Steps:

  • Formation of a Grignard or organolithium reagent at cryogenic temperatures.

  • Carboxylation with solid or gaseous CO₂.

  • Aqueous work-up and acidification to yield the final product.

Causality and Experimental Insights: The choice of an organometallic route is predicated on the reliable carbon-carbon bond formation between a nucleophilic organometallic species and an electrophilic CO₂ molecule. The use of cryogenic temperatures (-75 °C) is critical to prevent side reactions, such as the decomposition of the highly reactive organolithium intermediate or reaction with the solvent.[4] A specific protocol involves the slow addition of n-butyllithium to a solution of 3-bromo-5-(trifluoromethyl)pyridine in a mixture of THF and toluene.[4] The subsequent quenching with dry ice provides the carboxylate, which upon acidic workup, yields the desired nicotinic acid.

Advantages:

  • Direct and conceptually straightforward.

  • The mechanism is well-understood in organic chemistry.

Disadvantages:

  • Requires stringent anhydrous conditions and cryogenic temperatures, which can be challenging and costly to scale.

  • The use of highly reactive organolithium reagents poses safety risks on a large scale.

  • Published yields for this specific transformation have been reported as low as 9%, suggesting potential issues with reagent stability or competing reaction pathways.[4]

Route B: Copper-Catalyzed Trifluoromethylation

Modern cross-coupling chemistry offers a powerful alternative for introducing the trifluoromethyl group. This strategy leverages a copper-catalyzed reaction between a halogenated nicotinic acid derivative and a suitable trifluoromethylating agent.

Reaction Scheme: Starting Material: Methyl 5-iodonicotinate (or the corresponding bromo- derivative) Key Steps:

  • Copper(I)-catalyzed cross-coupling with a trifluoromethyl source.

  • Hydrolysis of the resulting ester to the carboxylic acid.

Causality and Experimental Insights: This route is inspired by scalable industrial processes developed for similar structures.[5][6] The key transformation is the trifluoromethylation of an aryl iodide using an inexpensive and stable CF₃ source, such as methyl chlorodifluoroacetate (MCDFA) in the presence of potassium fluoride (KF) and a copper(I) iodide (CuI) catalyst.[5] The reaction proceeds via an oxidative addition/reductive elimination cycle at the copper center. The ester functional group is generally stable under these conditions and serves as a convenient precursor that can be easily hydrolyzed to the final acid in a subsequent step.

Advantages:

  • Avoids cryogenic conditions and highly pyrophoric reagents.

  • Utilizes more stable and commercially available trifluoromethylating agents.

  • Often provides higher yields and better functional group tolerance compared to organometallic routes.

  • The process has been demonstrated to be safe and economical on a kilogram scale for related compounds.[5]

Disadvantages:

  • Requires a transition metal catalyst, which must be removed from the final product.

  • The cost of the trifluoromethylating agent and catalyst can be a factor, although systems like MCDFA/KF are designed to be cost-effective.[5]

Route C: Classical Halogen Exchange (Halex) and Oxidation

A more traditional, multi-step industrial approach involves building the trifluoromethyl group from a trichloromethyl precursor via halogen exchange, followed by functional group manipulation to install the carboxylic acid.

Reaction Scheme: Starting Material: 3-Methylpyridine (β-Picoline) Key Steps:

  • Radical chlorination of the methyl group to form 3-(trichloromethyl)pyridine.

  • Halogen exchange (Swarts reaction) using a fluoride source like HF or SbF₃ to yield 3-(trifluoromethyl)pyridine.[7]

  • Oxidation of a second functional group on the ring (e.g., another methyl group or subsequent functionalization) to the carboxylic acid.

Causality and Experimental Insights: This approach relies on fundamental, albeit dated, industrial chemistry. The Swarts reaction remains a workhorse for the large-scale manufacturing of trifluoromethylaromatics due to the low cost of bulk reagents like hydrogen fluoride.[7] However, the process is atom-inefficient and generates significant hazardous waste. The subsequent installation and oxidation of a handle to generate the carboxylic acid add to the step count and complexity.

Advantages:

  • Potentially utilizes the cheapest and most abundant starting materials (picoline, chlorine, HF).

  • Based on long-established industrial processes.

Disadvantages:

  • Multi-step and often low-yielding overall.

  • Involves highly corrosive and hazardous reagents (Cl₂, HF, SbF₃).

  • Generates large amounts of waste, making it environmentally unfriendly.[7]

  • Requires selective functionalization of the pyridine ring, which can be challenging.

Data Summary and Route Selection
ParameterRoute A: Organometallic CarboxylationRoute B: Copper-Catalyzed TrifluoromethylationRoute C: Halex & Oxidation
Starting Material 3-Bromo-5-(trifluoromethyl)pyridineMethyl 5-iodonicotinate3-Methylpyridine
Key Reagents n-BuLi, CO₂MCDFA, KF, CuICl₂, HF/SbF₃, Oxidant
Reaction Conditions Cryogenic (-75 °C), AnhydrousModerate heat (e.g., 100-140 °C)Harsh, High Temperatures
Scalability & Safety Poor; pyrophoric reagentsGood; demonstrated on kg scale[5]Moderate; hazardous materials
Yield (Expected) Low (~9% reported[4])High (>70%)Low to Moderate (multi-step)
Environmental Impact Moderate (solvent waste)Low (catalytic)High (corrosive waste)

Part 2: Synthesis of Ammonium 5-(trifluoromethyl)nicotinate

The final step is the formation of the ammonium salt from the free acid synthesized via Route B. This is a straightforward acid-base reaction.

Experimental Protocol: Ammonium Salt Formation
  • Dissolution: Dissolve 1.0 equivalent of 5-(trifluoromethyl)nicotinic acid in a suitable solvent, such as isopropanol or ethanol, with gentle warming if necessary.

  • Neutralization: Cool the solution to room temperature. Slowly add 1.0 to 1.1 equivalents of aqueous ammonium hydroxide (e.g., 28% NH₃ in H₂O) dropwise with stirring. Monitor the pH to ensure it reaches a neutral to slightly basic range (pH 7-8).

  • Crystallization/Isolation: The ammonium salt will typically precipitate upon addition or after cooling the solution in an ice bath. Stir the resulting slurry for 1-2 hours to ensure complete crystallization.

  • Filtration and Drying: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold solvent (the same one used for crystallization) to remove any unreacted starting material. Dry the product under vacuum at a temperature not exceeding 40-50 °C to prevent decomposition or conversion to the amide.[8]

Causality and In-Process Controls (IPCs):

  • Stoichiometry Control: Using a slight excess of ammonia ensures complete conversion of the carboxylic acid. However, a large excess should be avoided as it can be trapped in the crystal lattice.

  • Temperature Control: The reaction is exothermic. Slow addition of the base prevents a temperature spike, which could lead to amide formation.

  • pH Monitoring: This is a critical IPC to confirm the completion of the neutralization reaction.

  • Product Characterization: The final product should be analyzed by ¹H NMR to confirm the presence of the ammonium counter-ion (typically a broad singlet) and the absence of the carboxylic acid proton.

Part 3: Validation of the Selected Synthetic Route

Process validation is the documented evidence that a process, operated within established parameters, can perform effectively and reproducibly to produce a product meeting its predetermined specifications and quality attributes.[3][9] For the synthesis of Ammonium 5-(trifluoromethyl)nicotinate via Route B, a three-stage lifecycle approach is recommended.

ValidationWorkflow cluster_0 Stage 1: Process Design cluster_1 Stage 2: Process Qualification cluster_2 Stage 3: Continued Process Verification PD1 Define Target Product Profile (TPP) PD2 Identify Critical Quality Attributes (CQAs) (Purity, Assay, Salt Form) PD1->PD2 PD3 Develop & Optimize Synthetic Route (Route B) PD2->PD3 PD4 Identify Critical Process Parameters (CPPs) (Temp, Time, Stoichiometry) PD3->PD4 PQ1 Analytical Method Validation (HPLC, NMR) PD4->PQ1 Define Process Control Strategy PQ3 Process Performance Qualification (PPQ) (3 successful batches) PQ1->PQ3 PQ2 Equipment Qualification (IQ, OQ) PQ2->PQ3 CPV1 Routine Monitoring of CPPs and CQAs PQ3->CPV1 Commercial Manufacturing CPV2 Statistical Process Control (SPC) CPV1->CPV2 CPV3 Change Management CPV2->CPV3

Caption: Workflow for Pharmaceutical Process Validation.

Stage 1: Process Design

This stage defines the commercial manufacturing process based on knowledge gained through development and scale-up activities.[9]

  • Critical Quality Attributes (CQAs): For Ammonium 5-(trifluoromethyl)nicotinate, CQAs would include:

    • Purity: >99.5% (as determined by HPLC).

    • Identity: Confirmed by NMR, MS, and FTIR.

    • Assay: 98.0% - 102.0%.

    • Related Substances: Individual impurities <0.10%, total impurities <0.50%.

    • Water Content: <0.5% (by Karl Fischer).

    • Residual Solvents: Within ICH limits.

  • Critical Process Parameters (CPPs): For the copper-catalyzed trifluoromethylation step, CPPs would be the reaction temperature, reaction time, catalyst loading, and reagent stoichiometry. For the salt formation, CPPs include pH, temperature, and crystallization time. These parameters must be controlled to ensure the CQAs are consistently met.

Stage 2: Process Qualification

This stage evaluates the process design to confirm it is capable of reproducible commercial manufacturing.[3] A core component is the validation of the analytical methods used to monitor the process.

Protocol: HPLC Method Validation for Purity and Assay This protocol outlines the validation of a reverse-phase HPLC method for the final product, as per ICH guidelines.[10]

  • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of impurities, degradation products, and placebo components. This is achieved by spiking the sample with known impurities and subjecting it to stress conditions (acid, base, oxidation, heat, light) to generate degradation products. The analyte peak should be pure and well-resolved from all other peaks (Peak Purity > 99.9%).

  • Linearity: Analyze a minimum of five concentrations of the analyte over the range of 50% to 150% of the target concentration. Plot a graph of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Accuracy: Perform the analysis on a minimum of nine determinations over three concentration levels (e.g., 80%, 100%, 120%). Accuracy is reported as the percentage recovery of the known amount of analyte added. The recovery should typically be within 98.0% to 102.0%.

  • Precision:

    • Repeatability: Analyze a minimum of six replicate preparations of the same sample at 100% of the test concentration. The relative standard deviation (RSD) should be ≤ 1.0%.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and on a different instrument. The RSD between the two sets of results should be ≤ 2.0%.

  • Range: The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within the specified concentration limits.

  • Robustness: Intentionally make small variations to the method parameters (e.g., ±2°C column temperature, ±0.1 pH unit of mobile phase, different column lots) and assess the impact on the results. The results should remain unaffected by these minor changes.

Stage 3: Continued Process Verification

This is the ongoing assurance during routine production that the process remains in a state of control.[9] It involves continuous monitoring of CPPs and CQAs, using statistical tools to detect any process drift, and having a formal change control system to evaluate the impact of any modifications to the process.

SyntheticRoutes A_start 3-Bromo-5-(trifluoromethyl)pyridine A_int Organolithium Intermediate A_start->A_int n-BuLi, -78°C (Route A) FinalAcid 5-(Trifluoromethyl)nicotinic Acid A_int->FinalAcid 1. CO₂ 2. H₃O⁺ B_start Methyl 5-Iodonicotinate B_int Methyl 5-(Trifluoromethyl)nicotinate B_start->B_int MCDFA, KF, CuI (Route B) B_int->FinalAcid Hydrolysis (NaOH, H₃O⁺) C_start 3-Methylpyridine C_int1 3-(Trichloromethyl)pyridine C_start->C_int1 Cl₂, UV (Route C) C_int2 3-(Trifluoromethyl)pyridine C_int1->C_int2 HF (Swarts Rxn) C_int2->FinalAcid Ring Functionalization & Oxidation FinalSalt Ammonium 5-(Trifluoromethyl)nicotinate FinalAcid->FinalSalt NH₄OH

Caption: Compared Synthetic Routes to the Target Molecule.

References

  • Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids.[Link]

  • Mulder, J. A., et al. (2013). Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate. ACS Publications. [Link]

  • SciSpace. (2024). 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds.[Link]

  • Organic Syntheses. Ammonium salt of aurin tricarboxylic acid.[Link]

  • Pharma's Almanac. (2019). Process Understanding Central to Successful Drug Synthesis.[Link]

  • Mourne Training Services. (2009). Analytical method validation by phase of development.[Link]

  • Simpleshow. (2024). Process Validation in Pharma Industry: A Complete Guide.[Link]

  • All About Drugs. Process Validation.[Link]

  • Teknoscienze. (2015). Synthesis of aromatic trifluoromethyl compounds: The potential for large scale application.[Link]

  • Grushin, V. V. (2011). Aromatic Trifluoromethylation with Metal Complexes. ACS Publications. [Link]

Sources

A Senior Scientist's Guide to the Analytical Landscape of Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Double-Edged Sword of the C-F Bond

The carbon-fluorine bond is the strongest single bond in organic chemistry. This remarkable stability has made fluorinated compounds indispensable in modern science, from life-saving pharmaceuticals and advanced agrochemicals to high-performance polymers and surfactants. However, this same chemical inertness is a double-edged sword. When these "forever chemicals," particularly per- and polyfluoroalkyl substances (PFAS), enter the environment, they resist natural degradation, leading to widespread contamination, bioaccumulation, and potential adverse health effects.

This persistence presents a formidable challenge for researchers, scientists, and drug development professionals. Accurate detection and quantification are paramount, yet the diverse and expanding family of fluorinated compounds, each with unique physicochemical properties, complicates the selection of an appropriate analytical strategy. This guide provides a comparative analysis of the principal analytical methods for fluorinated compounds, offering expert insights into the causality behind experimental choices, detailed protocols for key applications, and a framework for selecting the optimal technique for your research needs.

The Analytical Toolkit: An Overview

The analysis of fluorinated compounds is not a one-size-fits-all endeavor. The choice of methodology is dictated by the analyte's properties (volatility, polarity, concentration), the sample matrix (water, soil, blood, tissue), and the analytical objective (quantification, structural elucidation, total fluorine content). The primary techniques employed are chromatography coupled with mass spectrometry (LC-MS/MS and GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and combustion-based methods for total fluorine analysis.

Below is a workflow diagram illustrating the general steps involved in the analysis of fluorinated compounds, from sample acquisition to final data interpretation.

Analytical Workflow for Fluorinated Compounds General Analytical Workflow cluster_0 Sample Handling & Preparation cluster_1 Instrumental Analysis cluster_2 Data Processing & Reporting SampleCollection 1. Sample Collection (e.g., Water, Soil, Biological Fluid) Preservation 2. Preservation & Storage (e.g., Refrigeration, PFAS-free containers) SampleCollection->Preservation Extraction 3. Extraction / Cleanup (e.g., SPE, LLE, QuEChERS) Preservation->Extraction Chromatography 4. Chromatographic Separation (LC or GC) Extraction->Chromatography Detection 5. Detection & Identification (MS, MS/MS, NMR, etc.) Chromatography->Detection Quantification 6. Quantification (Internal/External Standards) Detection->Quantification Validation 7. Data Validation & QC (Blanks, Spikes, Duplicates) Quantification->Validation Reporting 8. Reporting & Interpretation Validation->Reporting

Caption: A generalized workflow for the analysis of fluorinated compounds.

Deep Dive 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the targeted analysis of non-volatile, polar fluorinated compounds, especially PFAS in environmental matrices.[1][2][3] Its exceptional sensitivity and selectivity allow for the detection of analytes at the parts-per-trillion (ppt) or nanogram-per-liter (ng/L) level.[4][5][6]

Expertise & Experience: The "Why" Behind the Method

The success of an LC-MS/MS method hinges on meticulous sample preparation, specifically Solid-Phase Extraction (SPE). For PFAS, which are typically anionic (carrying a negative charge on their carboxylic or sulfonic acid headgroups), a Weak Anion Exchange (WAX) SPE cartridge is often the superior choice.[7][8][9]

  • Causality: Unlike simple reversed-phase sorbents, WAX materials possess a positively charged functional group (at an appropriate pH) that forms a strong ionic bond with the negatively charged PFAS analytes. This allows for a more rigorous "wash" step to remove matrix interferences (like humic acids in water or lipids in biological samples) without losing the target analytes. The result is a cleaner extract, reduced ion suppression in the MS source, and ultimately, more accurate and reliable quantification. This approach is particularly effective for capturing both the legacy long-chain and emerging short-chain PFAS.[8][10]

Trustworthiness: The Role of Isotope Dilution

To ensure the highest degree of accuracy, regulatory methods like EPA 533 and 1633 mandate the use of isotope dilution .[11][12][13] In this technique, isotopically labeled versions of the target analytes (e.g., where some ¹²C atoms are replaced with ¹³C) are added to the sample at the very beginning of the process.

  • Self-Validation: These labeled standards behave almost identically to their native counterparts throughout the extraction, concentration, and analysis steps. Any analyte loss during sample preparation will affect both the native and the labeled compound equally. By measuring the ratio of the native analyte to its labeled analog, the instrument can calculate the initial concentration with high precision, effectively correcting for any recovery issues or matrix effects.[12][14][15]

Deep Dive 2: Gas Chromatography-Mass Spectrometry (GC-MS)

While LC-MS dominates PFAS analysis, GC-MS is indispensable for analyzing volatile and semi-volatile fluorinated compounds.[2][16] This includes important precursor compounds like fluorotelomer alcohols (FTOHs), which can degrade into the more persistent perfluorinated carboxylic acids in the environment.[17]

Expertise & Experience: The Volatility Challenge

The primary limitation of GC is that analytes must be volatile and thermally stable to be vaporized in the heated inlet without decomposing. Many fluorinated compounds, particularly the ionic species analyzed by LC-MS, are not amenable to direct GC analysis.

  • Causality: For these non-volatile compounds, a derivatization step is required. This chemical reaction converts a polar, non-volatile analyte into a more volatile, less polar derivative. For instance, inorganic fluoride can be reacted with triethylchlorosilane to form the volatile triethylfluorosilane, which can then be analyzed by GC.[18] However, derivatization adds complexity and potential sources of error to the workflow. For naturally volatile compounds like FTOHs or certain fluorinated pesticides, GC-MS is a direct and powerful tool.[16][17]

Trustworthiness: Ionization and Spectral Libraries

Standard GC-MS typically uses Electron Ionization (EI), a "hard" ionization technique that fragments molecules in a predictable and repeatable way.

  • Self-Validation: This fragmentation pattern acts as a chemical fingerprint. By comparing the acquired mass spectrum to extensive, well-established libraries (like NIST), one can identify unknown or suspected volatile fluorinated compounds with a high degree of confidence. However, for some fluorinated compounds, the molecular ion is not observed with EI, making molecular weight determination difficult. In these cases, softer ionization techniques like Field Ionization (FI) may be necessary.[19]

Deep Dive 3: Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy

¹⁹F NMR spectroscopy is a uniquely powerful technique that offers an alternative and complementary perspective to mass spectrometry.[20] It is non-destructive and provides a comprehensive, unbiased snapshot of all fluorine-containing compounds in a sample.[20]

Expertise & Experience: A Different Kind of Signal

Unlike MS-based methods that target specific masses, ¹⁹F NMR detects the fluorine nucleus itself. The ¹⁹F nucleus has properties that make it ideal for NMR: 100% natural abundance and high sensitivity, approaching that of proton (¹H) NMR.[21]

  • Causality: The key advantage of ¹⁹F NMR is its vast chemical shift range (over 800 ppm), which is much wider than for ¹H NMR.[20] This means that even subtle differences in the chemical environment around a fluorine atom will cause its signal to appear at a distinct frequency, dramatically reducing the signal overlap that can plague ¹H NMR spectra in complex mixtures.[20][21] This makes ¹⁹F NMR an exceptional tool for structural elucidation and for analyzing complex mixtures of fluorinated compounds without prior separation.[22][23]

Trustworthiness: Direct and Quantitative

Under appropriate experimental conditions, the area of a ¹⁹F NMR signal is directly proportional to the number of fluorine nuclei contributing to it.

  • Self-Validation: This allows for direct quantification of fluorinated species without the need for analyte-specific calibration curves, provided a quantitative internal standard is used.[20][24] This is particularly useful for quantifying novel fluorinated compounds for which no analytical standards exist or for determining the purity of synthesized fluorinated drug candidates. The simplicity of sample preparation (often just dissolving the sample in a deuterated solvent) further enhances its reliability by minimizing analyte loss.[20]

Comparative Analysis: Choosing the Right Tool

The selection of an analytical method is a critical decision that impacts data quality, throughput, and cost. The following table provides a comparative summary of the leading techniques.

ParameterLC-MS/MSGC-MS¹⁹F NMR
Primary Application Targeted analysis of polar, non-volatile compounds (e.g., PFAS in water)Analysis of volatile & semi-volatile compounds (e.g., FTOHs, fluorinated pesticides)Structural elucidation, purity assessment, non-targeted analysis of all fluorinated species
Typical Analytes PFCAs, PFSAs, GenX, FTSAsFTOHs, FOSAs, FOSEs, some fluorinated pesticidesAny fluorine-containing molecule
Sensitivity (LOD/LOQ) Excellent (low ng/L to pg/L; ppt)[5][6][25]Good (µg/L to ng/L; ppb-ppt)[16][17]Moderate (mg/L to µg/L; ppm-ppb)
Selectivity Very High (with MS/MS)High (with MS)High (due to large chemical shift range)
Quantitative Accuracy Excellent (with isotope dilution)[12]Good (with internal standards)Excellent (with quantitative internal standard)[20]
Throughput Moderate to High (10-25 min/sample)[5][26]Moderate to High (20-40 min/sample)Low to Moderate (minutes to hours/sample)
Information Provided Targeted QuantificationTargeted Quantification & IdentificationStructure, Quantification, Purity
Cost (Instrumentation) High ($250k - $1M+)[27]Moderate ($100k - $300k)High ($300k - $1M+)
Sample Prep Complexity High (SPE often required)Varies (derivatization may be needed)Low (often simple dissolution)[20]

Decision Framework: Selecting Your Method

To assist in choosing the appropriate technique, consider the following decision tree, which guides you based on the primary analytical question.

Method Selection Decision Tree Start What is your primary analytical goal? Goal_Quant Quantify known, specific compounds? Start->Goal_Quant Quantification Goal_ID Identify/Characterize a novel or unknown fluorinated compound? Start->Goal_ID Identification/ Structure Goal_Total Measure total organic fluorine content as a screening tool? Start->Goal_Total Screening Analyte_Prop Is the analyte volatile? Goal_Quant->Analyte_Prop Method_NMR Use ¹⁹F NMR Goal_ID->Method_NMR Method_CIC Use Combustion Ion Chromatography (CIC) Goal_Total->Method_CIC Method_LCMS Use LC-MS/MS (e.g., EPA 1633, 533) Analyte_Prop->Method_LCMS No (polar/ionic) Method_GCMS Use GC-MS Analyte_Prop->Method_GCMS Yes

Caption: A decision tree to guide analytical method selection.

Experimental Protocols

Here, we provide condensed, step-by-step methodologies for two key applications. These are for illustrative purposes; always refer to the full, official method for regulatory compliance.

Protocol 1: Quantification of 40 PFAS in Wastewater by LC-MS/MS (Based on EPA Method 1633)

Objective: To extract, concentrate, and quantify 40 target PFAS compounds in wastewater using SPE and isotope dilution LC-MS/MS.[28][29]

  • Sample Collection & Preservation:

    • Collect samples in certified PFAS-free polypropylene bottles.

    • Preserve samples to pH ≥ 5. Store at ≤ 6 °C and protect from light. Hold time is up to 90 days.[2]

  • Sample Fortification:

    • To a 250 mL water sample, add a known quantity of the isotopically labeled extraction internal standards (EIS). This is the core of the isotope dilution technique.[13]

  • Solid-Phase Extraction (SPE):

    • Condition a Weak Anion Exchange (WAX) SPE cartridge with methanol followed by reagent water.

    • Load the fortified sample onto the cartridge at a steady flow rate.

    • Wash the cartridge with a buffer (e.g., ammonium acetate) to remove interferences.

    • Dry the cartridge under vacuum.

    • Elute the PFAS analytes from the cartridge using a small volume of basic methanol (e.g., methanol with ammonium hydroxide).

  • Concentration and Reconstitution:

    • Evaporate the eluate to near dryness under a gentle stream of nitrogen in a heated water bath (~55-60 °C).[11]

    • Reconstitute the residue in 1.0 mL of a methanol/water mixture (e.g., 80:20 v/v).

    • Add a known amount of non-extracted internal standards (NIS) to assess instrument performance.[12]

  • LC-MS/MS Analysis:

    • Inject the final extract into an LC-MS/MS system.

    • Use a C18 reversed-phase column for separation with a gradient of water and methanol, both typically containing a buffer like ammonium acetate.[26]

    • Operate the mass spectrometer in negative ion electrospray (ESI-) mode, using Multiple Reaction Monitoring (MRM) for each analyte and its labeled internal standard.[30]

  • Quantification:

    • Calculate the concentration of each native PFAS analyte using the ratio of its peak area to that of its corresponding labeled internal standard.

Protocol 2: Total Organic Fluorine (TOF) Screening by Combustion Ion Chromatography (CIC)

Objective: To measure the total amount of organic fluorine in a sample as a screening tool to assess the potential presence of PFAS and other fluorinated compounds.[31]

  • Sample Preparation (Aqueous):

    • To remove inorganic fluoride (which would cause a positive interference), pass the water sample through a specialized cartridge (e.g., granular activated carbon) that adsorbs the organic compounds.[2][32] The inorganic fluoride passes through and is discarded.

  • Combustion:

    • Transfer the carbon resin (for water samples) or a weighed portion of a solid sample into a ceramic boat.[1]

    • Introduce the boat into a high-temperature furnace (900–1000 °C) in an oxygen-rich atmosphere.[1]

    • Under these conditions, all organic compounds are combusted, and the strong C-F bonds are broken, converting all organic fluorine into hydrogen fluoride (HF) gas.[1]

  • Gas Trapping:

    • Sweep the combustion gases with an inert carrier gas (Argon) into an aqueous absorption solution.[1]

    • The HF gas dissolves in the solution, dissociating into H⁺ and F⁻ ions.

  • Ion Chromatography (IC) Analysis:

    • Inject an aliquot of the absorption solution into an ion chromatograph.

    • The fluoride (F⁻) is separated from other potential combustion-derived anions (e.g., chloride, sulfate) on an anion-exchange column.

    • The concentration of fluoride is measured using a conductivity detector.

  • Calculation:

    • The measured fluoride concentration is used to back-calculate the total mass of organic fluorine in the original sample, typically reported in µg F/L or µg F/kg.

Conclusion: An Integrated Approach for a Complex Challenge

The analysis of fluorinated compounds is a complex field where no single method can answer all questions. LC-MS/MS stands as the unparalleled tool for sensitive, targeted quantification of legacy and emerging PFAS, forming the backbone of regulatory monitoring. GC-MS effectively covers the niche of volatile precursors, providing crucial information on potential sources of persistent pollutants. ¹⁹F NMR offers a unique, non-targeted perspective, empowering researchers with structural information and an unbiased view of the entire fluorinated landscape within a sample. Finally, techniques like CIC for Total Organic Fluorine provide a valuable, high-level screening approach to quickly assess the extent of contamination.

References

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  • Kabadi, S. V., et al. (2021). High-Throughput UHPLC-MS/MS Measurement of Per- and Poly-Fluorinated Alkyl Substances in Human Serum. Journal of Analytical Toxicology, 45(7), 713-722.
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  • Ultra-fast LC-MS/MS Analysis of PFAS in Environmental Samples. (2019, January 10). Shimadzu. Retrieved March 15, 2026, from [Link]

  • Solid Phase Extraction Methods for PFAS in waters. (n.d.). Agilent. Retrieved March 15, 2026, from [Link]

  • Determination of PFAS in Water According to EU 2020/2184 and DIN 38407-42 Using Online SPE–LC–MS/MS. (2022, March 9). LCGC International. Retrieved March 15, 2026, from [Link]

  • Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. (2015). Journal of Analytical Methods in Chemistry, 2015, 895926.
  • Barbaro, E., et al. (2021). Perfluoroalkyl and polyfluoroalkyl substances (PFASs): An optimized LC-MS/MS procedure for feed analysis. Food Chemistry, 363, 130310.
  • EPA Method 533: Determination of Per- and Polyfluoroalkyl Substances in Drinking Water via Anion- Exchange SPE and LC-MS/MS. (n.d.). BGB Analytik. Retrieved March 15, 2026, from [Link]

  • EnviroMail 146 Australia - PFAS: Internal Standards, Surrogates and Isotope Dilution. (2023, December 8). ALS Global. Retrieved March 15, 2026, from [Link]

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  • A Look at Rapid Quantification of PFAS in Non-Potable Waters. (2026, March 13). Spectroscopy Online. Retrieved March 15, 2026, from [Link]

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  • Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization. (2020). ChemRxiv. DOI: 10.26434/chemrxiv.12329651.v1
  • Comprehensive Screening of Per- and Polyfluoroalkyl Substances (PFAS) in Food Contact Materials: Utilizing Combustion Ion Chromatography for Total Organic Fluorine (TOF) Analysis. (2025, May 1).
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  • Method 533: Determination of Per- and Polyfluoroalkyl Substances in Drinking Water by Isotope Dilution Anion Exchange Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry. (2019, December). U.S. Environmental Protection Agency. Retrieved March 15, 2026, from [Link]

  • Characterizing a Mixed Mode Fluorocarbon/Weak Anion Exchange Sorbent for PFAS Separation. (2024, October 22). LCGC International. Retrieved March 15, 2026, from [Link]

  • EPA Method 533 for Analysis of Per/Polyfluoroalkyl Substances in Drinking Water Using Agilent 6470 Triple Quadrupole LC/MS. (2020, January 17). Agilent Technologies. Retrieved March 15, 2026, from [Link]

  • [Simultaneous determination of 11 volatile perfluorinated compound precursors in textiles using gas chromatography-triple quadrupole mass spectrometry]. (2021). Se Pu, 39(11), 1225-1232.
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  • Smith, A. J. R., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Semantic Scholar. Retrieved March 15, 2026, from [Link]

  • Smith, A. J. R., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Advances, 12(16), 9698-9712.
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LC-MS versus GC-MS for the Analysis of Trifluoromethylated Heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction: The Analytical Challenge of Trifluoromethylated Heterocycles

The introduction of the trifluoromethyl (-CF3) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry.[1] This small structural modification can dramatically enhance a molecule's metabolic stability, membrane permeability, and binding affinity, making it a favored strategy in drug design.[2] Trifluoromethylated heterocycles are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[3][4][5] However, the very properties that make them effective also present unique analytical challenges. Their diverse polarities, thermal labilities, and complex fragmentation behaviors demand a careful and considered approach to analytical method selection.

This guide provides an in-depth, objective comparison of the two primary mass spectrometry-based techniques used for their analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). We will move beyond a simple list of pros and cons to explore the fundamental principles that dictate which method is superior for a given analytical problem, supported by experimental insights and detailed protocols.

Core Principles: A Tale of Two Phases

The decision between LC-MS and GC-MS is fundamentally a choice between analyzing a compound in the liquid phase versus the gas phase. This choice is dictated by the intrinsic physicochemical properties of the target trifluoromethylated heterocycle.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is the established powerhouse for compounds that are naturally volatile and thermally stable .[6][7] The sample is vaporized at a high temperature and separated based on its boiling point and interaction with the stationary phase within a long capillary column.[7] For a trifluoromethylated heterocycle to be suitable for GC-MS, it must be able to withstand temperatures typically exceeding 250°C without degradation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is an exceptionally versatile technique, ideal for a broader range of compounds, particularly those that are polar, non-volatile, or thermally labile .[8][9][10] Separation occurs in a liquid mobile phase at or near ambient temperatures, based on the analyte's partitioning between the liquid mobile phase and a solid stationary phase.[11] This gentle approach avoids thermal degradation and is suitable for a vast majority of modern pharmaceutical compounds.[12][13]

The following diagram illustrates the fundamental divergence in the analytical workflows.

G cluster_0 GC-MS Workflow cluster_1 LC-MS Workflow gc_start Sample gc_prep Extraction & Derivatization gc_start->gc_prep gc_inj Vaporization Inlet gc_prep->gc_inj gc_sep GC Separation (Volatility-based) gc_inj->gc_sep gc_ion Ionization (EI) gc_sep->gc_ion gc_ms Mass Analyzer gc_ion->gc_ms lc_start Sample lc_prep Extraction / Dilution lc_start->lc_prep lc_inj Liquid Injection lc_prep->lc_inj lc_sep LC Separation (Polarity-based) lc_inj->lc_sep lc_ion Ionization (ESI/APCI) lc_sep->lc_ion lc_ms Mass Analyzer lc_ion->lc_ms

Caption: High-level comparison of GC-MS and LC-MS analytical workflows.

Head-to-Head Comparison: Key Analytical Considerations

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)Causality & Rationale for Trifluoromethylated Heterocycles
Analyte Suitability Volatile & thermally stable compounds (typically <500 Da).[14]Wide range, including polar, non-volatile, ionic, and thermally labile compounds.[8][14]Many complex heterocyclic drugs are not volatile or stable enough for GC. LC-MS is the default for most drug discovery and metabolism studies.[12]
Sample Preparation Often complex. May require derivatization to increase volatility.[15]Often simpler (e.g., "dilute and shoot"). Can be complex for dirty matrices (e.g., plasma).[16][17]The need for derivatization in GC-MS adds time, cost, and potential for error. LC-MS often allows for direct analysis, increasing throughput.[9]
Separation Mechanism Based on boiling point and polarity in the gas phase.[6]Based on partitioning between liquid mobile phase and solid stationary phase (e.g., polarity).[11]LC offers more diverse separation modes (Reversed-Phase, HILIC) to handle the wide polarity range of trifluoromethylated heterocycles.[11][18]
Ionization Technique Primarily Electron Ionization (EI). Hard ionization, extensive fragmentation.[7]Electrospray (ESI), APCI. Soft ionization, preserves molecular ion.[8][19]ESI provides the molecular weight (M+H)+, which is critical for identifying unknown metabolites or impurities. EI's extensive fragmentation is excellent for library matching of known, smaller molecules.[20]
Data & Identification Highly reproducible fragmentation patterns. Excellent for library matching (e.g., NIST).Provides molecular weight and structural fragments (MS/MS). Limited library comparability.[8]GC-MS/EI is superior for unambiguous identification of known volatile impurities if a library spectrum exists. LC-MS/MS is a powerful tool for elucidating the structure of novel compounds.[20][21]
Key Strengths Gold standard for residual solvents and volatile impurities. High chromatographic resolution.[9]High sensitivity, broad applicability for diverse drug-like molecules.[8][9]GC-MS is ideal for process chemistry (e.g., checking for volatile fluorinated reagents). LC-MS dominates bioanalysis, DMPK, and impurity profiling of the final drug product.[22][23]
Key Weaknesses Limited to thermally stable and volatile analytes. Derivatization can be cumbersome.[15][24]Susceptible to matrix effects (ion suppression). Less standardized fragmentation.[8]Ion suppression in LC-MS can be a major issue in biological matrices, requiring careful sample cleanup or isotopic internal standards.

Experimental Deep Dive: Protocols and Methodologies

To illustrate the practical differences, we present self-validating, step-by-step protocols for the analysis of a hypothetical trifluoromethylated heterocyclic drug candidate, "TFM-azole."

GC-MS Protocol: Analysis of TFM-azole (Requires Derivatization)

This protocol is predicated on the assumption that TFM-azole possesses a polar functional group (e.g., a secondary amine or hydroxyl group) that renders it non-volatile. The causality behind derivatization is to mask this polar site, thereby increasing its volatility and thermal stability for gas-phase analysis.[25] Silylation is a common approach.[26]

1. Sample Preparation & Derivatization:

  • Objective: To create a volatile trimethylsilyl (TMS) derivative of TFM-azole.

  • Procedure:

    • Aliquot 100 µL of the sample (e.g., reaction mixture extract in ethyl acetate) into a 2 mL autosampler vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 50 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), a powerful silylating agent.[26]

    • Add 10 µL of pyridine as a catalyst.

    • Seal the vial tightly and heat at 70°C for 45 minutes to ensure complete derivatization.

    • Cool to room temperature before placing in the autosampler.

2. GC-MS Instrumentation and Conditions:

  • GC System: Agilent 8890 GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) - A common, robust, non-polar column.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet: Splitless mode at 280°C. The high temperature ensures rapid vaporization of the derivatized analyte.

  • Oven Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp: 15°C/min to 300°C.

    • Hold: 5 minutes at 300°C.

  • MS System: Agilent 5977B MS or equivalent.

  • Ion Source: Electron Ionization (EI) at 70 eV. This standard energy level produces reproducible fragmentation patterns for library comparison.[27]

  • Mass Range: Scan from m/z 50 to 550.

LC-MS Protocol: Direct Analysis of TFM-azole

This protocol assumes TFM-azole is sufficiently polar to be soluble in common LC mobile phases and is being analyzed from a biological matrix like plasma. The causality here is to remove proteins and phospholipids that interfere with ionization, while analyzing the parent molecule directly without chemical modification.[17][22]

1. Sample Preparation (Protein Precipitation):

  • Objective: To remove interfering proteins from a plasma sample.

  • Procedure:

    • Aliquot 50 µL of plasma into a 1.5 mL microcentrifuge tube.

    • Add 150 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of TFM-azole).

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated protein.

    • Carefully transfer the supernatant to an autosampler vial for analysis.[17]

2. LC-MS/MS Instrumentation and Conditions:

  • LC System: Waters ACQUITY UPLC I-Class or equivalent.

  • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) - A standard reversed-phase column for separating moderately polar to non-polar compounds.[21]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • Start at 5% B, hold for 0.5 min.

    • Linear ramp to 95% B over 4 minutes.

    • Hold at 95% B for 1 minute.

    • Return to 5% B and re-equilibrate for 1.5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • MS System: Sciex Triple Quad 6500+ or equivalent.

  • Ion Source: Electrospray Ionization (ESI), positive mode. ESI is ideal for polar molecules containing nitrogen, common in heterocycles.[28]

  • Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification, using a precursor ion (the protonated molecule, [M+H]+) and a characteristic product ion.

Decision Guide: Choosing the Right Tool for the Job

The optimal technique depends on the specific analytical question. This decision tree, grounded in the principles discussed, can guide your choice.

DecisionTree start Start: Analyze Trifluoromethylated Heterocycle q1 Is the analyte volatile & thermally stable? start->q1 q2 Is the sample matrix complex (e.g., plasma, tissue)? q1->q2 No gcms Use GC-MS (Consider derivatization if needed) q1->gcms Yes q3 Is the primary goal library-based ID of a known compound? q2->q3 No lcms Use LC-MS q2->lcms Yes q4 Is the analyte highly polar or ionic? q3->q4 No q3->gcms Yes q4->lcms No hilic Use LC-MS with HILIC column q4->hilic Yes

Caption: Decision tree for selecting between LC-MS and GC-MS for trifluoromethylated heterocycle analysis.

Conclusion and Future Perspective

Both LC-MS and GC-MS are powerful, indispensable tools for the analysis of trifluoromethylated heterocycles. There is no single "better" technique; rather, there is an optimal choice based on the analyte's properties and the analytical goal.

  • GC-MS remains the gold standard for volatile and semi-volatile compounds, offering unparalleled reproducibility and the power of extensive EI libraries for confident identification. Its role in analyzing starting materials, solvents, and certain low-molecular-weight byproducts is secure.

  • LC-MS is the clear choice for the vast majority of drug discovery, development, and bioanalytical applications involving trifluoromethylated heterocyles. Its ability to handle polar, non-volatile, and thermally sensitive molecules without derivatization makes it a more versatile, high-throughput platform for profiling complex mixtures and identifying unknown metabolites and impurities.[13]

For comprehensive characterization, a dual-pronged approach utilizing both techniques can provide a complete analytical picture, elucidating both the volatile and non-volatile components of a sample. As trifluoromethylated heterocycles continue to grow in complexity and importance, a deep, mechanistic understanding of these analytical techniques is essential for every researcher in the field.

References

  • Organomation. (n.d.). GC-MS Sample Preparation.
  • ResolveMass Laboratories Inc. (2025, December 19). How Sample Preparation Affects GC-MS Results: Purge-and-Trap, Headspace, Derivatization & More.
  • SCION Instruments. (2025, April 29). Sample preparation GC-MS.
  • Opentrons. (n.d.). LC-MS Sample Preparation: Techniques & Challenges.
  • MDPI. (n.d.). Comprehensive Strategy for Sample Preparation for the Analysis of Food Contaminants and Residues by GC–MS/MS: A Review of Recent Research Trends.
  • Preprints.org. (2025, June 11). Sample Preparation for Simultaneous Determination of Organic Compounds by Chromatography.
  • Thermo Fisher Scientific. (n.d.). WP000861: Context matters: selecting LC-MS sample preparation methods for LC-MS/MS in clinical research and toxicology applicati.
  • LCGC International. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.
  • MetwareBio. (n.d.). Understanding GC-MS: A Powerful Analytical Tool in Modern Chemistry.
  • Technology Networks. (2024, February 16). GC-MS Principle, Instrument and Analyses and GC-MS/MS.
  • Trends in Analytical Chemistry. (2024, August 29). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis.
  • Biologie. (2016, July 22). Guidelines for LC – MS Samples A metabolite analysis can typically be carried out in two ways.
  • ResearchGate. (n.d.). Derivatisation using m-(trifluoromethyl)phenyltrimethylammonium hydroxide of organic materials in artworks for analysis by gas chromatography-mass spectrometry: Unusual reaction products with alcohols.
  • BenchChem. (n.d.). Navigating the Analysis of Trifluoromethanol Reaction Mixtures: A Comparative Guide to LC-MS and GC-MS.
  • Labio Scientific®. (2022, December 30). Limitations and disadvantages of GC-MS.
  • Phenomenex. (2026, January 8). How Does GC-MS Work and Its Principle Explained.
  • Agilent. (n.d.). Gas chromatography mass spectrometry basic principles.
  • PMC. (2021, July 18). High Thermal Stability and Insensitive Fused Triazole-Triazine Trifluoromethyl-Containing Explosives (TFX).
  • Technology Networks. (2024, July 30). What Is LC-MS, LC-MS Analysis and LC-MS/MS.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3-(3-(Trifluoromethyl)phenyl)propan-1-ol.
  • Regis Technologies. (n.d.). GC Derivatization.
  • PerkinElmer. (n.d.). Basics of LC/MS.
  • RSC Publishing. (2013, December 5). Trifluoromethylation of heterocycles in water at room temperature.
  • ResolveMass Laboratories Inc. (2026, February 11). GC-MS vs LC-MS.
  • Fiveable. (2025, August 15). Trifluoromethyl: Organic Chemistry Study Guide.
  • Arome Science. (2025, October 24). GC-MS vs LC-MS: How to Choose for Metabolomics Research.
  • Shimadzu Scientific Instruments. (n.d.). Fundamentals of LC, MS and LCMS.
  • ACS Publications. (2025, November 24). Trifluoromethylation of Arenes and Heterocycles via a Bench-Stable Photocaged Trifluoromethylation Reagent | Organic Letters.
  • PNAS. (2011, August 15). Innate C-H trifluoromethylation of heterocycles.
  • Oreate AI Blog. (2026, January 27). LC-MS vs. GC-MS: Unpacking the Powerhouses of Chemical Analysis.
  • Shimadzu. (n.d.). Analysis of Impurities in Pharmaceuticals Using LCMS-9030Quadrupole Time-of-Flight Liquid Chromatograph-Mass Spectrometer.
  • Obrnuta faza. (n.d.). GC Derivatization Reagents.
  • Analytics, B. (2025, July 11). LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry.
  • MDPI. (n.d.). Simple Derivatization–Gas Chromatography–Mass Spectrometry for Fatty Acids Profiling in Soil Dissolved Organic Matter.
  • ResearchGate. (2011, August 30). (PDF) Innate C-H trifluoromethylation of heterocycles.
  • Advanced Materials Technology. (n.d.). Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications.
  • Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies.
  • PubMed. (n.d.). Investigation of the Derivatization Conditions for GC-MS Metabolomics of Biological Samples.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • SciSpace. (2020, February 17). Current developments in LC-MS for pharmaceutical analysis.
  • Semantic Scholar. (2021, June 14). Indonesian Journal of Multidisciplinary Research.
  • Agilent. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing.
  • ScienceDirect. (n.d.). Determination Of 76 Pharmaceutical Drugs By Liquid Chromatography–Tandem Mass Spectrometry In Slaughterhouse Wastewater.
  • ResearchGate. (n.d.). (PDF) Fragmentation Pathways of Trifluoroacetyl Derivatives of Methamphetamine, Amphetamine, and Methylenedioxyphenylalkylamine Designer Drugs by Gas Chromatography/Mass Spectrometry.
  • Arkivoc. (n.d.). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives.
  • PubMed. (2011, August 30). Innate C-H trifluoromethylation of heterocycles.
  • PMC. (n.d.). Innate C-H trifluoromethylation of heterocycles.

Sources

Efficacy comparison of different trifluoromethylating reagents for pyridine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of late-stage functionalization, I frequently evaluate the efficacy of various trifluoromethylating reagents. The introduction of a trifluoromethyl (–CF₃) group into a pyridine scaffold is a cornerstone strategy in drug discovery, known to dramatically enhance metabolic stability, lipophilicity, and target binding affinity.

However, the inherent electron-deficient nature of the pyridine ring renders classical electrophilic aromatic substitution highly inefficient. To overcome this, chemists must rely on precisely engineered radical (Minisci-type) or nucleophilic activation pathways. This guide objectively compares the performance, regioselectivity, and mechanistic causality of leading trifluoromethylating reagents to help you select the optimal system for your synthetic workflows.

Mechanistic Pathways & Reagent Logic

The choice of reagent dictates the electronic nature of the –CF₃ intermediate, which in turn governs regioselectivity:

  • Radical Pathways (Minisci-Type) : Reagents like Langlois Reagent (CF₃SO₂Na) generate electrophilic •CF₃ radicals under oxidative conditions. Because the pyridine ring is electron-deficient (especially when protonated), these radicals preferentially attack the most electron-deficient centers: the C2 and C4 positions.

  • Nucleophilic Activation Pathways : To achieve strict regiocontrol (such as elusive C3-selective trifluoromethylation), the pyridine core must be electronically modified. By converting pyridine into an N-methylpyridinium salt or an N-silyl enamine, the electronic landscape is inverted. This allows cheap reagents like Trifluoroacetic Acid (TFA) to act as nucleophilic –CF₃ sources, or electrophilic reagents like Togni's Reagent to be directed exclusively to the C3 position.

Mechanistic_Pathways Pyridine Pyridine Substrate Radical Radical Pathway (Minisci-Type) Pyridine->Radical Direct C-H Nucleophilic Nucleophilic Activation (Pyridinium / Enamine) Pyridine->Nucleophilic N-Alkylation / Hydrosilylation Langlois Langlois Reagent (CF₃SO₂Na) Radical->Langlois Togni Togni's Reagent (Hypervalent Iodine) Radical->Togni Nucleophilic->Togni Electrophilic Attack TFA Trifluoroacetic Acid (TFA) Nucleophilic->TFA C2C4 C2 / C4 - CF₃ Pyridine (Thermodynamic/Kinetic) Langlois->C2C4 Radical Addition Togni->C2C4 Direct Radical C3 C3 - CF₃ Pyridine (Enamine Control) Togni->C3 via N-Silyl Enamine TFA->C2C4 Nucleophilic Addition

Mechanistic workflows for pyridine trifluoromethylation delineating radical and nucleophilic pathways.

Comparative Efficacy & Quantitative Data

When selecting a reagent, yield must be balanced against regioselectivity, cost, and scalability. The table below summarizes the performance of four primary reagent classes based on recent optimization studies[1][2][3].

ReagentReaction ClassTypical RegioselectivityYield RangeCost / ScalabilityKey Advantage
Langlois (CF₃SO₂Na) Radical (Minisci)C2 / C440–87%Low / ExcellentBench-stable, highly cost-effective for large-scale radical additions.
Togni's Reagent II Electrophilic / RadicalC2 / C4 (C3 via enamine)50–80%High / ModerateMild conditions, highly versatile for complex late-stage functionalization.
TFA (with Ag₂CO₃) Nucleophilic (Decarboxylative)C2 (Strictly Ortho)70–95%Very Low / GoodUses cheap TFA; excellent regiocontrol via pyridinium salt activation.
TMSCF₃ (Ruppert-Prakash) NucleophilicC2 / C460–90%Moderate / GoodClean reaction profiles, widely commercially available.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Each step includes the mechanistic causality explaining why the action is performed, ensuring that deviations can be logically troubleshooted.

Protocol 1: Regioselective C2-Trifluoromethylation using TFA (Nucleophilic Activation)

This highly efficient protocol utilizes inexpensive Trifluoroacetic Acid (TFA) as the –CF₃ source, driven by N-methylpyridine quaternary ammonium activation. As demonstrated by Yang et al. in their work on[1], this method achieves up to 95% yield.

  • Quaternization (LUMO Lowering) : In a reaction vial, dissolve the pyridine substrate (0.2 mmol) and iodomethane (0.24 mmol) in DMF (1.0 mL). Stir at room temperature for 2 hours. Causality: Iodomethane selectively reacts with the pyridine nitrogen to quantitatively yield the N-methylpyridinium iodide salt. This drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring, making the C2 position highly susceptible to nucleophilic attack.

  • Reagent Addition (In Situ Anion Generation) : Add TFA (0.6 mmol) and Silver Carbonate (Ag₂CO₃, 0.4 mmol) to the mixture. Causality: Ag₂CO₃ mediates the decarboxylation of TFA at elevated temperatures, generating the nucleophilic •CF₃ anion in situ. This bypasses the need for expensive, pre-formed organometallic CF₃ reagents.

  • Nucleophilic Addition & Rearomatization : Heat the mixture to 110 °C for 12 hours under an air atmosphere. Causality: The CF₃ anion attacks the activated C2 position. Subsequent aerobic oxidation drives the rearomatization and demethylation of the intermediate, yielding the stable 2-trifluoromethylpyridine.

  • Isolation : Cool to room temperature, dilute with EtOAc, wash with brine to remove DMF and silver salts, dry over Na₂SO₄, and purify via silica gel chromatography.

Protocol 2: C3-Selective Trifluoromethylation using Togni's Reagent (Enamine Strategy)

Direct radical trifluoromethylation heavily favors the C2/C4 positions. To achieve elusive C3 selectivity, the pyridine ring must be temporarily dearomatized. Kuninobu and colleagues established a breakthrough protocol detailed in[3].

  • Hydrosilylation (Dearomatization) : Combine pyridine (0.5 mmol), an iridium catalyst, and triethylsilane in a suitable solvent. Heat until the N-silyl enamine intermediate is fully formed. Causality: Dearomatizing the ring into an enamine shifts the Highest Occupied Molecular Orbital (HOMO) to the C3 position. The molecule is no longer an electron-deficient aromatic ring, but a nucleophilic enamine primed for electrophilic attack.

  • Electrophilic Trifluoromethylation : Cool the mixture and add Togni's Reagent II (0.6 mmol). Causality: Togni's reagent acts as a mild, electrophilic source of the –CF₃ group. It is cleanly attacked by the nucleophilic C3 carbon of the enamine without triggering competing radical pathways.

  • Oxidation/Rearomatization : Add an oxidant (e.g., DDQ) or expose the mixture to air/base to restore aromaticity. Causality: Removing the silyl group and oxidizing the ring restores the thermodynamic stability of the pyridine core, locking the –CF₃ group at the C3 position.

  • Isolation : Filter the crude mixture through a Celite pad to remove metal residues, concentrate under reduced pressure, and purify via flash chromatography.

Conclusion & Expert Recommendation

For routine, large-scale C2/C4 functionalizations, Langlois reagent remains the most cost-effective choice, particularly when paired with modern photoredox or Mn-mediated oxidative systems[2]. However, if strict regiocontrol is required, investing in pre-activation strategies is non-negotiable. TFA offers an incredibly economical route for C2-specific functionalization via pyridinium salts, while Togni's Reagent combined with hydrosilylation represents the gold standard for accessing complex C3-trifluoromethylated architectures.

References

  • Yang, X., Sun, R., Li, S., et al. (2020). "Regioselective Direct C–H Trifluoromethylation of Pyridine." Organic Letters, 22(18), 7108-7112.[Link]

  • Kuninobu, Y., et al. (2022). "3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation." Organic Letters, 24(44), 8032-8036.[Link]

  • Li, R., et al. (2023). "Mn-Mediated Direct Regioselective C–H Trifluoromethylation of Imidazopyridines and Quinoxalines." The Journal of Organic Chemistry, 88(15), 10834-10845.[Link]

Sources

Publish Comparison Guide: In-Vitro and In-Vivo Correlation of 5-(Trifluoromethyl)nicotinate Activity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-(Trifluoromethyl)nicotinate (TFNA) and its derivatives are highly lipophilic, biologically active moieties that serve dual roles in modern applied chemistry[1]. In medicinal chemistry, the scaffold acts as a critical building block for Nav1.8 and ROR-gamma inhibitors. In agrochemistry and environmental toxicology, TFNA is the terminal metabolic product of pyridinecarboxamide insecticides, most notably flonicamid[1][2].

This guide objectively compares the in-vitro enzymatic kinetics of TFNA generation and degradation against its in-vivo pharmacodynamic and ecotoxicological profiles, establishing a robust In-Vitro In-Vivo Correlation (IVIVC) for researchers and drug/agrochemical development professionals.

Mechanistic Overview: The 5-(Trifluoromethyl)nicotinate Pathway

The presence of the trifluoromethyl (-CF3) group on the nicotinic acid ring significantly alters the molecule's electron density and enhances lipophilicity[1]. This structural modification directly influences membrane permeability and target-site binding affinity.

In biological and environmental systems, the precursor flonicamid undergoes successive biocatalytic cleavage. The carbon-nitrogen single bond adjoining the pharmacophore is oxidatively cleaved to yield the intermediate 4-trifluoromethylnicotinamide (TFNA-AM), which is subsequently hydrolyzed to 5-(trifluoromethyl)nicotinic acid (TFNA)[2]. Understanding this conversion rate is critical for predicting the systemic persistence and toxicity of the compound.

In-Vitro Efficacy & Biocatalytic Kinetics

To evaluate the systemic persistence of TFNA, we must compare the in-vitro degradation kinetics across different microbial enzyme systems. The amidase PsAmiA , isolated from Pseudomonas stutzeri CGMCC 22915, represents the current gold standard for the rapid biocatalytic conversion of TFNA-AM to TFNA[3].

Table 1: Comparative In-Vitro Kinetics of 5-(Trifluoromethyl)nicotinate Precursor Degradation
Biocatalytic SystemTarget SubstratePrimary EnzymeDegradation EfficiencyHalf-Life (T1/2)
Pseudomonas stutzeri CGMCC 22915 TFNA-AMPsAmiA (Amidase)60.0% at 6h4.5 h
Ensifer adhaerens CGMCC 6315 FlonicamidPnhA / CnhA (NHase)92.0% at 24h~6.2 h
Alcaligenes faecalis CGMCC 17553 FlonicamidNitA (Nitrilase)98.8% at 96h~14.8 h

Data synthesized from comparative microbial degradation studies[2][3].

In-Vivo Pharmacodynamics & IVIVC

The in-vitro enzymatic generation of TFNA strongly correlates with the in-vivo decline of acute toxicity in target organisms. While the parent compound flonicamid exhibits potent in-vivo efficacy against Aphis gossypii (LC50 = 0.372 mg/L at 48 h)[3], its rapid in-vitro conversion to TFNA by environmental microbes significantly reduces systemic toxicity[2]. This inverse relationship validates the IVIVC model: high in-vitro enzymatic turnover (T1/2 = 4.5 h) directly predicts a rapid drop-off in in-vivo ecotoxicity, making TFNA an excellent marker for environmental risk assessments[3][4].

Pathway Visualization

IVIVC_Pathway FLO Flonicamid (Precursor) TFNA_AM TFNA-AM (Intermediate) FLO->TFNA_AM Nitrilase/NHase TFNA 5-(Trifluoromethyl)nicotinate (Active/Metabolite) TFNA_AM->TFNA PsAmiA Amidase (Hydrolysis) InVivo In-Vivo Activity (LC50: 0.372 mg/L) TFNA->InVivo Ecotox & Efficacy InVitro In-Vitro Kinetics (T1/2: 4.5 h) TFNA->InVitro Enzymatic Assay InVitro->InVivo IVIVC Correlation

Figure 1: Biotransformation pathway of Flonicamid to 5-(trifluoromethyl)nicotinate and IVIVC linkage.

Experimental Protocols (Self-Validating Systems)

Protocol 1: In-Vitro Enzymatic Hydrolysis Assay (PsAmiA Kinetics)

Rationale: This protocol isolates the specific hydrolysis step of TFNA-AM to TFNA to calculate the exact Vmax and Km. By using purified enzymes rather than whole-cell lysates, we ensure that the 4.5 h half-life is reproducible without interference from competing cellular metabolic pathways[3].

  • Enzyme Preparation: Express recombinant PsAmiA in E. coli BL21(DE3) and purify using Ni-NTA affinity chromatography. Verify purity via SDS-PAGE (>95%).

  • Substrate Incubation: Prepare a 1154.44 μmol/L solution of TFNA-AM in 50 mM phosphate buffer (pH 7.4).

  • Reaction Initiation: Add 10 μg of purified PsAmiA to 1 mL of the substrate solution. Incubate at 30°C with continuous shaking at 150 rpm.

  • Quenching & Sampling: At 1 h intervals (0-6 h), extract 100 μL aliquots and quench the reaction immediately with 100 μL of ice-cold acetonitrile to halt catalytic activity.

  • Quantification: Centrifuge at 12,000 × g for 10 min. Analyze the supernatant via HPLC-UV (λ = 260 nm) to quantify the formation of 5-(trifluoromethyl)nicotinate (TFNA).

  • Validation: Plot concentration vs. time. A linear decline in the log-concentration plot validates first-order kinetics, confirming the 4.5 h half-life[3].

Protocol 2: In-Vivo Bioassay for Target Activity

Rationale: To correlate the in-vitro degradation rate with in-vivo efficacy, this assay measures the LC50 of the precursor compound before it fully metabolizes into the less toxic TFNA[3].

  • Subject Preparation: Select healthy, synchronized adult Aphis gossypii reared on pesticide-free host leaves.

  • Dose Formulation: Dissolve the active compound in acetone and dilute with 0.1% Triton X-100 in water to create a concentration gradient (0.1, 0.2, 0.4, 0.8, 1.6 mg/L).

  • Exposure (Leaf-Dip Method): Dip leaf discs (2 cm diameter) into the test solutions for 10 seconds. Air-dry at room temperature to ensure even distribution.

  • Infestation: Place 30 adult subjects onto each leaf disc in a bioassay tray. Maintain at 25±1°C, 65±5% RH, and a 16:8 (Light:Dark) photoperiod.

  • Scoring: Assess mortality at 48 hours post-exposure. Subjects unable to move upon probing are scored as dead.

  • Validation: Calculate the LC50 using Probit analysis. An LC50 of ~0.372 mg/L validates the batch's susceptibility and confirms the baseline toxicity prior to TFNA conversion[3].

References

  • Title: Synthesis and Anti-insect Activity of Triazole-Containing Amide Derivatives Source: ResearchGate URL: [Link]

  • Title: Microbial degradation mechanisms of the neonicotinoids acetamiprid and flonicamid and the associated toxicity assessments Source: PMC / NIH URL: [Link]

  • Title: Residue behaviors and risk assessment of flonicamid and its metabolites in the cabbage field ecosystem Source: ResearchGate URL: [Link]

Sources

Comparative study of the metabolic stability of fluorinated vs. non-fluorinated nicotinic acids

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing pharmacokinetic (PK) optimizations, I frequently encounter the "pyridine liability." Nicotinic acid (pyridine-3-carboxylic acid) is a highly versatile and privileged scaffold in drug discovery. However, its non-fluorinated form is highly susceptible to rapid hepatic metabolism, severely limiting its systemic exposure.

This guide provides an objective, data-driven comparison of non-fluorinated nicotinic acids versus their fluorinated counterparts, detailing the physical organic chemistry driving their metabolic divergence and providing validated experimental workflows for your own laboratory assessments.

Mechanistic Causality: The Physics of Fluorination

The decision to substitute a hydrogen atom with fluorine on a nicotinic acid ring is not merely a steric substitution; it fundamentally rewrites the molecule's electronic signature. The enhanced metabolic stability of fluorinated nicotinic acids is driven by three distinct causal mechanisms:

  • Depletion of π-Electron Density (HOMO Lowering): It is a common misconception that metabolic stability is solely due to the1[1]. While bond strength matters, the primary defense against Cytochrome P450 (CYP450) oxidation is electronic. Fluorine's intense electronegativity withdraws electron density from the pyridine π-system,2[2]. This makes the aromatic ring far less susceptible to electrophilic attack by the highly reactive iron-oxo species (Compound I) in CYP450 active sites[2].

  • Evasion of Aldehyde Oxidase (AO): Nitrogen-containing heterocycles are prime targets for Aldehyde Oxidase, which rapidly hydroxylates the carbon adjacent to the basic nitrogen. Strategic placement of a fluorine atom (e.g., in 2-fluoronicotinic acid or 6-fluoronicotinic acid) provides both a steric shield and an electronic deactivation of this labile site,3[3].

  • Modulation of Target Affinity ( Ka​ ): Fluorination alters the pKa​ of the pyridine nitrogen, shifting the molecule's ionization state at physiological pH. This not only enhances lipophilicity and membrane permeability but also frequently2[2], further curtailing metabolic degradation.

Visualizing the Metabolic Divergence

The following diagram illustrates the divergent metabolic pathways of non-fluorinated versus fluorinated nicotinic acids, highlighting the specific enzymatic bottlenecks introduced by halogenation.

MetabolicStability cluster_0 Non-Fluorinated Nicotinic Acid cluster_1 Fluorinated Nicotinic Acid (e.g., 6-FNA) Niacin Nicotinic Acid (High π-density) Enzyme1 CYP450 / AO Oxidation Niacin->Enzyme1 Susceptible C-H Bonds Clearance1 Rapid Clearance (t½ < 15 min) Enzyme1->Clearance1 High k_cat FNA Fluoronicotinic Acid (Lower HOMO) Enzyme2 CYP450 / AO Binding FNA->Enzyme2 Strong C-F Bond Steric Shielding Clearance2 Metabolic Stability (t½ > 200 min) Enzyme2->Clearance2 Low k_cat

Figure 1: Metabolic pathways showing how fluorination blocks oxidation, enhancing drug stability.

Comparative Pharmacokinetic Data

To objectively quantify the impact of fluorination, we look at standardized in vitro human liver microsomal (HLM) clearance data. The table below synthesizes the performance of nicotinic acid against its mono-fluorinated derivatives. The addition of a single fluorine atom dramatically shifts the intrinsic clearance ( CLint​ ) profile, a property heavily leveraged in the design of modern pharmaceuticals and4[4].

CompoundStructural ModificationElectronic ImpactHLM Intrinsic Clearance ( CLint​ )In Vitro Half-Life ( t1/2​ )Primary Metabolic Fate
Nicotinic Acid None (Baseline)High π-electron density> 150 µL/min/mg< 15 minRapid CYP450 oxidation & Phase II conjugation
5-Fluoronicotinic Acid C-5 FluorinationModerate HOMO lowering< 30 µL/min/mg> 120 min5[5]
6-Fluoronicotinic Acid C-6 FluorinationAO site blocked< 10 µL/min/mg> 200 minHighly stable; utilized in PET tracer design[4]

Self-Validating Experimental Protocol: HLM Clearance Assay

To trust your PK data, your assay must be a self-validating system. The following protocol details a highly controlled Human Liver Microsome (HLM) clearance assay. We explicitly separate Phase I and Phase II metabolism to isolate the exact mechanism of stability.

Materials Required
  • Pooled Human Liver Microsomes (20 mg/mL protein concentration)

  • 100 mM Potassium Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (Solution A: NADP+ & Glc-6-P; Solution B: G6PDH)

  • Test Compounds: Nicotinic Acid, 5-Fluoronicotinic Acid, 6-Fluoronicotinic Acid (10 mM DMSO stocks)

  • Positive Control: Verapamil (Ensures microsome viability)

  • Quench Solution: Ice-cold Acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard)

Step-by-Step Methodology

Step 1: Matrix Preparation (The Causality of pH)

  • Action: Dilute HLMs in 100 mM Potassium Phosphate Buffer to a final working concentration of 0.5 mg/mL.

  • Why: Maintaining a strict pH of 7.4 is critical. Fluorination alters the pKa​ of the pyridine ring; deviations in assay pH will artificially alter the ionization state and, consequently, the enzyme binding affinity ( Ka​ ), skewing your comparative data.

Step 2: Compound Spiking & Pre-Incubation

  • Action: Spike the test compounds and the Verapamil control into separate microsomal suspensions to achieve a final concentration of 1 µM (Ensure final DMSO concentration is < 0.1%). Pre-incubate at 37°C for 5 minutes.

  • Why: Keeping DMSO below 0.1% prevents solvent-induced inhibition of CYP450 enzymes, ensuring the clearance rates reflect true molecular stability. The Verapamil control validates the metabolic viability of the microsomes, ensuring that lack of clearance in fluorinated analogs is due to structural stability, not degraded enzymes.

Step 3: Initiation of Metabolism (Isolating Phase I)

  • Action: Initiate the reaction by adding the NADPH regenerating system (final concentration 1 mM NADPH).

  • Why: NADPH is the obligatory cofactor for CYP450. By omitting UDPGA (the cofactor for glucuronidation), this assay strictly isolates and measures Phase I oxidative stability, directly testing the hypothesis that fluorination lowers HOMO energy to block oxidation.

Step 4: Time-Course Aliquoting & Quenching

  • Action: At predefined time points (0, 5, 15, 30, 45, and 60 minutes), extract 50 µL aliquots and immediately dispense them into 150 µL of the ice-cold Quench Solution.

  • Why: The 3:1 ratio of cold organic solvent instantly denatures the metabolic enzymes, freezing the reaction at exact time intervals. The internal standard (Tolbutamide) corrects for any volumetric losses during subsequent centrifugation.

Step 5: Protein Precipitation and LC-MS/MS Analysis

  • Action: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS quantification. Calculate the elimination rate constant ( k ) from the natural log of percentage remaining versus time, and derive CLint​ using the formula: CLint​=(0.693/t1/2​)×(Volume/mg protein) .

Conclusion

The comparative analysis of nicotinic acids demonstrates that fluorination is not a mere structural accessory, but a profound electronic intervention. By lowering the HOMO energy and sterically shielding labile sites, fluorinated derivatives like 5-fluoro- and 6-fluoronicotinic acid transform a rapidly cleared scaffold into a highly stable, bioavailable moiety. For drug development professionals, understanding the physical organic chemistry behind these modifications is essential for rationally designing the next generation of resilient therapeutics.

References

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: PMC URL
  • Metabolic and Pharmaceutical Aspects of Fluorinated Compounds Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview Source: ResearchGate URL
  • Source: bioRxiv.
  • Design, Synthesis, Biological Evaluation, and Molecular Dynamics Simulation of Influenza Polymerase PB2 Inhibitors Source: MDPI URL

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A Comparative Guide to Assessing the Selectivity of Ammonium 5-(trifluoromethyl)nicotinate for Nicotinic Acetylcholine Receptor (nAChR) Subtypes

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for nAChR Subtype Selectivity

Nicotinic acetylcholine receptors (nAChRs) are a superfamily of ligand-gated ion channels that are integral to synaptic transmission throughout the central and peripheral nervous systems.[1] These pentameric receptors are assembled from a diverse array of subunits (e.g., α2–α10, β2–β4), giving rise to a vast number of subtypes with distinct pharmacological and physiological profiles.[2][3] In the central nervous system (CNS), the α4β2 and α7 subtypes are among the most abundantly expressed and are implicated in a wide range of cognitive functions, including learning, memory, and attention.[4][5]

The functional diversity of nAChR subtypes makes them compelling targets for therapeutic intervention in numerous pathological conditions, such as Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.[6][7][8][9] However, the development of effective and safe therapeutics is critically dependent on achieving subtype selectivity. A non-selective compound may trigger a cascade of undesirable side effects by activating or inhibiting nAChRs outside the intended target population. Therefore, a rigorous and systematic assessment of a novel compound's selectivity profile is a cornerstone of modern drug discovery.

This guide provides a comprehensive framework for characterizing the selectivity of a novel investigational compound, Ammonium 5-(trifluoromethyl)nicotinate . We will outline a multi-faceted experimental approach, comparing its binding and functional properties against well-established reference compounds with known selectivity profiles. The methodologies described herein are designed to provide a robust and self-validating system for generating high-quality, reproducible data essential for advancing drug development programs.

Selection of Reference Compounds for Comparative Analysis

To accurately contextualize the selectivity profile of Ammonium 5-(trifluoromethyl)nicotinate, it is essential to benchmark its performance against compounds with established and diverse nAChR activities. The following have been selected for this guide:

  • Nicotine: The endogenous agonist for which the receptors are named. It serves as a crucial, non-selective baseline, activating a broad range of nAChR subtypes.[10]

  • Varenicline: An established smoking cessation aid, varenicline is a high-affinity partial agonist at the α4β2 nAChR subtype.[11][12][13] It also displays full agonist activity at α7 receptors, but with significantly lower potency.[14][15] Its well-documented profile makes it an excellent benchmark for α4β2-preferring ligands.

  • GTS-21 (DMBX-anabaseine): A well-characterized selective partial agonist for the α7 nAChR subtype.[16][17][18] It is frequently used in research to probe the function of α7 nAChRs and has been investigated for its cognitive-enhancing and anti-inflammatory properties.[19][20]

Experimental Strategy for Comprehensive Selectivity Profiling

A thorough assessment of selectivity requires a two-pronged approach: first, determining the compound's binding affinity to various receptor subtypes, and second, characterizing its functional effect (i.e., its ability to activate or inhibit the receptor).

G cluster_0 Phase 1: Binding Affinity cluster_1 Phase 2: Functional Activity cluster_2 Phase 3: Data Analysis & Interpretation P1_Start Compound Synthesis (Ammonium 5-(trifluoromethyl)nicotinate) P1_Assay Radioligand Competition Binding Assays P1_Start->P1_Assay P1_Data Determine Affinity (Ki) at α4β2, α7, α3β4 Subtypes P1_Assay->P1_Data Analysis Comparative Data Analysis P1_Data->Analysis P2_Prep Express nAChR Subtypes in Xenopus Oocytes P2_Assay Two-Electrode Voltage Clamp (TEVC) Recordings P2_Prep->P2_Assay P2_Data Determine Potency (EC50) & Efficacy (% ACh response) P2_Assay->P2_Data P2_Data->Analysis Selectivity Calculate Selectivity Ratios (e.g., Ki α7 / Ki α4β2) Analysis->Selectivity Profile Generate Comprehensive Selectivity Profile Selectivity->Profile

Caption: Overall experimental workflow for assessing nAChR subtype selectivity.

Phase 1: Determining Binding Affinity via Radioligand Competition Assays

The initial step is to measure the binding affinity (dissociation constant, Ki) of the test compound for the target nAChR subtypes. This is typically achieved through competitive binding assays where the test compound competes with a radiolabeled ligand of known affinity.

Causality Behind Experimental Choices: We use stably transfected cell lines (e.g., HEK-293) expressing a single, defined nAChR subtype. This approach is superior to using brain tissue homogenates, which contain a mixture of subtypes, as it allows for an unambiguous determination of affinity for a specific receptor population.[21] The choice of radioligand is critical for targeting specific subtypes.[22]

Detailed Protocol: Radioligand Competition Binding Assay

  • Cell Culture and Membrane Preparation:

    • Culture HEK-293 cells stably expressing the human nAChR subtype of interest (e.g., α4β2, α7, or α3β4) under standard conditions.

    • Harvest confluent cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate to pellet the cell membranes. Wash the pellet and resuspend in the assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

  • Competition Assay Setup:

    • In a 96-well plate, combine the cell membrane preparation with a fixed concentration of the appropriate radioligand:

      • For α4β2 subtypes: [³H]Cytisine or [³H]Epibatidine.[22]

      • For α7 subtypes: [³H]Methyllycaconitine (MLA) or [¹²⁵I]α-Bungarotoxin.[22][23]

      • For α3β4 subtypes: [³H]Epibatidine.[22][24]

    • Add increasing concentrations of the unlabeled test compound (Ammonium 5-(trifluoromethyl)nicotinate) or reference compounds (Nicotine, Varenicline, GTS-21) across a wide range (e.g., 10⁻¹² M to 10⁻⁵ M).

    • For determining non-specific binding, add a high concentration of a known non-radioactive ligand (e.g., 300 µM nicotine) to a set of wells.[21]

    • Total binding is determined in wells with only the radioligand and membranes.

  • Incubation and Detection:

    • Incubate the plates for a defined period (e.g., 2-4 hours) at a controlled temperature (e.g., 4°C or room temperature) to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

    • Wash the filters rapidly with ice-cold buffer to remove any non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a one-site or two-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding).

    • Convert the IC50 value to the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Phase 2: Assessing Functional Potency and Efficacy via Electrophysiology

While binding assays reveal affinity, they do not provide information on whether a compound activates (agonist), blocks (antagonist), or partially activates (partial agonist) the receptor. Two-electrode voltage clamp (TEVC) is a gold-standard electrophysiological technique for functionally characterizing ligand-gated ion channels expressed in Xenopus laevis oocytes.[25][26][27]

Causality Behind Experimental Choices: Xenopus oocytes are large, robust cells that efficiently express exogenous ion channels after microinjection of cRNA.[28][29] The TEVC technique allows for precise control of the cell's membrane potential while measuring the ion current flowing through the channels in response to agonist application, providing a direct measure of receptor function.

G cluster_0 nAChR Signaling Pathway cluster_1 Cell Membrane Agonist Agonist (e.g., ACh, Nicotine) Receptor nAChR (Pentameric Ion Channel) Agonist->Receptor Binds to Extracellular Domain Ion_Influx Ion Influx Receptor->Ion_Influx Channel Opens Na Na+ Ion_Influx->Na Ca Ca²⁺ Ion_Influx->Ca Depolarization Membrane Depolarization Ion_Influx->Depolarization Cation entry Downstream Ca²⁺-mediated Downstream Signaling (e.g., PI3K/Akt pathway) Ca->Downstream Activates Response Cellular Response (e.g., Neurotransmitter Release, Neuroprotection) Depolarization->Response Downstream->Response

Caption: Simplified nAChR signaling pathway.

Detailed Protocol: Two-Electrode Voltage Clamp (TEVC)

  • Oocyte Preparation and cRNA Injection:

    • Harvest oocytes from a female Xenopus laevis frog.

    • Defolliculate the oocytes using collagenase treatment.

    • Microinject the oocytes with a mixture of cRNAs encoding the desired α and β nAChR subunits (e.g., α4 and β2, or α7 alone).

    • Incubate the injected oocytes for 2-5 days to allow for receptor expression.

  • TEVC Recording:

    • Place a single oocyte in a recording chamber continuously perfused with a standard saline solution (e.g., ND96).

    • Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection.

    • Clamp the membrane potential at a holding potential, typically between -60 mV and -80 mV.

    • Establish a stable baseline current.

  • Determining Agonist Potency (EC50) and Efficacy:

    • Apply increasing concentrations of the test or reference compound to the oocyte via the perfusion system.

    • Record the peak inward current elicited at each concentration.

    • To determine efficacy, apply a saturating concentration of the endogenous agonist, acetylcholine (ACh), to elicit a maximum response (I_max).

    • The efficacy of the test compound is expressed as a percentage of the maximum ACh response. A full agonist will have an efficacy near 100%, while a partial agonist will have a lower maximal response.[14]

  • Data Analysis:

    • Normalize the peak current response at each concentration to the maximum response.

    • Plot the normalized response against the logarithm of the agonist concentration.

    • Fit the data to the Hill equation to determine the EC50 (the concentration that produces 50% of the maximal response) and the Hill slope.

Data Interpretation and Comparison

The collected data should be summarized in a clear, comparative format to facilitate the assessment of selectivity.

Hypothetical Comparative Data for Ammonium 5-(trifluoromethyl)nicotinate

CompoundnAChR SubtypeBinding Affinity (Ki, nM)Functional Potency (EC50, µM)Efficacy (% of ACh Max Response)
Ammonium 5-(trifluoromethyl)nicotinate α4β2 5.2 0.8 45% (Partial Agonist)
α7 350 >100 <5%
α3β4 890 >100 <5%
Nicotine (Reference) α4β21.519.4[30]100% (Full Agonist)
α72000.66[3]100% (Full Agonist)
α3β485733[30]100% (Full Agonist)
Varenicline (Reference) α4β20.052.3[14]13.4% (Partial Agonist)[14]
α730018[14]93% (Full Agonist)[14]
α3β415055[14]75% (Partial Agonist)[14]
GTS-21 (Reference) α4β2>10,000- (Antagonist)[18]0%
α7505 (rat)[18]32% (Partial Agonist)[18]
α3β4>10,000--

Note: Data for reference compounds are illustrative and compiled from literature. The data for Ammonium 5-(trifluoromethyl)nicotinate is hypothetical for exemplary purposes.

Calculating Selectivity Ratios:

Selectivity can be quantified by calculating the ratio of Ki or EC50 values between different subtypes. For our hypothetical compound:

  • α4β2 vs. α7 Binding Selectivity: Ki(α7) / Ki(α4β2) = 350 nM / 5.2 nM ≈ 67-fold

  • α4β2 vs. α3β4 Binding Selectivity: Ki(α3β4) / Ki(α4β2) = 890 nM / 5.2 nM ≈ 171-fold

Based on this hypothetical data, Ammonium 5-(trifluoromethyl)nicotinate would be classified as a potent and selective α4β2 nAChR partial agonist .

Advanced Characterization: Assessing Receptor Desensitization

Upon prolonged or repeated exposure to an agonist, nAChRs can enter a desensitized state, where the channel is closed and unresponsive even in the presence of the agonist.[31] The rate of onset and recovery from desensitization is an important functional parameter that can significantly influence a drug's therapeutic effect and side-effect profile.[32][33]

Protocol: Paired-Pulse Application for Desensitization Measurement

This protocol is typically performed using whole-cell patch-clamp or TEVC.[34]

  • Apply a conditioning pulse of the test compound at a concentration near its EC50 for a fixed duration (e.g., 5 seconds) to induce desensitization.

  • After a variable inter-pulse interval (e.g., ranging from 0.25s to 10 min), apply a second, shorter test pulse of the same compound.

  • Measure the peak amplitude of the current from the second pulse (I₂) and compare it to the peak amplitude of the first pulse (I₁).

  • The ratio (I₂/I₁) represents the fraction of receptors that have recovered from desensitization during the inter-pulse interval.

  • Plotting this ratio against the duration of the inter-pulse interval allows for the determination of the time course of recovery from desensitization.[32][34]

Conclusion

The comprehensive characterization of a novel compound's interaction with its intended biological targets is non-negotiable in modern pharmacology. The multi-phase approach detailed in this guide—combining competitive radioligand binding assays with functional electrophysiological recordings—provides a robust and reliable pathway for assessing the selectivity of Ammonium 5-(trifluoromethyl)nicotinate, or any novel nAChR ligand. By systematically determining binding affinity (Ki), functional potency (EC50), efficacy, and desensitization kinetics across multiple nAChR subtypes and comparing these parameters to well-defined reference compounds, researchers can build a detailed selectivity profile. This profile is indispensable for predicting therapeutic potential, anticipating off-target effects, and making informed decisions in the drug development pipeline.

References

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Inter-laboratory validation of an analytical method for Ammonium 5-(trifluoromethyl)nicotinate

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis and validation framework for the quantification of Ammonium 5-(trifluoromethyl)nicotinate, designed for analytical chemists and drug development professionals.

Executive Summary & Analytical Rationale

Ammonium 5-(trifluoromethyl)nicotinate is a highly specialized fluorinated building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). The molecule presents unique chromatographic challenges: the strongly electron-withdrawing trifluoromethyl (–CF₃) group alters the electron density of the pyridine ring, while the zwitterionic nature of the nicotinate salt often leads to poor retention and severe peak tailing on traditional stationary phases.

To ensure regulatory compliance and seamless method transfer across global manufacturing sites, analytical procedures must be rigorously validated. This guide objectively compares a legacy High-Performance Liquid Chromatography (HPLC-UV) method against a newly optimized Ultra-High-Performance Liquid Chromatography (UHPLC-UV) method. Furthermore, it details the inter-laboratory validation protocol executed across three independent laboratories, adhering strictly to the 1[1] and2[2].

Mechanistic Insights: Why UHPLC Outperforms Legacy HPLC

The Causality of Experimental Choices: The legacy HPLC method utilized a standard 5 µm C18 column with a neutral phosphate buffer. Because 5-(trifluoromethyl)nicotinic acid possesses a carboxylic acid moiety (pKa ~4.5) and a weakly basic pyridine nitrogen, a neutral pH results in a highly polar, ionized species that elutes near the void volume, co-eluting with early eluting impurities.

The optimized UHPLC method employs an acidic mobile phase (0.1% Trifluoroacetic acid, pH ~2.0) combined with a sub-2 µm core-shell stationary phase. The causality of this design is twofold:

  • Ion Suppression: The acidic pH fully protonates the carboxylate group, neutralizing the molecule and drastically increasing its hydrophobicity. This drives partitioning into the C18 phase, increasing retention time ( k′ ).

  • Fluorophilic Mass Transfer: The sub-2 µm core-shell particles reduce the eddy diffusion (A-term in the van Deemter equation) and enhance the mass transfer of the bulky –CF₃ group, eliminating the peak tailing typically caused by secondary interactions with unendcapped surface silanols.

SeparationLogic Sample Ammonium 5-(TF)nicotinate (Highly Polar Salt) Column Sub-2 µm C18 Stationary Phase + 0.1% TFA (pH 2.0) Sample->Column Interaction1 Trifluoromethyl Group (Fluorophilic Partitioning) Column->Interaction1 Interaction2 Pyridine Ring (Pi-Pi Interactions) Column->Interaction2 Interaction3 Protonated Carboxylate (Ion Suppression) Column->Interaction3 Resolution High Resolution Separation (Tailing Factor < 1.2) Interaction1->Resolution Interaction2->Resolution Interaction3->Resolution

Mechanistic interactions driving the UHPLC separation of the fluorinated nicotinate.

Methodological Comparison

The following table objectively summarizes the performance metrics of the legacy HPLC method versus the newly developed UHPLC method.

Table 1: Performance Comparison of Analytical Alternatives

ParameterLegacy HPLC-UV MethodOptimized UHPLC-UV Method (Product)Analytical Advantage
Column Fully porous C18 (250 x 4.6 mm, 5 µm)Core-shell C18 (100 x 2.1 mm, 1.7 µm)Higher theoretical plates; sharper peaks.
Mobile Phase 10 mM Phosphate Buffer (pH 7.0) / ACN0.1% TFA in Water / ACN (Gradient)Volatile buffer compatibility; ion suppression.
Run Time 25.0 minutes4.5 minutes82% reduction in analysis time.
Solvent Consumption 25.0 mL per run1.8 mL per run92.8% reduction in hazardous waste.
Tailing Factor ( Tf​ ) 1.85 (Significant tailing)1.08 (Highly symmetrical)Improved integration accuracy and reproducibility.
LOD / LOQ 0.5 µg/mL / 1.5 µg/mL0.02 µg/mL / 0.06 µg/mL25-fold increase in sensitivity.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following inter-laboratory validation protocol acts as a self-validating system . Analysts must pass the System Suitability Test (SST) criteria before any validation data can be acquired or accepted, ensuring the instrument is fit-for-purpose at the exact moment of testing[1].

Step 1: Mobile Phase & Standard Preparation

  • Mobile Phase A: Add 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to 1000 mL of ultrapure water (18.2 MΩ·cm). Self-Validation Check: Measure pH; must be 2.0 ± 0.1.

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Standard Solution: Dissolve 10.0 mg of Ammonium 5-(trifluoromethyl)nicotinate reference standard in 100 mL of Diluent (Water:ACN 80:20 v/v) to yield a 100 µg/mL stock.

Step 2: System Suitability Testing (SST) - The Gating Mechanism

  • Inject the 100 µg/mL standard solution in six consecutive replicates.

  • Self-Validation Criteria:

    • Retention time %RSD must be 0.5%.

    • Peak area %RSD must be 1.0%.

    • Tailing factor ( Tf​ ) must be 1.5.

    • Action: If any criterion fails, the system is deemed unsuitable. Purge lines, replace the column frit, and restart Step 2. Do not proceed to Step 3.

Step 3: Execution of ICH Q2(R2) Validation Parameters

  • Linearity: Inject standards at 50%, 75%, 100%, 125%, and 150% of the nominal concentration. Plot peak area vs. concentration.

  • Accuracy (Recovery): Spike known amounts of the standard into a synthetic matrix placebo at 80%, 100%, and 120% levels (prepared in triplicate).

  • Intermediate Precision: Have a second analyst, on a different day, using a different UHPLC system, repeat the SST and inject 6 preparations of the 100% standard.

ValidationWorkflow Start Method Transfer Ammonium 5-(TF)nicotinate LabA Lab A (Originator) UHPLC-UV Start->LabA LabB Lab B (Partner 1) UHPLC-UV Start->LabB LabC Lab C (Partner 2) UHPLC-UV Start->LabC Param1 Specificity & Linearity (R² > 0.999) LabA->Param1 Param2 Accuracy & Precision (Recovery 98-102%) LabA->Param2 Param3 Robustness (Flow rate, Temp ± 5°C) LabA->Param3 LabB->Param1 LabB->Param2 LabB->Param3 LabC->Param1 LabC->Param2 LabC->Param3 Data Statistical Analysis (ANOVA, Inter-Lab %RSD < 2.0%) Param1->Data Param2->Data Param3->Data Success Validated Method Ready for Global QC Data->Success

Inter-laboratory validation workflow for analytical procedures based on ICH Q2(R2) guidelines.

Inter-Laboratory Validation Results

The method was deployed across three global laboratories. The summarized quantitative data below demonstrates the exceptional robustness and reproducibility of the UHPLC method, satisfying the rigorous demands of USP <1225>[2].

Table 2: Inter-Laboratory Precision and Accuracy Data

Validation ParameterAcceptance CriteriaLab A (Originator)Lab B (Partner 1)Lab C (Partner 2)Status
Linearity ( R2 ) 0.9990.99990.99980.9999PASS
Repeatability (%RSD) 2.0% (n=6)0.45%0.62%0.58%PASS
Accuracy (80% Spike) 98.0% - 102.0%99.8%100.2%99.5%PASS
Accuracy (100% Spike) 98.0% - 102.0%100.1%99.7%100.4%PASS
Accuracy (120% Spike) 98.0% - 102.0%99.9%100.5%99.8%PASS
Inter-Lab Precision Overall %RSD 2.0%--Overall: 0.85% PASS

Conclusion

The transition from a legacy HPLC method to an optimized UHPLC-UV method for the analysis of Ammonium 5-(trifluoromethyl)nicotinate yields profound improvements in resolution, sensitivity, and throughput. By leveraging acidic ion suppression and sub-2 µm core-shell particle technology, the inherent chromatographic liabilities of the fluorinated nicotinate salt are entirely mitigated. The comprehensive inter-laboratory validation confirms that the method is highly reproducible, robust, and fully compliant with ICH Q2(R2) and USP <1225> guidelines, making it the superior alternative for modern pharmaceutical quality control environments.

References

  • European Medicines Agency / International Council for Harmonisation. ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline.
  • United States Pharmacopeia (USP).

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ammonium 5-(trifluoromethyl)nicotinate

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and scientists in the dynamic fields of drug discovery and development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a robust safety culture and environmental stewardship. This guide provides a detailed protocol for the proper disposal of Ammonium 5-(trifluoromethyl)nicotinate, a compound that, due to its trifluoromethyl and nicotinic acid moieties, requires careful handling from acquisition to disposal. As a Senior Application Scientist, my aim is to equip you with the necessary knowledge to manage this process safely and effectively, ensuring the protection of yourself, your colleagues, and the environment.

The disposal of any chemical reagent should always begin with a thorough review of its Safety Data Sheet (SDS). While a specific SDS for Ammonium 5-(trifluoromethyl)nicotinate may not always be readily accessible, we can infer its potential hazards and handling requirements by examining related compounds. Nicotinic acid and its derivatives can cause skin and serious eye irritation.[1][2] Similarly, trifluoromethyl-containing compounds and ammonium salts warrant careful handling due to potential reactivity and environmental concerns.[3][4] Therefore, a cautious and informed approach is paramount.

Hazard Assessment and Initial Preparations

Before commencing any disposal procedures, it is crucial to understand the potential risks associated with Ammonium 5-(trifluoromethyl)nicotinate and to take the necessary precautions.

Personal Protective Equipment (PPE) and Engineering Controls

Given the irritant nature of similar compounds, all handling and disposal activities must be conducted within a certified chemical fume hood to prevent the inhalation of any dust or aerosols.[4] The following minimum PPE is mandatory:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.[1][5]

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber.[4]

  • Body Protection: A lab coat to protect from accidental splashes.[5]

Waste Characterization and Segregation

Proper waste segregation is a critical step in ensuring safe disposal and preventing unintended chemical reactions.[4][6] Ammonium 5-(trifluoromethyl)nicotinate waste should be classified as hazardous chemical waste and must not be mixed with other waste streams, particularly those that are incompatible.

Key Incompatibilities to Consider:

Incompatible MaterialRationale
Strong Oxidizing Agents Can lead to vigorous, potentially explosive reactions.
Strong Acids May cause the release of toxic fumes.
Strong Bases Could result in the evolution of ammonia gas.

This table summarizes general incompatibilities for related compounds. Always consult your institution's specific guidelines.

Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the safe disposal of Ammonium 5-(trifluoromethyl)nicotinate. It is imperative to adapt this protocol to comply with your institution's specific Environmental Health and Safety (EHS) policies and local regulations.[5][7]

Step 1: Container Selection and Labeling

Select a dedicated, sealable, and chemically compatible waste container.[5] A high-density polyethylene (HDPE) container is a suitable choice for solid chemical waste.[4] The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "Ammonium 5-(trifluoromethyl)nicotinate."[8]

Step 2: Waste Collection

For solid waste, such as contaminated weighing paper or personal protective equipment, carefully place it into the designated hazardous waste container, minimizing the generation of dust.[1] For any residual powder, use a dedicated scoop or spatula.[4]

Step 3: Decontamination of Labware
  • Disposable Labware: Any disposable items (e.g., pipette tips, centrifuge tubes) that have come into contact with the chemical are considered hazardous waste and must be placed in the designated solid waste container.[4]

  • Non-Disposable Glassware: To decontaminate non-disposable glassware, perform a triple rinse with a suitable organic solvent, such as acetone or ethanol.[4] The solvent rinsate must be collected as hazardous waste in a separate, appropriately labeled container.[4] Following the solvent rinse, the glassware can be washed with soap and water.

Step 4: Storage of Waste

The securely closed hazardous waste container should be stored in a designated satellite accumulation area within the laboratory.[4] This area should be well-ventilated, away from heat sources, and segregated from incompatible materials.[5][6]

Step 5: Final Disposal

Under no circumstances should Ammonium 5-(trifluoromethyl)nicotinate or its containers be disposed of in the regular trash or down the drain.[5][9] Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste container.[5] The typical final disposal method for such fluorinated organic compounds is high-temperature incineration at a licensed facility to ensure the complete destruction of the molecule.[4]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of Ammonium 5-(trifluoromethyl)nicotinate.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage_disposal Storage & Final Disposal A Identify Ammonium 5-(trifluoromethyl)nicotinate Waste B Consult SDS and Institutional EHS Guidelines A->B C Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Select Labeled, Compatible Hazardous Waste Container C->D E Segregate from Incompatible Materials D->E F Transfer Solid Waste and Contaminated Disposables E->F G Triple Rinse Non-Disposable Glassware with Solvent E->G I Store Sealed Container in Satellite Accumulation Area F->I H Collect Solvent Rinsate as Hazardous Waste G->H H->I J Arrange for Pickup by Licensed Waste Disposal Service I->J K High-Temperature Incineration at a Licensed Facility J->K

Caption: Disposal workflow for Ammonium 5-(trifluoromethyl)nicotinate.

Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

  • Spill: For a small spill, avoid generating dust.[5] Carefully clean up the material using dry procedures and place it in the hazardous waste container.[5] For a large spill, evacuate the area and contact your institution's EHS department immediately.

  • Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with plenty of water and soap.[3]

  • Eye Contact: Rinse cautiously with water for several minutes.[3] If contact lenses are present, remove them if it is easy to do so and continue rinsing.[3] Seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[3] If the person feels unwell, call a poison center or doctor.[3]

By adhering to these guidelines, you contribute to a safer laboratory environment and ensure the environmentally responsible management of chemical waste. Always prioritize consulting your institution's specific safety protocols and local regulatory requirements.[5]

References

  • Carl ROTH. (n.d.). Safety Data Sheet: ≥98 %. Retrieved from [Link]

  • Loba Chemie. (n.d.). Nicotinic Acid Extra Pure. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Padoley, K. V., Mudliar, S. N., & Pandey, R. A. (2008). Heterocyclic nitrogenous pollutants in the environment and their treatment options--an overview. Bioresource technology, 99(10), 4029–4043. [Link]

  • EHS. (2024, August 9). EHS Fact Sheet: Disposal of Solid Nonhazardous Waste. Retrieved from [Link]

  • OAE Publishing Inc. (2026, January 14). Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remediation. Retrieved from [Link]

  • Malviya, M., Singha, M., Kumara, N., & Kumara, P. (n.d.). Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. Retrieved from [Link]

  • MDPI. (2025, January 2). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. Retrieved from [Link]

  • Sciencemadness Wiki. (2021, March 15). Niacin. Retrieved from [Link]

  • IntechOpen. (2022, December 6). Greener Approach towards the Synthesis of Nitrogen Based Heterocycles. Retrieved from [Link]

  • Organic Syntheses. (2007, February 8). Working with Hazardous Chemicals. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: ≥98 %. Retrieved from [Link]

Sources

Personal protective equipment for handling Ammonium 5-(trifluoromethyl)nicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Handling and PPE Guide: Ammonium 5-(trifluoromethyl)nicotinate

As a Senior Application Scientist, I recognize that handling fluorinated heterocyclic salts requires more than just a cursory glance at a Safety Data Sheet (SDS). Ammonium 5-(trifluoromethyl)nicotinate is a high-value intermediate frequently utilized in advanced pharmaceutical and agrochemical synthesis. While it offers unique pharmacokinetic advantages to final drug candidates, its structural features demand rigorous, scientifically grounded safety protocols.

Because specific toxicological data for this exact ammonium salt is limited, standard laboratory best practices dictate that we extrapolate its safety profile from its parent acid, 5-(trifluoromethyl)nicotinic acid (CAS: 131747-40-5)[1]. This guide provides a self-validating, mechanistic approach to Personal Protective Equipment (PPE), operational workflows, and disposal plans, ensuring your laboratory operates at the highest standards of safety and compliance.

Physicochemical Causality: Understanding the Hazards

To select the correct PPE, we must first understand the causality behind the chemical's behavior. The hazards of Ammonium 5-(trifluoromethyl)nicotinate are driven by two distinct structural features:

  • The Trifluoromethyl (-CF₃) Group: The -CF₃ moiety is highly electronegative and lipophilic. In a biological context, this increases membrane permeability. In a safety context, this means that if the powder contacts unprotected skin, it can partition into the stratum corneum much more rapidly than non-fluorinated analogs, exacerbating its dermal toxicity (H312)[1].

  • The Ammonium Salt Formulation: Organic ammonium salts often present as fine, highly crystalline powders that are prone to electrostatic charging. This physical characteristic dramatically increases the risk of aerosolization and subsequent inhalation (H332) during routine transfer operations[1].

Table 1: Quantitative Data and Hazard Profile Summary

Property / Hazard ParameterValue / ClassificationOperational Implication
Parent Acid CAS Number 131747-40-5Used as the toxicological proxy for the salt[1].
Melting Point (Parent Acid) 184°C – 189°CStable solid at room temperature; high dust potential[2].
GHS Health Hazards H302, H312, H332, H315, H319, H335Multi-route toxicity; strict barrier protection required[1].
Transport Classification UN2811 (Class 6.1, PG III)Regulated as a Toxic Solid, Organic, N.O.S.[1].

Tiered Personal Protective Equipment (PPE) Strategy

Based on the multi-route toxicity profile, personnel must implement a tiered PPE strategy that creates a redundant barrier between the operator and the compound.

  • Dermal Protection (Double Gloving): Due to the lipophilicity of the -CF₃ group, standard latex is insufficient. Operators must wear a primary (inner) layer of 4-mil nitrile gloves, overlaid with a secondary (outer) layer of 8-mil extended-cuff nitrile or neoprene gloves. Causality: The outer glove absorbs the mechanical stress of handling and acts as the primary chemical barrier. If contaminated, it can be doffed immediately without exposing the skin.

  • Respiratory Protection: While all handling must occur within a certified chemical fume hood, the electrostatic nature of the powder poses an aerosolization risk. When weighing quantities greater than 1 gram, or during spill cleanup, an N95 or P100 particulate respirator is mandatory to mitigate the H332 (Harmful if inhaled) hazard[1].

  • Ocular Protection: The salt nature of this compound means it will rapidly dissolve in the moisture of the eye, causing immediate osmotic and chemical irritation (H319)[1]. Tight-fitting chemical splash goggles are required; standard safety glasses with side shields do not provide adequate protection against airborne dust.

  • Body Protection: A flame-resistant (FR) lab coat with knit cuffs, fully buttoned, is required to prevent powder from settling on forearms.

Visualizing Hazard Mitigation

The following diagram illustrates the logical relationship between the intrinsic hazards of Ammonium 5-(trifluoromethyl)nicotinate and the engineered controls required to achieve a safe operational state.

HazardMitigation cluster_Hazards Intrinsic Chemical Hazards cluster_Controls Mitigation Strategies (Controls & PPE) H1 H332 / H335 Inhalation Toxicity C1 Fume Hood + N95/P100 Respirator H1->C1 Mitigates H2 H312 / H315 Dermal Toxicity C2 Double Nitrile Gloves (≥5 mil thickness) H2->C2 Mitigates H3 H319 Ocular Irritation C3 Chemical Splash Goggles + Face Shield H3->C3 Mitigates Safe Safe Operational State (UN2811 Compliant) C1->Safe C2->Safe C3->Safe

Logical relationship between specific chemical hazards and required mitigation strategies.

Validated Operational Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step contains a built-in check to confirm that the safety measure is actively working.

Protocol A: Safe Dispensing and Reaction Setup
  • Workspace Validation: Verify the chemical fume hood is operational with a face velocity between 80–100 fpm (0.4–0.5 m/s). Validation Check: Tape a small piece of tissue to the bottom of the sash; it should pull steadily inward.

  • Static Mitigation: Organic ammonium salts exhibit high static cling. Use an anti-static ionizer (e.g., Zerostat gun) on the weighing boat and the analytical balance. Use only grounded, stainless-steel spatulas.

    • Validation Check: Before transferring the bulk powder, hold the back of your gloved hand near the weighing boat. If trace powder visibly jumps toward your glove, re-apply the anti-static ionizer.

  • Dispensing: Slowly transfer the compound from the source bottle to the weighing boat, keeping the container within 2 inches of the work surface to minimize drop height and aerosolization.

  • Solubilization & Transfer: Transfer the weighed solid into the reaction vessel. Immediately rinse the weighing boat with the intended reaction solvent (e.g., DMF or THF) to ensure complete quantitative transfer and to suppress any residual dust.

  • Decontamination & Doffing: Wipe the exterior of the source bottle with a 70% ethanol wipe. Peel off the heavily contaminated outer gloves inside-out, and dispose of them in a solid hazardous waste bin before touching the fume hood sash to close it.

Protocol B: Spill Response and UN2811 Disposal Plan

Because this material is classified under UN2811 (Toxic Solid, Organic, N.O.S.)[1], improper spill cleanup can lead to severe regulatory and health consequences.

  • Immediate Isolation: If a spill occurs outside the fume hood, immediately evacuate a 5-meter radius.

  • Respiratory Upgrade: Responders must don an N95/P100 particulate respirator and double gloves before re-entering the spill zone.

  • Wet Containment (Critical Step): Do NOT dry sweep. Dry sweeping mechanically aerosolizes the H332-classified powder. Instead, mist absorbent laboratory pads with a 10% ethanol/water solution and gently lay them over the spilled powder.

    • Causality: The trace ethanol breaks the surface tension of the hydrophobic -CF₃ powder, allowing the water to bind the dust into a heavy slurry without causing rapid, uncontrolled dissolution.

  • Collection: Use a non-sparking, disposable plastic scoop to collect the damp mass. Place all material, including the absorbent pads and the scoop itself, into a thick-walled High-Density Polyethylene (HDPE) waste bucket.

  • Validation Check: Visually inspect the spill area against a dark background using a strong flashlight held at a low angle to ensure no white crystalline residue remains.

  • Waste Segregation: Seal the HDPE container. It must be strictly labeled as: "Hazardous Waste: UN2811 Toxic Solid, Organic, N.O.S. (Contains Ammonium 5-(trifluoromethyl)nicotinate)". Store in a designated secondary containment tray away from strong oxidizers until collected by environmental health and safety (EHS) personnel.

References

Sources

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.